4-Fluoro-3-iodobenzaldehyde
Description
BenchChem offers high-quality 4-Fluoro-3-iodobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-iodobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-3-iodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUYWJGDFCRUHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437902 | |
| Record name | 4-Fluoro-3-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227609-88-3 | |
| Record name | 4-Fluoro-3-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-3-iodobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 4-Fluoro-3-iodobenzaldehyde in Modern Synthesis
An In-Depth Technical Guide to 4-Fluoro-3-iodobenzaldehyde (CAS No. 227609-88-3)
4-Fluoro-3-iodobenzaldehyde is a halogenated aromatic aldehyde that has garnered significant attention as a versatile building block in medicinal chemistry and materials science. Its chemical structure, featuring an electron-withdrawing aldehyde group, a fluorine atom, and an iodine atom on a benzene ring, provides a unique combination of reactivity and functionality. The presence of fluorine can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, while the iodo group serves as a versatile handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, applications, and safe handling of 4-Fluoro-3-iodobenzaldehyde, with a focus on its role in drug discovery and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in research and development.
| Property | Value | Source |
| CAS Number | 227609-88-3 | [1][2] |
| Molecular Formula | C₇H₄FIO | [1] |
| Molecular Weight | 250.01 g/mol | [1][3] |
| IUPAC Name | 4-fluoro-3-iodobenzaldehyde | [1][4] |
| Physical Form | Solid | [4] |
| Storage Temperature | 2-8°C, in a dark, inert atmosphere | [4] |
Spectroscopic Characterization:
While specific spectra can vary slightly based on the solvent and instrument used, the expected spectroscopic data for 4-Fluoro-3-iodobenzaldehyde are as follows:
-
¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals for the aldehydic proton and the three aromatic protons. The aldehydic proton will appear as a singlet at approximately 9.9-10.0 ppm. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.
-
¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde at around 190 ppm. The aromatic carbons will appear in the range of 110-165 ppm, with their chemical shifts influenced by the attached fluorine and iodine atoms.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 250).
Synthesis of 4-Fluoro-3-iodobenzaldehyde: A Comparative Analysis of Synthetic Routes
Several synthetic routes to 4-Fluoro-3-iodobenzaldehyde have been reported, with varying degrees of efficiency and scalability. The choice of a particular method often depends on the availability of starting materials, desired purity, and scale of the reaction.
Route 1: Two-Step Synthesis from 4-Fluoro-3-iodotoluene
This method involves the free-radical bromination of 4-fluoro-3-iodotoluene followed by oxidation to the aldehyde.
Caption: Two-step synthesis of 4-Fluoro-3-iodobenzaldehyde from 4-fluoro-3-iodotoluene.
Experimental Protocol:
Step 1: Synthesis of 4-(Bromomethyl)-1-fluoro-2-iodobenzene [3]
-
To a solution of 4-fluoro-3-iodotoluene (5.0 g, 21.2 mmol) in carbon tetrachloride (50 mL), add N-bromosuccinimide (NBS) (4.2 g, 23.3 mmol) and benzoyl peroxide (250 mg, 1.03 mmol).
-
Reflux the mixture under a nitrogen atmosphere for 3 hours.
-
Cool the reaction mixture to room temperature and filter through celite, washing the filter cake with benzene.
-
Concentrate the filtrate under reduced pressure to obtain the crude benzyl bromide as a light brown oil.
Step 2: Synthesis of 4-Fluoro-3-iodobenzaldehyde [3]
-
Dissolve the crude benzyl bromide from the previous step in dimethyl sulfoxide (DMSO) (50 mL).
-
Add solid sodium bicarbonate (NaHCO₃) (3.55 g, 42.2 mmol) to the solution.
-
Heat the mixture at 120°C for 90 minutes.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with diethyl ether (Et₂O), and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate in vacuo.
-
Purify the crude product by medium pressure liquid chromatography (MPLC) to afford 4-Fluoro-3-iodobenzaldehyde as a colorless oil that solidifies over time (2.2 g, 41.5% yield over two steps).[3]
Route 2: One-Step Iodination of 4-Fluorobenzaldehyde
A more efficient and atom-economical approach involves the direct iodination of commercially available 4-fluorobenzaldehyde.[5]
Caption: One-step synthesis of 4-Fluoro-3-iodobenzaldehyde via electrophilic iodination.
Experimental Protocol: [5]
-
Combine 4-fluorobenzaldehyde and N-iodosuccinimide (NIS) in a suitable acidic medium. A 1:1.2 molar ratio of 4-fluorobenzaldehyde to NIS is preferable.
-
The acid can be an organic acid, such as trifluoromethanesulfonic acid, or an inorganic acid like sulfuric acid.
-
Stir the reaction mixture at a suitable temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method such as column chromatography or recrystallization.
This one-step process is advantageous as it avoids the use of a more expensive starting material and does not require low-temperature conditions.[5]
Applications in Drug Discovery and Development
4-Fluoro-3-iodobenzaldehyde is a key intermediate in the synthesis of various pharmaceutical agents. Its utility stems from the ability to introduce the fluoro-iodophenyl moiety into a target molecule, which can impart desirable pharmacological properties.
Key Intermediate for Potassium Channel Openers:
A significant application of 4-Fluoro-3-iodobenzaldehyde is in the synthesis of dihydropyridine potassium channel openers.[5] Specifically, it is a crucial precursor for the manufacture of 5-(4-fluoro-3-iodophenyl)-5,10-dihydro-lH,3H-dipyrano[3,4-b:4,3-e]pyridine-4,6(7H,9H)-dione, a compound investigated for its potential in treating conditions such as asthma, epilepsy, pain, and stroke.[5]
The aldehyde functionality of 4-fluoro-3-iodobenzaldehyde allows for its participation in condensation reactions to build the core structure of these complex molecules, while the iodo group can be utilized for further modifications through reactions like Suzuki, Sonogashira, or Heck coupling.
Safety and Handling
4-Fluoro-3-iodobenzaldehyde is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard Identification: [1]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
4-Fluoro-3-iodobenzaldehyde is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique combination of reactive functional groups allows for the efficient construction of complex molecules with potential therapeutic applications. The synthetic routes outlined in this guide provide researchers with practical methods for its preparation, and the provided safety information ensures its responsible handling. As the demand for novel pharmaceuticals with improved efficacy and pharmacokinetic profiles continues to grow, the importance of strategic intermediates like 4-Fluoro-3-iodobenzaldehyde is expected to increase.
References
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PubChem. 4-Fluoro-3-iodobenzaldehyde. National Center for Biotechnology Information. [Link]
- Google Patents.
-
Supporting Information For - The Royal Society of Chemistry. [Link]
-
AOBChem. 4-Fluoro-3-iodobenzaldehyde. [Link]
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- 4. 4-Fluoro-3-iodobenzaldehyde | 227609-88-3 [sigmaaldrich.com]
- 5. EP1476415A1 - Iodination of 4-fluoro-benzaldehyde - Google Patents [patents.google.com]
4-Fluoro-3-iodobenzaldehyde physical and chemical properties
An In-depth Technical Guide to 4-Fluoro-3-iodobenzaldehyde: Properties, Synthesis, and Applications
Introduction
4-Fluoro-3-iodobenzaldehyde is a trifunctional aromatic compound of significant interest to researchers and synthetic chemists, particularly within the pharmaceutical and materials science sectors. Its unique molecular architecture, featuring an aldehyde, a fluorine atom, and an iodine atom on a benzene ring, provides three distinct points for chemical modification. The aldehyde group serves as a versatile handle for forming carbon-carbon and carbon-heteroatom bonds, while the carbon-iodine bond is a prime site for transition-metal-catalyzed cross-coupling reactions. The fluorine atom, a common substituent in modern pharmaceuticals, can enhance metabolic stability, binding affinity, and lipophilicity of target molecules.[1][2] This guide provides a comprehensive overview of the physical and chemical properties, spectroscopic data, synthesis protocols, and key applications of this valuable building block.
Physicochemical Properties
The fundamental physical and chemical properties of 4-Fluoro-3-iodobenzaldehyde are summarized below. These characteristics are essential for its handling, storage, and application in synthetic protocols.
| Property | Value | Source(s) |
| CAS Number | 227609-88-3 | [3][4][5][6] |
| Molecular Formula | C₇H₄FIO | [3][4][6] |
| Molecular Weight | 250.01 g/mol | [3][4] |
| Appearance | White/off-white or light yellow solid | [2][5] |
| Melting Point | 67 °C | [2] |
| Storage Temperature | 2-8°C, inert atmosphere, keep in dark place | [5] |
| IUPAC Name | 4-fluoro-3-iodobenzaldehyde | [4][5] |
| InChI Key | DGUYWJGDFCRUHC-UHFFFAOYSA-N | [4][5] |
Spectroscopic Data Analysis
Spectroscopic analysis is critical for confirming the identity and purity of 4-Fluoro-3-iodobenzaldehyde. While raw spectral data is available from various suppliers,[7][8] this section outlines the expected spectral characteristics based on its molecular structure.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aldehydic proton and the three aromatic protons. The aldehyde proton (CHO) should appear as a singlet far downfield, typically in the δ 9.8-10.0 ppm range. The aromatic protons will exhibit complex splitting patterns due to H-H and H-F couplings.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will display seven unique signals corresponding to each carbon atom in the molecule. The aldehydic carbon (C=O) will be the most deshielded, appearing around δ 190 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant, a characteristic feature in fluorinated aromatics.
-
Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups present. Characteristic absorption bands include a strong C=O stretch for the aldehyde at approximately 1700 cm⁻¹, C-F stretching vibrations typically between 1200 and 1000 cm⁻¹, and aromatic C-H stretches above 3000 cm⁻¹.[9]
-
Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum will show a molecular ion peak (M⁺) at m/z 250.[4] Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical ([M-H]⁺) to give a stable acylium ion at m/z 249, and the loss of the formyl group (CHO) to yield a fluoroiophenyl cation at m/z 221.[10][11]
Reactivity and Synthetic Utility
The synthetic versatility of 4-Fluoro-3-iodobenzaldehyde stems from the distinct reactivity of its three functional groups. The interplay between the electron-withdrawing aldehyde and fluorine groups and the reactive carbon-iodine bond allows for selective and sequential transformations.
The iodine atom is particularly valuable as it provides a reactive site for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[2] These reactions are foundational in modern drug discovery for constructing complex molecular scaffolds, especially biaryl structures. The aldehyde group can be readily oxidized to a carboxylic acid, reduced to an alcohol, or engaged in nucleophilic addition and condensation reactions to extend the carbon skeleton.[2]
Caption: Reactivity map of 4-Fluoro-3-iodobenzaldehyde.
Synthesis Protocols
Several synthetic routes to 4-Fluoro-3-iodobenzaldehyde have been reported. The choice of method often depends on the starting material availability, scale, and desired purity.
Protocol 1: Two-Step Synthesis from 4-Fluoro-3-iodotoluene
This method involves the free-radical bromination of the methyl group followed by oxidation to the aldehyde.[3]
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Introduction to a Key Pharmaceutical Building Block
An In-Depth Technical Guide to 4-Fluoro-3-iodobenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery
4-Fluoro-3-iodobenzaldehyde is a halogenated aromatic aldehyde that has emerged as a critical intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its structure, featuring an aldehyde functional group alongside strategically placed fluorine and iodine atoms, provides a unique combination of reactivity and modulatory properties. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, while the halogen atoms play a crucial role in fine-tuning the physicochemical and pharmacokinetic profiles of target compounds.
The fluorine atom, a common substituent in modern medicinal chemistry, is known to enhance metabolic stability, improve lipophilicity, and increase binding affinity of drug candidates to their biological targets.[1][2] Simultaneously, the iodine atom provides a reactive site for transition metal-catalyzed cross-coupling reactions, enabling the construction of intricate carbon-carbon and carbon-heteroatom bonds. This guide offers a comprehensive overview of 4-Fluoro-3-iodobenzaldehyde, detailing its properties, synthesis methodologies, key applications, and essential safety protocols for researchers and drug development professionals.
Physicochemical and Structural Properties
The fundamental characteristics of 4-Fluoro-3-iodobenzaldehyde are summarized below. A precise understanding of these properties is essential for its effective use in synthetic chemistry. The molecular weight of 4-Fluoro-3-iodobenzaldehyde is 250.01 g/mol .[3][4][5][6]
| Property | Value | Source |
| Molecular Formula | C₇H₄FIO | [3][5][6] |
| Molecular Weight | 250.01 g/mol | [3][4][5][6] |
| IUPAC Name | 4-fluoro-3-iodobenzaldehyde | [3][4] |
| CAS Number | 227609-88-3 | [3][4][6] |
| Physical Form | Solid | [4] |
| SMILES | C1=CC(=C(C=C1C=O)I)F | [3] |
| InChIKey | DGUYWJGDFCRUHC-UHFFFAOYSA-N | [3][4] |
Synthesis Methodologies
The synthesis of 4-Fluoro-3-iodobenzaldehyde can be approached through several routes. The choice of method often depends on the availability of starting materials, desired scale, and process efficiency. Below are two distinct and validated protocols.
Two-Step Synthesis from a Toluene Precursor
A common laboratory-scale synthesis involves the bromination and subsequent oxidation of 4-fluoro-3-iodotoluene.[7] This method provides a reliable pathway to the target compound.
-
Step 1: Benzylic Bromination
-
A mixture of 4-fluoro-3-iodotoluene (5.0 g, 21.2 mmol), N-Bromosuccinimide (NBS, 4.2 g, 23.3 mmol), and benzoyl peroxide (250 mg, 1.03 mmol) in carbon tetrachloride (50 mL) is prepared.[7]
-
The mixture is refluxed under a nitrogen atmosphere for 3 hours.[7]
-
After cooling to room temperature, the reaction mixture is filtered through celite and washed with benzene.[7]
-
The filtrate is evaporated under reduced pressure to yield the crude benzyl bromide intermediate as a light brown oil.[7]
-
-
Step 2: Oxidation to Aldehyde
-
The crude benzyl bromide is dissolved in dimethyl sulfoxide (DMSO, 50 mL).[7]
-
Solid sodium bicarbonate (NaHCO₃, 3.55 g, 42.2 mmol) is added, and the mixture is heated to 120°C for 90 minutes.[7]
-
The reaction is cooled to room temperature, quenched with water, and extracted with diethyl ether (Et₂O).[7]
-
The organic layer is washed sequentially with water and brine, then dried over sodium sulfate (Na₂SO₄) and concentrated in vacuo.[7]
-
Purification via Medium Pressure Liquid Chromatography (MPLC) yields the final product, 4-Fluoro-3-iodobenzaldehyde.[7]
-
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4-Fluoro-3-iodobenzaldehyde structure and IUPAC name
An In-depth Technical Guide to 4-Fluoro-3-iodobenzaldehyde: Structure, Properties, Synthesis, and Applications
Introduction
4-Fluoro-3-iodobenzaldehyde is a halogenated aromatic aldehyde that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring both a fluorine and an iodine atom on the benzaldehyde core, imparts specific reactivity and properties that are highly valued in the design of complex molecules, particularly pharmaceutical agents. The presence of the electron-withdrawing fluorine atom and the versatile iodine atom, which can participate in various cross-coupling reactions, makes this compound a strategic intermediate for introducing specific functionalities into a target molecule. This guide provides a comprehensive overview of its structure, physicochemical properties, synthesis methodologies, and key applications, with a focus on its role in drug discovery and development.
Chemical Structure and IUPAC Name
The precise arrangement of atoms in 4-Fluoro-3-iodobenzaldehyde is fundamental to its chemical behavior.
-
Chemical Structure:
Caption: Chemical structure of 4-Fluoro-3-iodobenzaldehyde.
Physicochemical Properties
The physical and chemical properties of 4-Fluoro-3-iodobenzaldehyde are essential for its handling, storage, and application in chemical reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄FIO | [2] |
| Molecular Weight | 250.01 g/mol | [1][2] |
| CAS Number | 227609-88-3 | [1] |
| Appearance | Solid | [1] |
| Storage Temperature | 2-8°C, under inert atmosphere, in a dark place | [1][3] |
Synthesis of 4-Fluoro-3-iodobenzaldehyde
The synthesis of 4-Fluoro-3-iodobenzaldehyde can be achieved through various routes. An improved, one-step process has been developed to enhance efficiency and reduce the number of synthetic steps previously required[4].
One-Step Iodination of 4-Fluorobenzaldehyde
This method provides a direct route to the target compound from a readily available starting material.
Reaction Scheme:
Caption: One-step synthesis of 4-Fluoro-3-iodobenzaldehyde.
Experimental Protocol:
This protocol is based on the principles described in the patented improved process[4].
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-fluorobenzaldehyde in an appropriate acid medium. Trifluoromethanesulfonic acid is mentioned as a suitable organic acid[4].
-
Addition of Iodinating Agent: Add N-iodosuccinimide (NIS) to the solution. A preferred molar ratio is approximately 1.2 equivalents of NIS to 1 equivalent of 4-fluorobenzaldehyde[4].
-
Reaction Conditions: Stir the mixture at ambient temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction by pouring the mixture into a solution of sodium bisulfite to neutralize any remaining iodine.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure 4-Fluoro-3-iodobenzaldehyde.
Causality Behind Experimental Choices:
-
Acid Medium: The acid acts as a catalyst, activating the aromatic ring towards electrophilic substitution by the iodine source.
-
N-Iodosuccinimide (NIS): NIS is a mild and effective source of electrophilic iodine, which is crucial for the regioselective iodination at the position ortho to the fluorine atom and meta to the aldehyde group.
-
Stoichiometry: Using a slight excess of NIS ensures the complete conversion of the starting material[4].
Multi-Step Synthesis from 4-Fluoro-3-iodotoluene
An alternative, though more lengthy, synthesis route starts from 4-fluoro-3-iodotoluene[5].
-
Benzylic Bromination: 4-fluoro-3-iodotoluene is refluxed with N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a solvent such as carbon tetrachloride. This step selectively brominates the methyl group[5].
-
Oxidation: The resulting benzyl bromide is then heated with sodium bicarbonate in dimethyl sulfoxide (DMSO) to yield 4-Fluoro-3-iodobenzaldehyde[5].
Applications in Drug Development
The strategic placement of the fluoro and iodo substituents makes 4-Fluoro-3-iodobenzaldehyde a valuable intermediate in the synthesis of pharmacologically active molecules.
Key Intermediate for Potassium Channel Openers:
4-Fluoro-3-iodobenzaldehyde is a key intermediate in the synthesis of dihydropyridine potassium channel openers[4]. These compounds are of significant interest for their potential therapeutic applications in cardiovascular diseases. The iodine atom in 4-Fluoro-3-iodobenzaldehyde allows for its incorporation into more complex molecular scaffolds through reactions like Suzuki or Sonogashira cross-coupling, enabling the construction of the final drug candidate.
Caption: Role of 4-Fluoro-3-iodobenzaldehyde in drug synthesis.
The fluorine atom is often incorporated into drug candidates to enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties like lipophilicity, which can lead to better pharmacokinetic profiles[6][7].
Safety Information
As with any chemical reagent, proper handling and safety precautions are paramount when working with 4-Fluoro-3-iodobenzaldehyde.
-
GHS Hazard Pictogram: GHS07 (Exclamation mark)[1]
-
Hazard Statements:
-
Precautionary Statements:
For comprehensive safety information, it is essential to consult the full Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Fluoro-3-iodobenzaldehyde is a synthetically versatile and valuable building block for researchers in organic and medicinal chemistry. Its well-defined structure and predictable reactivity, coupled with efficient synthetic routes, make it an important intermediate in the development of novel therapeutics. The strategic incorporation of this molecule into complex drug candidates highlights the importance of halogenated intermediates in modern drug discovery.
References
- Google Patents. (n.d.). EP1476415A1 - Iodination of 4-fluoro-benzaldehyde.
-
PubChem. (n.d.). 4-Fluoro-3-iodobenzaldehyde. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-fluoro-3-iodobenzaldehyde (C7H4FIO). Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
AOBChem USA. (n.d.). 4-Fluoro-3-iodobenzaldehyde. Retrieved from [Link]
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- 8. chemicalbook.com [chemicalbook.com]
A Technical Guide to the Spectral Characteristics of 4-Fluoro-3-iodobenzaldehyde
Introduction: The Significance of 4-Fluoro-3-iodobenzaldehyde
4-Fluoro-3-iodobenzaldehyde (C₇H₄FIO) is a halogenated aromatic aldehyde of significant interest in medicinal chemistry.[1] Its unique substitution pattern, featuring both a fluorine and an iodine atom on the benzaldehyde scaffold, makes it a versatile building block for the synthesis of complex organic molecules, including potassium channel openers.[1] Accurate characterization of this intermediate is paramount to ensure the identity, purity, and quality of downstream products. This guide provides the foundational spectral knowledge required for such characterization.
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₄FIO | PubChem[2] |
| Molecular Weight | 250.01 g/mol | PubChem[2] |
| IUPAC Name | 4-fluoro-3-iodobenzaldehyde | PubChem[2] |
| CAS Number | 227609-88-3 | PubChem[2] |
| Physical Form | Solid | Sigma-Aldrich[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following predictions for the ¹H and ¹³C NMR spectra of 4-fluoro-3-iodobenzaldehyde are based on established substituent effects and data from analogous compounds such as 4-fluorobenzaldehyde, 3-fluorobenzaldehyde, and other halogenated benzaldehydes.[4][5]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals for the aldehydic proton and the three aromatic protons. The chemical shifts and coupling patterns are highly influenced by the electron-withdrawing nature of the aldehyde, fluorine, and iodine substituents.
Predicted ¹H NMR Data (in CDCl₃):
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-C=O | 9.9 - 10.1 | s | - |
| H-2 | 8.2 - 8.4 | d | J(H2-H6) ≈ 2.0 |
| H-5 | 7.8 - 8.0 | dd | J(H5-H6) ≈ 8.5, J(H5-F) ≈ 5.0 |
| H-6 | 7.2 - 7.4 | t | J(H6-H5) ≈ 8.5, J(H6-F) ≈ 8.5 |
Causality Behind Predictions:
-
Aldehydic Proton (H-C=O): The strong deshielding effect of the carbonyl group places this proton far downfield, typically in the 9-10 ppm region, as a sharp singlet.
-
Aromatic Protons:
-
H-2: This proton is ortho to the electron-withdrawing aldehyde group and meta to the iodine, leading to a significant downfield shift. It is expected to appear as a doublet due to coupling with H-6.
-
H-5: Positioned ortho to the iodine and meta to the aldehyde, this proton's chemical shift is influenced by both. It will likely appear as a doublet of doublets due to coupling with both H-6 and the fluorine atom.
-
H-6: This proton is ortho to the fluorine and meta to the aldehyde. The strong coupling to the adjacent fluorine will likely result in a triplet-like appearance (or a doublet of doublets with similar coupling constants).
-
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide insights into the carbon environment of the molecule. The chemical shifts are predicted based on additive substituent effects and comparison with data from similar halogenated benzaldehydes.[5][6]
Predicted ¹³C NMR Data (in CDCl₃):
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 189 - 192 |
| C-4 (C-F) | 160 - 165 (d, ¹JCF ≈ 250-260 Hz) |
| C-1 | 135 - 138 |
| C-2 | 130 - 133 |
| C-5 | 125 - 128 (d, JCF ≈ 8-10 Hz) |
| C-6 | 115 - 118 (d, JCF ≈ 20-25 Hz) |
| C-3 (C-I) | 90 - 95 |
Causality Behind Predictions:
-
Carbonyl Carbon (C=O): The carbonyl carbon is highly deshielded and appears at the lowest field.
-
Carbon-Fluorine Coupling: The carbon directly attached to the fluorine (C-4) will exhibit a large one-bond coupling constant (¹JCF). The other aromatic carbons will also show smaller couplings to the fluorine.
-
Carbon-Iodine Bond (C-3): The "heavy atom effect" of iodine will cause the signal for the directly attached carbon (C-3) to be shifted significantly upfield.[7]
Experimental Protocol for NMR Analysis
A robust NMR spectrum of 4-fluoro-3-iodobenzaldehyde can be acquired using the following methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) with a field strength of at least 400 MHz.
-
Sample Preparation:
-
Dissolve 10-20 mg of the solid compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Filter the solution into a standard 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum.
-
-
Data Processing:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Infrared (IR) Spectroscopy: Vibrational Fingerprinting
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 4-fluoro-3-iodobenzaldehyde is expected to be dominated by absorptions from the aldehyde group, the aromatic ring, and the carbon-halogen bonds. These predictions are based on well-established characteristic vibrational frequencies and data from analogous compounds.[8][9]
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2850 - 2750 | Medium | Aldehyde C-H Stretch (Fermi doublet) |
| 1710 - 1690 | Strong | Aldehyde C=O Stretch |
| 1600 - 1580 | Medium | Aromatic C=C Stretch |
| 1480 - 1460 | Medium | Aromatic C=C Stretch |
| 1250 - 1200 | Strong | C-F Stretch |
| 850 - 800 | Strong | C-H Out-of-plane Bending |
Causality Behind Predictions:
-
Aldehyde Group: The C=O stretch is typically a very strong and sharp absorption band. The aldehydic C-H stretch often appears as a pair of weaker bands (a Fermi doublet).
-
Aromatic Ring: The C=C stretching vibrations of the benzene ring usually appear in the 1600-1450 cm⁻¹ region. The pattern of C-H out-of-plane bending in the fingerprint region can provide information about the substitution pattern.
-
Carbon-Fluorine Bond: The C-F stretch is a strong absorption, typically found in the 1250-1000 cm⁻¹ range.
Experimental Protocol for FT-IR Analysis
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for solid samples.
-
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid 4-fluoro-3-iodobenzaldehyde onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Predicted Identity |
| 250 | [M]⁺ (Molecular Ion) |
| 249 | [M-H]⁺ |
| 123 | [M-I]⁺ |
| 95 | [C₆H₄F]⁺ |
Causality Behind Predictions:
-
Molecular Ion ([M]⁺): The peak corresponding to the intact molecule with one electron removed. The presence of iodine should give a clear isotopic pattern.
-
[M-H]⁺: Loss of the aldehydic proton is a common fragmentation pathway for benzaldehydes.
-
[M-I]⁺: Cleavage of the relatively weak carbon-iodine bond is expected to be a major fragmentation pathway.
-
Further Fragmentation: The [M-I]⁺ fragment can further lose the carbonyl group to give other characteristic fragments.
Experimental Protocol for MS Analysis
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Sample Introduction: The sample can be introduced directly via a solids probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
-
Data Acquisition: The instrument is set to scan over a relevant mass range (e.g., m/z 50-300).
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
Workflow and Data Integration
The comprehensive characterization of 4-fluoro-3-iodobenzaldehyde relies on the integration of data from all three spectroscopic techniques.
Caption: Integrated workflow for the spectroscopic characterization of 4-fluoro-3-iodobenzaldehyde.
Conclusion
This technical guide provides a detailed, albeit predictive, overview of the key spectral features of 4-fluoro-3-iodobenzaldehyde. By understanding the expected NMR, IR, and MS data, researchers and scientists can confidently identify and characterize this important synthetic intermediate. The provided protocols offer a standardized approach to acquiring high-quality spectral data, ensuring the reliability of experimental results in a drug discovery and development setting.
References
-
Supporting Information for a chemical study. [Link]
-
Bright sensitive ratiometric fluorescent probe enabling endogenous FA imaging and mechanistic exploration of indirect oxidative damage. The Royal Society of Chemistry. [Link]
-
Supporting Information Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas MS spectra of isot. Beilstein Journals. [Link]
-
4-Fluorobenzaldehyde | C7H5FO | CID 68023. PubChem. [Link]
-
4-Fluoro-3-iodobenzaldehyde | C7H4FIO | CID 10308073. PubChem. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
- EP1476415A1 - Iodination of 4-fluoro-benzaldehyde.
-
Benzaldehyde, 4-fluoro-. NIST WebBook. [Link]
-
4-Fluoro-3-iodobenzaldehyde. AOBChem USA. [Link]
-
Benzaldehyde, 4-fluoro-. NIST WebBook. [Link]
-
13C NMR Spectroscopy. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
4-Fluorobenzaldehyde - Optional[Near IR] - Spectrum. SpectraBase. [Link]
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- 1. EP1476415A1 - Iodination of 4-fluoro-benzaldehyde - Google Patents [patents.google.com]
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- 3. 4-Fluoro-3-iodobenzaldehyde | 227609-88-3 [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. 4-Fluorobenzaldehyde(459-57-4) 13C NMR spectrum [chemicalbook.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzaldehyde, 4-fluoro- [webbook.nist.gov]
4-Fluoro-3-iodobenzaldehyde synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-iodobenzaldehyde
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-fluoro-3-iodobenzaldehyde, a key intermediate in the development of pharmaceutical compounds, notably as a precursor to dihydropyridine potassium channel openers.[1] The document is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of scientifically vetted synthetic routes. It emphasizes the rationale behind methodological choices, provides step-by-step experimental protocols, and includes visual diagrams to elucidate the reaction mechanisms and workflows. The core of this guide focuses on the most efficient and scalable synthesis: the direct electrophilic iodination of 4-fluorobenzaldehyde. An alternative multi-step pathway commencing from 4-fluoro-3-iodotoluene is also detailed for comparative analysis.
Introduction: Significance of 4-Fluoro-3-iodobenzaldehyde
4-Fluoro-3-iodobenzaldehyde (C₇H₄FIO) is an aromatic aldehyde of significant interest in medicinal chemistry.[2][3][4][5] Its utility is primarily derived from its trifunctional nature: an aldehyde group for classical carbonyl chemistry, and two halogen substituents (fluoro and iodo) on the aromatic ring that can be exploited for various cross-coupling reactions. The specific arrangement of these functional groups makes it a crucial building block in the synthesis of complex molecules. Notably, it serves as a key intermediate in the manufacture of certain dihydropyridine potassium channel openers, which have therapeutic applications in conditions such as asthma, pain, and cardiovascular diseases.[1]
Historically, the synthesis of this compound involved lengthy, multi-step processes with moderate yields.[1] However, recent advancements have led to more direct and efficient methodologies, which will be the primary focus of this guide.
Primary Synthesis Pathway: Direct Iodination of 4-Fluorobenzaldehyde
The most efficient and industrially scalable route to 4-fluoro-3-iodobenzaldehyde is the direct ortho-iodination of the readily available starting material, 4-fluorobenzaldehyde. This method represents a significant improvement over older, multi-step syntheses by reducing the number of synthetic operations, improving atom economy, and avoiding the use of more hazardous or expensive reagents.[1]
Mechanistic Rationale
This synthesis is an example of an electrophilic aromatic substitution reaction. The aldehyde group is a deactivating group and a meta-director. However, the fluorine atom at the para-position is an ortho, para-director, albeit also deactivating. The reaction's regioselectivity is therefore a result of the interplay between these electronic effects. The iodination occurs at the position ortho to the strongly activating and directing fluorine atom, and meta to the deactivating aldehyde group.
The reaction employs N-iodosuccinimide (NIS) as the iodine source. In a strong acid medium, the succinimide nitrogen is protonated, which significantly increases the electrophilicity of the iodine atom, making it a potent electrophile (I⁺) capable of attacking the electron-rich aromatic ring.
Visualizing the Pathway
Caption: Direct iodination of 4-fluorobenzaldehyde to 4-fluoro-3-iodobenzaldehyde.
Experimental Protocol
This protocol is based on the process described in the patent literature, which emphasizes a one-step procedure.[1]
Materials:
-
4-Fluorobenzaldehyde
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (or another suitable strong acid like H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4-fluorobenzaldehyde (1 equivalent) in a suitable solvent like ethyl acetate.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add trifluoromethanesulfonic acid (as the acidic medium) to the cooled solution while stirring.
-
In a separate container, prepare a solution of N-iodosuccinimide (approximately 1.2 equivalents) in ethyl acetate.
-
Add the NIS solution dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring it into a beaker containing a mixture of ice and saturated sodium thiosulfate solution to neutralize any unreacted iodine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography or recrystallization to yield pure 4-fluoro-3-iodobenzaldehyde.
Quantitative Data Summary
| Parameter | Value/Condition | Source |
| Starting Material | 4-Fluorobenzaldehyde | [1] |
| Key Reagent | N-Iodosuccinimide (NIS) | [1] |
| Reactant Ratio | 4-Fluorobenzaldehyde : NIS (1 : 1.2 equivalents) | [1] |
| Acid Medium | Trifluoromethanesulfonic acid, H₂SO₄, HNO₃, HCl | [1] |
| Yield | Not explicitly stated, but described as an "efficient synthesis" | [1] |
Alternative Synthesis Pathway: From 4-Fluoro-3-iodotoluene
An alternative, two-step synthesis starts from 4-fluoro-3-iodotoluene. This pathway involves a radical bromination of the methyl group followed by an oxidation to the aldehyde.[6]
Mechanistic Rationale
The first step is a free-radical chain reaction. N-Bromosuccinimide (NBS) in the presence of a radical initiator like dibenzoyl peroxide generates a bromine radical. This radical abstracts a hydrogen atom from the benzylic methyl group of 4-fluoro-3-iodotoluene, forming a stable benzyl radical. The benzyl radical then reacts with another molecule of NBS to form the benzyl bromide product and a new succinimidyl radical, propagating the chain.
The second step is an oxidation of the resulting benzyl bromide to the aldehyde. This is achieved by heating with sodium bicarbonate in a solvent like dimethyl sulfoxide (DMSO). This reaction likely proceeds through a Kornblum-type oxidation or a related pathway.
Visualizing the Pathway
Sources
- 1. EP1476415A1 - Iodination of 4-fluoro-benzaldehyde - Google Patents [patents.google.com]
- 2. 4-Fluoro-3-iodobenzaldehyde | C7H4FIO | CID 10308073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 4-fluoro-3-iodobenzaldehyde (C7H4FIO) [pubchemlite.lcsb.uni.lu]
- 4. 4-Fluoro-3-iodobenzaldehyde | 227609-88-3 [sigmaaldrich.com]
- 5. aobchem.com [aobchem.com]
- 6. 4-FLUORO-3-IODOBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 4-Fluoro-3-iodobenzaldehyde: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-Fluoro-3-iodobenzaldehyde, a key building block in modern medicinal and materials chemistry. The document delves into the historical context of its synthesis, compares various synthetic routes with detailed mechanistic insights, and presents a thorough analysis of its physicochemical and spectroscopic properties. Furthermore, it explores the diverse applications of this versatile intermediate, with a particular focus on its role in the development of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of 4-Fluoro-3-iodobenzaldehyde and its utility in chemical synthesis.
Introduction: The Strategic Importance of 4-Fluoro-3-iodobenzaldehyde
4-Fluoro-3-iodobenzaldehyde, with the chemical formula C₇H₄FIO, is a trifunctional aromatic compound featuring an aldehyde, a fluorine atom, and an iodine atom on a benzene ring.[1] This unique arrangement of functional groups makes it a highly valuable intermediate in organic synthesis. The aldehyde group serves as a versatile handle for a wide range of chemical transformations, including nucleophilic additions, condensations, and oxidations. The fluorine atom, a common substituent in modern pharmaceuticals, can enhance metabolic stability, binding affinity, and lipophilicity of target molecules. The carbon-iodine bond is particularly amenable to a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, which are instrumental in the construction of complex molecular architectures.
The strategic positioning of these three functionalities allows for sequential and regioselective modifications, making 4-Fluoro-3-iodobenzaldehyde an indispensable tool in the synthesis of targeted therapeutic agents and advanced materials. Its most prominent application to date is as a key intermediate in the manufacture of dihydropyridine potassium channel openers, which have therapeutic potential in a range of conditions including cardiovascular diseases and neurological disorders.[2]
Historical Perspective and Discovery
While the exact date and discoverer of 4-Fluoro-3-iodobenzaldehyde are not prominently documented in readily available literature, its emergence is intrinsically linked to the advancements in synthetic methodologies for halogenated aromatic compounds. The development of more efficient and selective halogenation techniques in the latter half of the 20th century paved the way for the synthesis of polysubstituted aromatic intermediates like 4-Fluoro-3-iodobenzaldehyde.
A significant milestone in its accessibility was the development of a one-step synthesis process detailed in a 2004 patent, which provided a more direct and efficient route compared to earlier multi-step methods.[2] This innovation significantly improved the availability of the compound for research and development, particularly in the pharmaceutical industry.
Synthetic Routes and Mechanistic Insights
Several synthetic pathways to 4-Fluoro-3-iodobenzaldehyde have been developed, each with its own advantages and limitations. The choice of a particular route often depends on factors such as the availability of starting materials, desired scale, and cost-effectiveness.
Route 1: Direct Iodination of 4-Fluorobenzaldehyde
A highly efficient and direct method involves the electrophilic iodination of the readily available 4-fluorobenzaldehyde.
Reaction Scheme:
Figure 1: Direct Iodination of 4-Fluorobenzaldehyde.
Experimental Protocol:
This one-step procedure involves combining 4-fluorobenzaldehyde and N-iodosuccinimide (NIS) in an acidic medium.[2] Trifluoromethanesulfonic acid is a particularly effective catalyst for this transformation.[2] The preferred molar ratio of 4-fluorobenzaldehyde to N-iodosuccinimide is approximately 1:1.2.[2]
Causality and Mechanistic Insights:
The reaction proceeds via an electrophilic aromatic substitution mechanism. The acid catalyst activates the N-iodosuccinimide, generating a highly electrophilic iodine species ("I+"). The fluorine atom at the 4-position is an ortho-, para-directing deactivator. However, the strong activating effect of the aldehyde group's meta-directing nature, coupled with the steric hindrance at the ortho positions to the aldehyde, favors the substitution at the 3-position. The electron-withdrawing nature of the fluorine and aldehyde groups makes the aromatic ring less reactive, necessitating the use of a potent iodinating agent and a strong acid catalyst.
Route 2: Two-Step Synthesis from 4-Fluoro-3-iodotoluene
An alternative, two-step approach begins with the commercially available 4-fluoro-3-iodotoluene.
Reaction Scheme:
Figure 2: Two-Step Synthesis from 4-Fluoro-3-iodotoluene.
Experimental Protocol:
-
Step 1: Free-Radical Bromination: A mixture of 4-fluoro-3-iodotoluene, N-bromosuccinimide (NBS), and a catalytic amount of dibenzoyl peroxide in a solvent like tetrachloromethane is refluxed.[3] This reaction yields the intermediate 4-fluoro-3-iodo-benzyl bromide.[3]
-
Step 2: Oxidation to Aldehyde: The crude benzyl bromide is then heated with sodium bicarbonate in dimethyl sulfoxide (DMSO) to afford 4-fluoro-3-iodobenzaldehyde.[3] This step is a variation of the Kornblum oxidation.
Causality and Mechanistic Insights:
The first step is a free-radical chain reaction initiated by the thermal decomposition of dibenzoyl peroxide. The resulting radicals abstract a hydrogen atom from the methyl group of 4-fluoro-3-iodotoluene, forming a resonance-stabilized benzylic radical. This radical then reacts with NBS to form the benzyl bromide and a succinimidyl radical, which continues the chain.
The second step involves the nucleophilic attack of the oxygen atom of DMSO on the benzylic carbon of the benzyl bromide, forming an alkoxysulfonium salt. In the presence of a mild base like sodium bicarbonate, an elimination reaction occurs, leading to the formation of the aldehyde, dimethyl sulfide, and carbon dioxide.
A Historical Multi-Step Synthesis
An earlier, five-step synthesis highlights the evolution of synthetic strategies for this compound.[2] This route begins with 4-fluorobenzoic acid and proceeds through nitration, reduction of the nitro group to an amine, conversion of the amine to an alcohol, iodination, and finally oxidation to the aldehyde.[2] While historically significant, this lengthy process is less efficient and more laborious than the more modern routes.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and spectroscopic properties of 4-Fluoro-3-iodobenzaldehyde is essential for its identification, purity assessment, and use in subsequent reactions.
Table 1: Physicochemical Properties of 4-Fluoro-3-iodobenzaldehyde
| Property | Value | Source |
| Molecular Formula | C₇H₄FIO | [1] |
| Molecular Weight | 250.01 g/mol | [1] |
| Appearance | Solid | |
| CAS Number | 227609-88-3 | [1] |
| IUPAC Name | 4-fluoro-3-iodobenzaldehyde | [1] |
Spectroscopic Data:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three signals in the aromatic region and one signal for the aldehydic proton. The aldehydic proton will appear as a singlet at a downfield chemical shift (typically around 10 ppm). The aromatic protons will exhibit complex splitting patterns due to H-H and H-F couplings.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven distinct signals. The carbonyl carbon of the aldehyde will be the most downfield signal (around 190 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbon attached to the iodine will be shifted upfield compared to a C-H due to the heavy atom effect.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretch of the aldehyde group (typically around 1700 cm⁻¹). Other key absorptions will include C-H stretching of the aromatic ring and the aldehyde, C=C stretching of the aromatic ring, and the C-F stretching vibration.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 250. The fragmentation pattern is expected to involve the loss of a hydrogen atom (M-1), the formyl group (M-29), and the iodine atom (M-127).
Applications in Chemical Synthesis
The trifunctional nature of 4-Fluoro-3-iodobenzaldehyde makes it a versatile precursor for a wide range of complex molecules, particularly in the pharmaceutical and agrochemical industries.
Synthesis of Potassium Channel Openers
As previously mentioned, a primary application of 4-Fluoro-3-iodobenzaldehyde is in the synthesis of dihydropyridine potassium channel openers.[2] These compounds are of significant interest for the treatment of various cardiovascular and neurological disorders.[2] The synthesis typically involves a multi-step sequence where the aldehyde functionality is used to construct the dihydropyridine ring, and the iodo- and fluoro-substituents are retained in the final molecule to modulate its pharmacological properties.
Precursor for Kinase Inhibitors
The structural motifs present in 4-Fluoro-3-iodobenzaldehyde are highly relevant to the design of kinase inhibitors, a major class of anti-cancer drugs. The carbon-iodine bond is a key feature that allows for the introduction of various aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. This enables the rapid synthesis of libraries of compounds for screening against different kinase targets. The fluorine atom can enhance the binding affinity and metabolic stability of the resulting inhibitors.
Workflow for Kinase Inhibitor Synthesis:
Figure 3: General workflow for the synthesis of kinase inhibitors.
Agrochemical Synthesis
Substituted benzaldehydes are important intermediates in the agrochemical industry for the synthesis of herbicides, fungicides, and insecticides. The presence of fluorine and iodine in 4-Fluoro-3-iodobenzaldehyde can impart desirable properties to the final agrochemical product, such as increased potency, altered spectrum of activity, and improved environmental stability.
Safety and Handling
4-Fluoro-3-iodobenzaldehyde is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safety measures include:
-
Working in a well-ventilated fume hood.
-
Wearing personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
Conclusion
4-Fluoro-3-iodobenzaldehyde has established itself as a valuable and versatile building block in organic synthesis. Its unique combination of an aldehyde, a fluorine atom, and an iodine atom provides chemists with a powerful tool for the construction of complex and biologically active molecules. The development of efficient synthetic routes has made this compound more accessible, further expanding its applications in drug discovery and materials science. As the demand for novel therapeutics and advanced materials continues to grow, the importance of strategic intermediates like 4-Fluoro-3-iodobenzaldehyde is set to increase.
References
Sources
A Technical Guide to the Safe Handling and Use of 4-Fluoro-3-iodobenzaldehyde
This document provides a comprehensive technical guide on the material safety, handling, and emergency protocols for 4-Fluoro-3-iodobenzaldehyde (CAS No. 227609-88-3). It is intended for researchers, chemists, and drug development professionals who may handle this compound in a laboratory or manufacturing setting. The information herein is synthesized from established safety data sheets and chemical literature to ensure a high degree of technical accuracy and practical utility.
Compound Identification and Profile
4-Fluoro-3-iodobenzaldehyde is a halogenated aromatic aldehyde that serves as a crucial building block in organic synthesis. Its unique substitution pattern makes it a valuable intermediate, particularly in the pharmaceutical industry. For instance, it is a key precursor in the efficient, one-step synthesis of certain dihydropyridine potassium channel openers, which have therapeutic applications in a range of diseases from cardiovascular conditions to alopecia.[1] Understanding its properties and hazards is paramount for its safe and effective use.
| Identifier | Value |
| IUPAC Name | 4-fluoro-3-iodobenzaldehyde[2] |
| CAS Number | 227609-88-3[2][3][4] |
| Molecular Formula | C₇H₄FIO[2][3][4] |
| Molecular Weight | 250.01 g/mol [2][3][4] |
| Physical Form | Solid |
| Synonyms | Benzaldehyde, 4-fluoro-3-iodo- |
GHS Hazard Analysis and Classification
4-Fluoro-3-iodobenzaldehyde is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary hazards are related to acute toxicity and irritation. All personnel must be familiar with these classifications before handling the material.
| GHS Classification | |
| Pictogram | (GHS07)[5] |
| Signal Word | Warning [2][3][5] |
| Hazard Statements | Description |
| H302 | Harmful if swallowed[2] |
| H312 | Harmful in contact with skin[2] |
| H315 | Causes skin irritation[2][3][4] |
| H319 | Causes serious eye irritation[2][3][4] |
| H332 | Harmful if inhaled[2] |
| H335 | May cause respiratory irritation[2][3][4] |
Toxicological Properties and Routes of Exposure
The toxicological profile is consistent with many reactive aromatic aldehydes. The primary risk is irritation upon contact and acute toxicity through multiple exposure routes.
-
Inhalation: Inhaling the dust can cause respiratory tract irritation.[2][3][4] Due to its classification as "Harmful if inhaled," all weighing and transfer operations must be conducted in a certified chemical fume hood to prevent aerosolization and exposure.[2]
-
Skin Contact: The compound is harmful in contact with skin and causes irritation.[2][3][4] This is likely due to the reactivity of the aldehyde group with biological macromolecules in the skin. Prolonged contact should be avoided, and appropriate gloves must be worn.
-
Eye Contact: As a solid powder, the material poses a significant risk of mechanical and chemical irritation to the eyes, classified as "Causes serious eye irritation".[2][3][4] Chemical splash goggles are mandatory.
-
Ingestion: The compound is harmful if swallowed.[2] Accidental ingestion can lead to systemic effects. Eating, drinking, or smoking in the laboratory is strictly prohibited.
Physicochemical Data for Risk Assessment
Understanding the physical properties of 4-Fluoro-3-iodobenzaldehyde is essential for designing safe handling procedures.
| Property | Value / Observation | Implication for Handling |
| Appearance | Solid powder. | Risk of dust inhalation; requires containment (fume hood). |
| Storage Temperature | 2-8°C, inert atmosphere, keep in dark place. | Requires refrigerated, controlled storage to maintain stability. The need for an inert atmosphere suggests potential sensitivity to oxidation or moisture. |
Core Protocols for Safe Handling and Storage
A multi-layered approach involving engineering controls, administrative procedures, and proper storage is required.
Engineering Controls
The primary engineering control for handling this compound is a properly functioning chemical fume hood. This contains dust and vapors, preventing inhalation, which is a key route of exposure.
Storage Requirements
The stability of 4-Fluoro-3-iodobenzaldehyde is critical for experimental success and safety.
-
Container: Store in a tightly closed, properly labeled container.[3][6]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a dark place. This prevents potential degradation from air, moisture, or light.
-
Temperature: Store in a refrigerator at 2-8°C.
-
Security: The container should be stored locked up to restrict access to authorized personnel only.[3][4][6]
Experimental Workflow: Weighing and Handling Protocol
This protocol outlines the mandatory steps for safely handling the solid compound.
-
Preparation: Ensure the chemical fume hood is operational. Decontaminate the work surface. Prepare all necessary glassware, spatulas, and a labeled receiving vessel.
-
Don PPE: Don all required PPE as outlined in Section 6.0, including a lab coat, nitrile gloves, and chemical splash goggles.
-
Transfer: Retrieve the container from its refrigerated storage. Allow it to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.
-
Weighing: Place the analytical balance inside the fume hood if possible. If not, weigh the compound in a tared, sealed container, and perform all transfers of the solid inside the fume hood.
-
Dissolution: Add the solvent to the solid slowly in the fume hood to avoid splashing.
-
Cleanup: Tightly seal the main container and return it to its proper storage location. Decontaminate all equipment and the work surface. Dispose of any contaminated materials (e.g., weighing paper, gloves) in the designated hazardous waste container.
Caption: Standard workflow for receiving, storing, and handling 4-Fluoro-3-iodobenzaldehyde.
Personal Protective Equipment (PPE) Mandates
The selection of PPE is dictated by the hazards identified in Section 2.0. The following are minimum requirements.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[7] | Protects against dust particles and splashes causing serious eye irritation. |
| Skin Protection | Chemically resistant gloves (Nitrile rubber is a suitable choice for incidental contact). Lab coat. | Prevents skin irritation and dermal absorption.[3][7] |
| Respiratory Protection | Not required if work is performed within a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved particulate respirator is necessary. | Protects against inhalation of harmful dust. |
Emergency Response and First Aid
Rapid and correct response during an emergency is critical to minimizing harm.
Accidental Release Measures
In the event of a spill, follow the decision tree below.
Caption: Decision tree for responding to a 4-Fluoro-3-iodobenzaldehyde spill.
Spill Cleanup Protocol:
-
Evacuate: Keep people away from and upwind of the spill.[3][4]
-
Ventilate: Ensure adequate ventilation.
-
Personal Precautions: Avoid dust formation and contact with the material.[4] Wear full PPE, including respiratory protection if necessary.
-
Containment: Prevent the material from entering drains.[3][4]
-
Cleanup: Carefully sweep up or vacuum the solid material using a HEPA-filtered vacuum. Place into a suitable, labeled, and closed container for disposal.[3][6] Use non-sparking tools.
-
Decontamination: Clean the spill area thoroughly.
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[3][4]
-
Specific Hazards: Combustion may produce toxic and corrosive fumes, including carbon oxides, hydrogen fluoride, and hydrogen iodide.
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][4]
First Aid
Immediate medical attention is required for all exposures.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][4][6]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[3][4][6]
-
In Case of Eye Contact: Immediately rinse the eyes cautiously with pure water for at least 15 minutes.[3][4] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[3][4][6]
-
If Swallowed: Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][4]
Stability and Reactivity Profile
-
Reactivity: Generally stable under recommended storage conditions.
-
Conditions to Avoid: Avoid dust formation, excess heat, and exposure to light.
-
Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.
-
Hazardous Decomposition Products: Under fire conditions, it may decompose to form carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen iodide.
Disposal Considerations
All waste material and contaminated items must be treated as hazardous waste.
-
Product: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[6]
-
Contaminated Packaging: Dispose of as unused product in accordance with local, state, and federal regulations.
Conclusion
4-Fluoro-3-iodobenzaldehyde is a valuable research chemical with a defined set of hazards, including acute toxicity and significant irritant properties. The risks associated with its use can be effectively managed through a combination of robust engineering controls (chemical fume hood), strict adherence to handling protocols, diligent use of appropriate personal protective equipment, and a clear understanding of emergency procedures. By internalizing the information in this guide, researchers can work safely and effectively with this important synthetic intermediate.
References
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PubChem. (n.d.). 4-Fluoro-3-iodobenzaldehyde | C7H4FIO | CID 10308073. National Center for Biotechnology Information. Retrieved from [Link]
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S D Fine-Chem Limited. (n.d.). 4-FLUOROBENZALDEHYDE GHS Safety Data Sheet. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 4-Fluoro-3-iodobenzaldehyde. Retrieved from [Link]
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AOBChem USA. (n.d.). 4-Fluoro-3-iodobenzaldehyde. Retrieved from [Link]
- Google Patents. (2002). WO2003070678A1 - Iodination of 4-fluoro-benzaldehyde.
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Biological activity of 4-Fluoro-3-iodobenzaldehyde derivatives
An In-Depth Technical Guide to the Biological Activity of 4-Fluoro-3-iodobenzaldehyde Derivatives
Abstract
The 4-fluoro-3-iodobenzaldehyde scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile intermediate for the synthesis of a diverse array of biologically active molecules. The strategic placement of the fluorine and iodine atoms, coupled with the reactive aldehyde functionality, provides a unique platform for developing potent and selective therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom offers a prime site for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives originating from this powerful building block, with a focus on their applications in oncology, infectious diseases, and enzyme inhibition.
The 4-Fluoro-3-iodobenzaldehyde Core: A Privileged Scaffold in Drug Discovery
Substituted benzaldehydes are fundamental building blocks in the pharmaceutical industry, prized for their reactivity and ability to be incorporated into complex molecular architectures.[1] The 4-fluoro-3-iodobenzaldehyde moiety (Figure 1) is particularly advantageous due to its trifunctional nature.
-
Aldehyde Group: This serves as a versatile chemical handle for a multitude of transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases and hydrazones, enabling the introduction of diverse pharmacophoric elements.[2][3]
-
Fluorine Atom: The introduction of fluorine is a well-established strategy in drug design to modulate physicochemical properties. It can increase metabolic stability by blocking sites of oxidative metabolism, enhance binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability.[1]
-
Iodine Atom: The iodine substituent is a key feature for synthetic elaboration. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. This allows for the efficient construction of complex biaryl, acetylenic, and aminated structures, which are common motifs in kinase inhibitors and other targeted therapies.[4]
Figure 1: Chemical Structure of 4-Fluoro-3-iodobenzaldehyde
Chemical Formula: C₇H₄FIO[5] Molecular Weight: 250.01 g/mol [5] CAS Number: 227609-88-3[5][6]
Synthetic Strategies for Derivative Elaboration
The true potential of 4-fluoro-3-iodobenzaldehyde is realized through its synthetic versatility. A multitude of derivatives can be generated by targeting its reactive sites. Efficient synthetic routes have been developed for the parent compound itself, often involving the direct iodination of 4-fluorobenzaldehyde.[7] From this starting point, a combinatorial approach can be employed to generate extensive libraries of compounds for biological screening.
Caption: Synthetic utility of the 4-fluoro-3-iodobenzaldehyde scaffold.
Exemplary Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for synthesizing biaryl derivatives, a common core structure in many kinase inhibitors.
Objective: To couple 4-fluoro-3-iodobenzaldehyde with an arylboronic acid to form a 4-fluoro-3-arylbenzaldehyde derivative.
Materials:
-
4-Fluoro-3-iodobenzaldehyde (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
Toluene and Water (4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add 4-fluoro-3-iodobenzaldehyde, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add palladium(II) acetate and triphenylphosphine to the flask under the inert atmosphere.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90°C and stir vigorously for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl derivative.
Self-Validation: The success of the reaction is confirmed by the disappearance of the starting material on TLC and the emergence of a new, typically less polar, spot. Final product identity and purity are confirmed using NMR spectroscopy and mass spectrometry, ensuring the expected molecular weight and structural features are present.
Major Biological Activities and Therapeutic Targets
Derivatives of 4-fluoro-3-iodobenzaldehyde have shown promise across multiple therapeutic areas, primarily due to their ability to act as potent enzyme inhibitors.
Kinase Inhibition in Oncology
Kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The RAS-RAF-MEK-ERK pathway is a frequent target for therapeutic intervention.[4] The 4-fluoro-3-iodobenzaldehyde scaffold is ideal for generating kinase inhibitors because the biaryl structures formed via Suzuki coupling can effectively mimic the hinge-binding motifs of ATP, leading to potent and selective inhibition.[4][8] For instance, elaboration of this core has been used to develop inhibitors of Epidermal Growth Factor Receptor (EGFR) and other kinases crucial for tumor proliferation.[8][9]
Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway.
Antimicrobial and Antifungal Activity
There is a pressing global need for new antimicrobial agents due to rising resistance.[10] Substituted benzaldehydes and the heterocyclic systems derived from them (e.g., oxadiazoles, thiadiazoles) are known to possess significant antimicrobial properties.[10][11][12][13] Halogenated salicylaldehydes, which are structurally related, exhibit potent activity against a range of bacteria and fungi.[11] The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes. Derivatives of 4-fluoro-3-iodobenzaldehyde, particularly Schiff bases and hydrazones, are promising candidates for the development of novel antibiotics and antifungals.[2][14]
| Derivative Class | Target Organisms | Putative Mechanism |
| Schiff Bases | Staphylococcus aureus, Escherichia coli | Disruption of cell membrane integrity |
| Hydrazones | Candida albicans, Aspergillus niger | Inhibition of essential metabolic enzymes |
| 1,3,4-Thiadiazoles | Gram-positive and Gram-negative bacteria | Broad-spectrum enzyme inhibition |
| 1,3,4-Oxadiazoles | Various bacteria and fungi | Disruption of key biochemical pathways |
Table 1: Potential Antimicrobial Applications of Derivative Classes.
Inhibition of Metabolic Enzymes
Beyond kinases, derivatives of substituted benzaldehydes have been shown to inhibit a variety of other enzymes.
-
Aldehyde Dehydrogenase (ALDH) Inhibition: Certain isoforms, like ALDH1A3, are overexpressed in cancer stem cells and contribute to therapy resistance. Benzyloxybenzaldehyde derivatives have been specifically designed as selective ALDH1A3 inhibitors.[15]
-
Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders. Halogenated benzaldehydes have been shown to act as non-competitive or mixed-type inhibitors of tyrosinase.[16]
-
α-Glucosidase and α-Amylase Inhibition: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. Hydroxylated benzaldehyde derivatives have demonstrated dual inhibitory activity, presenting a viable alternative to existing drugs like acarbose.[17]
Experimental Workflow for Biological Evaluation
Protocol: In Vitro Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a synthesized derivative that prevents visible growth of a target microorganism.
Materials:
-
Synthesized 4-fluoro-3-iodobenzaldehyde derivative
-
Bacterial or fungal strain (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate fungal growth medium
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antibiotic (e.g., Ampicillin)
-
Negative control (DMSO vehicle)
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, perform a two-fold serial dilution of the compound in growth medium to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Prepare a microbial inoculum standardized to a 0.5 McFarland turbidity standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the standardized inoculum to each well containing the test compound, positive control, and negative control.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration showing no turbidity (no visible growth). The reading can be confirmed by measuring the optical density at 600 nm.
Trustworthiness: This protocol includes positive and negative controls to validate the assay. The positive control ensures the microbes are susceptible to a known antibiotic, while the negative (vehicle) control confirms that the solvent does not inhibit growth. Standardization of the inoculum is critical for reproducibility.
Conclusion and Future Directions
4-Fluoro-3-iodobenzaldehyde is a powerful and versatile platform for modern drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, with particularly strong potential as kinase inhibitors for cancer therapy and as novel antimicrobial agents. The synthetic tractability of the scaffold allows for fine-tuning of structure-activity relationships and optimization of pharmacokinetic properties.
Future research should focus on expanding the diversity of derivative libraries, exploring their potential against emerging therapeutic targets, and employing in silico modeling to guide the rational design of next-generation inhibitors with enhanced potency and selectivity. The continued exploration of this privileged scaffold promises to yield new and effective treatments for a range of human diseases.
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- Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups. Springer.
- 4-Fluoro-3-iodobenzaldehyde. Sigma-Aldrich.
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide. Benchchem.
- Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing).
- 4-Fluoro-3-iodobenzaldehyde. AOBChem USA.
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- Biological Activity of Quaternary Ammonium Salts and Their Derivatives.
- Antimicrobial Activity of 1,3,4-Thiadiazole Deriv
- Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI.
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- 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo.
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- Antimicrobial Activity of 1,3,4-Oxadiazole Deriv
- Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxid
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Potential applications of 4-Fluoro-3-iodobenzaldehyde in medicinal chemistry
An In-depth Technical Guide to the Applications of 4-Fluoro-3-iodobenzaldehyde in Medicinal Chemistry
Abstract
In the landscape of modern drug discovery, the strategic design and synthesis of novel therapeutic agents depend critically on the availability of versatile and functionalized chemical building blocks. 4-Fluoro-3-iodobenzaldehyde, a tri-substituted benzene derivative, has emerged as a scaffold of significant interest. Its unique combination of an aldehyde group for classical transformations, a fluorine atom for modulating pharmacokinetic properties, and an iodine atom for sophisticated cross-coupling reactions makes it an invaluable precursor in medicinal chemistry. This guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the diverse applications of 4-Fluoro-3-iodobenzaldehyde in the development of targeted therapeutics, with a particular focus on its role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors and its potential in the design of novel kinase inhibitors.
Introduction: The Strategic Importance of a Multifunctional Building Block
The pursuit of novel chemical entities with enhanced therapeutic profiles is a cornerstone of pharmaceutical research. The success of this endeavor often hinges on the selection of starting materials that offer both reactivity and the ability to introduce specific functionalities that can improve a drug candidate's efficacy, selectivity, and metabolic stability. 4-Fluoro-3-iodobenzaldehyde (Figure 1) is a prime example of such a strategic building block.
The aldehyde group serves as a versatile handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and condensations, which are fundamental for constructing complex molecular architectures.[1][2] The presence of a fluorine atom is particularly prized in medicinal chemistry for its ability to enhance metabolic stability, increase binding affinity to target proteins, and improve lipophilicity, thereby favorably influencing a compound's pharmacokinetic profile.[3][4] Furthermore, the iodine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds.[5][6] This trifecta of functional groups makes 4-Fluoro-3-iodobenzaldehyde a powerful tool for medicinal chemists aiming to synthesize complex and potent bioactive molecules.
Figure 1. Chemical Structure of 4-Fluoro-3-iodobenzaldehydePhysicochemical Properties and Synthesis
A thorough understanding of the physical and chemical properties of a starting material is crucial for its effective utilization in synthesis.
| Property | Value | Reference |
| CAS Number | 227609-88-3 | [7][8] |
| Molecular Formula | C₇H₄FIO | [8][9] |
| Molecular Weight | 250.01 g/mol | [8][9] |
| Appearance | Solid | [9] |
| Purity | Typically >97% | [7] |
Synthetic Routes: A Practical Approach
Several synthetic routes to 4-Fluoro-3-iodobenzaldehyde have been reported. A common and efficient method involves a two-step process starting from 4-fluoro-3-iodotoluene.[9] This method, detailed below, involves a free-radical bromination of the methyl group followed by oxidation to the aldehyde.
An alternative, more direct one-step procedure involves the direct iodination of 4-fluorobenzaldehyde using N-iodosuccinimide in an acidic medium.[10] This approach is advantageous due to its simplicity and the use of a readily available starting material.
Diagram 1. Two-step synthesis of 4-Fluoro-3-iodobenzaldehyde.
Detailed Experimental Protocol: Two-Step Synthesis
The following protocol is adapted from a patented procedure and provides a reliable method for the synthesis of 4-Fluoro-3-iodobenzaldehyde.[9]
Step 1: Synthesis of 4-(Bromomethyl)-1-fluoro-2-iodobenzene
-
To a solution of 4-fluoro-3-iodotoluene (5.0 g, 21.2 mmol) in carbon tetrachloride (50 mL), add N-bromosuccinimide (NBS) (4.2 g, 23.3 mmol) and benzoyl peroxide (250 mg, 1.03 mmol).
-
Reflux the mixture under a nitrogen atmosphere for 3 hours.
-
Cool the reaction mixture to room temperature and filter it through celite, washing with benzene.
-
Evaporate the filtrate under reduced pressure to yield the crude benzyl bromide as a light brown oil. This intermediate is typically used in the next step without further purification.
Step 2: Synthesis of 4-Fluoro-3-iodobenzaldehyde
-
Dissolve the crude 4-(bromomethyl)-1-fluoro-2-iodobenzene in dimethyl sulfoxide (DMSO) (50 mL).
-
Add solid sodium bicarbonate (NaHCO₃) (3.55 g, 42.2 mmol) to the mixture.
-
Heat the reaction mixture to 120°C for 90 minutes.
-
Cool the mixture to room temperature and quench with water.
-
Extract the product with diethyl ether (Et₂O), and wash the organic layer with water and brine.
-
Dry the organic layer over sodium sulfate (Na₂SO₄) and concentrate in vacuo.
-
Purify the crude product by MPLC (Medium Pressure Liquid Chromatography) to obtain 4-Fluoro-3-iodobenzaldehyde as a colorless oil that solidifies over time (yield: 41.5% over two steps).[9]
Core Applications in Medicinal Chemistry
The unique structural features of 4-Fluoro-3-iodobenzaldehyde make it a valuable precursor for several classes of therapeutic agents.
PARP Inhibitors: A Revolution in Cancer Therapy
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks.[11] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, inhibiting PARP-1 leads to the accumulation of DNA damage and cell death through a concept known as synthetic lethality.[12] This has made PARP inhibitors a cornerstone of treatment for certain types of ovarian, breast, and prostate cancers.[13]
Olaparib (Lynparza®): A Case Study
Olaparib was the first PARP inhibitor to receive FDA approval and has transformed the treatment landscape for patients with BRCA-mutated cancers.[14][15] The synthesis of Olaparib relies on a key intermediate derived from 4-Fluoro-3-iodobenzaldehyde, highlighting the critical role of this building block. While various synthetic routes to Olaparib exist, many converge on the formation of a core structure where the 4-fluoro-3-substituted phenyl ring is a key component.[15][16][17]
Diagram 2. Conceptual synthetic pathway to Olaparib highlighting the role of the 4-fluoro-3-substituted phenyl moiety.
Biological Activity of Olaparib
| Target | IC₅₀ | Cell Line | Reference |
| PARP-1 | ~5 nM | Enzyme Assay | [11] |
| PARP-2 | ~1 nM | Enzyme Assay | [11] |
| MDA-MB-436 (BRCA1 deficient) | 11.62 ± 2.15 µM | Cell-based Assay | [17] |
Key Synthetic Step: Suzuki-Miyaura Coupling
A crucial step in the synthesis of many PARP inhibitors and other complex molecules is the formation of a biaryl linkage. The iodine atom in 4-Fluoro-3-iodobenzaldehyde makes it an excellent substrate for Suzuki-Miyaura cross-coupling reactions.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.[18][19]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-Fluoro-3-iodobenzaldehyde (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1, 5 mL), via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Kinase Inhibitors: Targeting Aberrant Signaling
Kinase inhibitors are a major class of targeted cancer therapies that interfere with signaling pathways crucial for tumor growth and proliferation.[20] The structural features of 4-Fluoro-3-iodobenzaldehyde make it an attractive starting point for the synthesis of novel kinase inhibitors. The fluorinated phenyl ring can be incorporated as a key recognition motif for the kinase active site, while the iodine atom allows for the introduction of diverse functionalities through cross-coupling reactions to explore structure-activity relationships.[5]
For instance, the synthesis of inhibitors targeting kinases like Anaplastic Lymphoma Kinase (ALK) and c-Met often involves building blocks with similar substitution patterns.[20] The 4-fluoro substitution can enhance binding affinity, while the ortho-iodo position allows for the construction of complex heterocyclic systems commonly found in kinase inhibitors.
Diagram 3. General strategy for incorporating 4-Fluoro-3-iodobenzaldehyde into a kinase inhibitor scaffold.
Structure-Activity Relationship (SAR) Insights
The utility of 4-Fluoro-3-iodobenzaldehyde in medicinal chemistry can be rationalized by considering the contribution of each functional group to the properties of the final molecule.
-
Fluorine Atom: The high electronegativity of fluorine can lead to favorable interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions. It can also block sites of metabolism, thereby increasing the half-life of a drug.[3] Furthermore, fluorine substitution can modulate the pKa of nearby functional groups, which can be critical for target engagement and solubility.
-
Iodine Atom: The primary role of the iodine atom in this context is as a synthetic handle. Its C-I bond is readily activated by palladium catalysts, allowing for the efficient construction of C-C and C-N bonds.[21] This enables the rapid generation of compound libraries for SAR studies by varying the coupling partner.
-
Aldehyde Group: This group provides a reactive center for building out the molecular scaffold. It can be converted into a wide range of other functional groups, providing access to diverse chemical space.
Conclusion and Future Outlook
4-Fluoro-3-iodobenzaldehyde is a powerful and versatile building block in medicinal chemistry. Its well-defined reactivity and the distinct roles of its three functional groups provide a robust platform for the synthesis of complex and potent therapeutic agents. Its demonstrated importance in the synthesis of the blockbuster PARP inhibitor Olaparib underscores its value in modern drug development. As the demand for targeted therapies continues to grow, the strategic application of multifunctional intermediates like 4-Fluoro-3-iodobenzaldehyde will undoubtedly continue to fuel innovation in the design and synthesis of the next generation of medicines. Future applications will likely see its use in the development of novel kinase inhibitors, probes for chemical biology, and other classes of bioactive molecules where the precise control of molecular properties is paramount.
References
- EP1476415A1 - Iodination of 4-fluoro-benzaldehyde - Google Patents. (n.d.).
-
Wang, Y., et al. (2016). Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression. Nuclear Medicine and Biology, 43(12), 794-801. [Link]
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Chatterjee, I., & Roy, D. (2018). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry, 20(13), 2973-2977. [Link]
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Choi, M., et al. (2013). Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography. Journal of Medicinal Chemistry, 56(17), 6599-6612. [Link]
- CN105985294B - Preparation method of olaparib - Google Patents. (n.d.).
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Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. (n.d.). Organic Process Research & Development. [Link]
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Wang, L., et al. (2018). Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. Molecules, 23(11), 2959. [Link]
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4-Fluoro-3-iodobenzaldehyde - AOBChem USA. (n.d.). Retrieved from [Link]
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Thorsell, A.-G., et al. (2017). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 60(4), 1262-1279. [Link]
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Zhang, J., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 21(10), 1334. [Link]
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The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
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Mastering Complex Synthesis: The Role of 2,3-Difluoro-4-iodobenzaldehyde in Pharmaceutical Intermediates. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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4-Fluoro-3-iodobenzaldehyde | C7H4FIO | CID 10308073 - PubChem. (n.d.). Retrieved from [Link]
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Scott, T. G., & Gouverneur, V. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
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4-(3-Fluorobenzyloxy)benzaldehyde - MySkinRecipes. (n.d.). Retrieved from [Link]
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Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. (2016). Organic & Biomolecular Chemistry, 14(3), 944-954. [Link]
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4-fluoro-3-iodobenzaldehyde (C7H4FIO) - PubChemLite. (n.d.). Retrieved from [Link]
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Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. (2024). Molecules. [Link]
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Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). Beilstein Journal of Organic Chemistry, 12, 2649-2719. [Link]
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Quantitative Structure – Antioxidant Activity Relationships of Flavonoid Compounds. (2005). Molecules, 10(1), 78-86. [Link]
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A Comprehensive Technical Guide to the Stability and Storage of 4-Fluoro-3-iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-3-iodobenzaldehyde is a key building block in medicinal chemistry and materials science, valued for its unique substitution pattern that allows for diverse synthetic transformations. However, the very features that make it a versatile reagent—the reactive aldehyde functionality and the presence of two different halogen substituents—also render it susceptible to degradation if not handled and stored correctly. This in-depth technical guide provides a comprehensive overview of the stability of 4-Fluoro-3-iodobenzaldehyde, detailing its principal degradation pathways and offering evidence-based best practices for its storage and handling. We will delve into the mechanistic underpinnings of its instability and provide detailed protocols for stability assessment, empowering researchers to ensure the integrity of this critical reagent in their scientific endeavors.
Chemical Profile and Intrinsic Stability Considerations
4-Fluoro-3-iodobenzaldehyde is a solid aromatic compound with the molecular formula C₇H₄FIO.[1][2] Its structure, featuring an aldehyde group, a fluorine atom, and an iodine atom on the benzene ring, dictates its chemical reactivity and stability profile.
The aldehyde group is an electron-withdrawing group, which, combined with the inductive effects of the halogen atoms, influences the electron density of the aromatic ring and the reactivity of the substituents.[3] Understanding the interplay of these functional groups is paramount to predicting and mitigating potential degradation.
The Role of Halogen Substituents
The presence of both fluorine and iodine on the aromatic ring introduces distinct electronic and steric effects. Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect.[4] Iodine is less electronegative but is more polarizable and possesses a significantly weaker carbon-iodine (C-I) bond compared to the robust carbon-fluorine (C-F) bond.[5][6][7] The bond dissociation energy of a C-I bond in an aromatic compound is considerably lower than that of a C-F bond, making the C-I bond the more likely site of homolytic cleavage.[5][8]
Primary Degradation Pathways
The stability of 4-Fluoro-3-iodobenzaldehyde is primarily threatened by three key degradation pathways: photodegradation, oxidation, and, to a lesser extent, hydrolysis under non-neutral pH conditions.
Photodegradation: A Critical Vulnerability
Aromatic aldehydes and halogenated aromatic compounds are known to be susceptible to degradation upon exposure to light, particularly in the UV spectrum.[9][10] For 4-Fluoro-3-iodobenzaldehyde, the primary photochemical event is the homolytic cleavage of the C-I bond, which is the weakest bond in the molecule. This process generates an aryl radical and an iodine radical, which can then initiate a cascade of secondary reactions.
dot digraph "Photodegradation Pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Proposed photodegradation pathway of 4-Fluoro-3-iodobenzaldehyde.
The resulting aryl radical is highly reactive and can abstract a hydrogen atom from a solvent or another molecule to form 4-fluorobenzaldehyde, or it can participate in dimerization or other radical-mediated reactions, leading to a complex mixture of impurities. This inherent photosensitivity underscores the critical importance of protecting the compound from light.
Oxidation: The Inevitable Air-Induced Degradation
Aldehydes are readily oxidized to carboxylic acids, and aromatic aldehydes are no exception.[11][12] In the presence of atmospheric oxygen, 4-Fluoro-3-iodobenzaldehyde can undergo auto-oxidation to form 4-Fluoro-3-iodobenzoic acid. This process can be accelerated by the presence of light, heat, and trace metal impurities.
dot digraph "Oxidation_Pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Oxidation of 4-Fluoro-3-iodobenzaldehyde to its corresponding carboxylic acid.
The electron-withdrawing nature of the fluorine and iodine substituents can increase the electrophilicity of the aldehyde carbonyl carbon, potentially influencing the rate of oxidation.[3][4] While this property is advantageous in many synthetic reactions, it also enhances its susceptibility to oxidative degradation.
Hydrolytic and pH-Dependent Stability
While generally stable to neutral water, aromatic aldehydes can undergo reactions under strongly acidic or basic conditions. Although 4-Fluoro-3-iodobenzaldehyde lacks α-hydrogens and thus cannot undergo typical acid- or base-catalyzed aldol-type reactions, extreme pH conditions should be avoided during storage and handling. Under strongly basic conditions, it may undergo the Cannizzaro reaction, a disproportionation reaction where two molecules of the aldehyde are converted to the corresponding alcohol and carboxylic acid.[11]
Recommended Storage and Handling Protocols
Based on the inherent chemical properties and degradation pathways, the following storage and handling protocols are recommended to maintain the purity and stability of 4-Fluoro-3-iodobenzaldehyde.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To slow down the rate of potential degradation reactions, particularly oxidation.[1][9] |
| Light | Store in a dark place, preferably in an amber vial or container. | To prevent photodegradation via cleavage of the C-I bond.[1][9] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To minimize contact with atmospheric oxygen and prevent oxidation to the carboxylic acid.[1][9] |
| Moisture | Keep in a tightly sealed container in a dry environment. | To prevent potential hydrolysis, although the compound is a solid and less susceptible than a liquid. |
| pH | Avoid contact with strong acids and bases. | To prevent potential acid- or base-catalyzed degradation reactions. |
Experimental Workflow for Stability Assessment
A robust stability testing program is crucial for understanding the degradation profile of 4-Fluoro-3-iodobenzaldehyde and for establishing appropriate handling and storage procedures. The following experimental workflow, incorporating forced degradation studies, provides a comprehensive approach to assessing its stability.
Forced Degradation (Stress Testing) Protocols
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[13][14][15]
4.1.1. Photostability Testing (ICH Q1B)
-
Objective: To assess the impact of light on the stability of the compound.
-
Protocol:
-
Prepare two samples of solid 4-Fluoro-3-iodobenzaldehyde in chemically inert, transparent containers.
-
Wrap one sample in aluminum foil to serve as a dark control.
-
Expose both samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][11][16][17]
-
At appropriate time points, withdraw samples from both the exposed and control containers.
-
Analyze the samples by HPLC and NMR to quantify the parent compound and detect any degradation products.
-
4.1.2. Thermal Stability
-
Objective: To evaluate the effect of elevated temperature on the compound's stability.
-
Protocol:
-
Place a known amount of the solid compound in a vial.
-
Store the vial in an oven at an elevated temperature (e.g., 60°C or 70°C) for a defined period (e.g., 1-4 weeks).
-
Maintain a control sample at the recommended storage temperature (2-8°C).
-
At specified intervals, remove samples and analyze by HPLC and NMR.
-
4.1.3. Oxidative Degradation
-
Objective: To determine the susceptibility of the compound to oxidation.
-
Protocol:
-
Prepare a solution of 4-Fluoro-3-iodobenzaldehyde in a suitable solvent (e.g., acetonitrile/water).
-
Add a solution of hydrogen peroxide (e.g., 3% v/v) to the sample solution.
-
Maintain the mixture at room temperature for a set period (e.g., 24-48 hours), protected from light.
-
Prepare a control sample without hydrogen peroxide.
-
Analyze both samples by HPLC and NMR to identify and quantify any oxidation products, primarily 4-Fluoro-3-iodobenzoic acid.
-
4.1.4. Hydrolytic Degradation
-
Objective: To assess the stability of the compound across a range of pH values.
-
Protocol:
-
Prepare separate solutions of the compound in acidic (e.g., 0.1 M HCl), neutral (water), and basic (e.g., 0.1 M NaOH) conditions.
-
Maintain the solutions at a controlled temperature (e.g., 40°C) for a specified duration.
-
At defined time points, withdraw aliquots, neutralize them if necessary, and analyze by HPLC and NMR.
-
Analytical Methodologies for Stability Monitoring
4.2.1. High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for separating the parent compound from its degradation products.[18]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for better peak shape).
-
Detection: UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance (e.g., 254 nm).
-
Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness.
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation of degradation products and for monitoring the stability of the compound.
-
¹H NMR: The aldehyde proton of 4-Fluoro-3-iodobenzaldehyde has a characteristic chemical shift in the downfield region (around 9.5-10.5 ppm).[19] The disappearance of this signal and the appearance of new signals can be used to monitor degradation. The formation of 4-Fluoro-3-iodobenzoic acid would result in the disappearance of the aldehyde proton signal and the appearance of a carboxylic acid proton signal (typically >10 ppm and often broad).
-
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR can be a highly sensitive and specific technique for monitoring its stability.[2][12][20][21][22] The ¹⁹F chemical shift is sensitive to changes in the electronic environment, and the appearance of new ¹⁹F signals would indicate the formation of degradation products. This technique is particularly useful for analyzing complex mixtures without the need for chromatographic separation.[12][20]
Conclusion
4-Fluoro-3-iodobenzaldehyde is a valuable but sensitive chemical reagent. Its stability is critically dependent on proper storage and handling to mitigate the primary degradation pathways of photodegradation and oxidation. By understanding the underlying chemical principles of its instability and implementing the recommended protocols, researchers can ensure the integrity of this compound, leading to more reliable and reproducible experimental outcomes. The implementation of a systematic stability testing program, as outlined in this guide, is strongly encouraged for any laboratory that frequently utilizes this versatile building block.
References
- Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880.
- ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- ICH Guideline. (n.d.). Q1B Photostability Testing of New Drug Substances and Products. IKEV.
- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
- Sigma-Aldrich. (n.d.). 4-Fluoro-3-iodobenzaldehyde.
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Topic: Commercial Sourcing and Application of 4-Fluoro-3-iodobenzaldehyde in Synthetic Chemistry
An In-depth Technical Guide for Researchers
Executive Summary
4-Fluoro-3-iodobenzaldehyde (CAS No. 227609-88-3) is a strategically important synthetic intermediate in the fields of medicinal chemistry and materials science.[1] Its unique trifunctional architecture—an electrophilic aldehyde, a carbon-iodine bond amenable to cross-coupling, and a fluorine atom for modulating electronic and pharmacokinetic properties—makes it a highly valuable building block.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of reputable commercial suppliers, critical quality assessment parameters, and a field-proven experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.
Introduction: The Strategic Value of 4-Fluoro-3-iodobenzaldehyde
The utility of a synthetic building block is defined by its ability to serve as a versatile scaffold for constructing complex molecular architectures. 4-Fluoro-3-iodobenzaldehyde excels in this regard due to the orthogonal reactivity of its functional groups.
-
The Aldehyde Group: This serves as a classical "handle" for a wide array of transformations, including reductive amination, Wittig reactions, aldol condensations, and the formation of hydrazones and other Schiff bases.[3]
-
The Carbon-Iodine Bond: The iodine atom at the 3-position is the primary site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the precise installation of diverse aryl, alkyl, or heteroaryl moieties. Its reactivity is generally higher than the corresponding bromide or chloride, often enabling milder reaction conditions.
-
The Fluorine Atom: The placement of fluorine at the 4-position is a deliberate design element in medicinal chemistry.[2] Fluorine substitution is known to enhance metabolic stability by blocking potential sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve pharmacokinetic properties like lipophilicity and membrane permeability.[2]
Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| CAS Number | 227609-88-3 | PubChem[1] |
| Molecular Formula | C₇H₄FIO | PubChem[1] |
| Molecular Weight | 250.01 g/mol | PubChem[1] |
| Monoisotopic Mass | 249.92909 Da | PubChem[1] |
| Appearance | Solid | Sigma-Aldrich[4] |
| Storage Temp. | 2-8°C, Inert Atmosphere, Keep in Dark | Sigma-Aldrich[4] |
Commercial Sourcing and Quality Assessment
Procuring high-quality starting materials is paramount to the success and reproducibility of any synthetic campaign. The following table summarizes prominent commercial suppliers of 4-Fluoro-3-iodobenzaldehyde.
| Supplier | Purity Specification | Available Quantities | Notes / Part Number |
| Sigma-Aldrich (Merck) | ≥95% | 100 mg, 250 mg, 1 g | Marketed via Aldrich Partner Ambeed, Inc.[4] |
| Alfa Aesar (Thermo Fisher) | 97% | 250 mg | Product Code: H33615.[5] |
| AOBChem | >97% | 250 mg, 500 mg, 1 g, 5 g, 10 g | Catalog No: 46975.[6] |
| Oakwood Chemical | Not specified | 250 mg | Product Code: 050132.[7] |
| Capot Chemical Co., Ltd. | 98% | 1 g, 5 g, 10 g, 25 g | Catalog No: 5255.[5] |
| Wuhan Arike Technology | 98% | 5 g, 100 g, 1 kg | -[5] |
Trustworthiness: The Self-Validating System
A Certificate of Analysis (CoA) is the first line of quality verification. However, as a Senior Application Scientist, I strongly advocate for in-house validation, especially when commencing a new project or using a new batch.
-
Proton NMR (¹H NMR): Confirm the presence of the aldehyde proton (singlet, ~9.9-10.0 ppm) and the characteristic splitting patterns of the aromatic protons. The integration should match the expected 1:1:1:1 ratio for the aldehyde and three aromatic hydrogens.
-
Mass Spectrometry (MS): Verify the molecular weight. The ESI-MS should show a clear molecular ion peak [M+H]⁺ at approximately 250.9.[8]
-
Purity by HPLC: High-Performance Liquid Chromatography is the gold standard for assessing purity. A high-purity sample (>97%) should exhibit a single major peak with minimal secondary peaks.
This three-point check constitutes a self-validating system, ensuring the identity and purity of the material before its commitment to a multi-step synthesis. Spectral data for this compound is available for reference on platforms like ChemicalBook.[9]
Application Note: A Field-Proven Protocol for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, particularly for creating biaryl structures prevalent in pharmaceuticals. This protocol details the coupling of 4-Fluoro-3-iodobenzaldehyde with a generic boronic acid.
Expertise & Experience: Causality Behind Experimental Choices
This protocol is designed for robustness and high yield.
-
Catalyst: Pd(PPh₃)₄ is chosen as a reliable, general-purpose palladium(0) catalyst that is effective for aryl iodides.
-
Base: K₂CO₃ is a moderately strong inorganic base, sufficient to facilitate transmetalation without promoting side reactions like aldehyde decomposition.
-
Solvent System: A dioxane/water mixture is used. Dioxane solubilizes the organic components, while water is essential for dissolving the inorganic base and facilitating the catalytic cycle.
-
Temperature: Heating to 80-90°C provides the necessary activation energy for the reaction to proceed at a reasonable rate without causing thermal degradation of the starting material or product.
Detailed Step-by-Step Methodology
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-Fluoro-3-iodobenzaldehyde (1.0 eq, e.g., 250 mg, 1.0 mmol).
-
Reagent Addition: Add the desired arylboronic acid (1.2 eq, 1.2 mmol) and potassium carbonate (K₂CO₃, 3.0 eq, 3.0 mmol).
-
Catalyst Introduction: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 0.03 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add 1,4-dioxane (6 mL) and deionized water (2 mL) via syringe. The mixture should be a suspension.
-
Reaction Execution: Lower the flask into a pre-heated oil bath at 90°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl aldehyde.
Mandatory Visualization: Synthetic Workflow
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
4-Fluoro-3-iodobenzaldehyde is a powerful and versatile building block for chemical synthesis. Its commercial availability from a range of reputable suppliers allows for its seamless integration into research and development pipelines. By coupling careful supplier selection with rigorous in-house quality validation and the application of robust, field-tested protocols, researchers can confidently leverage the unique chemical attributes of this reagent to accelerate the discovery and development of novel chemical entities.
References
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4-Fluoro-3-iodobenzaldehyde - AOBChem USA. AOBChem. [Link]
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4-Fluoro-3-iodobenzaldehyde - Oakwood Chemical. Oakwood Chemical. [Link]
-
The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
4-Fluoro-3-iodobenzaldehyde | C7H4FIO | CID 10308073 - PubChem. National Center for Biotechnology Information. [Link]
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Supporting Information for publications. Royal Society of Chemistry. [Link]
-
4-fluoro-3-iodobenzaldehyde (C7H4FIO) - PubChemLite. PubChemLite. [Link]
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- 4. 4-Fluoro-3-iodobenzaldehyde | 227609-88-3 [sigmaaldrich.com]
- 5. 4-FLUORO-3-IODOBENZALDEHYDE suppliers & manufacturers in China [m.chemicalbook.com]
- 6. aobchem.com [aobchem.com]
- 7. 4-Fluoro-3-iodobenzaldehyde [oakwoodchemical.com]
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- 9. 4-FLUORO-3-IODOBENZALDEHYDE(227609-88-3) 1H NMR [m.chemicalbook.com]
A Senior Application Scientist's Guide to the Purity and Assay of 4-Fluoro-3-iodobenzaldehyde
Introduction: The Critical Role of Purity in Drug Discovery
In the landscape of pharmaceutical research and development, the starting materials and intermediates used in the synthesis of active pharmaceutical ingredients (APIs) are of paramount importance. 4-Fluoro-3-iodobenzaldehyde is a key building block in the synthesis of a variety of therapeutic agents. Its molecular structure, featuring a reactive aldehyde group and strategically placed halogen substituents, makes it a versatile synthon for constructing complex molecular architectures. The purity of this intermediate is not merely a quality control metric; it is a critical determinant of the success of subsequent synthetic steps, the impurity profile of the final API, and ultimately, the safety and efficacy of the therapeutic drug.
This in-depth technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity and performing assays of 4-Fluoro-3-iodobenzaldehyde. We will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization and quality control of this vital chemical intermediate. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals to establish robust, self-validating analytical systems.
Understanding the Impurity Profile: A Synthesis-Based Approach
A thorough understanding of the potential impurities in a given batch of 4-Fluoro-3-iodobenzaldehyde begins with an analysis of its synthetic route. A common laboratory-scale synthesis involves the bromination of 4-fluoro-3-iodotoluene followed by oxidation to the aldehyde.[1]
Based on this pathway, a profile of potential process-related impurities can be hypothesized:
-
Unreacted Starting Material: 4-Fluoro-3-iodotoluene.
-
Intermediate: 4-Fluoro-3-iodobenzyl bromide.
-
Over-oxidation Product: 4-Fluoro-3-iodobenzoic acid.
-
Side-products: Isomeric benzaldehydes or other halogenated aromatic compounds.[2]
The analytical methods detailed in this guide are designed to separate, identify, and quantify these and other potential impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the premier technique for determining the purity of 4-Fluoro-3-iodobenzaldehyde due to its high resolving power, sensitivity, and reproducibility. The method separates the analyte from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Rationale for Method Design
Given the aromatic and moderately polar nature of 4-Fluoro-3-iodobenzaldehyde and its likely impurities, a C18 column is the stationary phase of choice. A mobile phase consisting of a mixture of acetonitrile (ACN) and water provides a good balance of solvent strength and compatibility with UV detection. Gradient elution is recommended to ensure the timely elution of both more polar (e.g., benzoic acid impurity) and less polar (e.g., starting material) compounds. UV detection at a wavelength where the benzaldehyde chromophore has significant absorbance, typically around 254 nm, is appropriate.
Experimental Protocol: RP-HPLC Purity Assay
-
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard analytical HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
Gradient Program:
Time (min) %A %B 0.0 60 40 15.0 10 90 20.0 10 90 20.1 60 40 | 25.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of a well-characterized 4-Fluoro-3-iodobenzaldehyde reference standard at a concentration of 1.0 mg/mL in acetonitrile. Prepare a working standard solution by diluting the stock solution to 0.1 mg/mL with the initial mobile phase composition (60:40 ACN:Water).
-
Sample Solution: Prepare a sample solution of the 4-Fluoro-3-iodobenzaldehyde batch to be tested at a concentration of approximately 0.1 mg/mL in the initial mobile phase composition.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection.
-
Data Analysis and Interpretation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The DAD can be used to assess peak purity by comparing the UV spectra across the peak.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
GC-MS is an invaluable technique for the identification and quantification of volatile and semi-volatile impurities that may not be well-resolved or detected by HPLC. It offers exceptional sensitivity and structural information from the mass spectra of the separated components.
Causality Behind Experimental Choices
A non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), is well-suited for the separation of halogenated aromatic compounds. A temperature gradient program is essential for resolving compounds with a range of boiling points. Electron Ionization (EI) at 70 eV is a standard method that produces reproducible fragmentation patterns, which can be compared to spectral libraries for identification.
Experimental Protocol: GC-MS Impurity Analysis
-
Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap).
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Split/splitless injector at 250°C in split mode (e.g., 50:1 split ratio).
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: 40-400 amu.
-
-
-
Sample Preparation:
-
Prepare a solution of the 4-Fluoro-3-iodobenzaldehyde sample at approximately 1 mg/mL in a GC-grade solvent such as dichloromethane or ethyl acetate.
-
Data Analysis and Interpretation
The total ion chromatogram (TIC) will show the separation of the components. The mass spectrum of each peak can be used to identify the compound by comparison with a spectral library (e.g., NIST) and by interpreting the fragmentation pattern. The predicted fragmentation pattern for 4-Fluoro-3-iodobenzaldehyde would include the molecular ion peak and fragments corresponding to the loss of iodine, the formyl group, and other characteristic cleavages.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 4-Fluoro-3-iodobenzaldehyde and the identification of structurally related impurities. ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information.
Rationale for NMR Experiments
-
¹H NMR: Provides information on the number, environment, and connectivity of protons. The aldehyde proton will have a characteristic downfield chemical shift. The aromatic protons will exhibit splitting patterns influenced by both the fluorine and iodine substituents.
-
¹³C NMR: Shows the number of unique carbon atoms and their chemical environments. The carbonyl carbon of the aldehyde will be highly deshielded.
-
¹⁹F NMR: Directly observes the fluorine nucleus, providing a sensitive probe for the presence of the fluorine-containing target molecule and any fluorine-containing impurities.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the 4-Fluoro-3-iodobenzaldehyde sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if quantitative analysis (qNMR) is desired.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Use standard acquisition parameters for each nucleus.
-
Predicted Spectral Data and Interpretation
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~9.9 | s | Aldehyde-H |
| ¹H | ~7.5-8.2 | m | Aromatic-H |
| ¹³C | ~190 | s | C=O |
| ¹³C | ~115-165 | m | Aromatic-C |
| ¹⁹F | ~ -100 to -120 | s | Ar-F |
Note: Predicted chemical shifts are based on data for similar compounds and may vary depending on the solvent and instrument.[3][4][5][6]
Impurities can be identified by the presence of unexpected signals in the spectra. For example, the presence of 4-fluoro-3-iodotoluene would be indicated by a methyl signal around 2.4 ppm in the ¹H NMR spectrum.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical procedures described in this guide.
Caption: Workflow for HPLC Purity Assessment.
Caption: Workflow for GC-MS Impurity Identification.
Conclusion: A Triad of Techniques for Unwavering Quality
The robust quality control of 4-Fluoro-3-iodobenzaldehyde is achievable through the synergistic application of HPLC, GC-MS, and NMR spectroscopy. HPLC serves as the primary tool for quantitative purity assessment, while GC-MS provides a highly sensitive method for identifying volatile impurities. NMR spectroscopy offers definitive structural confirmation and is invaluable for identifying and characterizing unexpected impurities. By implementing these self-validating analytical systems, researchers and drug development professionals can ensure the quality and consistency of this critical intermediate, thereby enhancing the reliability and reproducibility of their synthetic endeavors and contributing to the development of safe and effective medicines.
References
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Veeprho. (n.d.). Benzaldehyde Impurities and Related Compound. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas MS spectra of isot. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-3-iodobenzaldehyde. Retrieved from [Link]
-
Analytical Methods. (n.d.). Analytical Methods. Retrieved from [Link]
-
Supporting Information. (n.d.). 4. Retrieved from [Link]
-
PubMed. (2013). Trace Determination of Low-Molecular-Mass Substituted Benzaldehydes in Treated Water Using Micro Solid-Phase Extraction Followed by Liquid Chromatography-Mass Spectrometric Detection. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluorobenzaldehyde. Retrieved from [Link]
-
AOBChem. (n.d.). 4-Fluoro-3-iodobenzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 4-Fluoro-3-iodobenzaldehyde. Retrieved from [Link]
-
PubMed. (n.d.). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Retrieved from [Link]
-
ResearchGate. (2019). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benzaldehyde-impurities. Retrieved from [Link]
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Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
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Restek. (n.d.). Benzaldehyde. Retrieved from [Link]
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- 4. rsc.org [rsc.org]
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- 6. 4-Fluorobenzaldehyde(459-57-4) 1H NMR spectrum [chemicalbook.com]
Theoretical and Applied Perspectives on 4-Fluoro-3-iodobenzaldehyde: A Key Intermediate in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-3-iodobenzaldehyde (CAS No. 227609-88-3) has emerged as a strategically vital building block in organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its unique trifunctionalized aromatic scaffold, featuring an aldehyde, a fluorine atom, and an iodine atom, offers a confluence of reactivity and property-modulating features. This technical guide provides a comprehensive theoretical examination of 4-Fluoro-3-iodobenzaldehyde, leveraging principles of computational chemistry to elucidate its structural, electronic, and spectroscopic properties. We bridge these theoretical insights with practical applications, detailing efficient synthetic protocols and explaining how the molecule's intrinsic characteristics are exploited in the rational design of complex pharmaceutical agents. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of this versatile intermediate.
Introduction: The Strategic Value of 4-Fluoro-3-iodobenzaldehyde
The design of novel therapeutic agents is a complex endeavor, heavily reliant on the availability of versatile and well-characterized chemical intermediates. 4-Fluoro-3-iodobenzaldehyde is a prime example of such a scaffold, where each functional group serves a distinct and crucial purpose. The aldehyde group is a classical and versatile handle for a myriad of transformations, including reductive aminations, Wittig reactions, and condensations.[1] The carbon-iodine bond provides a highly specific site for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing complex molecular architectures.[1]
Perhaps most significantly, the fluorine atom bestows properties that are highly sought after in drug candidates. The strategic incorporation of fluorine can enhance metabolic stability, increase binding affinity to biological targets, and modulate lipophilicity and pKa, thereby improving the overall pharmacokinetic and pharmacodynamic profile of a molecule.[2][3] A prominent application underscoring the importance of this intermediate is its use in the synthesis of dihydropyridine potassium channel openers, a class of drugs with significant therapeutic potential.[1][4] This guide aims to provide a robust theoretical framework to understand and predict the behavior of 4-Fluoro-3-iodobenzaldehyde, thereby enabling its more effective and rational application in synthesis and drug design.
Molecular Architecture and Physicochemical Profile
The utility of 4-Fluoro-3-iodobenzaldehyde is fundamentally derived from its molecular structure. The interplay between the electron-withdrawing aldehyde and halogen substituents on the benzene ring creates a unique electronic landscape that dictates its reactivity and properties.
Table 1: Core Properties and Identifiers for 4-Fluoro-3-iodobenzaldehyde
| Property | Value | Source(s) |
| CAS Number | 227609-88-3 | [5][6] |
| Molecular Formula | C₇H₄FIO | [6] |
| Molecular Weight | 250.01 g/mol | [6] |
| IUPAC Name | 4-fluoro-3-iodobenzaldehyde | [6] |
| Physical Form | Solid | [5] |
| Purity | Typically ≥95% | [5][7] |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [5] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [6][7] |
graph "molecular_structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Benzene ring nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; // Substituent nodes H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; F [label="F", fontcolor="#EA4335"]; I [label="I", fontcolor="#4285F4"]; C_CHO [label="C"]; H_CHO [label="H"]; O_CHO [label="O", fontcolor="#34A853"]; // Benzene ring edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; // Substituent edges C1 -- C_CHO; C_CHO -- H_CHO; C_CHO -- O_CHO [style=double]; C2 -- H1; C3 -- I; C4 -- F; C5 -- H2; C6 -- H3; // Positioning using 'pos' attribute (example values, may need tuning) C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; C_CHO [pos="0,3!"]; H_CHO [pos="-0.8,3.8!"]; O_CHO [pos="0.8,3.8!"]; H1 [pos="-2.3,1.25!"]; I [pos="-2.5,-1.25!"]; F [pos="0,-3!"]; H2 [pos="2.3,-1.25!"]; H3 [pos="2.3,1.25!"];
}
Caption: 2D structure of 4-Fluoro-3-iodobenzaldehyde.
Synthesis and Reactivity: From Precursors to Product
The choice of synthetic route is critical, balancing efficiency, cost, and safety. Historically, multi-step procedures were common for halogenated benzaldehydes.[4] However, modern methodologies offer more streamlined approaches.
Recommended Synthetic Protocols
Two primary, field-proven methods for the synthesis of 4-Fluoro-3-iodobenzaldehyde are presented below. The direct iodination method is often preferred due to its superior efficiency and use of a more accessible starting material.
Protocol 1: Two-Step Synthesis from 4-Fluoro-3-iodotoluene [8]
This method involves the radical bromination of the methyl group followed by oxidation.
-
Step 1: Benzylic Bromination
-
Combine 4-fluoro-3-iodotoluene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of benzoyl peroxide (0.05 eq) in a round-bottom flask.
-
Add tetrachloromethane (CCl₄) as the solvent.
-
Reflux the mixture under a nitrogen atmosphere for approximately 3 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and filter through celite to remove succinimide.
-
Wash the celite pad with benzene and concentrate the filtrate under reduced pressure to yield crude 4-(bromomethyl)-1-fluoro-2-iodobenzene, which is often used directly in the next step.
-
-
Step 2: Oxidation to Aldehyde
-
Dissolve the crude benzyl bromide from the previous step in dimethyl sulfoxide (DMSO).
-
Add solid sodium bicarbonate (NaHCO₃, 2.0 eq).
-
Heat the mixture to 120°C for 90 minutes.
-
Cool the reaction to room temperature, quench with water, and perform an extraction with diethyl ether (Et₂O).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution in vacuo and purify the residue using medium pressure liquid chromatography (MPLC) to yield 4-Fluoro-3-iodobenzaldehyde.
-
Protocol 2: Efficient One-Step Direct Iodination [1][4]
This improved process involves the direct electrophilic iodination of the more readily available 4-fluorobenzaldehyde.
-
Charge a suitable reaction vessel with 4-fluorobenzaldehyde (1.0 eq) and an acid medium. Trifluoromethanesulfonic acid is highly effective.[4]
-
In a separate container, dissolve N-iodosuccinimide (NIS, ~1.2 eq) in the same acid.
-
Slowly add the NIS solution to the 4-fluorobenzaldehyde solution while maintaining a controlled temperature.
-
Stir the reaction mixture until completion, as monitored by HPLC or TLC.
-
Perform a work-up procedure, which typically involves quenching the acid, extraction with an organic solvent, washing, and drying.
-
Purify the crude product via crystallization or column chromatography to obtain high-purity 4-Fluoro-3-iodobenzaldehyde.
Caption: Comparative synthetic workflows for 4-Fluoro-3-iodobenzaldehyde.
Theoretical Framework: A Computational Lens
To move beyond empirical observation and gain a predictive understanding of 4-Fluoro-3-iodobenzaldehyde, we employ quantum chemical calculations. Density Functional Theory (DFT) offers a favorable balance of computational accuracy and efficiency for molecules of this size, providing profound insights into their intrinsic properties.[9][10]
Standard Computational Protocol
A robust theoretical analysis can be conducted using the following workflow, which represents a standard in the field for organic molecules.
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.[11]
-
Method: Density Functional Theory (DFT) using a hybrid functional such as B3LYP, which is well-validated for organic systems.[12][13]
-
Basis Set: A Pople-style basis set like 6-311++G(d,p) is recommended to accurately describe the electronic distribution, including polarization and diffuse functions for the halogens and oxygen.[11][14]
-
Geometry Optimization: The molecule's 3D structure is optimized to find its lowest energy (most stable) conformation.
-
Frequency Calculation: Performed on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to predict the vibrational (IR/Raman) spectrum.
-
Electronic Property Analysis:
-
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess electronic reactivity.[9]
-
Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize charge distribution and predict sites for electrophilic and nucleophilic attack.[11][15]
-
Natural Bond Orbital (NBO): NBO analysis is used to investigate intramolecular charge transfer, hyperconjugative stability, and bond character.[11]
-
-
Spectra Simulation:
Caption: Standard workflow for DFT-based theoretical analysis.
Quantum Chemical Insights and Discussion
Applying the theoretical framework allows us to dissect the molecule's behavior at an electronic level. While direct computational studies on this specific molecule are not abundant in the literature, we can infer its properties with high confidence by drawing analogies to detailed studies on similarly substituted benzaldehydes.[11][13]
Conformational Analysis
The primary conformational flexibility in 4-Fluoro-3-iodobenzaldehyde arises from the rotation of the aldehyde group (C-CHO bond). Due to the planarity of the benzene ring, two main conformers are expected: one where the carbonyl oxygen is syn to the iodine atom and one where it is anti. Computational studies on 2-substituted benzaldehydes show a strong preference for the planar conformer where the C=O bond is trans (anti) to the ortho substituent to minimize steric and dipolar repulsion.[16] In this case, with substituents at positions 3 and 4, the rotational barrier is expected to be low, but the planar conformations remain the most stable.
Electronic Structure and Reactivity
The electronic properties are key to understanding the molecule's reactivity.
Table 2: Predicted Electronic and Reactivity Descriptors
| Parameter | Predicted Value / Observation | Implication | Source (Analog) |
| HOMO-LUMO Energy Gap (ΔE) | ~4-5 eV | A relatively large gap indicates good kinetic stability under normal conditions. | [15] |
| HOMO Distribution | Primarily located on the benzene ring and the iodine atom. | These are the primary sites for electrophilic attack (electron donation). | [9][13] |
| LUMO Distribution | Concentrated on the aldehyde group (C=O antibonding orbital) and the aromatic ring. | This is the primary site for nucleophilic attack (electron acceptance). | [9][13] |
| MEP: Negative Potential | Strongest negative potential (red/yellow) will be localized on the carbonyl oxygen atom. | This is the most likely site for protonation or interaction with electrophiles. | [11][15] |
| MEP: Positive Potential | Positive potential (blue) will be found around the aldehydic hydrogen and hydrogens on the ring. | The aldehydic proton is susceptible to abstraction under strongly basic conditions. | [11][15] |
Predicted Spectroscopic Signatures
Theoretical calculations can predict spectroscopic data with remarkable accuracy, aiding in structural confirmation.
-
¹H NMR: The aldehydic proton (CHO) is expected to appear as a singlet far downfield (~9.9-10.1 ppm). The aromatic protons will appear in the ~7.2-7.9 ppm region, with splitting patterns dictated by coupling to each other and to the fluorine atom.[17][18]
-
¹³C NMR: The carbonyl carbon will be the most downfield signal (~190 ppm). The carbon attached to the iodine (C-I) will be shifted upfield relative to a C-H due to the heavy atom effect, while the carbon attached to fluorine (C-F) will show a large one-bond C-F coupling constant.[13]
-
FT-IR: Key vibrational bands are predicted for the C=O stretch (strong, ~1700-1710 cm⁻¹), aromatic C=C stretches (~1580-1600 cm⁻¹), and the C-F stretch (~1200-1250 cm⁻¹).[18]
Application in Drug Design: A Theoretical Rationale
The true power of theoretical analysis lies in its ability to rationalize the role of a molecule in a larger context, such as a drug discovery campaign.
-
Fluorine as a Bioisostere: The fluorine atom is a bioisostere for a hydrogen atom but with vastly different electronic properties. Its high electronegativity can alter the acidity of nearby protons and create favorable electrostatic interactions with protein targets.[19] Furthermore, the C-F bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the drug's half-life.[3]
-
Iodine as a Handle for Diversification: In drug discovery, generating a library of related compounds (analogs) is essential for structure-activity relationship (SAR) studies. The C-I bond is an ideal site for this. Using well-established cross-coupling reactions like Suzuki (with boronic acids) or Sonogashira (with terminal alkynes), the iodine can be replaced with a vast array of different chemical groups, allowing for rapid exploration of chemical space around the core scaffold.[1]
Caption: Role of 4-Fluoro-3-iodobenzaldehyde in a drug discovery workflow.
Conclusion
4-Fluoro-3-iodobenzaldehyde is more than just a chemical reagent; it is a meticulously designed tool for molecular construction. Its value is rooted in the orthogonal reactivity of its three key functional groups. This guide has demonstrated that through the application of computational chemistry, we can develop a deep, predictive understanding of its electronic structure, stability, and reactivity. These theoretical insights rationalize its synthetic utility and provide a solid foundation for its application in complex synthetic endeavors, particularly in the rational design of next-generation pharmaceuticals. By bridging theory and practice, researchers can harness the full potential of this powerful intermediate to accelerate innovation in science and medicine.
References
- Google Patents. (n.d.). EP1476415A1 - Iodination of 4-fluoro-benzaldehyde.
-
AOBChem USA. (n.d.). 4-Fluoro-3-iodobenzaldehyde. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 4-Fluoro-3-iodobenzaldehyde. Retrieved January 11, 2026, from [Link]
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Al-Otaibi, J. S., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports. Retrieved January 11, 2026, from [Link]
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The Strategic deployment of Halogenated Benzaldehydes in Modern Organic Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Bifunctional Building Block
Halogenated benzaldehydes represent a class of uniquely powerful intermediates in organic synthesis. Their strategic value lies in the orthogonal reactivity of two distinct functional groups: the electrophilic aldehyde and the versatile carbon-halogen (C-X) bond. This duality allows for a programmed, stepwise approach to the construction of complex molecular architectures. The nature and position of the halogen atom (F, Cl, Br, I) on the aromatic ring introduce subtle yet profound electronic and steric effects, dictating the reactivity and optimal reaction pathways for each functional handle.[1] This guide provides a technical overview of the core transformations involving halogenated benzaldehydes, emphasizing the mechanistic rationale behind experimental design and offering field-proven protocols for their application. These compounds are crucial intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[2][3]
The Reactivity Landscape: A Tale of Two Functional Groups
The synthetic utility of halogenated benzaldehydes stems from the ability to selectively address either the aldehyde or the C-X bond. This chemoselectivity is the cornerstone of their strategic application.
I. Transformations at the Carbon-Halogen Bond: The Gateway to Complexity
The C-X bond is the primary locus for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. The success of these transformations is critically dependent on understanding the inherent reactivity trend of the aryl halides:
Ar-I > Ar-Br > Ar-OTf >> Ar-Cl
This trend is directly correlated with the C-X bond dissociation energy, which influences the rate-determining oxidative addition step in the catalytic cycle.[4]
dot graph "Reactivity_Trend" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption { label="Figure 1: Aryl Halide Reactivity Trend in Cross-Coupling." fontsize=10; } /dot
The Suzuki-Miyaura reaction, the coupling of an aryl halide with an organoboron reagent, is arguably the most widely used cross-coupling reaction due to the stability and low toxicity of the boron compounds.[5] The choice of catalyst, ligand, and base is paramount and must be tailored to the specific halogen.
Causality in Experimental Design:
-
Catalyst & Ligand: For reactive substrates like aryl iodides and bromides, standard catalysts such as Pd(PPh₃)₄ may be sufficient.[6] However, for the less reactive but more cost-effective aryl chlorides, the oxidative addition step is sluggish.[7] To overcome this, highly active catalyst systems are required. These typically employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or other biaryl phosphines.[7][8][9] The electron-rich nature of the ligand increases the electron density on the palladium center, promoting its insertion into the strong C-Cl bond, while the steric bulk facilitates the final, product-releasing reductive elimination step.[9]
-
Base: The base plays a crucial role in the transmetalation step, forming a more nucleophilic boronate species ([R-B(OH)₃]⁻) which facilitates the transfer of the organic group to the palladium center.[2][10] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence reaction rate and functional group tolerance, with weaker bases often being preferred to minimize side reactions.[11]
Table 1: Comparative Performance of Aryl Halides in Suzuki-Miyaura Coupling
| Aryl Halide (Ar-X) | Typical Catalyst System | Relative Reaction Time | Typical Yield | Reference |
|---|---|---|---|---|
| Ar-I | Pd(PPh₃)₄ / Pd(OAc)₂ | Fast (1-4 h) | >90% | [4] |
| Ar-Br | Pd(PPh₃)₄ / Pd(OAc)₂ | Moderate (4-12 h) | >85% | [4][12] |
| Ar-Cl | Pd₂(dba)₃ / SPhos | Slow (12-24 h) | >80% | [4][7] |
| Ar-OTf | PdCl₂(dppf) | Moderate (6-16 h) | >85% | [13] |
Note: Data is representative and actual results depend on specific substrates and conditions.
dot graph "Suzuki_Cycle" { layout=dot; node [shape=ellipse, style=filled, fontcolor="#FFFFFF"]; edge [color="#202124"];
} caption { label="Figure 2: Simplified Catalytic Cycle for the Suzuki-Miyaura Reaction." fontsize=10; } /dot
This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[14][15] It involves the coupling of an aryl halide with a primary or secondary amine. Like the Suzuki reaction, the coupling of less reactive aryl chlorides requires specialized, bulky phosphine ligands developed by groups like Buchwald and Hartwig.[14][15]
Causality in Experimental Design:
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex.[11][15] Sodium tert-butoxide (NaOtBu) is a common choice, but its high basicity can limit functional group tolerance. Weaker bases like Cs₂CO₃ or K₃PO₄ are often used for more sensitive substrates.[11][16]
-
Solvent: Aprotic solvents such as toluene, dioxane, or THF are typically used to avoid unwanted reactions with the strong base.[17]
The Sonogashira reaction couples aryl halides with terminal alkynes, providing a direct route to aryl acetylenes.[2][4] It uniquely employs a dual catalytic system of palladium and a copper(I) salt (typically CuI).[18]
Causality in Experimental Design:
-
Copper Co-catalyst: The role of Cu(I) is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Ar-Pd(II)-X complex more readily than the alkyne itself.[18]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used both as the base and often as the solvent. Its role is to deprotonate the alkyne and to neutralize the HX byproduct formed during the reaction.[19]
-
Troubleshooting: A common side reaction is the copper-catalyzed homocoupling of the alkyne (Glaser coupling). This can often be minimized by using copper-free conditions (though these can be slower) or by the slow addition of the alkyne to the reaction mixture.[13][19]
II. Transformations at the Aldehyde Group: Classic Carbonyl Chemistry
The aldehyde functionality offers a rich playground for synthetic transformations, which can often be performed while leaving the C-X bond intact for subsequent cross-coupling.
The Wittig reaction provides an exceptionally reliable method for converting the aldehyde into an alkene with absolute control over the double bond's location.[18] It involves the reaction of the aldehyde with a phosphorus ylide.[20] The stereoselectivity (E/Z) of the resulting alkene is influenced by the nature of the ylide and any substituents on the benzaldehyde ring. Halogen substituents in the ortho position can influence the stereochemical outcome.[21]
The aldehyde group can undergo a host of other standard transformations, demonstrating its versatility:
-
Grignard Addition: Reaction with organomagnesium reagents (R-MgBr) to form secondary alcohols.
-
Reduction: Conversion to a primary alcohol using reducing agents like sodium borohydride (NaBH₄).
-
Oxidation: Conversion to a carboxylic acid using oxidants like potassium permanganate (KMnO₄) or Jones reagent.
-
Reductive Amination: Formation of a C-N bond by reaction with an amine in the presence of a reducing agent.[22]
dot graph "Orthogonal_Strategy" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", fontsize=10];
} caption { label="Figure 3: Orthogonal Synthetic Strategies using Halogenated Benzaldehydes." fontsize=10; } /dot
III. Nucleophilic Aromatic Substitution (SNA_r)
Under specific circumstances, the halogen can be displaced directly by a nucleophile. This SNAr reaction is generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs), such as a nitro (-NO₂) group, positioned ortho or para to the halogen leaving group.[23][24]
Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[23] The negative charge is delocalized onto the EWG, which is essential for stabilizing this intermediate. If the EWG is in the meta position, this stabilizing resonance is not possible, and the reaction does not proceed.[23][25] Fluorine, despite being attached by the strongest carbon-halogen bond, is often the best leaving group in SNAr reactions because its high electronegativity makes the ipso-carbon highly electrophilic and best able to stabilize the incoming negative charge in the rate-determining addition step.[25]
Case Study: The Role of Halogenated Aromatics in the Synthesis of Valsartan
Valsartan is a widely prescribed angiotensin II receptor blocker used to treat hypertension. Several patented synthetic routes rely on a key Suzuki-Miyaura coupling step to construct the central biphenyl core. A common strategy involves the coupling of a halogenated benzonitrile (e.g., 2-chlorobenzonitrile) with a tolylboronic acid derivative.[10][20][26] This highlights the industrial importance of C-X bond functionalization on benzaldehyde-related structures for the efficient synthesis of complex Active Pharmaceutical Ingredients (APIs).
Field-Proven Experimental Protocols
The following protocols are provided as validated starting points for common transformations.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromobenzaldehyde
This protocol is adapted from a robust procedure reported in Organic Syntheses.[27]
Materials:
-
4-Bromobenzaldehyde (1.0 equiv)
-
Phenylboronic acid (1.05 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.003 equiv)
-
Triphenylphosphine [PPh₃] (0.009 equiv)
-
2 M Aqueous Sodium Carbonate (Na₂CO₃) (1.2 equiv)
-
1-Propanol
Procedure:
-
Setup: To a three-necked, round-bottomed flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 4-bromobenzaldehyde, phenylboronic acid, and 1-propanol.
-
Inerting: Purge the flask with nitrogen and stir the mixture at room temperature for 30 minutes to allow the solids to dissolve.
-
Catalyst Addition: To the resulting solution, add palladium acetate, triphenylphosphine, 2 M sodium carbonate solution, and deionized water.
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction by TLC or ¹H NMR for the disappearance of the 4-bromobenzaldehyde starting material (typically < 1 hour).[27]
-
Workup: Once complete, remove the heat source and add water while the mixture is still hot. Allow the mixture to cool to room temperature while stirring.
-
Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Separate the phases and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with 5% sodium bicarbonate solution and then with brine. Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).[27]
Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide
This is a general protocol and may require optimization for specific substrates.[17]
Materials:
-
Aryl Bromide (e.g., 4-bromobenzaldehyde) (1.0 equiv)
-
Amine (e.g., Aniline) (1.5 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.05 equiv)
-
BINAP (ligand) (0.08 equiv)
-
Anhydrous Toluene
Procedure:
-
Setup: In a glovebox or under an inert atmosphere, add the aryl bromide, amine, cesium carbonate, Pd(OAc)₂, and BINAP to a dry Schlenk flask equipped with a stir bar.
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Degassing: Seal the flask and degas the mixture by three cycles of vacuum/backfill with nitrogen or argon.
-
Reaction: Heat the mixture in an oil bath at 110 °C for 8-16 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.[17]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.[17]
Conclusion
Halogenated benzaldehydes are not mere commodity chemicals; they are sophisticated synthetic linchpins. The ability to perform selective and sequential transformations on the aldehyde and carbon-halogen functionalities provides a powerful and logical framework for the synthesis of high-value molecules. A deep understanding of the mechanistic principles governing their reactivity—from the kinetics of oxidative addition in cross-coupling to the stabilization of Meisenheimer complexes in SNAr—is essential for any researcher aiming to leverage these building blocks to their full potential. By carefully selecting catalysts, ligands, bases, and reaction conditions tailored to the specific halogen and desired transformation, scientists in pharmaceutical and materials development can continue to build molecular complexity with precision and efficiency.
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Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. (1966). Semantic Scholar. [Link]
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Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (2019). ACS Publications. [Link]
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Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. (2007). ACS Publications. [Link]
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PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]
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Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2014). Organic Syntheses. [Link]
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VALSARTAN. (2013). New Drug Approvals. [Link]
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A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). The Royal Society of Chemistry. [Link]
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Multistep synthesis of a valsartan precursor in continuous flow. (2015). Beilstein Journals. [Link]
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A short and efficient synthesis of valsartan via a Negishi reaction. (2010). Beilstein Journals. [Link]
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Practical Synthesis of New and Highly Efficient Ligands for the Suzuki Reaction of Aryl Chlorides. (2003). ResearchGate. [Link]
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Synthesis of Valsartan via Decarboxylative Biaryl Coupling. (2010). ACS Publications. [Link]
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Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with... (2018). ResearchGate. [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]
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Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. (2007). ResearchGate. [Link]
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What is the best procedure for Sonogashira coupling?. (2014). ResearchGate. [Link]
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Methodological & Application
The Synthetic Chemist's Guide to 4-Fluoro-3-iodobenzaldehyde: Advanced Protocols for Derivative Synthesis
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount for the discovery of novel molecules with enhanced properties. 4-Fluoro-3-iodobenzaldehyde stands out as a preeminent starting material, offering a unique combination of reactive handles for molecular elaboration. The presence of a fluorine atom can improve metabolic stability and binding affinity, while the aldehyde provides a gateway for a myriad of classical transformations.[1][2] The ortho-iodine substituent is the linchpin for a suite of powerful palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and nitrogen-based functionalities.[3]
This comprehensive guide provides detailed application notes and robust protocols for the synthesis of key derivatives from 4-Fluoro-3-iodobenzaldehyde. We will delve into the mechanistic rationale behind three cornerstone cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—offering field-proven insights to navigate the synthetic challenges and unlock the full potential of this versatile building block. The protocols detailed herein are designed to be self-validating, with an emphasis on chemoselectivity and high functional group tolerance, particularly concerning the reactive aldehyde moiety.
Core Reactivity and Strategic Considerations
The synthetic utility of 4-Fluoro-3-iodobenzaldehyde is dictated by the chemoselective reactivity of its functional groups. The carbon-iodine bond is the most labile site for palladium-catalyzed cross-coupling reactions, allowing for the selective formation of new carbon-carbon and carbon-nitrogen bonds without interfering with the C-F bond or the aldehyde group under optimized conditions. The aldehyde group, while a versatile reactive site, can be sensitive to certain reaction conditions, particularly strongly basic or nucleophilic environments. However, many modern cross-coupling protocols exhibit remarkable functional group tolerance, often obviating the need for protection-deprotection sequences.[4][5]
Part 1: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Aldehydes
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[6] The reaction's popularity stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.
Causality in Experimental Design:
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preserving the aldehyde functionality. A palladium(0) species, generated in situ from a palladium(II) precatalyst, is the active catalyst. The ligand choice is crucial for stabilizing the palladium center and facilitating the catalytic cycle. A weak inorganic base is typically sufficient to promote the transmetalation step without inducing unwanted side reactions with the aldehyde. An aqueous solvent mixture is often employed to solubilize the base and facilitate the reaction.
Experimental Protocol: Synthesis of 4-Fluoro-3-(4-methoxyphenyl)benzaldehyde
This protocol details the Suzuki-Miyaura coupling of 4-Fluoro-3-iodobenzaldehyde with 4-methoxyphenylboronic acid.
Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Fluoro-3-iodobenzaldehyde | 227609-88-3 | 250.01 | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 5720-07-0 | 151.96 | 1.2 | 1.2 |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 | 0.02 |
| SPhos | 657408-07-6 | 410.51 | 0.04 | 0.04 |
| Potassium carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 4 mL | - |
| Water | 7732-18-5 | 18.02 | 1 mL | - |
Procedure:
-
To a flame-dried Schlenk flask, add 4-Fluoro-3-iodobenzaldehyde (250 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane (4 mL) and water (1 mL) via syringe. The solvent should be degassed prior to use.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Expected Outcome:
The reaction is expected to yield 4-fluoro-3-(4-methoxyphenyl)benzaldehyde as a solid with a high yield (typically >85%).
Visualization of the Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 2: Sonogashira Coupling for the Synthesis of Alkynyl Aldehydes
The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important motifs in pharmaceuticals and organic materials.[9]
Causality in Experimental Design:
The Sonogashira coupling typically employs a dual catalytic system of palladium and copper(I).[10] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is involved in the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct.[7] The reaction is generally tolerant of the aldehyde group, especially under mild conditions.
Experimental Protocol: Synthesis of 4-Fluoro-3-(phenylethynyl)benzaldehyde
This protocol describes the Sonogashira coupling of 4-Fluoro-3-iodobenzaldehyde with phenylacetylene.
Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Fluoro-3-iodobenzaldehyde | 227609-88-3 | 250.01 | 1.0 | 1.0 |
| Phenylacetylene | 536-74-3 | 102.13 | 1.1 | 1.1 |
| Bis(triphenylphosphine)palladium(II) dichloride | 13965-03-2 | 701.90 | 0.03 | 0.03 |
| Copper(I) iodide (CuI) | 7681-65-4 | 190.45 | 0.05 | 0.05 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 3.0 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 5 mL | - |
Procedure:
-
To a flame-dried Schlenk flask, add 4-Fluoro-3-iodobenzaldehyde (250 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol), and copper(I) iodide (9.5 mg, 0.05 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous tetrahydrofuran (5 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.
-
Add phenylacetylene (0.12 mL, 1.1 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Expected Outcome:
The reaction is expected to produce 4-fluoro-3-(phenylethynyl)benzaldehyde as a solid with a good yield (typically 80-90%). The ¹H NMR spectrum should show a characteristic singlet for the aldehyde proton around δ 10.0 ppm and aromatic protons, while the ¹³C NMR will confirm the presence of the alkyne carbons.[11]
Visualization of the Sonogashira Catalytic Cycle:
Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.
Part 3: Buchwald-Hartwig Amination for the Synthesis of Arylamino Aldehydes
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12][13] This reaction has become a cornerstone of modern organic synthesis, enabling the facile construction of arylamines from aryl halides and primary or secondary amines.[14][15]
Causality in Experimental Design:
The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which promotes both the oxidative addition and the final reductive elimination steps.[12] A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required to deprotonate the amine. The aldehyde group is generally tolerant to these conditions, although careful optimization of the base and temperature may be necessary to prevent side reactions.
Experimental Protocol: Synthesis of 4-Fluoro-3-(phenylamino)benzaldehyde
This protocol outlines the Buchwald-Hartwig amination of 4-Fluoro-3-iodobenzaldehyde with aniline.
Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Fluoro-3-iodobenzaldehyde | 227609-88-3 | 250.01 | 1.0 | 1.0 |
| Aniline | 62-53-3 | 93.13 | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.01 | 0.01 |
| XPhos | 564483-18-7 | 476.66 | 0.03 | 0.03 |
| Sodium tert-butoxide (NaOt-Bu) | 865-48-5 | 96.10 | 1.4 | 1.4 |
| Toluene, anhydrous | 108-88-3 | 92.14 | 5 mL | - |
Procedure:
-
In a glovebox, add tris(dibenzylideneacetone)dipalladium(0) (9.2 mg, 0.01 mmol), XPhos (14.3 mg, 0.03 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a flame-dried Schlenk tube.
-
Add 4-Fluoro-3-iodobenzaldehyde (250 mg, 1.0 mmol) and anhydrous toluene (5 mL).
-
Add aniline (0.11 mL, 1.2 mmol) to the mixture.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired product.
Expected Outcome:
This protocol should provide 4-fluoro-3-(phenylamino)benzaldehyde in good yield (typically 70-85%).
Visualization of the Buchwald-Hartwig Amination Workflow:
Caption: Experimental workflow for Buchwald-Hartwig amination.
Conclusion and Future Outlook
4-Fluoro-3-iodobenzaldehyde is a powerful and versatile building block for the synthesis of a diverse array of complex organic molecules. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide reliable and high-yielding pathways to biaryl, alkynyl, and arylamino benzaldehyde derivatives, respectively. The presented protocols, grounded in a deep understanding of reaction mechanisms and causality, are designed to be robust and reproducible, with a key focus on the tolerance of the sensitive aldehyde functionality. These methods open the door for further exploration in drug discovery and materials science, where the unique combination of the fluoro, iodo, and aldehyde groups can be leveraged to create novel compounds with tailored properties.
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Wikipedia. Sonogashira coupling. [Link]
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Kashani, S. K.; Jessiman, J. E.; Newman, S. G. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]
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Lee, H. G.; Milner, P. J.; Buchwald, S. L. Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. J. Am. Chem. Soc.2014 , 136 (10), 3792–3795. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Ghaffar, T.; Parkin, A. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chem. Sci., 2020 , 11, 1354-1362. DOI: 10.1039/C9SC05444H. [Link]
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Shields, J. D.; et al. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Org. Lett.2016 , 18 (17), 4344–4347. [Link]
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Semantic Scholar. Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. [Link]
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PubMed. Transition-metal-free Sonogashira-type cross-coupling of alkynes with fluoroarenes. [Link]
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Chemical Science. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. [Link]
- Google Patents.
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ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
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Supporting Information for Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. [Link]
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Supporting Information 4. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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RSC Advances. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
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The Royal Society of Chemistry. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. [Link]
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ResearchGate. The Sonogashira cross coupling reactions of 3 with terminal alkynes. [Link]
-
MDPI. Unexpected One-Pot Synthesis of 3-Cinnamoyl-3-hydroxyphthalide Derivatives. [Link]
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SpectraBase. 4-Fluorobenzaldehyde - Optional[19F NMR] - Chemical Shifts. [Link]
-
AOBChem. 4-Fluoro-3-iodobenzaldehyde. [Link]
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Application Notes and Protocols for the Suzuki Coupling of 4-Fluoro-3-iodobenzaldehyde
Introduction: The Strategic Importance of 4-Fluoro-3-iodobenzaldehyde in Biaryl Synthesis
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the construction of biaryl and substituted aromatic structures is of paramount importance.[1] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology for forging carbon-carbon bonds with high efficiency and remarkable functional group tolerance.[2][3] This guide focuses on a particularly valuable building block, 4-fluoro-3-iodobenzaldehyde, and its application in Suzuki coupling reactions. The unique trifunctional nature of this molecule—possessing an aldehyde for further derivatization, a fluorine atom to modulate electronic properties and metabolic stability, and a highly reactive iodine atom—makes it a strategic precursor for complex molecular architectures.[4]
The iodine substituent serves as an excellent leaving group in the Suzuki coupling, exhibiting higher reactivity compared to bromides or chlorides, which often allows for milder reaction conditions.[5][6] The electron-withdrawing nature of both the fluorine and aldehyde groups can further enhance the reactivity of the C-I bond towards oxidative addition, the initial and often rate-determining step in the catalytic cycle.[5] This application note will provide a detailed exploration of the reaction mechanism, a robust experimental protocol, and critical insights for researchers employing 4-fluoro-3-iodobenzaldehyde in their synthetic endeavors.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][7] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][7] The base plays a crucial role, primarily in the transmetalation step, by activating the organoboron species.[2][8]
Visualizing the Mechanism
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
Oxidative Addition: The cycle initiates with the active Pd(0) catalyst inserting into the carbon-iodine bond of 4-fluoro-3-iodobenzaldehyde.[9][10] This step forms a square-planar Pd(II) intermediate. The high reactivity of the C-I bond makes this step particularly efficient.[5]
-
Transmetalation: This step involves the transfer of the organic group (R) from the boronic acid or ester to the palladium center.[6][10] A base is essential to activate the organoboron reagent, forming a more nucleophilic boronate species which facilitates the ligand exchange on the palladium complex.[2][8]
-
Reductive Elimination: In the final step, the two organic groups (the benzaldehyde moiety and the coupled partner) are eliminated from the palladium center, forming the new C-C bond of the biaryl product.[5] This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9]
Experimental Protocol: Suzuki Coupling of 4-Fluoro-3-iodobenzaldehyde with Phenylboronic Acid
This protocol provides a reliable starting point for the Suzuki coupling of 4-fluoro-3-iodobenzaldehyde. Optimization of catalyst, ligand, base, and solvent may be necessary for different coupling partners.
Materials:
-
4-Fluoro-3-iodobenzaldehyde (CAS: 227609-88-3)[11]
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos or XPhos[1][12]
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)[2]
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle/oil bath
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-fluoro-3-iodobenzaldehyde (1.0 equiv.), phenylboronic acid (1.2 equiv.), and the chosen base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 equiv.) and the phosphine ligand (e.g., PPh₃, 0.04 equiv.) if not using a pre-formed catalyst.
-
Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Add the palladium catalyst/ligand mixture to the Schlenk flask under a positive pressure of inert gas.
-
Solvent Addition: Add the degassed solvents, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.[13] The total solvent volume should be sufficient to create a stirrable slurry (typically a 0.1-0.5 M concentration with respect to the limiting reagent).
-
Reaction Execution: Lower the flask into a preheated oil bath and stir the reaction mixture at a set temperature (e.g., 80-100 °C).[7]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Key Reaction Parameters and Troubleshooting
The success of a Suzuki coupling reaction is highly dependent on the interplay of several factors. The following table summarizes critical parameters and provides insights for optimization.
| Parameter | Recommended Starting Point | Rationale & Troubleshooting |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are common pre-catalysts that form the active Pd(0) in situ.[9] Pd(PPh₃)₄ is an air-stable Pd(0) source. If yields are low, consider more active pre-catalysts or ligand systems. |
| Ligand | PPh₃, Buchwald-type ligands (e.g., SPhos, XPhos) | Electron-rich and bulky phosphine ligands often enhance the rates of oxidative addition and reductive elimination, and can be crucial for less reactive coupling partners.[1] If the reaction is sluggish, switching to a more sophisticated ligand is a primary troubleshooting step. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base is critical and can be solvent-dependent.[2] K₃PO₄ is often effective for challenging couplings. Cs₂CO₃ is more soluble in organic solvents and can be beneficial. The strength and solubility of the base affect the activation of the boronic acid.[2] |
| Solvent | Dioxane/Water, Toluene/Water, DMF | A mixture of an organic solvent and water is common, as water helps to dissolve the inorganic base and facilitates the reaction.[9][10] For water-sensitive substrates, anhydrous conditions with a soluble base like Cs₂CO₃ can be employed. |
| Temperature | 80-100 °C | The reaction temperature influences the reaction rate. Higher temperatures can sometimes lead to decomposition of starting materials or products. If side reactions are observed, lowering the temperature may be beneficial. |
Experimental Workflow Visualization
Caption: A typical experimental workflow for Suzuki coupling.
Conclusion and Future Perspectives
4-Fluoro-3-iodobenzaldehyde is a versatile and highly reactive substrate for Suzuki-Miyaura cross-coupling reactions. Its electronic properties and the lability of the carbon-iodine bond make it an ideal candidate for the synthesis of complex biaryl compounds. The protocol and guidelines presented here offer a solid foundation for researchers to successfully employ this valuable building block. Further optimization, potentially through high-throughput screening of catalysts and ligands, can lead to even more efficient and greener synthetic routes. The continued application of such strategic molecules will undoubtedly fuel innovation in both pharmaceutical development and material science.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (2023). Suzuki reaction. [Link]
-
NROChemistry. (2022). Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 37(9), 661–672. [Link]
-
Saha, A., et al. (2018). Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions. ACS Omega, 3(10), 13549–13558. [Link]
-
Charette, A. B., & Giroux, A. (1996). Palladium-Catalyzed Suzuki-Type Cross-Couplings of Iodocyclopropanes with Boronic Acids: Synthesis of trans-1,2-Dicyclopropyl Alkenes. The Journal of Organic Chemistry, 61(25), 8718–8719. [Link]
-
NRO CREATIONS. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. [Link]
-
AOBChem USA. 4-Fluoro-3-iodobenzaldehyde. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). Mastering Complex Synthesis: The Role of 2,3-Difluoro-4-iodobenzaldehyde in Pharmaceutical Intermediates. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
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- 13. youtube.com [youtube.com]
Application Notes and Protocols for 4-Fluoro-3-iodobenzaldehyde in Organic Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of a Versatile Building Block
4-Fluoro-3-iodobenzaldehyde is a trifunctional aromatic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern—featuring an aldehyde for derivatization, an iodine atom for cross-coupling, and a fluorine atom for modulating electronic properties and metabolic stability—makes it an attractive starting material for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.
The strategic placement of the iodo and fluoro substituents allows for chemoselective functionalization. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions, enabling the selective introduction of new carbon-carbon and carbon-heteroatom bonds at the 3-position. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and condensations, to build molecular complexity. This guide provides an in-depth exploration of the applications of 4-Fluoro-3-iodobenzaldehyde, complete with detailed experimental protocols and insights into reaction optimization.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory.
| Property | Value | Reference(s) |
| CAS Number | 227609-88-3 | [1][2] |
| Molecular Formula | C₇H₄FIO | [1][2] |
| Molecular Weight | 250.01 g/mol | [2] |
| Appearance | Solid | [3] |
| Storage Temperature | 2-8°C, Keep in dark place, inert atmosphere | [3] |
Solubility: While specific quantitative solubility data for 4-Fluoro-3-iodobenzaldehyde is not extensively published, based on its structure and the solubility of similar compounds like 4-fluorobenzaldehyde, it is expected to be soluble in common organic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), 1,4-dioxane, and toluene.[4] Experimental determination is always recommended for specific applications.
Safety and Handling: 4-Fluoro-3-iodobenzaldehyde should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as a warning-level hazard, with hazard statements indicating it may cause skin, eye, and respiratory irritation.[2] All manipulations should be performed in a well-ventilated fume hood.
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of the aryl-iodide bond makes 4-Fluoro-3-iodobenzaldehyde an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern synthetic chemistry for the construction of complex molecular architectures from simpler precursors.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds.[5] This reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.
Causality of Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand is commonly used. The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: A base, such as K₂CO₃ or Cs₂CO₃, is crucial for the activation of the boronic acid partner through the formation of a boronate species, which is more nucleophilic and readily undergoes transmetalation to the palladium center.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of the base is often employed to facilitate the dissolution of both the organic and inorganic reagents.
Detailed Protocol: Suzuki-Miyaura Coupling of 4-Fluoro-3-iodobenzaldehyde with Phenylboronic Acid
-
Materials and Reagents:
-
4-Fluoro-3-iodobenzaldehyde (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Fluoro-3-iodobenzaldehyde (1.0 mmol, 250 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21 mg) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add toluene (5 mL), ethanol (2 mL), and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 90°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL). Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the desired 4-fluoro-3-phenylbenzaldehyde.[6][7][8]
-
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[9][10] This reaction is invaluable for synthesizing conjugated enynes and aryl alkynes, which are important precursors in materials science and for the synthesis of heterocyclic compounds.
Causality of Experimental Choices:
-
Catalyst System: This reaction typically employs a dual-catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the alkyne.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne, forming a copper acetylide in situ, and to neutralize the hydrogen halide formed during the reaction.
-
Solvent: Anhydrous solvents like THF or DMF are commonly used to ensure the solubility of the reagents and to prevent unwanted side reactions.
Detailed Protocol: Sonogashira Coupling of 4-Fluoro-3-iodobenzaldehyde with Phenylacetylene
-
Materials and Reagents:
-
4-Fluoro-3-iodobenzaldehyde (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 0.02 eq)
-
Copper(I) iodide (CuI, 0.04 eq)
-
Triethylamine (Et₃N, 3.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-Fluoro-3-iodobenzaldehyde (1.0 mmol, 250 mg), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 0.42 mL). Stir the mixture for 5-10 minutes at room temperature.
-
Add phenylacetylene (1.2 mmol, 0.13 mL) to the reaction mixture dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is sluggish, gentle heating (e.g., to 40-50°C) can be applied.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) to remove the copper salts, followed by a brine wash (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired 4-fluoro-3-(phenylethynyl)benzaldehyde.[9]
-
Diagram: Sonogashira Catalytic Cycle
Caption: Simplified catalytic cycles in the Sonogashira coupling.
Other Important Cross-Coupling Reactions
Beyond Suzuki and Sonogashira couplings, 4-Fluoro-3-iodobenzaldehyde is a suitable substrate for other palladium-catalyzed transformations.
-
Heck Reaction: For the formation of C(sp²)-C(sp²) bonds between the aryl iodide and an alkene, leading to substituted styrenes.[11] The reaction typically involves a palladium catalyst, a base (often an amine or carbonate), and a polar aprotic solvent like DMF or NMP.[12]
-
Buchwald-Hartwig Amination: This reaction enables the formation of C(sp²)-N bonds, coupling the aryl iodide with primary or secondary amines.[4] This is a powerful tool for synthesizing substituted anilines and related compounds, which are prevalent in pharmaceuticals. The catalyst system usually consists of a palladium precursor and a specialized, bulky phosphine ligand, along with a strong base like sodium tert-butoxide.[13][14]
Applications in the Synthesis of Bioactive Molecules
The utility of 4-Fluoro-3-iodobenzaldehyde is underscored by its application in the synthesis of targeted therapies, particularly in oncology.
Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that target a key DNA repair enzyme.[15][16] They have shown significant efficacy in treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Several synthetic routes towards novel PARP inhibitors utilize precursors derived from 4-Fluoro-3-iodobenzaldehyde. The biaryl or heteroaryl-aryl core of many PARP inhibitors can be constructed using a Suzuki-Miyaura coupling with this building block.
Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies that interfere with signaling pathways controlling cell growth and proliferation.[17][18] 4-Fluoro-3-iodobenzaldehyde serves as a key starting material for the synthesis of various kinase inhibitor scaffolds.[19] For example, the core structures of inhibitors targeting kinases like EGFR can be assembled through sequential cross-coupling and derivatization reactions starting from this versatile aldehyde.[20]
Conclusion
4-Fluoro-3-iodobenzaldehyde is a powerful and versatile building block for organic synthesis. Its distinct functional handles allow for selective and sequential transformations, making it an ideal starting point for the construction of complex molecular architectures. The palladium-catalyzed cross-coupling reactions discussed herein—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—provide a robust toolkit for leveraging the reactivity of the aryl-iodide bond. The successful application of this reagent in the synthesis of high-value compounds, such as PARP and kinase inhibitors, highlights its significance for researchers in drug discovery and materials science. The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists to effectively utilize 4-Fluoro-3-iodobenzaldehyde in their synthetic endeavors.
References
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Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography. (n.d.). PubMed Central. [Link]
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Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (2001). R Discovery. [Link]
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Buchwald–Hartwig amination. (n.d.). In Wikipedia. [Link]
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The Sonogashira Coupling. (n.d.). [Link]
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Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). [Link]
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Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (2001). ACS Publications. [Link]
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Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Heck reaction of iodobenzene with methyl acrylate. (n.d.). ResearchGate. [Link]
-
Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. (n.d.). PubMed Central. [Link]
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4-Fluoro-3-iodobenzaldehyde. (n.d.). AOBChem USA. [Link]
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4-Fluoro-3-iodobenzaldehyde | C7H4FIO. (n.d.). PubChem. [Link]
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Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid... (n.d.). ResearchGate. [Link]
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The Buchwald-Hartwig Amination After 25 Years. (2019). PubMed. [Link]
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Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF. (2025). ResearchGate. [Link]
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Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
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The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal. [Link]
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Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid... (n.d.). ResearchGate. [Link]
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The synthesis of novel kinase inhibitors using click chemistry. (2014). Semantic Scholar. [Link]
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Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... (n.d.). ResearchGate. [Link]
-
Suzuki cross-coupling reaction. (2020, February 14). YouTube. [Link]
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4-Fluoro-3-iodobenzaldehyde as a building block in organic synthesis
An Application Guide to 4-Fluoro-3-iodobenzaldehyde: A Versatile Building Block for Complex Molecule Synthesis
Introduction: The Strategic Value of a Multifunctional Scaffolding
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the efficiency of a synthetic route is often dictated by the strategic utility of its starting materials. 4-Fluoro-3-iodobenzaldehyde (CAS: 227609-88-3) has emerged as a preeminent building block, valued for its trifecta of reactive sites.[1][2] The molecule's architecture—an aldehyde, a fluorine atom, and an iodine atom on a phenyl ring—offers chemists orthogonal handles for sequential, high-yield transformations.
The aldehyde group serves as a classical point for carbon-chain elongation or functional group interconversion through reactions like Wittig olefination, reductive amination, or oxidation/reduction. The carbon-iodine bond is an exceptionally reliable handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exquisite control.[3][4] Finally, the fluorine atom, a common feature in many modern pharmaceuticals, can significantly modulate the physicochemical and metabolic properties of the final compound, often enhancing bioavailability and binding affinity.[5]
This guide provides an in-depth exploration of 4-fluoro-3-iodobenzaldehyde's applications, complete with detailed protocols and the scientific rationale behind the experimental choices, designed for researchers in organic synthesis and drug development.
| Property | Value |
| CAS Number | 227609-88-3 |
| Molecular Formula | C₇H₄FIO |
| Molecular Weight | 250.01 g/mol |
| Appearance | Solid |
| Storage | Keep in dark place, inert atmosphere, 2-8°C |
Synthesis of 4-Fluoro-3-iodobenzaldehyde
Historically, the synthesis of this key intermediate involved multi-step sequences.[6] However, a more efficient and direct method involves the electrophilic iodination of the commercially available 4-fluorobenzaldehyde. This single-step process offers a significant advantage in terms of atom economy and process efficiency.[6]
The reaction leverages N-iodosuccinimide (NIS) as the iodine source in a strong acid medium, such as trifluoromethanesulfonic acid. The fluorine atom is an ortho-, para-director; however, the strong activating effect of the aldehyde's meta-directing properties, combined with the steric environment, favors iodination at the C3 position.[6]
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The true power of 4-fluoro-3-iodobenzaldehyde lies in the reactivity of its carbon-iodine bond. Aryl iodides are highly prized substrates for cross-coupling reactions due to their high reactivity, which allows for milder reaction conditions and lower catalyst loadings compared to the corresponding bromides or chlorides.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures.[7][8] The reaction of 4-fluoro-3-iodobenzaldehyde with various boronic acids or esters provides a direct route to a diverse library of 3-aryl-4-fluorobenzaldehydes, which are precursors to a wide range of complex molecules.
Causality Behind Experimental Choices:
-
Catalyst: Palladium sources like Pd(PPh₃)₄ or PdCl₂(dppf) are highly effective. The choice of phosphine ligands is crucial; they stabilize the Pd(0) species and facilitate the oxidative addition step.[8][9]
-
Base: A base, typically an aqueous solution of Na₂CO₃, K₂CO₃, or Cs₂CO₃, is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species.[9][10]
-
Solvent: A two-phase solvent system, such as toluene/ethanol/water or dioxane/water, is often used to dissolve both the organic-soluble aryl halide and the often water-soluble inorganic base and boronic acid.[7]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-fluoro-3-iodobenzaldehyde (1.0 eq), the desired boronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).[10]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1), to the flask.
-
Reaction: Heat the reaction mixture to 80-100°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
| Catalyst | Base | Solvent System | Temp (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 85-95 |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 100 | 88-98 |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a powerful method for forming a C(sp²)-C(sp) bond, coupling the aryl iodide with a terminal alkyne.[11][12] This reaction is invaluable for synthesizing precursors to heterocycles, conjugated polymers, and complex natural products.
Causality Behind Experimental Choices:
-
Dual Catalyst System: This reaction uniquely employs a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI).[12][13] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which is crucial for the transmetalation step.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both as the base to deprotonate the alkyne and often as the solvent.[13]
-
Inert Atmosphere: It is critical to perform this reaction under strictly anaerobic conditions to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common side reaction.[11]
Caption: General experimental workflow for a Sonogashira coupling reaction.
Detailed Protocol: Sonogashira Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and copper(I) iodide (CuI, 4 mol%).
-
Reagent Addition: Add 4-fluoro-3-iodobenzaldehyde (1.0 eq) followed by the degassed solvent (e.g., THF or DMF) and the amine base (e.g., TEA, 3.0 eq).
-
Alkyne Addition: Slowly add the terminal alkyne (1.1-1.2 eq) via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-60°C). Monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aq. NH₄Cl (to remove copper salts) and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, concentrate, and purify by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a revolutionary method for forming aryl C-N bonds, a linkage central to countless pharmaceuticals.[14][15][16] Using 4-fluoro-3-iodobenzaldehyde, a wide array of primary and secondary amines can be coupled to introduce nitrogen-containing functionalities.
Causality Behind Experimental Choices:
-
Ligand is Key: The success of this reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos, BrettPhos) are required to promote the reductive elimination step, which is often rate-limiting.[14][15]
-
Strong, Non-Nucleophilic Base: A strong, sterically hindered base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is necessary to deprotonate the amine without competing as a nucleophile.[15][16]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are essential to prevent quenching of the strong base and interference with the catalytic cycle.[15]
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Detailed Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq) to an oven-dried reaction tube.
-
Reagent Addition: Add 4-fluoro-3-iodobenzaldehyde (1.0 eq) and the anhydrous solvent (e.g., toluene).
-
Nucleophile Addition: Add the amine (1.1-1.2 eq).
-
Reaction: Seal the tube and heat the mixture to 80-110°C with stirring. Monitor the reaction by LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and quench carefully with water. Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Safety and Handling
4-Fluoro-3-iodobenzaldehyde is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17][18] It may cause skin, eye, and respiratory irritation.[1][17] All manipulations should be performed in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dark, and dry place under an inert atmosphere to ensure its long-term stability.[18]
Conclusion
4-Fluoro-3-iodobenzaldehyde is a powerful and versatile building block whose value is derived from its distinct and orthogonally reactive functional groups. Its capacity to undergo a wide range of high-yield transformations, most notably palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for the efficient construction of complex molecular architectures. The protocols and insights provided herein serve as a comprehensive guide for researchers looking to leverage this unique reagent to accelerate discovery in drug development and materials science.
References
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-
PubChem. 4-Fluoro-3-iodobenzaldehyde | C7H4FIO | CID 10308073. Available at: [Link]
-
The Royal Society of Chemistry. Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. Available at: [Link]
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PubChemLite. 4-fluoro-3-iodobenzaldehyde (C7H4FIO). Available at: [Link]
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AOBChem USA. 4-Fluoro-3-iodobenzaldehyde. Available at: [Link]
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ACS Publications. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Available at: [Link]
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J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. Available at: [Link]
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SpectraBase. 4-Fluoro-3-phenoxybenzaldehyde. Available at: [Link]
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ResearchGate. Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid... Available at: [Link]
-
ResearchGate. Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides. Available at: [Link]
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Medium. Mastering Organic Synthesis: The Versatility of 3-Fluorobenzaldehyde. Available at: [Link]
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NIST. Benzaldehyde, 4-fluoro- - the NIST WebBook. Available at: [Link]
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Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
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The Royal Society of Chemistry. Supporting Information. Available at: [Link]
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Oakwood Chemical. 4-Fluoro-3-iodobenzaldehyde. Available at: [Link]
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ACS Publications. Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
-
PMC - NIH. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Available at: [Link]
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PMC - NIH. Organoborane coupling reactions (Suzuki coupling). Available at: [Link]
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Application Notes & Protocols: Leveraging 4-Fluoro-3-iodobenzaldehyde for the Synthesis of Advanced Pharmaceutical Intermediates
Abstract
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms and the use of versatile building blocks are paramount for creating drug candidates with enhanced pharmacological profiles.[] 4-Fluoro-3-iodobenzaldehyde (CAS: 227609-88-3) has emerged as a particularly valuable starting material. Its unique trifunctional architecture—an activating aldehyde, a metabolically robust fluorine atom, and a highly reactive iodine atom—provides a powerful platform for constructing complex molecular scaffolds. This guide provides an in-depth exploration of the applications of 4-Fluoro-3-iodobenzaldehyde, focusing on its utility in palladium-catalyzed cross-coupling reactions to generate key pharmaceutical intermediates. We will dissect the causality behind experimental choices, provide validated, step-by-step protocols, and present a case study illustrating its relevance in the synthesis of precursors for targeted therapies like Trametinib.
The Strategic Importance of 4-Fluoro-3-iodobenzaldehyde in Medicinal Chemistry
The structure of 4-Fluoro-3-iodobenzaldehyde is a testament to rational molecular design for synthetic utility. Each functional group serves a distinct and complementary purpose:
-
Iodine Atom: The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). Its relatively low bond dissociation energy allows for facile oxidative addition to a Pd(0) catalyst, often under mild conditions, and with high regioselectivity over other potential reaction sites.[2]
-
Fluorine Atom: The presence of a fluorine atom ortho to the iodine offers several advantages. From a synthetic standpoint, it can electronically influence the reactivity of the adjacent C-I bond. From a pharmacological perspective, fluorine substitution is a well-established strategy to improve a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins by altering its lipophilicity and electronic properties.[]
-
Aldehyde Group: The formyl group is a versatile synthetic handle. It can be readily transformed into a wide array of other functionalities, including amines (via reductive amination), alcohols (via reduction), carboxylic acids (via oxidation), and alkenes (via Wittig-type reactions), allowing for subsequent diversification of the molecular scaffold.
This trifecta of functionalities makes 4-Fluoro-3-iodobenzaldehyde an ideal starting point for building biaryl, alkynyl-aryl, and other complex structures that form the core of many modern pharmaceuticals.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of 4-Fluoro-3-iodobenzaldehyde lies in its exceptional performance as an electrophile in cross-coupling reactions. The iodine atom serves as a reliable synthetic anchor for introducing new carbon-carbon or carbon-heteroatom bonds.
Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating C(sp²)-C(sp²) bonds, particularly for constructing biaryl motifs prevalent in pharmaceuticals.[2][3]
Causality & Mechanistic Insight: The reaction proceeds via a well-understood catalytic cycle. The key is the activation of the boronic acid with a base to form a more nucleophilic boronate species, which facilitates the transmetalation step with the palladium complex. The C-I bond of 4-Fluoro-3-iodobenzaldehyde is sufficiently weak to undergo oxidative addition to the Pd(0) catalyst at or near room temperature.[3]
Caption: Fig 1. Suzuki-Miyaura Catalytic Cycle.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk flask, add 4-Fluoro-3-iodobenzaldehyde (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water (e.g., in a 4:1:1 ratio) or Dioxane/Water. The volume should be sufficient to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Stir the mixture vigorously at a temperature ranging from room temperature to 80 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Well-established, commercially available catalysts effective for aryl iodides. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid to the boronate; mild bases are often sufficient.[4] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic systems that facilitate dissolution of both organic and inorganic reagents. |
| Temperature | 25 - 80 °C | Aryl iodides are highly reactive, often allowing for lower reaction temperatures.[5] |
| Expected Yield | 75 - 95% | Generally high-yielding reaction for electronically unchallenging substrates. |
| Table 1. Typical Parameters for Suzuki-Miyaura Coupling of 4-Fluoro-3-iodobenzaldehyde. |
Sonogashira Coupling for Aryl-Alkyne Synthesis
The Sonogashira coupling is an exceptionally efficient method for linking a terminal alkyne with an aryl halide, providing direct access to aryl-alkynes, which are important intermediates and pharmacophores.[6][7]
Causality & Mechanistic Insight: This reaction uniquely employs a dual catalytic system. A palladium catalyst activates the aryl iodide via oxidative addition, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This copper acetylide is crucial for the transmetalation step onto the palladium center, which is much faster than the direct reaction of the alkyne itself. An amine base is required to deprotonate the alkyne and neutralize the HX byproduct.[6][7]
Caption: Fig 2. General Experimental Workflow for Sonogashira Coupling.
Protocol 2: General Procedure for Sonogashira Coupling
-
Setup: To a Schlenk flask, add 4-Fluoro-3-iodobenzaldehyde (1.0 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (1-3 mol%), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (2-5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent/Base Addition: Add an anhydrous, degassed solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF), followed by an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv). The amine often serves as both the base and part of the solvent system.[8]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., to 40-65 °C) until the starting material is consumed, as monitored by TLC.
-
Workup: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst residues and salts.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
| Parameter | Condition | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard, reliable palladium sources for this transformation.[7] |
| Cu Co-catalyst | CuI | The classic and most common copper(I) source to generate the acetylide.[6] |
| Base | Et₃N, DIPEA | Acts as an acid scavenger and deprotonates the alkyne. Must be anhydrous. |
| Solvent | THF, DMF | Aprotic solvents that dissolve the reactants well. THF is common for RT reactions. |
| Temperature | 25 - 65 °C | Reaction is often facile at room temperature but may require gentle heating.[8] |
| Expected Yield | 80 - 98% | Typically a very high-yielding and clean reaction. |
| Table 2. Typical Parameters for Sonogashira Coupling of 4-Fluoro-3-iodobenzaldehyde. |
Case Study: Synthetic Strategy towards a Trametinib Precursor
Trametinib is a potent MEK inhibitor used in cancer therapy.[9] A key intermediate in its synthesis is N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea.[10] This intermediate contains the same 2-fluoro-4-iodoaniline core that could conceptually be derived from 4-fluoro-3-iodobenzaldehyde. The synthetic logic demonstrates the industrial relevance of this structural motif. While the direct synthesis starts from the corresponding aniline, the cross-coupling chemistry is directly analogous.
Synthetic Logic: The core of Trametinib is assembled by coupling key fragments. The 2-fluoro-4-iodophenyl group is a critical component that is installed early in the synthesis. The iodine atom on this ring is later exploited in a final-stage coupling reaction to complete the molecule in some reported syntheses, although many routes utilize it as a stable placeholder.
Let's consider a key cyclization step outlined in the literature for a related intermediate, which showcases the importance of the fluoro-iodophenyl moiety.[11]
Caption: Fig 3. Key cyclization step in the synthesis of a Trametinib intermediate.
This example underscores the value of the 2-fluoro-4-iodophenyl scaffold. The stability of the C-F bond and the predictable reactivity of the C-I bond make it an ideal component for complex, multi-step syntheses where robust and reliable chemical transformations are required.[10][11]
Safety and Handling
4-Fluoro-3-iodobenzaldehyde is a chemical reagent and must be handled with appropriate care in a laboratory setting.
-
GHS Hazard Statements: Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332), May cause respiratory irritation (H335).[12]
-
Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, dark place under an inert atmosphere to maintain purity and prevent degradation.
Conclusion
4-Fluoro-3-iodobenzaldehyde is a powerful and versatile building block for the synthesis of pharmaceutical intermediates. Its well-defined reactivity, centered on the chemoselective activation of the carbon-iodine bond, allows for the efficient construction of complex biaryl and aryl-alkyne structures through robust methods like the Suzuki-Miyaura and Sonogashira couplings. The presence of the fluorine atom provides a strategic advantage for modulating the pharmacokinetic properties of the final drug molecule, while the aldehyde group offers a gateway for extensive downstream functionalization. The principles and protocols outlined in this guide provide researchers, scientists, and drug development professionals with a solid foundation for leveraging this key intermediate in their synthetic campaigns.
References
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ResearchGate. Scheme 9. Laboratory-scale synthesis of trametinib (55). Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Fluorobenzaldehyde in Modern Pharmaceutical Synthesis. Available from: [Link]
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Patsnap. A method for synthesizing trametinib key intermediate. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Available from: [Link]
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The Royal Society of Chemistry. Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. Available from: [Link]
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PubChem. 4-Fluoro-3-iodobenzaldehyde. Available from: [Link]
- Google Patents. CN109336884B - Method for synthesizing trametinib key intermediate.
- Google Patents. EP1476415A1 - Iodination of 4-fluoro-benzaldehyde.
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ResearchGate. Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid... Available from: [Link]
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Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
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National Institutes of Health (NIH). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available from: [Link]
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Wikipedia. Sonogashira coupling. Available from: [Link]
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ResearchGate. Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with... Available from: [Link]
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Application Notes & Protocols: Leveraging 4-Fluoro-3-iodobenzaldehyde in the Synthesis of Advanced Kinase Inhibitors
Abstract
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has revolutionized targeted therapy. The judicious selection of starting materials is paramount in the synthesis of these complex molecules. This guide provides an in-depth analysis of 4-fluoro-3-iodobenzaldehyde, a uniquely functionalized building block, and its strategic application in the synthesis of potent kinase inhibitors. We will explore the causality behind its use, detailing its role in forming key pharmacophores through robust chemical transformations and its influence on the final drug's pharmacokinetic profile. This document provides field-proven insights, detailed experimental protocols for key palladium-catalyzed cross-coupling reactions, and case studies relevant to the synthesis of globally recognized kinase inhibitors.
The Strategic Advantage of Halogenated Scaffolds in Kinase Inhibitor Design
In medicinal chemistry, the incorporation of halogen atoms into a drug candidate is a deliberate strategy to modulate its physicochemical and pharmacological properties.[1] Fluorine and iodine, in particular, offer a powerful combination of electronic and steric attributes.
-
The Role of Fluorine: As the most electronegative element, fluorine can significantly alter a molecule's properties. Its introduction often leads to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism.[2] Furthermore, fluorine can increase binding affinity to the target protein by forming favorable electrostatic interactions and can modulate the pKa of nearby functional groups, improving bioavailability.[2][3]
-
The Utility of Iodine: The iodine atom on the aromatic ring serves as a versatile synthetic handle. Its C-I bond is readily activated by transition metal catalysts, making it an ideal leaving group for a variety of powerful cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[4] This allows for the modular and efficient construction of complex molecular architectures from a common intermediate.
4-Fluoro-3-iodobenzaldehyde combines these features with a reactive aldehyde group, providing a trifecta of functionality for the medicinal chemist. The aldehyde can be readily transformed into various heterocyclic cores common in kinase inhibitors, while the iodo and fluoro substituents provide strategic points for diversification and property modulation, respectively.
Target Signaling Pathway: The EGFR/HER2 Axis
The Epidermal Growth Factor Receptor (EGFR/HER1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) are members of the ErbB family of receptor tyrosine kinases.[5] Upon ligand binding, these receptors form homodimers or heterodimers, leading to the activation of their intracellular kinase domains. This triggers a cascade of downstream signaling events, primarily through the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation.[6] Overexpression or mutation of EGFR and HER2 is a key driver in many cancers, making them critical therapeutic targets.[7]
// Final Outcome Outcome [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#FFFFFF", style="filled,dashed", width=2.5, height=0.8]; Transcription -> Outcome; } enddot Caption: The EGFR/HER2 signaling cascade and the site of action for dual tyrosine kinase inhibitors.
Application Case Study: Synthesis of a Lapatinib Precursor Core
Lapatinib is a potent, orally active dual inhibitor of both EGFR and HER2 tyrosine kinases.[8] Its synthesis involves the construction of a substituted quinazoline core. While many reported syntheses start with 6-iodoquinazolin-4-one, the principles of using an iodo-substituted aromatic ring are directly transferable and highlight the utility of our subject molecule's functionalities.[9][10] A key step in many Lapatinib syntheses is a Suzuki-Miyaura coupling to introduce a furan aldehyde moiety.[10]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl iodide (such as a derivative of 4-fluoro-3-iodobenzaldehyde) with an aryl- or heteroarylboronic acid. This reaction is fundamental for creating the C-C bond that often forms the core scaffold of many kinase inhibitors.[11]
Materials:
-
Aryl Iodide (e.g., 4-Fluoro-3-iodobenzaldehyde derivative) (1.0 eq)
-
Aryl- or Heteroarylboronic Acid (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl iodide (1.0 eq), boronic acid (1.2 eq), and base (2.5 eq).
-
Inerting: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Solvent & Catalyst Addition: Under a positive flow of inert gas, add the solvent (e.g., 1,4-Dioxane/H₂O 4:1 v/v) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Causality and Rationale:
-
Catalyst Choice: Pd(PPh₃)₄ is a robust catalyst for a wide range of substrates. For more challenging couplings, catalysts with specialized ligands like dppf (in PdCl₂(dppf)) can improve yields by promoting the reductive elimination step.
-
Base and Solvent System: The base is crucial for activating the boronic acid. An aqueous base/organic solvent system is common and highly effective, facilitating the transfer of the boronate complex into the organic phase where the catalyst resides.
Advanced Applications: Synthesis of Arylalkynes via Sonogashira Coupling
The Sonogashira reaction is another cornerstone of medicinal chemistry, enabling the formation of a C-C bond between an aryl halide and a terminal alkyne.[12] This is particularly relevant in the synthesis of inhibitors like Osimertinib and BCR-ABL inhibitors, where an alkyne linker can be used to connect different pharmacophoric elements.[13][14] 4-Fluoro-3-iodobenzaldehyde is an excellent substrate for this transformation.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol outlines a reliable method for the Sonogashira coupling of 4-fluoro-3-iodobenzaldehyde with a terminal alkyne.
Materials:
-
4-Fluoro-3-iodobenzaldehyde (1.0 eq)
-
Terminal Alkyne (1.1 - 1.5 eq)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) (1-3 mol%)
-
Copper(I) Co-catalyst (e.g., CuI) (2-5 mol%)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA)) (Solvent and base)
-
Optional Co-solvent (e.g., THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and copper(I) iodide (3 mol%).
-
Inerting: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Under a positive flow of inert gas, add 4-fluoro-3-iodobenzaldehyde (1.0 eq). Dissolve/suspend the solids in a mixture of degassed anhydrous base (e.g., Et₃N) and co-solvent (e.g., THF).
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature to 50 °C. The reaction is often complete within 1-6 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst and amine salts, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with saturated aqueous NH₄Cl solution and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Causality and Rationale:
-
Dual Catalyst System: The reaction relies on a synergistic palladium/copper catalytic cycle. The palladium catalyst activates the C-I bond, while the copper co-catalyst forms a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12]
-
Inert Atmosphere: It is critical to maintain an inert atmosphere to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is a common side reaction.[12]
Quantitative Data Summary
The utility of a synthetic building block is ultimately measured by its performance in generating biologically active molecules. The table below presents representative data for kinase inhibitors whose synthesis relies on the principles of cross-coupling with halogenated aromatic precursors.
| Kinase Inhibitor | Target(s) | IC₅₀ (nM) | Key Synthetic Reaction | Reference |
| Lapatinib | EGFR, HER2 | 10.8 (EGFR), 9.8 (HER2) | Suzuki Coupling | [8][15] |
| Osimertinib | EGFR (L858R/T790M) | <10 | Nucleophilic Aromatic Substitution | [13][16] |
| Ponatinib | Pan-BCR-ABL | 0.37 (WT), 2.0 (T315I) | Sonogashira Coupling | [14] |
| AKE-72 | Pan-BCR-ABL (T315I) | 0.8 (WT), 1.3 (T315I) | Sonogashira Coupling | [14] |
| JAK3 Inhibitor (12n) | JAK3 | 1.2 | Amide Coupling | [17] |
Note: Data is compiled from various sources for illustrative purposes. IC₅₀ values can vary based on assay conditions.
Conclusion
4-Fluoro-3-iodobenzaldehyde is a high-value, versatile starting material for the synthesis of targeted kinase inhibitors. Its distinct functionalities—a reactive aldehyde for scaffold construction, a fluorine atom for modulating pharmacokinetic properties, and an iodine atom for robust cross-coupling reactions—provide medicinal chemists with a powerful platform for drug discovery. The protocols and strategies outlined in this guide demonstrate the causality behind its selection and provide a reliable framework for its application in developing the next generation of targeted therapies.
References
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- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 4-Fluorobenzaldehyde in Modern Pharmaceutical Synthesis.
- Gao, Y., et al. (2017). Synthesis and evaluation of osimertinib derivatives as potent EGFR inhibitors.
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- Wu, J., et al. (n.d.). Design, synthesis and evaluation of the osimertinib analogue (C-005) as potent EGFR inhibitor against NSCLC.
- PubMed. (2022). Design, synthesis and biological evaluation of novel osimertinib derivatives as reversible EGFR kinase inhibitors.
- Google Patents. (n.d.). Synthetic method of lapatinib - CN103159747A.
- MedKoo Biosciences. (n.d.). Lapatinib Synthetic Routes.
- Journal of China Pharmaceutical University. (2010). Practical synthesis of lapatinib.
- Yu, J., Iyer, K. S., & Lipshutz, B. H. (2022). An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Green Chemistry, 24(10), 3640-3643.
- Priya A, Mahesh Kumar N and Shachindra L Nargund. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
- National Center for Biotechnology Information. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
- MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- Apollo Scientific. (n.d.). 3-Fluoro-4-iodobenzaldehyde.
- PubMed. (2020). Importance of Fluorine in Benzazole Compounds.
- BenchChem. (n.d.). Application Notes and Protocols for the Functionalization of Heterocycles with 3-Fluoro-4-Iodopyridine.
- AOBChem USA. (n.d.). 4-Fluoro-3-iodobenzaldehyde.
- National Center for Biotechnology Information. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant.
- PubChem. (n.d.). 4-Fluoro-3-iodobenzaldehyde.
- National Center for Biotechnology Information. (2017). The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer.
- ResearchGate. (n.d.). Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid....
- PubMed. (2021). Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders.
- Sigma-Aldrich. (n.d.). 4-Fluoro-3-iodobenzaldehyde.
- BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine.
- ResearchGate. (n.d.). Triple Targeting of HER Receptors Overcomes Heregulin-mediated Resistance to EGFR Blockade in Colorectal Cancer.
- Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry.
- ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
- PubMed. (n.d.). Rapid screening of drug candidates against EGFR/HER2 signaling pathway using fluorescence assay.
- Frontiers. (n.d.). Antibody-Drug Conjugates Targeting the Human Epidermal Growth Factor Receptor Family in Cancers.
- National Center for Biotechnology Information. (n.d.). Targeting the epidermal growth factor receptor.
- PubMed. (2022). Discovery of Hexahydrofuro[3,2- b]furans as New Kinase-Selective and Orally Bioavailable JAK3 Inhibitors for the Treatment of Leukemia Harboring a JAK3 Activating Mutant.
- MDPI. (n.d.). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates....
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Application Note & Protocol: Regioselective Formylation of 4-Fluoro-3-iodobenzaldehyde via Lithium-Halogen Exchange
Abstract
This document provides a comprehensive guide for the regioselective formylation of 4-fluoro-3-iodobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. Given the electronic properties of the starting material, which is substituted with both an electron-withdrawing aldehyde group and halogen atoms, traditional electrophilic aromatic substitution methods for formylation are often low-yielding and lack regioselectivity. This application note details a robust and highly selective protocol based on an organometallic pathway, specifically a lithium-halogen exchange at the iodine position, followed by quenching with an electrophilic formylating agent. We will explore the chemical rationale behind this strategic choice, provide a detailed, field-proven experimental protocol, and discuss critical parameters for success.
Introduction: The Challenge of Aromatic Formylation
Aromatic aldehydes are fundamental building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The introduction of a formyl group (–CHO) onto an aromatic ring, known as formylation, is a pivotal transformation.[1] However, the formylation of highly substituted or electronically deactivated aromatic rings presents significant challenges.
The substrate, 4-fluoro-3-iodobenzaldehyde, is a prime example of such a challenging molecule. It possesses:
-
An existing aldehyde group, which is strongly deactivating towards electrophilic aromatic substitution.
-
A fluorine atom, which is a weakly deactivating ortho-, para- director.
-
An iodine atom, which is a deactivating ortho-, para- director.
Classical formylation methods like the Vilsmeier-Haack or Rieche reactions rely on electrophilic attack on the aromatic ring.[2][3][4][5][6] The deactivated nature of the 4-fluoro-3-iodobenzaldehyde ring makes it a poor nucleophile, rendering these methods inefficient for introducing a second aldehyde group.
To overcome this, a more strategic approach is required. The presence of an iodine atom offers a unique synthetic handle for organometallic chemistry. A lithium-halogen exchange reaction can be employed to convert the C-I bond into a highly nucleophilic C-Li bond. This aryllithium intermediate can then react with a suitable electrophile, such as N,N-dimethylformamide (DMF), to introduce the formyl group with high precision and yield.[7][8][9] This protocol focuses on this superior strategy.
Mechanistic Rationale and Workflow
The selected protocol proceeds in two main stages:
-
Lithium-Iodine Exchange: The substrate is treated with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures. The organolithium selectively exchanges with the more electropositive iodine atom over the more electronegative fluorine or aromatic protons. This generates a transient aryllithium species. The low temperature (typically -78 °C) is critical to prevent side reactions, such as attack on the existing aldehyde group.
-
Electrophilic Quench (Formylation): The newly formed, highly nucleophilic aryllithium attacks the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF). This forms a tetrahedral intermediate which, upon aqueous workup, hydrolyzes to yield the desired product, 2-fluoro-5-formylbenzaldehyde.
Visualizing the Experimental Workflow
The following diagram outlines the key steps of the protocol, from initial setup to final product purification.
Caption: Experimental workflow for the formylation of 4-fluoro-3-iodobenzaldehyde.
Detailed Experimental Protocol
Safety and Handling
-
4-Fluoro-3-iodobenzaldehyde: Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye and skin irritation.[10][11][12] Handle in a chemical fume hood wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.
-
n-Butyllithium (n-BuLi): Pyrophoric liquid. Reacts violently with water. Can ignite spontaneously in air. Must be handled under a strict inert atmosphere (Nitrogen or Argon) using syringe techniques.
-
Anhydrous Solvents (THF): Tetrahydrofuran (THF) can form explosive peroxides. Always use freshly distilled or inhibitor-free anhydrous solvent from a sealed bottle.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (for 10 mmol scale) | Notes |
| 4-Fluoro-3-iodobenzaldehyde | 227609-88-3 | 250.01 | 2.50 g (10.0 mmol) | Starting material, ensure >97% purity.[10][13] |
| n-Butyllithium (n-BuLi) | 109-72-8 | 64.06 | 4.4 mL of 2.5 M in hexanes (11.0 mmol) | 1.1 equivalents. Titrate solution before use. |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL | Dripping from a still or from a solvent purification system. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 1.16 mL (15.0 mmol) | 1.5 equivalents. Use anhydrous grade. |
| Saturated aq. NH₄Cl | 12125-02-9 | N/A | ~30 mL | For quenching the reaction. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~150 mL | For extraction. |
| Brine (Saturated aq. NaCl) | 7647-14-5 | N/A | ~50 mL | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | For drying the organic layer. |
| Silica Gel (230-400 mesh) | 7631-86-9 | N/A | As needed | For column chromatography. |
Step-by-Step Procedure
-
Preparation:
-
Place a 100 mL three-necked round-bottom flask containing a magnetic stir bar under high vacuum and flame-dry. Allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
Equip the flask with a rubber septum, a nitrogen/argon inlet, and a thermometer.
-
-
Reaction Setup:
-
To the flask, add 4-fluoro-3-iodobenzaldehyde (2.50 g, 10.0 mmol).
-
Add anhydrous THF (40 mL) via syringe to dissolve the starting material.
-
Cool the resulting clear solution to -78 °C using a dry ice/acetone bath.
-
-
Lithium-Halogen Exchange:
-
While stirring vigorously, add n-BuLi (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise above -70 °C.
-
Upon addition, the solution may change color.
-
Stir the reaction mixture at -78 °C for 45 minutes.
-
-
Formylation:
-
Add anhydrous DMF (1.16 mL, 15.0 mmol) dropwise via syringe.
-
Continue stirring at -78 °C for an additional 30 minutes.
-
Remove the cooling bath and allow the reaction to warm slowly to room temperature over approximately 1 hour.
-
-
Workup and Extraction:
-
Cool the flask in an ice-water bath and slowly quench the reaction by adding 30 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and 20 mL of water.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with water (50 mL) and then brine (50 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil or solid.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc).
-
Combine the fractions containing the desired product (monitor by TLC) and remove the solvent in vacuo to yield 2-fluoro-5-formylbenzaldehyde as a pure solid.
-
Results and Characterization
The expected product of this reaction is 2-fluoro-5-formylbenzaldehyde .
Reaction Scheme
Caption: Synthesis of 2-fluoro-5-formylbenzaldehyde.
Expected Characterization Data
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 10.4 (s, 1H), 9.9 (s, 1H), 8.2-8.1 (m, 2H), 7.4 (t, 1H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 190.5, 188.0, 166.0 (d), 136.0 (d), 133.5, 132.0 (d), 118.0 (d).
-
Mass Spectrometry (EI): m/z = 154.0 (M⁺).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive n-BuLi; wet solvents or glassware; atmosphere not inert. | Titrate the n-BuLi solution before use. Ensure all glassware is rigorously dried and the reaction is run under N₂ or Ar. Use freshly distilled/anhydrous solvents. |
| Recovery of Starting Material | Incomplete lithium-halogen exchange; insufficient n-BuLi. | Increase reaction time for the exchange step (up to 1.5 hours). Use 1.1-1.2 equivalents of freshly titrated n-BuLi. |
| Formation of Side Products | Temperature rose above -70 °C, leading to attack on the aldehyde; reaction with CO₂. | Maintain strict temperature control during n-BuLi addition. Ensure the inert gas stream is robust to prevent CO₂ entry. |
| Difficult Purification | Close-running impurities. | Use a long silica gel column and a shallow eluent gradient for better separation. |
Conclusion
The protocol described provides a reliable and regioselective method for the formylation of 4-fluoro-3-iodobenzaldehyde. By leveraging a lithium-halogen exchange, this organometallic approach successfully bypasses the limitations of traditional electrophilic substitution on a deactivated aromatic ring. The procedure is scalable and, with careful attention to anhydrous and inert conditions, consistently delivers the desired 2-fluoro-5-formylbenzaldehyde in good yield, providing a valuable intermediate for further synthetic applications in research and drug development.
References
-
García, O., Nicolás, E., & Albericio, F. (2003). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 44(27), 4961–4963. Available at: [Link]
-
PubChem. (n.d.). 4-Fluoro-3-iodobenzaldehyde. National Center for Biotechnology Information. Retrieved from: [Link]
-
Wikipedia. (2025). Formylation. Retrieved from: [Link]
- Patents, Google. (n.d.). Process for making aromatic aldehydes.
- Patents, Google. (n.d.). Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
- Patents, Google. (n.d.). Iodination of 4-fluoro-benzaldehyde.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from: [Link]
-
Common Organic Chemistry. (n.d.). Formylation. Retrieved from: [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from: [Link]
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Application Note: 4-Fluoro-3-iodobenzaldehyde as a Versatile Building Block in Agrochemical Discovery
Introduction: The Strategic Role of Halogenated Intermediates
In the competitive landscape of agrochemical research and development, the discovery of novel active ingredients with superior efficacy, optimal safety profiles, and robust environmental credentials is paramount. Halogenated organic compounds, particularly those containing fluorine, have become a cornerstone of modern agrochemical design.[1][2] The introduction of fluorine can significantly enhance a molecule's biological activity, metabolic stability, and lipophilicity, properties that are critical for effective crop protection agents.[3][4]
This application note details the strategic use of 4-Fluoro-3-iodobenzaldehyde as a high-potential, versatile starting material for the synthesis of novel agrochemical candidates. While not a direct precursor to a singular, major commercial product, its unique bifunctional halogenation (possessing both a fluorine and an iodine atom) offers a powerful platform for scaffold development and library synthesis, particularly for pyrazole-based fungicides and insecticides. The aldehyde functionality serves as a primary reaction handle, the fluorine atom imparts desirable physicochemical properties to the final compound, and the iodine atom provides a crucial vector for late-stage molecular diversification via cross-coupling reactions.[5]
Physicochemical Properties of 4-Fluoro-3-iodobenzaldehyde
A thorough understanding of the starting material's properties is essential for reaction design and optimization.
| Property | Value | Reference(s) |
| CAS Number | 227609-88-3 | [6][7] |
| Molecular Formula | C₇H₄FIO | [6][7] |
| Molecular Weight | 250.01 g/mol | [6] |
| Appearance | Solid | |
| IUPAC Name | 4-fluoro-3-iodobenzaldehyde | [6] |
| Storage | Keep in dark place, inert atmosphere, 2-8°C |
Core Synthetic Strategy: Construction of Pyrazole Carboxamide Scaffolds
Pyrazole carboxamides are a well-established and commercially significant class of agrochemicals, known for their potent fungicidal and insecticidal activities.[8] The following multi-step synthetic pathway demonstrates how 4-Fluoro-3-iodobenzaldehyde can be effectively utilized to generate a library of novel pyrazole carboxamide derivatives. The overall workflow is based on established organic synthesis principles, including Knoevenagel condensation and subsequent heterocyclization.[9][10]
Caption: Proposed synthetic workflow from 4-Fluoro-3-iodobenzaldehyde to a diverse library of pyrazole carboxamides.
Detailed Application Protocols
The following protocols provide step-by-step methodologies for the synthesis of a model pyrazole carboxamide library.
Protocol 1: Knoevenagel Condensation to form Chalcone Intermediate
This step involves the base-catalyzed condensation of 4-Fluoro-3-iodobenzaldehyde with an active methylene compound, ethyl acetoacetate, to form the corresponding α,β-unsaturated ketoester (a chalcone-type intermediate).[11][12]
-
Materials:
-
4-Fluoro-3-iodobenzaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Ethanol (as solvent)
-
Piperidine (catalytic amount, ~0.1 eq)
-
-
Procedure:
-
Dissolve 4-Fluoro-3-iodobenzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add ethyl acetoacetate to the solution.
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol to yield the pure chalcone intermediate.
-
Protocol 2: Pyrazole Formation via Cyclization
The synthesized chalcone intermediate is cyclized with hydrazine hydrate to form the core pyrazole heterocyclic ring structure.[13][14]
-
Materials:
-
Chalcone intermediate from Protocol 1 (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Glacial acetic acid (as solvent)
-
-
Procedure:
-
Suspend the chalcone intermediate in glacial acetic acid in a round-bottom flask.
-
Add hydrazine hydrate dropwise to the suspension while stirring.
-
Heat the reaction mixture to reflux (approx. 80-90°C) for 4-6 hours. Monitor the reaction by TLC.[14]
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
The resulting precipitate is the pyrazole derivative. Filter the solid, wash thoroughly with water to remove excess acetic acid, and dry.
-
Purify the product by column chromatography on silica gel if necessary.
-
Protocol 3: Oxidation to Pyrazole Carboxylic Acid
The aldehyde or another oxidizable group on the pyrazole ring (if designed into the synthesis) can be oxidized to a carboxylic acid, which is necessary for the subsequent amide coupling. The oxidation of pyrazole aldehydes to their corresponding carboxylic acids is a well-established transformation.[15][16]
-
Materials:
-
Pyrazole derivative from Protocol 2 (1.0 eq)
-
Potassium permanganate (KMnO₄) (2.0-3.0 eq)
-
Acetone/Water mixture (e.g., 3:2)
-
Hydrochloric acid (HCl) for acidification
-
-
Procedure:
-
Dissolve the pyrazole derivative in an acetone/water mixture.
-
Slowly add potassium permanganate in portions, maintaining the temperature below 30°C.
-
Stir the mixture at room temperature for 4-8 hours until the purple color disappears.
-
Filter the mixture to remove manganese dioxide (MnO₂).
-
Acidify the filtrate to pH 2-3 with concentrated HCl to precipitate the carboxylic acid.
-
Filter the white solid, wash with cold water, and dry to yield the pyrazole carboxylic acid.
-
Protocol 4: Amide Coupling to Generate Final Products
The final step is the coupling of the pyrazole carboxylic acid with a diverse range of amines to create a library of candidate agrochemicals. The use of a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) or activation via thionyl chloride are common methods.[17][18]
-
Materials:
-
Pyrazole carboxylic acid from Protocol 3 (1.0 eq)
-
Desired amine (e.g., substituted anilines, aliphatic amines) (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) or Thionyl Chloride (SOCl₂)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM) as solvent
-
-
Procedure (DCC/DMAP Method):
-
Dissolve the pyrazole carboxylic acid in anhydrous DCM.
-
Add the desired amine and a catalytic amount of DMAP.
-
Cool the mixture in an ice bath and add a solution of DCC in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Monitor for the formation of a white precipitate (dicyclohexylurea, DCU).
-
Filter off the DCU precipitate.
-
Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude amide product by column chromatography or recrystallization.
-
The Strategic Advantage of Fluoro- and Iodo- Substitution
The choice of 4-Fluoro-3-iodobenzaldehyde is deliberate and offers a dual strategic advantage for agrochemical discovery.
-
The Role of Fluorine: The fluorine atom, carried through the entire synthesis, imparts valuable properties. Its high electronegativity and the strength of the C-F bond can lead to:
-
Enhanced Potency: Fluorine can alter the electronic properties of the molecule, potentially increasing its binding affinity to target enzymes or receptors.[3]
-
Increased Metabolic Stability: The C-F bond is resistant to oxidative metabolism by enzymes like cytochrome P450, which can increase the compound's persistence and bioavailability in the target pest or plant.[3]
-
Modified Lipophilicity: Strategic fluorination can tune the molecule's ability to pass through biological membranes, improving uptake and transport.[4]
-
-
The Role of Iodine: The iodine atom at the 3-position is a uniquely powerful tool for creating a diverse library of analogues from a single advanced intermediate. The C-I bond is highly reactive and serves as an excellent handle for palladium-catalyzed cross-coupling reactions.[5] This allows for the late-stage introduction of a wide variety of chemical groups.
Caption: Diversification strategy using the iodine handle on the core pyrazole scaffold for library synthesis.
Conclusion
4-Fluoro-3-iodobenzaldehyde represents a highly valuable and strategically designed intermediate for modern agrochemical research. Its structure provides a direct route to promising scaffolds like pyrazole carboxamides while embedding features critical for success: a fluorine atom for enhanced biological performance and an iodine atom for unparalleled synthetic flexibility. By following the protocols outlined in this note, research and development teams can efficiently generate large, diverse libraries of novel compounds, significantly accelerating the discovery process for the next generation of high-efficacy, safe, and sustainable crop protection solutions.
References
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Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570-589. Available at: [Link]
-
Thirupathi, G. et al. (n.d.). Fluorine-Containing Agrochemicals: An Overview of Recent Developments. ResearchGate. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorine in Agrochemicals: Exploring 2,3-Difluorophenylacetic Acid. Available at: [Link]
-
IJIRT (2023). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. International Journal of Innovative Research in Technology. Available at: [Link]
-
Chinese Chemical Letters (2015). Efficient synthesis of fused pyrazoles via simple cyclization of o-alkynylchalcones with hydrazine. Available at: [Link]
-
ACS Publications (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega. Available at: [Link]
-
The Pharma Innovation Journal (2017). Synthesis of series of chalcone and pyrazoline derivatives. Available at: [Link]
-
ACS Publications (2024). The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Frontiers Media S.A. (n.d.). New Hypervalent Iodine Reagents for Oxidative Coupling. Frontiers in Chemistry. Available at: [Link]
-
Abdelhamid, I. A. et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega. Available at: [Link]
-
Inoue, M. et al. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. iScience. Available at: [Link]
-
PubChem (n.d.). 4-Fluoro-3-iodobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
Shetgaonkar, P., et al. (2022). Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents. Frontiers in Chemistry. Available at: [Link]
-
Wiley Online Library (n.d.). The Knoevenagel Condensation. Organic Reactions. Available at: [Link]
-
Royal Society of Chemistry (2024). Iodine-promoted oxidative cross-coupling for the synthesis of (E)-2-(3-oxo-3-phenylprop-1-en-1-yl)-3-phenylquinazolin-4(3H)-one via C–H activation. Organic & Biomolecular Chemistry. Available at: [Link]
-
Royal Society of Chemistry (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Available at: [Link]
-
El-Gazzar, A. B. A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Available at: [Link]
-
Grewal, A. S., et al. (2018). Synthetic route for substituted pyrazole carboxamide derivatives. ResearchGate. Available at: [Link]
-
Study.com (n.d.). The Knoevenagel reaction is a carbonyl condensation reaction of an ester with an aldehyde or ketone to yield an α,β-unsaturated product. Available at: [Link]
-
Pure (n.d.). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Available at: [Link]
-
Świętczak, E., et al. (2023). Oxidative amidation of aldehydes with pyrazole to prepare acyl pyrazoles. ResearchGate. Available at: [Link]
-
ResearchGate (n.d.). Knoevenagel condensation between different substituted benzaldehydes... Available at: [Link]
-
Lenobel, R., et al. (2019). Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. Plant Physiology and Biochemistry. Available at: [Link]
-
Elwahy, A. H. M., et al. (2021). Pyrazole-carboxaldehydes as versatile precursors for different pyrazole-substituted heterocyclic systems. ARKIVOC. Available at: [Link]
-
Wikipedia (n.d.). Knoevenagel condensation. Available at: [Link]
-
Yilmaz, I., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Pyrazole synthesis. Available at: [Link]
-
ACS Publications (2024). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. Organic Letters. Available at: [Link]
-
Semantic Scholar (2021). Pyrazole-carboxaldehydes as versatile precursors for different pyrazole-substituted heterocyclic systems. Available at: [Link]
-
Sun, J., & Zhou, Y. (2015). Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. Molecules. Available at: [Link]
-
Asghar, M. A., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules. Available at: [Link]
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-
AOBChem USA (n.d.). 4-Fluoro-3-iodobenzaldehyde. Available at: [Link]
-
PubMed (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
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Application Notes & Protocols: Safe Handling and Disposal of 4-Fluoro-3-iodobenzaldehyde
Introduction: Understanding the Reagent
4-Fluoro-3-iodobenzaldehyde is a halogenated aromatic aldehyde, a class of compounds widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Its utility stems from the orthogonal reactivity of its functional groups: the aldehyde allows for transformations like reductive amination and Wittig reactions, the aryl iodide is a key handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and the fluorine atom can modulate the physicochemical properties of the final product.
However, the very features that make this compound a versatile synthetic building block also necessitate stringent safety protocols. Like many reactive electrophiles, substituted benzaldehydes can pose significant health risks.[1] This guide provides a comprehensive framework for the safe handling, storage, emergency management, and ultimate disposal of 4-Fluoro-3-iodobenzaldehyde, grounded in the principles of laboratory safety and chemical causality.
Section 1: Hazard Analysis and Toxicological Profile
4-Fluoro-3-iodobenzaldehyde is classified with multiple hazards that demand rigorous control measures. A thorough understanding of its toxicological properties is the foundation of safe laboratory practice.
1.1 GHS Hazard Classification
The Globally Harmonized System (GHS) provides a clear summary of the primary risks associated with this compound.
| Hazard Class | GHS Hazard Statement | Signal Word |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Warning |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Warning |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning |
| Data sourced from PubChem CID 10308073.[2] |
1.2 Mechanistic Insights into Toxicity
The toxicity of 4-Fluoro-3-iodobenzaldehyde is not arbitrary; it is a direct consequence of its chemical structure.
-
Electrophilicity of the Aldehyde: The aldehyde group is an electrophilic center. In a biological context, it can react with nucleophilic groups found in proteins and enzymes, such as the amino groups of lysine residues, to form Schiff bases. This covalent modification can disrupt protein structure and function, leading to cellular damage.[1] This reactivity is a common mechanism of toxicity for many aldehydes.[3]
-
Irritation: As with many aldehydes, the compound is a potent irritant to the skin, eyes, and respiratory tract.[2][4] Inhalation of dust or vapors can lead to coughing, shortness of breath, and inflammation of the respiratory passages.
-
Halogenated Aromatic System: Halogenated aromatic hydrocarbons as a class are known for their persistence and potential to interfere with biological systems. The mechanism of toxicity can be complex, sometimes involving interaction with specific cellular receptors like the aryl hydrocarbon (Ah) receptor, which can lead to altered gene expression.[5][6] While the specific pathway for this compound is not fully elucidated, its structure warrants handling it as a compound with potential for chronic effects with repeated exposure.
Section 2: Personal Protective Equipment (PPE) and Engineering Controls
Given the compound's hazard profile, a multi-layered approach to exposure prevention is mandatory. This involves a combination of engineering controls and robust PPE.
2.1 Engineering Controls
-
Fume Hood: All handling of solid 4-Fluoro-3-iodobenzaldehyde and its solutions must be conducted in a properly functioning and certified chemical fume hood to prevent inhalation of dust or vapors.[7]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.
-
Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly.[8]
2.2 Personal Protective Equipment (PPE)
The following PPE is the minimum requirement for handling this chemical.
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and airborne particles. A face shield is crucial when handling larger quantities or during procedures with a higher risk of splashing.[9] |
| Hand Protection | Nitrile gloves (double-gloving recommended). | Provides a barrier against dermal absorption. Nitrile offers good resistance to many organic solvents.[10] Gloves must be inspected before use and disposed of immediately after contamination.[9] |
| Body Protection | Flame-retardant laboratory coat. | Protects skin and personal clothing from contamination.[11] |
| Respiratory Protection | An air-purifying respirator with an appropriate organic vapor/particulate cartridge may be required if engineering controls are insufficient or during a large spill. | Required to prevent inhalation of harmful dust or vapors.[11] |
Section 3: Storage and Incompatibility
Proper storage is critical to maintaining the stability of 4-Fluoro-3-iodobenzaldehyde and preventing hazardous reactions.
3.1 Storage Conditions
-
Temperature: Store in a refrigerator at 2-8°C.[12]
-
Atmosphere: Keep under an inert atmosphere (e.g., Argon or Nitrogen) to prevent slow oxidation of the aldehyde group by air.[12]
-
Light: Protect from light. Store in an amber vial or in a dark location.[12]
-
Container: Keep the container tightly sealed to prevent moisture ingress and sublimation.[13]
-
Location: Store in a designated, well-ventilated area away from incompatible materials.
3.2 Chemical Incompatibilities
Avoid contact with the following classes of chemicals to prevent potentially vigorous or explosive reactions:
-
Strong Oxidizing Agents: (e.g., Potassium permanganate, nitric acid, hydrogen peroxide). These can oxidize the aldehyde group to a carboxylic acid in an exothermic and potentially uncontrolled manner.[1][14]
-
Strong Bases: (e.g., Sodium hydroxide, potassium tert-butoxide). Aromatic aldehydes lacking an alpha-hydrogen, like this one, can undergo the Cannizzaro reaction in the presence of a strong base, a disproportionation reaction that produces both the corresponding alcohol and carboxylic acid, which can be highly exothermic.[1][15]
-
Strong Reducing Agents: (e.g., Lithium aluminum hydride). These will vigorously reduce the aldehyde. While sodium borohydride is a controlled reducing agent for this purpose, stronger agents can react uncontrollably.
-
Strong Acids: Can catalyze polymerization or other unwanted side reactions.[16]
Section 4: Spill and Exposure Management
Prompt and correct response to spills and exposures is crucial to mitigating harm.
4.1 Spill Response Protocol
This protocol is for small, manageable laboratory spills (<100g). For larger spills, evacuate the area and contact emergency services.
-
Alert & Isolate: Alert personnel in the immediate area. Close the fume hood sash and restrict access to the spill location.
-
Assess: If the spill is outside the fume hood, assess for airborne dust. If present, evacuate and call for emergency response.
-
PPE: Don the appropriate PPE as described in Section 2, including respiratory protection if necessary.
-
Containment:
-
Cleanup:
-
Working from the outside in, carefully sweep the contaminated absorbent material into a sealable, labeled hazardous waste container using non-sparking tools.[17]
-
Avoid creating dust. If necessary, lightly moisten the absorbent with an inert solvent (e.g., hexane) to suppress dust.
-
-
Decontamination:
-
Wipe the spill area with a cloth or paper towel soaked in a suitable solvent (e.g., acetone or ethanol) to remove any remaining residue. Place the used wipes into the hazardous waste container.
-
Wash the area with soap and water.[17]
-
-
Disposal: Seal and label the waste container as "Hazardous Waste: 4-Fluoro-3-iodobenzaldehyde Spill Debris" and arrange for disposal through your institution's environmental health and safety office.
4.2 First Aid and Exposure Procedures
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Section 5: Experimental Protocol Example: Sonogashira Coupling
This section provides a sample protocol for a common reaction using 4-Fluoro-3-iodobenzaldehyde, highlighting integrated safety checkpoints.
Objective: To synthesize 4-Fluoro-3-(phenylethynyl)benzaldehyde.
Reagents:
-
4-Fluoro-3-iodobenzaldehyde
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Setup (Fume Hood): Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a rubber septum, and a nitrogen inlet.
-
Reagent Addition (PPE Check): Ensure all PPE is correctly worn. Under a positive flow of nitrogen, add 4-Fluoro-3-iodobenzaldehyde (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq) to the flask.
-
Solvent Addition (Ventilation Check): Evacuate and backfill the flask with nitrogen three times. Via syringe, add anhydrous THF, followed by anhydrous triethylamine.
-
Substrate Addition (Slow Addition): Add phenylacetylene (1.2 eq) dropwise via syringe over 5 minutes. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Quenching (Controlled): Once the reaction is complete, cool the flask in an ice bath. Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
-
Waste Segregation: Collect all aqueous and organic waste streams in separate, labeled hazardous waste containers. Halogenated and non-halogenated organic wastes should be segregated.[7]
Section 6: Decontamination and Disposal Protocols
Proper disposal requires the chemical transformation of the hazardous functional groups into less reactive forms before entering the waste stream. Never dispose of 4-Fluoro-3-iodobenzaldehyde directly down the drain or in regular trash. [18]
6.1 Decontamination of Glassware
-
Initial Rinse: Rinse glassware immediately after use with a suitable organic solvent (e.g., acetone or ethyl acetate) to remove the bulk of the organic residue. Collect this rinse as halogenated organic waste.[4][13]
-
Detergent Wash: Wash the glassware with a laboratory-grade detergent and warm water. Use appropriate brushes to scrub all surfaces.
-
Acid/Base Bath (Optional): For stubborn residues, a base bath (isopropanol/KOH) followed by a dilute acid rinse (e.g., 1M HCl) can be effective.[2]
-
Final Rinse: Thoroughly rinse the glassware with tap water, followed by three rinses with deionized water. A final rinse with acetone can aid in rapid drying.[19]
6.2 Protocol for Chemical Neutralization and Disposal
This protocol is designed for the treatment of small quantities (<10g) of unreacted 4-Fluoro-3-iodobenzaldehyde waste. It is a two-stage process targeting the iodide and aldehyde functional groups separately.
Stage 1: Reductive De-iodination
This step converts the toxic aryl iodide to a less harmful iodide salt.
-
Preparation: In a fume hood, dissolve the 4-Fluoro-3-iodobenzaldehyde waste in a minimal amount of a water-miscible solvent like ethanol or THF in a flask equipped with a stir bar.
-
Neutralization: Slowly add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) while stirring. The reaction reduces the iodine to iodide.[20] A general rule is to use a 2:1 molar ratio of thiosulfate to iodide.
-
Verification: The reaction is complete when the characteristic color of any free iodine (if present) disappears.
Stage 2: Oxidation of the Aldehyde Group
This step converts the reactive aldehyde to a more stable and less volatile carboxylate salt.
-
Setup: To the solution from Stage 1, add water to ensure the substrate remains dissolved. Place the flask in an ice bath to control the temperature.
-
Oxidation: While stirring vigorously, slowly add a solution of potassium permanganate (KMnO₄) dropwise.[10] The purple color of the permanganate will disappear as it is consumed. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Endpoint: Continue adding the KMnO₄ solution until a faint purple color persists for several minutes, indicating the aldehyde has been fully oxidized.
-
Quench Excess Oxidant: Add a small amount of solid sodium bisulfite (NaHSO₃) portion-wise until the purple color disappears and the MnO₂ dissolves.[10]
-
Final Disposal: Neutralize the final solution with sodium bicarbonate or dilute acid to a pH between 6 and 8. This aqueous solution, now containing sodium 4-fluoro-3-iodobenzoate and inorganic salts, can be disposed of as hazardous aqueous waste according to institutional guidelines.[20]
References
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Jin, L., et al. (2008). Toxicity of substituted benzaldehydes to photobacterium phosphoreum and quantitative structure‐activity relationship. Toxicological & Environmental Chemistry, 69(1-2). Available at: [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10308073, 4-Fluoro-3-iodobenzaldehyde. Retrieved January 11, 2026, from [Link].
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The City University of New York (CUNY) (2023). Laboratory Chemical Spill Cleanup and Response Guide. Available at: [Link]
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Collect and Recycle (n.d.). Iodine Disposal For Businesses. Retrieved January 11, 2026, from [Link]
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Braun Research Group, Northwestern University (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved January 11, 2026, from [Link]
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HSC Chemistry (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Available at: [Link]
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Vickers, A. E., Sloop, T. C., & Lucier, G. W. (1985). Mechanism of action of toxic halogenated aromatics. Environmental Health Perspectives, 59, 121–128. Available at: [Link]
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Misericordia University (2020). Green Chemistry: The Oxidation of Benzaldehyde Using Atmospheric Oxygen and N-heterocyclic Carbenes as Catalysts. Available at: [Link]
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Clark, J. (n.d.). Oxidation of aldehydes and ketones. Chemguide. Retrieved January 11, 2026, from [Link]
- Billman, J. H., & McDowell, J. W. (1964). Sodium borohydride reduction of adducts of primary amines with aldehydes and p-thiocresol. The alkylation of heterocyclic and aromatic amino-compounds. Journal of the Chemical Society, 445-447.
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National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. Available at: [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available at: [Link]
-
Lab Manager (2024). How to Clean Laboratory Glassware: A Comprehensive Guide. Available at: [Link]
- Spassow, A. (1938). THE REACTION BETWEEN ACID HALIDES AND ALDEHYDES. I. Journal of the American Chemical Society, 60(10), 2384-2386.
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NCERT (n.d.). Tests for Functional Groups in Organic Compounds. Retrieved January 11, 2026, from [Link]
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Scribd (n.d.). Auto-Oxidation-Reduction of Benzaldehyde. Retrieved January 11, 2026, from [Link]
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Organic Chemistry Portal (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved January 11, 2026, from [Link]
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Jack Westin (n.d.). Aldehydes And Ketones Important Reactions. Retrieved January 11, 2026, from [Link]
-
LoPachin, R. M., & Gavin, T. (2014). Molecular mechanisms of aldehyde toxicity: a chemical perspective. Chemical research in toxicology, 27(7), 1081–1091. Available at: [Link]
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YouTube (2023). Halogenation Reaction of Benzaldehyde|Chlorination| m-chlorobenzaldehyde|Benzoyl chloride|Class-12|. Available at: [Link]
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DWK Life Sciences (2022). How to Clean Laboratory Glassware Safely. Available at: [Link]
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Florida Department of Environmental Protection (2018). Laboratory Glassware Cleaning and Storage. Available at: [Link]
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Chemistry LibreTexts (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]
- Ratuský, J., & Báleš, V. (1977). Benzaldehyde oxidation test, a model reaction with radical mechanism. II. The purification of benzaldehyde and stabilization of. Chemical Papers, 31(6), 793-800.
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University of British Columbia (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved January 11, 2026, from [Link]
- La, T., et al. (2021). Palladium-catalyzed ortho C–H iodination of benzaldehydes. Organic Chemistry Frontiers, 8(12), 3183-3188.
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CORE (n.d.). The reactions between acid halides and aldehydes. Retrieved January 11, 2026, from [Link]
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JoVE (2023). Video: Base-Promoted α-Halogenation of Aldehydes and Ketones. Retrieved January 11, 2026, from [Link]
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YouTube (2014). Halogenation at the Alpha Position of Aldehydes and Ketones. Available at: [Link]
-
Quora (2019). What is the reaction involved when two molecules of benzaldehyde reacted to each other in the presence of a strong base?. Retrieved January 11, 2026, from [Link]
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Application Note & Protocol: A Scalable and Robust Synthesis of 4-Fluoro-3-iodobenzaldehyde via Sandmeyer Reaction
Abstract: 4-Fluoro-3-iodobenzaldehyde is a pivotal building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of advanced pharmaceutical agents. This guide provides a comprehensive, in-depth protocol for the scale-up synthesis of this compound, starting from 3-amino-4-fluorobenzaldehyde. The chosen synthetic route, a modified Sandmeyer reaction, is selected for its reliability, scalability, and well-understood reaction mechanism. This document is intended for researchers, chemists, and process development professionals, offering not only a step-by-step protocol but also the critical scientific rationale behind each operational choice, troubleshooting guidance, and rigorous safety protocols essential for large-scale chemical synthesis.
Introduction: The Strategic Importance of 4-Fluoro-3-iodobenzaldehyde
Substituted benzaldehydes are fundamental precursors in the synthesis of a wide range of complex organic molecules.[1][2] Among these, 4-fluoro-3-iodobenzaldehyde stands out due to the unique electronic properties conferred by its halogen substituents. The fluorine atom enhances metabolic stability and binding affinity in drug candidates, while the iodine atom provides a reactive handle for further molecular elaboration through cross-coupling reactions.
Historically, the synthesis of this compound involved multi-step procedures or the use of expensive starting materials.[3] This application note details a more efficient and economically viable approach suitable for scale-up: the diazotization of 3-amino-4-fluorobenzaldehyde followed by a Sandmeyer-type iodination. This classic transformation provides a reliable pathway to introduce iodine onto the aromatic ring with high regioselectivity.[4][5][6]
The Synthetic Strategy: Why the Sandmeyer Reaction?
For the scale-up synthesis of aryl iodides from primary aromatic amines, the Sandmeyer reaction offers several distinct advantages over other methods like direct electrophilic iodination:
-
High Regioselectivity: The position of the iodine is precisely determined by the location of the amino group on the starting material, avoiding the formation of unwanted isomers.
-
Robustness and Scalability: The reaction is well-established in industrial chemistry and is known for its tolerance to a range of functional groups and its reproducible performance at larger scales.
-
Readily Available Precursors: The synthesis begins with a primary aromatic amine, a common and accessible class of starting materials.
-
Mild Reaction Conditions: The key transformations—diazotization and iodide displacement—are conducted at low temperatures, which helps to minimize side reactions.
The overall transformation proceeds in two main stages, which can be conducted sequentially in a single reaction vessel ("one-pot"):
-
Diazotization: The conversion of the primary amine (3-amino-4-fluorobenzaldehyde) into a diazonium salt using nitrous acid, generated in situ from sodium nitrite and a strong mineral acid.[7]
-
Iodide Displacement: The substitution of the diazonium group with iodide, typically from a potassium iodide (KI) solution. This step proceeds with the evolution of nitrogen gas and, unlike other Sandmeyer reactions, generally does not require a copper catalyst.[5]
Caption: High-level workflow for the two-stage Sandmeyer synthesis.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100-gram scale of the starting amine. All operations should be conducted in a well-ventilated fume hood or an appropriate process reactor.
3.1. Materials and Equipment
-
Reagents:
-
3-Amino-4-fluorobenzaldehyde (100 g, 0.719 mol)
-
Concentrated Sulfuric Acid (98%, 78 mL, 1.44 mol)
-
Sodium Nitrite (NaNO₂, 52.1 g, 0.755 mol)
-
Potassium Iodide (KI, 143 g, 0.863 mol)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Ethyl Acetate (or other suitable extraction solvent)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Starch-iodide paper
-
-
Equipment:
-
3 L three-neck round-bottom flask (or jacketed reactor)
-
Overhead mechanical stirrer
-
Thermometer with temperature controller
-
Addition funnel
-
Cooling bath (ice-salt or cryocooler)
-
Large separatory funnel
-
Rotary evaporator
-
Vacuum filtration apparatus
-
3.2. Step-by-Step Procedure
Part A: Diazotization
-
Acidic Amine Slurry Preparation: In the 3 L reactor, combine 3-Amino-4-fluorobenzaldehyde (100 g) with 800 mL of deionized water. Begin vigorous stirring to create a slurry.
-
Acid Addition: Carefully and slowly add concentrated sulfuric acid (78 mL) to the slurry. The addition is highly exothermic; maintain the temperature below 50 °C using an ice bath. The amine will dissolve to form its corresponding sulfate salt.
-
Cooling to Reaction Temperature: Cool the resulting solution to 0-5 °C . This temperature is critical and must be maintained throughout the diazotization process. Diazonium salts are thermally unstable and can decompose violently if the temperature rises.[8][9][10]
-
Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (52.1 g) in 200 mL of deionized water.
-
Controlled Nitrite Addition: Using the addition funnel, add the sodium nitrite solution dropwise to the cold amine sulfate solution over a period of 60-90 minutes. Crucially, ensure the internal temperature never exceeds 5 °C. A slight blue color on starch-iodide paper will indicate the presence of excess nitrous acid and the completion of the reaction.
-
Causality Check: Why the slow, cold addition? The reaction between the amine and nitrous acid is fast and exothermic. Slow addition at 0-5 °C prevents temperature spikes that could decompose the product diazonium salt. It also controls the rate of formation of nitrous acid, minimizing the formation of hazardous nitrogen oxides.
-
Part B: Iodide Displacement and Work-Up
-
Iodide Solution Preparation: In a separate large beaker, dissolve potassium iodide (143 g) in 200 mL of deionized water.
-
Displacement Reaction: Slowly add the freshly prepared, cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Alternatively, and often safer for scale-up, the KI solution can be added slowly to the diazonium salt solution. A dark precipitate will form, and significant evolution of nitrogen gas (N₂) will be observed. The rate of addition should be controlled to manage the gas evolution and prevent excessive foaming.
-
Completion of Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours until gas evolution ceases. The reaction can be gently warmed (e.g., to 40-50 °C) to ensure complete decomposition of the diazonium salt.
-
Quenching and Extraction:
-
Add a saturated solution of sodium thiosulfate to the reaction mixture until the dark color of excess iodine disappears.
-
Transfer the mixture to a large separatory funnel and extract with ethyl acetate (3 x 300 mL).
-
Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution (2 x 200 mL), water (1 x 200 mL), and brine (1 x 200 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Part C: Purification
-
Recrystallization (Recommended): The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield the final product as a solid.
-
Vacuum Distillation: If the product is an oil or low-melting solid, vacuum distillation can be an effective purification method for this scale.
Data Summary & Characterization
The following table summarizes the expected outcomes for this protocol.
| Parameter | Value | Notes |
| Starting Material | 3-Amino-4-fluorobenzaldehyde | MW: 139.13 g/mol |
| Final Product | 4-Fluoro-3-iodobenzaldehyde | MW: 250.01 g/mol [11] |
| Theoretical Yield | 179.8 g | Based on 100 g of starting material |
| Typical Actual Yield | 135 - 153 g (75-85%) | Yields are dependent on strict temperature control |
| Appearance | Off-white to yellow solid | |
| Purity (Post-Purif.) | >97% (by HPLC/GC) | |
| Storage Conditions | 2-8°C, under inert atmosphere, protected from light |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete diazotization. 2. Temperature too high, causing premature decomposition of the diazonium salt. 3. Insufficient acid. | 1. Test for excess nitrous acid with starch-iodide paper before proceeding. 2. Ensure the cooling bath is efficient and maintain temperature strictly below 5 °C. 3. Ensure at least 2 equivalents of acid are used. |
| Dark, Tarry Crude Product | Side reactions, such as azo coupling or phenol formation (reaction with water). | Ensure a strongly acidic environment (pH < 2) to suppress side reactions. Add the diazonium salt to the KI solution, not vice versa, to keep the diazonium concentration low in the reacting mixture. |
| Excessive Foaming/Gas | The rate of N₂ evolution is too fast. | Add the iodide solution (or diazonium salt solution) more slowly. Ensure the reactor has sufficient headspace (e.g., not more than 2/3 full). An anti-foaming agent can be used sparingly if necessary. |
| Product Contaminated with Iodine | Excess iodine was not fully removed during work-up. | Be more thorough with the sodium thiosulfate wash. Continue washing until the organic layer is no longer purple/brown. |
Mandatory Safety Precautions
Chemical synthesis at scale requires stringent safety protocols. The diazotization step is of particular concern.
-
Diazonium Salt Hazard: Diazonium salts are notoriously unstable.[10] In solid, dry form, they are shock-sensitive and can detonate violently.[8][9][12] NEVER attempt to isolate the diazonium salt intermediate. Always keep it in a cold, aqueous solution and use it immediately.[13]
-
Temperature Control: The most critical safety parameter is maintaining the temperature at 0-5 °C during diazotization. A runaway reaction can lead to rapid gas evolution and a dangerous pressure increase, along with the potential for explosion.[8][9]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses with side shields. When performing the diazotization, the use of a blast shield is strongly recommended.
-
Ventilation: All operations must be performed in a high-performance fume hood or a walk-in hood to prevent exposure to volatile reagents and nitrogen oxides.
-
Quenching: Before work-up and disposal, it is crucial to ensure all reactive diazonium species have been quenched. Gentle heating or the addition of a quenching agent like hypophosphorous acid can be used to destroy any residual diazonium salt.[13]
Caption: Critical safety considerations for handling diazonium salts.
References
-
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. [Link]
-
ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts. [Link]
- Google Patents. (n.d.). Iodination of 4-fluoro-benzaldehyde. EP1476415A1.
-
ACS Publications. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. [Link]
- Zollinger, H. (1996). Diazotization of amines and dediazoniation of diazonium ions. In S. Patai (Ed.), The Chemistry of Amino, Nitroso, Nitro and Related Groups. John Wiley & Sons, Ltd. (Referenced in NOAA CAMEO Chemicals)
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PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
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-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. [Link]
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BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]
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L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]
-
Tandem Reactions: Synthesis of Substituted Benzaldehydes. (n.d.). Elon University. [Link]
-
ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [Link]
-
NIH. (n.d.). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]
- Google Patents. (n.d.). Process for the production of benzaldehydes. US3524885A.
- Google Patents. (n.d.). Synthetic method of 4-fluorobenzaldehyde. CN101353297A.
-
AOBChem USA. (n.d.). 4-Fluoro-3-iodobenzaldehyde. [Link]
- Google Patents. (n.d.).
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-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
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PubChem. (n.d.). 4-Fluoro-3-iodobenzaldehyde. [Link]
- Google Patents. (n.d.). Synthetic method for 4-fluorobenzaldehyde. CN104098453A.
-
Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
-
YouTube. (2022). Preparation of Benzaldehydes, Part 2: From Metalated Arenes. [Link]
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PrepChem.com. (n.d.). Synthesis of p-aminobenzaldehyde. [Link]
-
Organic Syntheses Procedure. (n.d.). p-AMINOBENZALDEHYDE. [Link]
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IOSR Journal. (2019). Synthesis, Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4-Amino-3-nitrobenzaldehyde. [Link]
-
ResearchGate. (n.d.). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. [Link]
- Google Patents. (n.d.).
-
IOSR Journal. (2019). Synthesis, Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4-Amino-3-nitrobenzaldehyde. [Link]
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Application Notes and Protocols for the Characterization of 4-Fluoro-3-iodobenzaldehyde and its Synthetic Products
Introduction: The Significance of 4-Fluoro-3-iodobenzaldehyde in Modern Drug Discovery
4-Fluoro-3-iodobenzaldehyde is a key building block in contemporary medicinal chemistry and drug development. Its unique trifunctional aromatic scaffold, featuring an aldehyde, a fluorine atom, and an iodine atom, offers a versatile platform for the synthesis of complex molecular architectures. The aldehyde group serves as a reactive handle for a myriad of chemical transformations, while the fluorine and iodine substituents provide opportunities for fine-tuning pharmacokinetic properties and for introducing further structural diversity through cross-coupling reactions. Given its pivotal role as a starting material, the comprehensive characterization of 4-fluoro-3-iodobenzaldehyde and its downstream products is of paramount importance to ensure the identity, purity, and quality of active pharmaceutical ingredients (APIs).
This technical guide provides a suite of detailed application notes and protocols for the analytical characterization of 4-fluoro-3-iodobenzaldehyde. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently assess the quality of this critical synthetic intermediate and its derivatives. The methodologies described herein are grounded in fundamental principles and have been curated to ensure scientific integrity and reproducibility.
A Multi-Modal Approach to Characterization
A robust analytical strategy for 4-fluoro-3-iodobenzaldehyde and its products relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they offer a comprehensive picture of the analyte's identity, purity, and structural integrity. The core techniques covered in this guide are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural elucidation.
-
Mass Spectrometry (MS): For molecular weight determination and fragmentation analysis.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: For the identification of key functional groups.
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantitative analysis.
-
Gas Chromatography (GC): As an alternative chromatographic technique for purity and impurity profiling.
The following sections will delve into the theoretical underpinnings and practical application of each of these techniques for the analysis of 4-fluoro-3-iodobenzaldehyde.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled tool for the definitive structural confirmation of organic molecules. For 4-fluoro-3-iodobenzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a wealth of information regarding the connectivity and chemical environment of each atom.
Expected Spectral Features
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one signal for the aldehydic proton.
-
Aldehydic Proton (-CHO): A singlet or a narrow triplet (due to long-range coupling) is anticipated around δ 9.9-10.1 ppm.
-
Aromatic Protons:
-
The proton ortho to the aldehyde group and meta to the iodine will likely appear as a doublet of doublets.
-
The proton meta to the aldehyde and ortho to both the fluorine and iodine will also be a complex multiplet.
-
The proton ortho to the fluorine and meta to the aldehyde will likely be a doublet of doublets.
-
¹³C NMR: The carbon NMR spectrum will provide information on all seven carbon atoms in the molecule.
-
Carbonyl Carbon (C=O): A signal is expected in the range of δ 190-195 ppm.
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-170 ppm). The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant, while the carbon attached to the iodine will show a signal at a relatively upfield chemical shift due to the heavy atom effect.
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, providing a sensitive probe of the electronic environment around the fluorine atom.
Protocol for NMR Analysis
Instrumentation:
-
A high-resolution NMR spectrometer with a field strength of at least 400 MHz.
-
A 5 mm broadband probe.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the 4-fluoro-3-iodobenzaldehyde sample.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure complete dissolution by gentle vortexing or sonication.
Data Acquisition:
-
Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. An extended acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
Acquire a ¹⁹F NMR spectrum.
Data Processing and Interpretation:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the coupling patterns (multiplicity and coupling constants) to deduce the connectivity of the atoms.
-
Assign the signals in the ¹H, ¹³C, and ¹⁹F spectra to the corresponding atoms in the 4-fluoro-3-iodobenzaldehyde molecule.
Caption: Workflow for NMR-based structural elucidation.
II. Mass Spectrometry (MS): Confirming Molecular Weight and Probing Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For 4-fluoro-3-iodobenzaldehyde (C₇H₄FIO), the expected monoisotopic mass is approximately 249.9291 Da[3].
Expected Fragmentation Pattern
| Fragment Ion | m/z (Expected) | Proposed Structure/Loss |
| [M]⁺˙ | 250 | Molecular Ion |
| [M-H]⁺ | 249 | Loss of a hydrogen radical from the aldehyde |
| [M-CHO]⁺ | 221 | Loss of the formyl radical |
| [M-I]⁺ | 123 | Loss of an iodine radical |
| [C₆H₃F]⁺ | 94 | Loss of I and CHO |
Protocol for GC-MS Analysis
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
A suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms).
Sample Preparation:
-
Prepare a dilute solution of the 4-fluoro-3-iodobenzaldehyde sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Scan Range: m/z 40-300
-
Data Analysis:
-
Identify the peak corresponding to 4-fluoro-3-iodobenzaldehyde in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and compare its m/z value to the theoretical molecular weight.
-
Analyze the fragmentation pattern and compare it to the expected fragments to confirm the structure.
III. Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The FTIR spectrum of 4-fluoro-3-iodobenzaldehyde will be characterized by absorption bands corresponding to the aldehyde, the aromatic ring, and the carbon-halogen bonds.
Expected Vibrational Frequencies
Based on the analysis of similar molecules, the following characteristic peaks are expected in the FTIR spectrum of 4-fluoro-3-iodobenzaldehyde[4]:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde C-H Stretch | 2820-2850 and 2720-2750 |
| Carbonyl (C=O) Stretch | ~1700 |
| Aromatic C=C Stretch | 1580-1600, 1470-1500 |
| Aromatic C-H Bending | 800-900 (out-of-plane) |
| C-F Stretch | 1200-1250 |
| C-I Stretch | 500-600 |
Protocol for ATR-FTIR Analysis
Instrumentation:
-
A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
Sample Analysis:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the solid 4-fluoro-3-iodobenzaldehyde sample onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal after analysis.
Spectral Interpretation:
-
Identify the characteristic absorption bands in the spectrum.
-
Compare the observed wavenumbers with the expected values to confirm the presence of the key functional groups.
IV. High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantitative Analysis
HPLC is an indispensable technique for determining the purity of 4-fluoro-3-iodobenzaldehyde and for quantifying it in reaction mixtures or final products. A reversed-phase HPLC method is generally suitable for this type of compound.
Protocol for Reversed-Phase HPLC Analysis
Instrumentation:
-
An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound).
-
Injection Volume: 10 µL.
Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of a 4-fluoro-3-iodobenzaldehyde reference standard of known purity in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions to create a calibration curve for quantitative analysis.
-
Sample Solution: Accurately weigh and dissolve the sample in the same solvent as the standard to a similar concentration.
Analysis and Data Interpretation:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to 4-fluoro-3-iodobenzaldehyde based on its retention time.
-
Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For quantitative analysis, construct a calibration curve by plotting the peak area of the standards versus their concentration. Use the calibration curve to determine the concentration of 4-fluoro-3-iodobenzaldehyde in the sample.
Sources
4-Fluoro-3-iodobenzaldehyde in the synthesis of novel organic materials
An In-Depth Guide to the Application of 4-Fluoro-3-iodobenzaldehyde in the Synthesis of Novel Organic Materials
Authored by: A Senior Application Scientist
Abstract
4-Fluoro-3-iodobenzaldehyde has emerged as a highly versatile and powerful building block in the field of organic materials science and medicinal chemistry. Its unique trifunctional nature—an aldehyde group for classical transformations, an iodine atom for modern cross-coupling reactions, and a fluorine substituent for modulating electronic properties—provides a strategic entry point for the synthesis of complex molecular architectures. This guide offers an in-depth exploration of its applications, focusing on the synthesis of conjugated polymers and functional small molecules. We provide detailed, field-proven protocols for key transformations, explain the rationale behind experimental choices, and outline standard characterization techniques for the resulting materials.
Introduction: The Strategic Advantage of 4-Fluoro-3-iodobenzaldehyde
4-Fluoro-3-iodobenzaldehyde (CAS No: 227609-88-3) is a crystalline solid at room temperature.[1] Its utility in organic synthesis is derived from the orthogonal reactivity of its three key functional groups, which can be addressed selectively to build molecular complexity.
-
The Aldehyde Group: Serves as a classical reactive handle for condensation reactions (e.g., Wittig, Knoevenagel), reductive aminations, and as a precursor to a wide array of other functionalities.
-
The Iodine Atom: Positioned ortho to the aldehyde, the C-I bond is the primary site for palladium-catalyzed cross-coupling reactions. Its high reactivity in oxidative addition makes it ideal for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, which are the cornerstones of modern π-conjugated system synthesis.[2][3][4]
-
The Fluorine Atom: The strongly electron-withdrawing fluorine atom, located para to the aldehyde, significantly influences the electronic landscape of the molecule. It lowers the energy levels of the Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO/LUMO), which can enhance the oxidative stability and electron-accepting properties of the resulting materials.[5] This modulation is critical for tuning the optoelectronic characteristics of materials used in organic electronics.
Table 1: Physicochemical Properties of 4-Fluoro-3-iodobenzaldehyde
| Property | Value | Reference |
| CAS Number | 227609-88-3 | [1] |
| Molecular Formula | C₇H₄FIO | [6] |
| Molecular Weight | 250.01 g/mol | [6] |
| Appearance | Solid | |
| Purity | Typically ≥95-97% | [1] |
| Storage | 2-8°C, inert atmosphere, keep in dark place |
Core Applications in Materials Synthesis
The strategic placement of reactive sites makes 4-fluoro-3-iodobenzaldehyde a premier building block for materials with tailored properties.
Synthesis of Conjugated Polymers
Conjugated polymers are at the heart of next-generation organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[7][8] 4-Fluoro-3-iodobenzaldehyde can be incorporated as a monomer unit through cross-coupling polycondensation reactions. For instance, a Suzuki polycondensation with a diboronic acid ester comonomer can generate a D-A (donor-acceptor) type polymer, where the fluorinated benzaldehyde unit acts as the electron-accepting moiety. The aldehyde group can be either preserved for post-polymerization modification or converted into another group (e.g., a vinyl group) prior to polymerization.
Development of Small Molecule Emitters and Semiconductors
Palladium-catalyzed cross-coupling reactions are instrumental in constructing well-defined, monodisperse small molecules for high-performance organic electronics. Using sequential cross-coupling strategies, different aryl or alkynyl groups can be selectively introduced at the iodine position.[9] The aldehyde can then be used to build out the molecular framework further, leading to complex, non-polymeric materials with precisely controlled photophysical properties.[10][11][12]
Intermediate in Medicinal Chemistry
Beyond materials science, this compound is a key intermediate in the synthesis of pharmacologically active molecules. For example, it is a precursor in the manufacture of certain potassium channel openers, highlighting its value in drug development.[13]
Experimental Protocols: A Practical Guide
The following protocols are designed as robust starting points for researchers. Optimization may be required depending on the specific substrate.
Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a highly reliable method for forming C(sp²)–C(sp²) bonds.[14] This protocol details the coupling of 4-fluoro-3-iodobenzaldehyde with a generic arylboronic acid.
Causality Behind Choices:
-
Catalyst: Pd(PPh₃)₄ is a common, effective Pd(0) source that is active for a wide range of substrates.[15]
-
Base: Sodium carbonate is a moderately strong inorganic base, sufficient to facilitate the transmetalation step without causing side reactions with the aldehyde.[16]
-
Solvent System: The Toluene/Ethanol/Water mixture provides a biphasic system where the organic-soluble catalyst and substrates can react, while the inorganic base resides in the aqueous phase, facilitating the catalytic cycle.[14]
-
Degassing: Oxygen must be removed as it can oxidize the Pd(0) catalyst to an inactive Pd(II) state, halting the reaction.[14]
Materials:
-
4-Fluoro-3-iodobenzaldehyde
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equivalents)
-
Toluene, Ethanol, and Deionized Water (4:1:1 ratio)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Standard glassware, inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 4-fluoro-3-iodobenzaldehyde (1.0 eq), the arylboronic acid (1.2 eq), and Na₂CO₃ (2.0 eq).
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (0.03-0.05 eq).
-
Solvent Addition: Add the solvent mixture (Toluene:Ethanol:Water). The typical concentration is 0.1 M with respect to the limiting reagent.
-
Degassing: Seal the flask and purge the mixture with an inert gas for 15-20 minutes. Alternatively, use three freeze-pump-thaw cycles for more rigorous oxygen removal.
-
Reaction: Heat the mixture to 90-100°C under an inert atmosphere with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Protocol 2: Sonogashira Cross-Coupling
The Sonogashira coupling is the most effective method for synthesizing arylalkynes by coupling a terminal alkyne with an aryl halide.[3][17]
Causality Behind Choices:
-
Catalyst System: This reaction employs a dual-catalyst system. The palladium complex (e.g., Pd(PPh₃)₂Cl₂) performs the oxidative addition and reductive elimination steps, while the copper(I) iodide co-catalyst activates the alkyne, facilitating the transmetalation step at milder temperatures.[3][18]
-
Base: An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is crucial. It serves to deprotonate the terminal alkyne and also acts as a solvent and scavenger for the HX byproduct generated.[17]
-
Solvent: A polar aprotic solvent like THF or DMF is often used to ensure the solubility of all components.
Materials:
-
4-Fluoro-3-iodobenzaldehyde
-
Terminal Alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-4 mol%)
-
Copper(I) Iodide (CuI) (3-6 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (used as solvent or co-solvent with THF)
-
Anhydrous Tetrahydrofuran (THF) (if needed)
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, dissolve 4-fluoro-3-iodobenzaldehyde (1.0 eq) in anhydrous THF and/or TEA.
-
Degassing: Purge the solution with an inert gas for 20-30 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add CuI (0.03-0.06 eq) and Pd(PPh₃)₂Cl₂ (0.02-0.04 eq). The solution may change color.
-
Alkyne Addition: Add the terminal alkyne (1.5 eq) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature to 50°C. The reaction is often rapid and can be complete in 2-12 hours. Monitor progress by TLC.
-
Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography.
Sources
- 1. aobchem.com [aobchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. Synthesis of π-Conjugated Polymers Containing Benzotriazole Units via Palladium-Catalyzed Direct C-H Cross-Coupling Polycondensation for OLEDs Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Fluoro-3-iodobenzaldehyde | C7H4FIO | CID 10308073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. "Simplified Synthesis of Conjugated Polymers Enabled via 1,4-Dihydropyr" by Kenneth-John Jack Bell [digitalcommons.kennesaw.edu]
- 8. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 9. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Tailor-Made Dynamic Fluorophores: Precise Structures Controlling the Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. youtube.com [youtube.com]
Introduction: The Strategic Value of 4-Fluoro-3-iodobenzaldehyde
An Application Guide to Catalytic Systems for Reactions with 4-Fluoro-3-iodobenzaldehyde
4-Fluoro-3-iodobenzaldehyde is a trifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its molecular architecture, featuring an aldehyde, a fluorine atom, and an iodine atom on a benzene ring, offers a versatile platform for complex molecular synthesis. The strategic placement of these groups allows for sequential and highly regioselective transformations. The aldehyde group serves as a versatile handle for transformations like oxidations, reductions, and Wittig reactions. The carbon-iodine bond is a prime site for transition-metal-catalyzed cross-coupling reactions, which are foundational for building complex molecular frameworks.[1] Lastly, the fluorine atom can enhance crucial properties of the final molecule, such as metabolic stability and binding affinity, a common strategy in modern drug design.[1]
This guide provides an in-depth exploration of the key catalytic systems employed for the transformation of 4-Fluoro-3-iodobenzaldehyde, focusing on robust and widely-used palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and offer insights into optimizing reaction conditions for successful synthesis.
General Experimental Workflow for Catalytic Cross-Coupling
A successful cross-coupling reaction relies on a systematic and precise workflow. The following diagram outlines the critical stages, from initial setup under an inert atmosphere to the final isolation and purification of the desired product. Adherence to this workflow is crucial for reproducibility and maximizing yield.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Protocol: Suzuki Coupling with Phenylboronic Acid
This protocol describes the coupling of 4-fluoro-3-iodobenzaldehyde with phenylboronic acid to synthesize 4-fluoro-3-phenylbenzaldehyde.
Materials:
-
4-Fluoro-3-iodobenzaldehyde
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluoro-3-iodobenzaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Under a positive flow of inert gas, add the catalyst, Pd(PPh₃)₄ (0.03 eq).
-
Add the solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio, degassed) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure product.
Data Summary for Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100-120 | 2-10 | 85-95 [2] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 4-12 | 80-90 [3] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF/H₂O | 80-100 | 6-16 | 88-98 |
Palladium/Copper-Catalyzed Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming C(sp)-C(sp²) bonds, reacting a terminal alkyne with an aryl or vinyl halide. [4][5]This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are key structures in pharmaceuticals and organic materials. [4]The reaction typically employs a dual catalytic system of palladium and a copper(I) salt.
Mechanism of the Sonogashira Coupling
The reaction involves two interconnected catalytic cycles:
-
Palladium Cycle: Similar to the Suzuki coupling, this cycle begins with the oxidative addition of Pd(0) to 4-fluoro-3-iodobenzaldehyde.
-
Copper Cycle: The terminal alkyne reacts with a Cu(I) salt (e.g., CuI) in the presence of a base to form a highly reactive copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex. Reductive elimination then yields the final product and regenerates the Pd(0) catalyst. [4]
Caption: Catalytic cycles for the Sonogashira coupling reaction.
Protocol: Sonogashira Coupling with Phenylacetylene
Materials:
-
4-Fluoro-3-iodobenzaldehyde
-
Phenylacetylene
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
Copper(I) Iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous Tetrahydrofuran (THF) or DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-fluoro-3-iodobenzaldehyde (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous solvent (THF or DMF) via syringe, followed by the base (e.g., TEA, 3.0 eq).
-
Add phenylacetylene (1.1 eq) dropwise to the stirred mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor by TLC. The reaction is often complete within 1-6 hours.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the residue by column chromatography to obtain the desired product. [6]
Data Summary for Sonogashira Coupling
| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | TEA | THF | 25-50 | 1-6 | 90-98 [7] |
| Pd(PPh₃)₄ | CuI | DIPA | DMF | 25 | 2-8 | 85-95 |
| Pd(OAc)₂ | CuI | Et₃N | CH₃CN/H₂O | 55 | 1 | 80-90 [6] |
Palladium-Catalyzed Heck Reaction
The Mizoroki-Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes, creating a new C-C bond at an sp² carbon. [8][9]This reaction is a powerful tool for vinylation. When applied to 4-fluoro-3-iodobenzaldehyde, it allows for the introduction of various vinyl groups, leading to stilbene-like structures.
Mechanism of the Heck Reaction
The catalytic cycle is initiated by the oxidative addition of Pd(0) to the C-I bond. [9]This is followed by:
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) center, followed by insertion of the alkene into the Aryl-Pd bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the new alkene double bond and a palladium-hydride species. This step generally proceeds to give the more thermodynamically stable trans isomer. [10]3. Reductive Elimination/Base Regeneration: A base removes the hydrogen halide from the palladium complex, regenerating the active Pd(0) catalyst. [8][11]
Caption: Catalytic cycle for the Mizoroki-Heck reaction.
Protocol: Heck Reaction with n-Butyl Acrylate
Materials:
-
4-Fluoro-3-iodobenzaldehyde
-
n-Butyl acrylate
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (TEA)
-
Anhydrous Acetonitrile (MeCN) or DMF
Procedure:
-
In a Schlenk tube, combine 4-fluoro-3-iodobenzaldehyde (1.0 eq), Pd(OAc)₂ (0.02 eq), and P(o-tol)₃ (0.04 eq).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen).
-
Add anhydrous solvent (MeCN or DMF), followed by triethylamine (1.5 eq) and n-butyl acrylate (1.5 eq).
-
Seal the tube and heat the mixture to 80-100 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography on silica gel.
Data Summary for Heck Reaction
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 12-24 | 75-90 |
| PdCl₂ | None | KOAc | NMP/H₂O | 120 | 10-20 | 70-85 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Acetonitrile | 80 | 16-24 | 80-92 |
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling aryl halides with amines. [12][13]This reaction has largely replaced harsher classical methods and offers broad substrate scope. [12]For 4-fluoro-3-iodobenzaldehyde, it enables the direct installation of primary or secondary amines, leading to valuable intermediates for pharmaceuticals.
Mechanism of Buchwald-Hartwig Amination
The mechanism is similar to other palladium-catalyzed cross-couplings and involves a Pd(0)/Pd(II) cycle. [12]1. Oxidative Addition: Pd(0) adds to the aryl iodide to form a Pd(II) complex. 2. Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base (like sodium tert-butoxide) deprotonates the coordinated amine to form a palladium amide complex. 3. Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium, forming the C-N bond and regenerating the Pd(0) catalyst. [13][14]
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
-
4-Fluoro-3-iodobenzaldehyde
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or Xantphos
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under a strong flow of inert gas, add NaOt-Bu (1.4 eq) to a dry Schlenk tube.
-
Add the catalyst Pd₂(dba)₃ (0.01 eq) and the ligand BINAP (0.03 eq).
-
Add 4-fluoro-3-iodobenzaldehyde (1.0 eq).
-
Remove the tube from the glovebox, add anhydrous toluene, followed by morpholine (1.2 eq) via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 8-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, and carefully quench with saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Data Summary for Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 8-24 | 80-95 [15] |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 12-24 | 85-98 |
| Pd(OAc)₂ | P(tBu)₃ | K₃PO₄ | Toluene | 80 | 6-18 | 75-90 |
References
- Significance as a Key Intermedi
- Iodination of 4-fluoro-benzaldehyde.
- Flow Chemistry: Sonogashira Coupling. Syrris.
- Buchwald–Hartwig amin
- A Comparative Guide to Catalysts in 4-Fluorobenzaldehyde Reactions for Researchers and Drug Development Professionals. Benchchem.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
- Heck reaction. Wikipedia.
- Sonogashira coupling. Wikipedia.
- Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. NIH.
- Buchwald-Hartwig Amin
- Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine. Benchchem.
- Heck Reaction. Organic Chemistry Portal.
- Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions.
- Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. The Royal Society of Chemistry.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. PMC.
- Heck reaction – Knowledge and References. Taylor & Francis.
- Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid...
- Suzuki Coupling. Organic Chemistry Portal.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heck Reaction [organic-chemistry.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. research.rug.nl [research.rug.nl]
- 15. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 4-Fluoro-3-iodobenzaldehyde
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 4-Fluoro-3-iodobenzaldehyde. This resource is designed for researchers, chemists, and drug development professionals who are looking to improve reaction yields, minimize side products, and troubleshoot common issues encountered with this specific substrate. We will delve into the underlying chemical principles to provide not just solutions, but a framework for rational optimization.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about setting up the Suzuki coupling for 4-Fluoro-3-iodobenzaldehyde, a substrate that presents unique challenges due to its electronic and steric properties.
Q1: What makes 4-Fluoro-3-iodobenzaldehyde a challenging substrate for Suzuki coupling?
This substrate has two key features that require careful consideration:
-
Electron-Withdrawing Groups (EWG): The fluoro and aldehyde groups are both electron-withdrawing. While this generally makes the C-I bond more susceptible to oxidative addition (the first step in the catalytic cycle), it can also influence other steps and the stability of intermediates.[1][2]
-
Aldehyde Functionality: The aldehyde group is a potential coordination site for the palladium catalyst. This coordination can sometimes inhibit the catalytic cycle or lead to unwanted side reactions.[3][4][5] Although Suzuki couplings are known for their broad functional group tolerance, aldehydes are not always entirely innocent bystanders.[6]
Q2: What is the best "go-to" catalyst and ligand system for this reaction?
For challenging substrates, standard catalysts like Pd(PPh₃)₄ may prove ineffective.[7] A more robust starting point involves using a palladium(0) source like Pd₂(dba)₃ or a stable Pd(II) precatalyst (e.g., Pd(OAc)₂) combined with a specialized ligand.
Highly recommended ligands fall into two main classes:
-
Bulky, Electron-Rich Biarylphosphines: These ligands (e.g., SPhos, XPhos, RuPhos) are designed to promote fast oxidative addition and reductive elimination while preventing catalyst deactivation. They are often the first choice for difficult couplings.[7][8][9]
-
N-Heterocyclic Carbenes (NHCs): Ligands such as IPr or IMes are strong sigma-donors that form very stable and highly active palladium complexes, making them excellent for coupling less reactive partners like aryl chlorides, and they can be beneficial here as well.[10][11]
Q3: Which base and solvent system should I start with?
The base is crucial for activating the boronic acid to facilitate the transmetalation step.[11][12][13]
-
Base: For difficult couplings, a moderately strong inorganic base is often required. Potassium phosphate (K₃PO₄) is an excellent and widely used choice.[7][14] Cesium carbonate (Cs₂CO₃) is also highly effective but more expensive.[7][15] Be cautious with very strong bases like hydroxides, as they can accelerate the decomposition of the boronic acid.[7]
-
Solvent: A polar aprotic solvent, often with a small amount of water, is standard. A good starting point is 1,4-Dioxane/H₂O (e.g., 4:1 or 5:1 ratio) or Toluene/H₂O . The water is often necessary to solubilize the base and facilitate the transmetalation step.[12] However, if protodeboronation becomes an issue, minimizing water or moving to a completely anhydrous system should be considered.
Troubleshooting Guide: From Low Yields to Pure Product
This guide is structured to help you diagnose and solve specific problems you may encounter during your experiments.
Problem 1: Low to No Product Formation (Poor Conversion)
You've set up your reaction, but TLC or LC-MS analysis shows mostly unreacted starting material.
Potential Cause A: Catalyst Inactivation
The active Pd(0) catalyst is highly sensitive to oxygen.[16] Exposure to air can lead to the formation of inactive palladium black, effectively stopping the reaction.[17]
-
Solution:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30-60 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.[15][17]
-
Inert Atmosphere: Assemble the reaction under a positive pressure of Argon or Nitrogen. Use Schlenk line techniques or a glovebox if available.[16]
-
Reagent Purity: Use high-purity, peroxide-free solvents, especially with ethers like THF or dioxane, as peroxides can poison the catalyst.[17]
-
Potential Cause B: Inefficient Transmetalation
Transmetalation, the transfer of the organic group from boron to palladium, is often the rate-limiting step and is highly dependent on the base and solvent.
-
Solution:
-
Screen Bases: If K₂CO₃ or another mild base is failing, switch to a stronger base like K₃PO₄ or Cs₂CO₃ .[7][15][18] The base must be finely powdered and dry to ensure reproducibility.
-
Check Boronic Acid Quality: Boronic acids can degrade over time, especially when exposed to air and moisture, leading to protodeboronation.[1][16] Use fresh or properly stored boronic acid. If degradation is suspected, consider converting it to a more stable pinacol or MIDA boronate ester , which can act as a "slow-release" source of the active reagent.[7][12][17]
-
Optimize Water Content: While some water is beneficial, the optimal amount can vary. Try screening different solvent/water ratios (e.g., 10:1, 5:1, 3:1 Dioxane/H₂O).
-
Problem 2: Significant Formation of Side Products
Your starting material is consumed, but the desired product is contaminated with significant impurities.
Side Product A: Protodeboronation (Formation of Ar-H)
This is one of the most common side reactions, where the boronic acid's C-B bond is cleaved by a proton source, yielding a simple arene and wasting your nucleophile.[1][17]
-
Causes & Solutions:
-
Excess Water/Protic Solvents: Minimize water in the reaction or switch to anhydrous conditions. Ensure solvents are properly dried.[7]
-
Base Choice: Strong bases (especially hydroxides) and high temperatures can accelerate protodeboronation.[7][19] Consider a weaker base like K₂CO₃ or a fluoride source like CsF under anhydrous conditions.
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for efficient catalytic turnover (e.g., start at 60-80 °C and only increase if necessary).[7]
-
Use Boronic Esters: As mentioned, pinacol or MIDA esters are significantly more stable and less prone to protodeboronation.[7][17]
-
Side Product B: Homo-coupling (Formation of Ar'-Ar')
This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen, which can generate Pd(II) species that facilitate this unwanted pathway.[1]
-
Causes & Solutions:
-
Inadequate Degassing: This is the primary cause. Ensure the reaction mixture is rigorously deoxygenated before adding the catalyst.[1][16]
-
Slow Addition: In some cases, adding the boronic acid solution slowly via syringe pump to the reaction mixture can help maintain a low instantaneous concentration, favoring the cross-coupling pathway.
-
Side Product C: Dehalogenation (Formation of Ar-H from the starting material)
This involves the reduction of your 4-Fluoro-3-iodobenzaldehyde starting material, replacing the iodine with hydrogen.
-
Causes & Solutions:
-
Hydride Source: This side reaction requires a source of hydride. Impurities in solvents (like alcohols) or certain bases can be the culprit.[1] Ensure high-purity, anhydrous reagents.
-
Ligand Choice: Some ligand/catalyst systems are more prone to this pathway. If dehalogenation is a persistent issue, screening alternative ligands is recommended.
-
Data & Protocols
Table 1: Recommended Starting Conditions for Screening
| Component | Recommendation 1 (Robust) | Recommendation 2 (Alternative) | Rationale |
| Aryl Halide | 4-Fluoro-3-iodobenzaldehyde (1.0 equiv) | 4-Fluoro-3-iodobenzaldehyde (1.0 equiv) | The limiting reagent. |
| Boronic Acid | Arylboronic Acid (1.2 - 1.5 equiv) | Arylboronic Pinacol Ester (1.2 equiv) | Excess nucleophile drives the reaction. Pinacol ester increases stability.[7] |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (2 mol%) | Common, effective palladium sources.[14] |
| Ligand | SPhos (2-4 mol%) | XPhos (2-4 mol%) | Bulky, electron-rich ligands are highly effective for challenging couplings.[7] |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | Cs₂CO₃ (2.0 equiv) | Stronger bases that are proven to work well when others fail.[7][15] |
| Solvent | 1,4-Dioxane / H₂O (5:1) | Toluene / H₂O (5:1) | Standard solvent systems for Suzuki couplings. |
| Temperature | 80 - 100 °C | 80 - 100 °C | A good starting range; may require optimization. |
General Experimental Protocol
This protocol provides a robust starting point for optimization.
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-Fluoro-3-iodobenzaldehyde (1.0 equiv), the arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (1 mol%), and SPhos (2 mol%).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with Argon or Nitrogen three times to ensure all oxygen is removed.[7]
-
Solvent Addition: Add degassed 1,4-Dioxane and degassed water (e.g., to achieve a 5:1 ratio and a final concentration of 0.1 M with respect to the aryl halide) via syringe.
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle and Potential Pitfalls
Caption: The Suzuki-Miyaura catalytic cycle with key steps and potential failure points.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
References
-
Cooper, A. K., Leonard, D. K., Bajo, S., Burton, P. M., & Nelson, D. J. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(7), 1905–1911. [Link]
-
Cooper, A. K., et al. (2020). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. Semantic Scholar. [Link]
-
R Discovery. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. R Discovery. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]
-
Martin, R., & Buchwald, S. L. (2007). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols, 2(12), 3115–3121. [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Reddit. [Link]
-
Cooper, A., et al. (2019). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. ChemRxiv. [Link]
-
ResearchGate. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. ResearchGate. [Link]
-
Shouyun, Y., & Cheng, X. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education, 96(11), 2588–2592. [Link]
- De Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Scilit. (2007). Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Scilit. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
-
Fairlamb, I. J. S., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1735–1745. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
ResearchGate. (n.d.). Table 1 Optimization of the reaction conditions for Suzuki coupling... ResearchGate. [Link]
-
ResearchGate. (n.d.). Screening of different bases for Suzuki coupling. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
-
Journal of Synthetic Chemistry. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. jsynthchem.com [jsynthchem.com]
- 3. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Side reactions and byproducts of 4-Fluoro-3-iodobenzaldehyde
Welcome to the technical support resource for 4-Fluoro-3-iodobenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered when using this versatile building block. The following troubleshooting guides and FAQs are structured to provide not just solutions, but a foundational understanding of the reaction dynamics to empower your experimental design.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific, frequently observed problems during reactions involving 4-Fluoro-3-iodobenzaldehyde. Each entry details the potential cause, the underlying mechanism, and provides actionable strategies for mitigation.
Question 1: I'm seeing a significant amount of a symmetrical biaryl or diyne byproduct in my coupling reaction. What is happening and how can I minimize it?
Answer:
This is a classic case of homocoupling , a prevalent side reaction in many cross-coupling protocols. Depending on your specific reaction, you are likely observing one of two processes:
-
In Suzuki-Miyaura Reactions: The homocoupling of your boronic acid reagent to form a symmetrical biaryl.
-
In Sonogashira Reactions: The oxidative homocoupling of your terminal alkyne, known as Glaser coupling , to form a symmetrical 1,3-diyne.[1][2]
Causality & Mechanism:
Homocoupling is often promoted by the presence of oxygen, which can re-oxidize the active catalyst or copper(I) species, facilitating the undesired dimerization.[3][4] In Sonogashira reactions, copper(I) acetylides, the key intermediates, are particularly susceptible to oxidation, leading to the formation of the diyne byproduct.[3][5] In Suzuki couplings, palladium(II) can mediate the homocoupling of the boronic acid.
Troubleshooting Strategies for Homocoupling:
| Strategy | Rationale & Implementation | Applicable Reaction |
| Rigorous Degassing | Oxygen is a primary culprit in promoting homocoupling.[5] Ensure your solvent and reaction vessel are thoroughly degassed via multiple freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period. | Sonogashira, Suzuki |
| Use High-Purity Reagents | Ensure your boronic acid or alkyne is pure. Impurities can sometimes initiate or accelerate side reactions. | Sonogashira, Suzuki |
| Modify Catalyst System | For Sonogashira, consider a copper-free protocol.[5] While sometimes slower, this eliminates the primary pathway for Glaser coupling. For Suzuki, ensure your Pd(0) source is efficiently generated and active to favor the cross-coupling pathway. | Sonogashira |
| Control Reagent Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the boronic acid or alkyne. This can help ensure the aryl halide is consumed by the desired cross-coupling pathway before significant homocoupling of the partner reagent occurs. | Sonogashira, Suzuki |
| Atmosphere Control | In some cases, running the Sonogashira reaction under a dilute hydrogen atmosphere has been shown to significantly diminish homocoupling byproducts.[6] | Sonogashira |
Visualizing the Competing Pathways: Sonogashira vs. Glaser Coupling
Caption: Competing reaction pathways for the copper acetylide intermediate.
Question 2: My main impurity is 4-fluorobenzaldehyde. Where is the iodine going?
Answer:
You are observing protodeiodination (a specific type of protodehalogenation), a common side reaction in palladium-catalyzed couplings.[7] In this process, the carbon-iodine bond is cleaved and replaced by a carbon-hydrogen bond, yielding the corresponding de-iodinated arene.
Causality & Mechanism:
Protodehalogenation can occur via several mechanisms, often involving the palladium catalyst. One plausible pathway involves the oxidative addition of 4-fluoro-3-iodobenzaldehyde to the Pd(0) center, forming an Ar-Pd(II)-I intermediate. Instead of undergoing transmetalation with the coupling partner, this intermediate can react with a proton source in the reaction mixture. Common proton sources include trace water, alcohols (if used as solvent), or even the amine base. This leads to reductive elimination of the de-iodinated product, 4-fluorobenzaldehyde.
Troubleshooting Strategies for Protodeiodination:
| Strategy | Rationale & Implementation |
| Use Anhydrous Conditions | Rigorously dry your solvents and reagents. While some water is often necessary for Suzuki couplings, excessive amounts can provide a ready proton source for protodehalogenation.[8] |
| Choose a Non-Protic Solvent | Avoid using alcohol-based solvents if protodehalogenation is a significant issue. Opt for solvents like dioxane, toluene, or DMF. |
| Increase Transmetalation Rate | The faster the transmetalation step, the less time the Ar-Pd(II)-I intermediate has to undergo side reactions. Ensure your base is effective and that the coupling partner (e.g., boronic acid) is of high quality and sufficiently activated.[9] For Suzuki reactions, using a stronger base or MIDA boronate esters can sometimes help.[10] |
| Optimize Ligand Choice | Electron-rich, bulky phosphine ligands can sometimes accelerate the desired reductive elimination over competing pathways.[11] Experiment with ligands like SPhos, XPhos, or RuPhos. |
| Lower Reaction Temperature | If the desired reaction proceeds at a reasonable rate at a lower temperature, reducing the thermal energy of the system can sometimes suppress side reactions like protodeiodination. |
Visualizing the Competing Pathways: Cross-Coupling vs. Protodeiodination
Caption: Competition between transmetalation and protonolysis.
Question 3: My reaction is yielding both a carboxylic acid and an alcohol derivative of my starting material. What causes this disproportionation?
Answer:
You are observing the Cannizzaro reaction . This is a base-induced disproportionation reaction that occurs with aldehydes that do not have a hydrogen atom on the alpha-carbon (i.e., they cannot form an enolate).[12][13] 4-Fluoro-3-iodobenzaldehyde fits this description perfectly.
Causality & Mechanism:
The Cannizzaro reaction is highly dependent on the strength of the base used.[14] In the presence of a strong base (like NaOH, KOH, or NaOtBu), a hydroxide ion attacks the carbonyl carbon of one aldehyde molecule. The resulting tetrahedral intermediate then acts as a hydride donor, transferring a hydride to a second molecule of the aldehyde. This simultaneous oxidation and reduction results in one molecule becoming a carboxylate salt (which upon acidic workup gives 4-fluoro-3-iodobenzoic acid) and the other being reduced to the corresponding alcohol ( (4-fluoro-3-iodophenyl)methanol ).[15]
Troubleshooting Strategies for the Cannizzaro Reaction:
| Strategy | Rationale & Implementation |
| Use a Weaker Base | This is the most critical factor. Strong, nucleophilic bases like NaOH and KOH are major promoters of the Cannizzaro reaction. Switch to non-nucleophilic, weaker bases such as carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄). These are generally sufficient to facilitate the catalytic cycle in cross-coupling without attacking the aldehyde.[12] |
| Protect the Aldehyde | If a strong base is absolutely required for your transformation, consider protecting the aldehyde functional group. Converting it to an acetal (e.g., with ethylene glycol) renders it inert to the basic conditions. The acetal can then be easily hydrolyzed back to the aldehyde after the coupling reaction is complete. |
| Control Temperature | The Cannizzaro reaction rate is temperature-dependent. Running the reaction at the lowest possible temperature that still allows for efficient cross-coupling can help minimize this side reaction. |
| Slow Addition of Base | If using a moderately strong base, adding it slowly to the reaction mixture can keep its instantaneous concentration low, potentially favoring the desired catalytic turnover over the bimolecular Cannizzaro pathway. |
General FAQs
Q: How stable is the aldehyde functional group under typical palladium cross-coupling conditions? A: The aldehyde group is generally robust under the neutral or mildly basic conditions used in many modern cross-coupling protocols (e.g., Suzuki reactions with K₂CO₃ or K₃PO₄). However, its stability is compromised by two main factors:
-
Strong Bases: As detailed above, strong bases can lead to the Cannizzaro reaction.[12][14]
-
Reductive Conditions: Some reaction conditions, particularly if they generate palladium hydride (Ar-Pd-H) species, can lead to the reduction of the aldehyde to an alcohol. This is less common than protodeiodination but can occur if a hydride source is present.
Q: Can the C-F bond react instead of the C-I bond? A: No, this is highly unlikely under standard palladium cross-coupling conditions. The reactivity of aryl halides in oxidative addition to Pd(0) follows the order: I > Br > OTf >> Cl >> F.[16][17] The Carbon-Iodine bond is significantly weaker and more polarizable than the Carbon-Fluorine bond, ensuring excellent chemoselectivity for reactions at the iodine position.[17] You can confidently target the C-I bond without concern for C-F bond activation.
Q: I am attempting a Buchwald-Hartwig amination. Are there any specific side reactions I should be aware of with this substrate? A: In addition to the potential for protodeiodination and the Cannizzaro reaction (if using a strong base like NaOtBu), a key side reaction in Buchwald-Hartwig aminations is hydrodehalogenation , which is mechanistically related to protodeiodination.[18][19] Furthermore, if your amine coupling partner has β-hydrogens, a competing side reaction is β-hydride elimination from the palladium-amide intermediate, which can also lead to the formation of 4-fluorobenzaldehyde.[18] Careful selection of the ligand (e.g., sterically hindered biaryl phosphines) and base is crucial for promoting the desired C-N reductive elimination.[20]
Exemplary Protocols for Minimizing Byproducts
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol is optimized to minimize protodeiodination and homocoupling.
-
Reagent Preparation: To a flame-dried Schlenk flask, add 4-Fluoro-3-iodobenzaldehyde (1.0 eq.), phenylboronic acid (1.2 eq.), and Pd(PPh₃)₄ (0.03 eq.).
-
Inert Atmosphere: Seal the flask and purge with argon for 15 minutes.
-
Solvent & Base Addition: Add degassed 1,4-dioxane and a degassed 2M aqueous solution of K₂CO₃ (3.0 eq.). Note: Using a carbonate base is crucial to avoid the Cannizzaro reaction.
-
Degassing: Subject the heterogeneous mixture to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.
-
Reaction: Heat the mixture to 85-90 °C with vigorous stirring under a positive pressure of argon. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling with Phenylacetylene
This protocol is designed to completely avoid Glaser homocoupling.
-
Reagent Preparation: To a flame-dried Schlenk flask, add 4-Fluoro-3-iodobenzaldehyde (1.0 eq.) and PdCl₂(PPh₃)₂ (0.02 eq.).
-
Inert Atmosphere: Seal the flask and purge with argon for 15 minutes.
-
Solvent & Reagent Addition: Add anhydrous, degassed THF, followed by phenylacetylene (1.2 eq.) and anhydrous, degassed triethylamine (Et₃N, 2.5 eq.). Note: The amine acts as both the base and a solvent.
-
Reaction: Stir the mixture at room temperature. The reaction is often mildly exothermic. If the reaction is sluggish, gentle heating to 40-50 °C may be required. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium salts. Wash the filtrate with saturated aq. NH₄Cl, water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.
References
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Glaser coupling - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. depts.washington.edu [depts.washington.edu]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 12. thoughtco.com [thoughtco.com]
- 13. Video: Nonenolizable Aldehydes to Acids and Alcohols: The Cannizzaro Reaction [jove.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. research.rug.nl [research.rug.nl]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Purification of 4-Fluoro-3-iodobenzaldehyde Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the Technical Support Center for the purification of 4-fluoro-3-iodobenzaldehyde and its reaction products. As a key intermediate in the synthesis of various pharmaceuticals and advanced materials, the purity of this compound and its derivatives is paramount.[1] This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of products derived from 4-fluoro-3-iodobenzaldehyde. We will explore the causality behind experimental choices and offer validated protocols to ensure the integrity of your research.
Understanding Your Reaction Mixture: Common Impurities
The first step in any successful purification is to understand the potential impurities in your crude reaction mixture. The nature of these impurities will dictate the most effective purification strategy.
Q1: What are the common impurities I should expect when working with 4-fluoro-3-iodobenzaldehyde?
A1: Impurities can originate from the starting material itself or be generated during the reaction.
-
Starting Material Impurities: Commercially available 4-fluoro-3-iodobenzaldehyde may contain trace amounts of isomers (e.g., 3-fluoro-4-iodobenzaldehyde), the corresponding benzoic acid (from oxidation), or residual starting materials from its synthesis, such as 4-fluorobenzaldehyde.[2][3][4]
-
Reaction-Derived Impurities:
-
Unreacted Starting Materials: Incomplete reactions will leave residual 4-fluoro-3-iodobenzaldehyde.
-
Side Products: Depending on the reaction, various side products can form. For instance, in palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira, common side products include homocoupled products and dehalogenated benzaldehyde.[5][6][7]
-
Degradation Products: Benzaldehydes are susceptible to oxidation, leading to the formation of the corresponding carboxylic acid (4-fluoro-3-iodobenzoic acid).[2][8] This is often exacerbated by prolonged exposure to air.
-
Purification Strategies: A Troubleshooting Guide
The choice of purification technique depends on the physical properties of your desired product and its impurities.
Crystallization
Q2: My product is a solid. Can I simply recrystallize it?
A2: Recrystallization is an excellent first choice for purifying solid products, especially for removing minor impurities.
Troubleshooting Crystallization:
| Issue | Potential Cause | Solution |
| Oiling Out | The product is insoluble in the hot solvent, or the cooling is too rapid. | - Ensure the product fully dissolves in the minimum amount of boiling solvent. - Try a different solvent system. Common systems include ethanol, or mixtures like n-hexane/ethyl acetate or n-hexane/THF.[9] - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| No Crystals Form | The solution is not supersaturated, or the product is too soluble in the chosen solvent. | - Reduce the volume of the solvent by evaporation. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure product. - Change to a solvent system where the product has lower solubility at room temperature. |
| Low Recovery | The product is too soluble in the cold solvent, or too much solvent was used. | - Minimize the amount of hot solvent used for dissolution. - Ensure the solution is thoroughly cooled before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
Experimental Protocol: Recrystallization of a Solid Derivative
-
Solvent Selection: Test the solubility of your crude product in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration (Optional): Perform a hot filtration to remove the charcoal or any insoluble impurities.[10]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[10]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Column Chromatography
Q3: When should I use column chromatography?
A3: Column chromatography is a versatile technique for separating compounds with different polarities.[11][12] It is particularly useful when dealing with complex mixtures, oily products, or when impurities have similar solubilities to your product, making recrystallization ineffective.
Troubleshooting Column Chromatography:
| Issue | Potential Cause | Solution |
| Poor Separation | Inappropriate solvent system or column packing. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for your desired product.[13] - Ensure the column is packed uniformly to avoid channeling.[14] - Use a longer column for difficult separations. |
| Product Decomposition on Column | Aldehydes can be sensitive to the acidic nature of silica gel. | - Deactivate the silica gel by adding a small amount of triethylamine (e.g., 1%) to the eluent.[13] - Consider using a different stationary phase like alumina.[13] |
| Co-elution of Impurities | Impurities have similar polarity to the product. | - Use a shallower solvent gradient or run the column isocratically with a less polar solvent system. - If the impurity is a homocoupled product from a cross-coupling reaction, it will likely be less polar than your desired product. |
| Low Recovery | Product is strongly adsorbed to the stationary phase. | - Gradually increase the polarity of the eluent. - If the product is still on the column, try flushing with a very polar solvent like methanol. |
Experimental Protocol: Column Chromatography of a Reaction Mixture
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point for many benzaldehyde derivatives is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a column with silica gel using the wet slurry method to ensure a homogenous packing.[12]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent) and load it onto the column.
-
Elution: Begin eluting with the chosen solvent system. If a gradient is needed, gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Diagram: Purification Workflow Decision Tree
Caption: Decision tree for selecting a purification method.
FAQs for Specific Reaction Types
Suzuki Coupling Reactions
Q4: I have significant amounts of a nonpolar byproduct in my Suzuki coupling reaction. What is it and how do I remove it?
A4: This is likely a homocoupled byproduct of your boronic acid or ester. These are typically much less polar than the desired cross-coupled product. During column chromatography, eluting with a low-polarity solvent system (e.g., high hexane content) will often remove the homocoupled byproduct first, allowing for the subsequent elution of your desired product. Additionally, ensuring anhydrous reaction conditions and using the correct stoichiometry can minimize the formation of this byproduct.[5][15]
Sonogashira Coupling Reactions
Q5: My Sonogashira reaction has a significant amount of a homocoupled alkyne byproduct (Glaser coupling). How can I minimize this and purify my product?
A5: The homocoupling of terminal alkynes is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen.[7]
-
Minimizing Formation: Running the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) can significantly reduce homocoupling. Some protocols also suggest the addition of a reducing agent.[7][16]
-
Purification: The homocoupled diyne is typically less polar than the desired cross-coupled product. As with Suzuki byproducts, it can often be separated by column chromatography using a nonpolar eluent.
Diagram: Common Cross-Coupling Byproducts
Caption: Common homocoupling byproducts in cross-coupling reactions.
Final Considerations
-
Product Stability: Be aware of the stability of your final product. Some derivatives may be sensitive to light, air, or prolonged storage. It is good practice to store purified products under an inert atmosphere and at low temperatures.[17]
-
Analytical Validation: Always confirm the purity of your final product using appropriate analytical techniques such as NMR, LC-MS, or GC-MS.
References
- EP1476415A1 - Iodination of 4-fluoro-benzaldehyde - Google Patents.
-
How to Column Aldehydes: A Comprehensive Guide - cmu.edu.jm. Available at: [Link]
-
What is the best solvent for purifying aldehyde in a column chromatography? - ResearchGate. Available at: [Link]
-
Is it possible to purify aldehyde by column? Is there any other method to do purification? - ResearchGate. Available at: [Link]
-
Column chromatography - University of Calgary. Available at: [Link]
-
Column chromatography - Wikipedia. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization - University of Rochester. Available at: [Link]
-
Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. - ResearchGate. Available at: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
Sources
- 1. EP1476415A1 - Iodination of 4-fluoro-benzaldehyde - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-FLUORO-4-IODOBENZALDEHYDE | 1003709-57-6 [chemicalbook.com]
- 4. 1003709-57-6 Cas No. | 3-Fluoro-4-iodobenzaldehyde | Apollo [store.apolloscientific.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. depts.washington.edu [depts.washington.edu]
- 8. researchgate.net [researchgate.net]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. web.uvic.ca [web.uvic.ca]
- 12. Column chromatography - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. 4-Fluoro-3-iodobenzaldehyde | 227609-88-3 [sigmaaldrich.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Fluoro-3-iodobenzaldehyde
Welcome to the technical support center for 4-Fluoro-3-iodobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for common synthetic transformations involving this versatile building block. The following sections are structured to address specific issues you may encounter during your experiments, offering explanations grounded in mechanistic principles and field-proven experience.
I. Understanding the Reactivity of 4-Fluoro-3-iodobenzaldehyde
4-Fluoro-3-iodobenzaldehyde is a valuable reagent in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility stems from the presence of three key functional groups: an aldehyde, a fluorine atom, and an iodine atom. Each of these imparts distinct reactivity that can be selectively exploited or may present unique challenges.
-
The Aldehyde Group: This group is a versatile handle for transformations such as reductive amination, Wittig reactions, and aldol condensations. However, it can also be sensitive to certain reaction conditions, particularly strongly basic or reducing environments, which may lead to side reactions like Cannizzaro reactions or over-reduction to the corresponding alcohol.
-
The Iodine Atom: As a heavy halogen, iodine is an excellent leaving group in palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. Its high reactivity allows for milder reaction conditions compared to the corresponding bromide or chloride.[1]
-
The Fluorine Atom: The strongly electron-withdrawing nature of the fluorine atom influences the electronic properties of the aromatic ring, making the C-I bond more susceptible to oxidative addition in palladium-catalyzed reactions.[2] This can be advantageous for facilitating catalysis but may also impact the stability of intermediates.
This guide will focus on troubleshooting the most common and powerful applications of 4-Fluoro-3-iodobenzaldehyde: Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as reductive amination.
II. Troubleshooting Guide: Common Issues and Solutions
This section is designed in a question-and-answer format to directly address challenges you may face in the laboratory.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation.[3] However, even with a reactive substrate like 4-Fluoro-3-iodobenzaldehyde, issues can arise.
Question 1: I am seeing low to no conversion of my 4-Fluoro-3-iodobenzaldehyde in a Suzuki coupling reaction. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in a Suzuki coupling can stem from several factors, often related to catalyst deactivation, inefficient transmetalation, or issues with the reagents themselves.
Potential Causes & Solutions:
-
Catalyst Inactivation: The active Pd(0) catalyst is susceptible to oxidation.
-
Solution: Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen).[4] Solvents should be thoroughly degassed prior to use by methods such as freeze-pump-thaw or by bubbling with an inert gas for at least 30 minutes.[5] Using a pre-catalyst, which is more stable to air, can also be beneficial.
-
-
Ineffective Base: The base is crucial for the activation of the boronic acid and the overall catalytic cycle.[6]
-
Solution: The choice of base is critical and often solvent-dependent. For 4-Fluoro-3-iodobenzaldehyde, a common starting point is K₂CO₃ or Cs₂CO₃.[7] If you are using a two-phase system (e.g., toluene/water), ensure vigorous stirring to facilitate phase transfer. If solubility of the base is an issue, consider using a stronger, more soluble base like K₃PO₄.
-
-
Boronic Acid Decomposition (Protodeboronation): Boronic acids can be unstable, especially at elevated temperatures, leading to the formation of the corresponding arene and reducing your effective concentration of the coupling partner.
-
Solution: Use fresh, high-purity boronic acid. Consider using a boronic ester (e.g., a pinacol ester) which is generally more stable.[8] Running the reaction at the lowest effective temperature can also minimize this side reaction.
-
-
Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.
-
Solution: For an electron-deficient aryl iodide like 4-Fluoro-3-iodobenzaldehyde, bulky and electron-rich phosphine ligands are often a good choice.[4] Ligands like SPhos or XPhos can be very effective in promoting oxidative addition and reductive elimination.
-
Troubleshooting Flowchart for Low Suzuki Coupling Yield
Caption: Troubleshooting workflow for low-yielding Suzuki couplings.
Question 2: My Suzuki coupling is producing significant amounts of homocoupling product from the boronic acid. How can I suppress this side reaction?
Answer:
Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen or an inappropriate palladium catalyst to ligand ratio.
Potential Causes & Solutions:
-
Oxygen Contamination: Oxygen can promote the oxidative homocoupling of the boronic acid.
-
Solution: As mentioned previously, rigorous exclusion of oxygen through degassing and maintaining an inert atmosphere is critical.[6]
-
-
Palladium(II) Species: The presence of Pd(II) species in the absence of the aryl halide can lead to homocoupling.
-
Solution: Ensure that your palladium source is effectively reduced to the active Pd(0) species. If using a Pd(II) precatalyst, the reduction is often facilitated by the phosphine ligand or other components in the reaction mixture. Adding the boronic acid after the other components have been mixed and heated for a short period can sometimes mitigate this issue.
-
-
Incorrect Stoichiometry: An excess of boronic acid can sometimes lead to increased homocoupling.
-
Solution: While a slight excess of the boronic acid (1.1-1.2 equivalents) is common to drive the reaction to completion, a large excess should be avoided.
-
B. Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C(sp)-C(sp²) bonds.[2] The high reactivity of the C-I bond in 4-Fluoro-3-iodobenzaldehyde makes it an excellent substrate for this transformation.
Question 3: My Sonogashira coupling of 4-Fluoro-3-iodobenzaldehyde is sluggish and gives a low yield of the desired alkynylated product. What should I investigate?
Answer:
A sluggish Sonogashira reaction can often be attributed to issues with the catalyst system, particularly the copper co-catalyst, or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Inactive Copper Co-catalyst: Copper(I) iodide is sensitive to oxidation, which can inhibit its role in the catalytic cycle.
-
Solution: Use a fresh bottle of CuI or purify it before use. Ensure it is added to the reaction under an inert atmosphere.
-
-
Inappropriate Ligand: The choice of phosphine ligand can significantly impact the reaction rate.
-
Solution: While PPh₃ is a common ligand for Sonogashira couplings, for more challenging substrates, more electron-rich and bulky ligands can be beneficial.[9] Consider screening ligands such as P(t-Bu)₃ or cataCXium® A.
-
-
Base and Solvent Choice: The amine base not only acts as a base but can also serve as the solvent. Its purity is crucial.
-
Solution: Use a freshly distilled, high-purity amine base such as triethylamine or diisopropylethylamine. The choice of solvent can also be critical; for less reactive substrates, a more polar solvent like DMF can be advantageous.[10]
-
Question 4: I am observing a significant amount of alkyne homocoupling (Glaser coupling) in my Sonogashira reaction. How can I minimize this?
Answer:
Glaser coupling is the primary side reaction in Sonogashira couplings and is promoted by oxygen.
Potential Causes & Solutions:
-
Oxygen in the Reaction: The presence of oxygen facilitates the oxidative homocoupling of the terminal alkyne.
-
Solution: Rigorous degassing of all solvents and reagents and maintaining a strict inert atmosphere throughout the reaction is paramount.[11]
-
-
Excess Copper: While catalytic amounts of copper are necessary, an excess can sometimes promote homocoupling.
-
Solution: Ensure you are using the correct catalytic amount of CuI (typically 1-5 mol%).
-
-
Copper-Free Conditions: In some cases, particularly when Glaser coupling is a persistent issue, a copper-free Sonogashira protocol may be advantageous.[12]
-
Solution: There are numerous published copper-free Sonogashira protocols that utilize specific palladium catalysts and ligands, often with a different base, to achieve the desired cross-coupling.[13]
-
C. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[14] The electron-deficient nature of the aryl iodide in 4-Fluoro-3-iodobenzaldehyde generally makes it a good substrate.
Question 5: I am attempting a Buchwald-Hartwig amination with 4-Fluoro-3-iodobenzaldehyde and a primary amine, but the reaction is giving a low yield and some starting material is recovered. What can I do?
Answer:
Low yields in Buchwald-Hartwig aminations can often be traced back to the choice of base, ligand, or catalyst deactivation.
Potential Causes & Solutions:
-
Base Selection: The choice of base is critical and depends on the pKa of the amine and the sensitivity of your substrate.[15]
-
Solution: For primary amines, a strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) is a common choice.[16] However, given the presence of the aldehyde, a weaker base like Cs₂CO₃ or K₃PO₄ might be necessary to avoid side reactions with the aldehyde. A careful screening of bases is recommended.
-
-
Ligand Choice: The ligand is crucial for facilitating the reductive elimination step, which is often rate-limiting.
-
Solution: For coupling with primary amines, bulky biaryl phosphine ligands are often the most effective. Ligands such as XPhos or RuPhos are excellent starting points.[17]
-
-
Catalyst Deactivation: The palladium catalyst can be deactivated by coordination to the amine or by other impurities.
-
Solution: Ensure high purity of all reagents. Using a higher catalyst loading (1-2 mol%) might be necessary for challenging couplings.
-
Question 6: I am concerned about the aldehyde group in 4-Fluoro-3-iodobenzaldehyde reacting with the strong base used in my Buchwald-Hartwig amination. How can I mitigate this?
Answer:
This is a valid concern as aldehydes can undergo side reactions in the presence of strong bases.
Potential Causes & Solutions:
-
Aldehyde Reactivity: The aldehyde can undergo aldol condensation or Cannizzaro reactions in the presence of a strong base.
-
Solution:
-
Use a Milder Base: As mentioned, screening weaker bases like Cs₂CO₃ or K₃PO₄ is the first step.
-
Protecting Group Strategy: If milder bases are ineffective for the amination, consider protecting the aldehyde as an acetal (e.g., with ethylene glycol). The acetal is stable to the basic conditions of the Buchwald-Hartwig reaction and can be easily deprotected under acidic conditions after the C-N bond is formed.
-
Slow Addition: In some cases, slow addition of the base to the reaction mixture at a lower temperature can help to minimize side reactions with the aldehyde.
-
-
D. Reductive Amination
Reductive amination is a highly effective method for converting the aldehyde of 4-Fluoro-3-iodobenzaldehyde into a secondary or tertiary amine.[18]
Question 7: I am performing a reductive amination of 4-Fluoro-3-iodobenzaldehyde with a primary amine using sodium triacetoxyborohydride (STAB), but the reaction is incomplete. What could be the issue?
Answer:
Incomplete reductive amination can be due to inefficient imine formation or issues with the reducing agent.
Potential Causes & Solutions:
-
Inefficient Imine Formation: The formation of the imine intermediate is an equilibrium process.[19]
-
Solution: The removal of water can drive the equilibrium towards the imine. Adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction can improve the yield. Running the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) is another option, although less common for STAB reductions. Mildly acidic conditions (e.g., adding a catalytic amount of acetic acid) can also promote imine formation.
-
-
Decomposition of STAB: Sodium triacetoxyborohydride is moisture-sensitive.
-
Solution: Use a fresh bottle of STAB and handle it in a dry environment. Ensure your solvent is anhydrous.
-
Question 8: In my reductive amination with a primary amine, I am observing the formation of a tertiary amine (dialkylation). How can I improve the selectivity for the secondary amine?
Answer:
The formation of the tertiary amine occurs when the newly formed secondary amine is more nucleophilic than the starting primary amine and reacts with another molecule of the aldehyde.
Potential Causes & Solutions:
-
Relative Reactivity: The product secondary amine can compete with the starting primary amine.
-
Solution:
-
Stoichiometry Control: Use a slight excess of the primary amine (1.1-1.5 equivalents) to outcompete the secondary amine for the aldehyde.
-
Stepwise Procedure: A more controlled approach is a two-step, one-pot procedure. First, allow the imine to form completely (monitor by TLC or NMR). Then, add the reducing agent. This minimizes the time the secondary amine product is in the presence of unreacted aldehyde.[20]
-
-
III. Frequently Asked Questions (FAQs)
Q1: How should I store and handle 4-Fluoro-3-iodobenzaldehyde? A1: 4-Fluoro-3-iodobenzaldehyde should be stored in a cool, dark place under an inert atmosphere to prevent degradation.[21] It is a solid at room temperature. It is advisable to handle it in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE) including gloves and safety glasses.
Q2: What is the best way to purify the products of these reactions? A2: The purification method will depend on the properties of the product.
-
Suzuki and Sonogashira Couplings: The products are often nonpolar and can be purified by column chromatography on silica gel. It is important to remove the palladium catalyst, which can often be achieved by filtering the reaction mixture through a plug of Celite or silica before concentration.
-
Buchwald-Hartwig Amination: The amine products can be purified by column chromatography. If the product is basic, an acid-base extraction can be a useful purification step.
-
Reductive Amination: The amine products can be purified by column chromatography or by an acid-base extraction to separate them from neutral byproducts.
Q3: Can I use 4-Fluoro-3-iodobenzaldehyde in other cross-coupling reactions? A3: Yes, the reactive C-I bond makes it a suitable substrate for other palladium-catalyzed cross-coupling reactions such as Heck, Stille, and Hiyama couplings, under appropriate conditions.
IV. Optimized Reaction Condition Tables
The following tables provide starting points for optimizing your reactions with 4-Fluoro-3-iodobenzaldehyde. These are general conditions and may require further optimization for specific substrates.
Table 1: General Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂/Ligand (1-2 mol%) | Pre-catalysts like XPhos-Pd-G3 can also be very effective. |
| Ligand | PPh₃, SPhos, XPhos (1.1-1.2 eq. to Pd) | Bulky, electron-rich ligands are often superior for this substrate.[4] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equivalents) | The choice of base is critical and should be screened.[6] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | A co-solvent is often necessary to dissolve the base. |
| Temperature | 80-110 °C | Lower temperatures may be possible with highly active catalyst systems. |
Table 2: General Conditions for Sonogashira Coupling
| Parameter | Recommended Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%) | Other Pd(0) or Pd(II) sources can also be used. |
| Copper Co-catalyst | CuI (1-5 mol%) | Essential for the traditional Sonogashira mechanism.[2] |
| Ligand | PPh₃, P(t-Bu)₃, cataCXium® A (2-4 eq. to Pd) | More electron-rich ligands can accelerate the reaction.[9] |
| Base | Et₃N, i-Pr₂NEt, Piperidine (can be used as solvent) | Must be anhydrous and high purity. |
| Solvent | THF, DMF, Toluene | Co-solvent with the amine base. |
| Temperature | Room Temperature to 80 °C | The high reactivity of the iodide may allow for milder conditions. |
Table 3: General Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Notes |
| Palladium Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Pre-catalysts are often preferred for their stability and activity. |
| Ligand | XPhos, RuPhos, BrettPhos (1.1-1.2 eq. to Pd) | The choice of ligand is highly dependent on the amine coupling partner.[17] |
| Base | NaOt-Bu, LHMDS, K₃PO₄, Cs₂CO₃ (1.5-2 equivalents) | A strong base is usually required, but weaker bases should be screened to avoid side reactions with the aldehyde.[15] |
| Solvent | Toluene, Dioxane, THF | Anhydrous conditions are essential. |
| Temperature | 80-110 °C |
Table 4: General Conditions for Reductive Amination
| Parameter | Recommended Condition | Notes |
| Reducing Agent | NaBH(OAc)₃ (STAB) (1.2-1.5 equivalents) | A mild and selective reducing agent for this transformation.[22] |
| Amine | Primary or Secondary Amine (1.0-1.5 equivalents) | A slight excess of a primary amine can suppress dialkylation. |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THF | Anhydrous solvent is recommended. |
| Additive | Acetic Acid (catalytic) | Can accelerate imine formation. |
| Temperature | Room Temperature | The reaction is typically run at ambient temperature. |
V. Experimental Protocols
A. General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add 4-Fluoro-3-iodobenzaldehyde (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and the ligand if necessary.
-
Add the degassed solvent system (e.g., toluene and water, 4:1 v/v).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[12]
B. General Procedure for Reductive Amination
-
To a round-bottom flask, add 4-Fluoro-3-iodobenzaldehyde (1.0 eq.) and the primary amine (1.1 eq.) in an anhydrous solvent (e.g., DCM).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.
-
Add sodium triacetoxyborohydride (STAB) (1.2 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[20]
General Workflow for a Palladium-Catalyzed Cross-Coupling Reaction
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
VI. References
-
Reductive amination. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023, April 30). JoVE. [Link]
-
Metal-Free Reductive Amination of Aldehydes for the Synthesis of Secondary and Tertiary Amines. (2025, August 6). ResearchGate. [Link]
-
Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017, April 26). ScienceDirect. [Link]
-
Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (n.d.). ResearchGate. [Link]
-
Sonogashira Coupling. (2016, August 1). In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. [Link]
-
Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. (2022, June 30). ACS Catalysis. [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego. [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022, January 4). PubMed Central. [Link]
-
A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. (n.d.). Journal of the American Chemical Society. [Link]
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (n.d.). Frontiers in Chemistry. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4). ResearchGate. [Link]
-
Phosphine-free Sonogashira coupling: reactions of aryl halides catalysed by palladium(II) complexes of azetidine-derived polyamines under mild conditions. (2025, August 6). ResearchGate. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications. [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). PubMed Central. [Link]
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. (n.d.). PubMed Central. [Link]
-
Sonogashira coupling of aryl halides. (n.d.). ResearchGate. [Link]
-
What can reaction databases teach us about Buchwald–Hartwig cross-couplings? (2020, October 20). National Institutes of Health. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. (n.d.). ACS Publications. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). ACS Publications. [Link]
-
Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. (2025, August 6). ResearchGate. [Link]
-
Synthesis of α,β-alkynyl ketones via the nickel catalysed carbonylative Sonogashira reaction using oxalic acid as a sustainable C1 source. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
The Sonogashira Coupling. (n.d.). University of Wisconsin-La Crosse. [Link]
-
Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024, February 16). National Institutes of Health. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. [Link]
-
Cross-Coupling of Alkynylsilanes. (n.d.). Gelest. [Link]
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]
-
Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid... (n.d.). ResearchGate. [Link]
-
Organoborane coupling reactions (Suzuki coupling). (n.d.). PubMed Central. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
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- 18. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
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- 20. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 21. tandfonline.com [tandfonline.com]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 4-Fluoro-3-iodobenzaldehyde
Welcome to the technical support center for the synthesis of 4-Fluoro-3-iodobenzaldehyde. This guide is designed for researchers, chemists, and professionals in drug development who utilize this key intermediate. Here, we address common issues encountered during its synthesis, providing in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Introduction
4-Fluoro-3-iodobenzaldehyde is a critical building block in medicinal chemistry, notably as an intermediate for synthesizing potassium channel openers and other pharmacologically active molecules.[1] Its synthesis, most commonly achieved via electrophilic iodination of 4-fluorobenzaldehyde, can present several challenges ranging from low yields to purification difficulties. This guide provides a structured approach to identifying, understanding, and resolving these common experimental hurdles.
The most prevalent synthetic route is the direct electrophilic iodination of 4-fluorobenzaldehyde using an iodine source, such as N-Iodosuccinimide (NIS), in a strong acid medium.[1][2] This process, while efficient, requires careful control of reaction conditions to ensure high regioselectivity and minimize side-product formation.
Overall Synthesis & Purification Workflow
The following diagram outlines the typical workflow for the synthesis of 4-Fluoro-3-iodobenzaldehyde via the NIS/Acid method.
Sources
Technical Support Center: 4-Fluoro-3-iodobenzaldehyde Reactivity
Welcome to the technical support center for 4-Fluoro-3-iodobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide you with the expertise and insights needed to enhance the reactivity of this versatile building block in your synthetic endeavors.
Understanding the Reactivity Landscape of 4-Fluoro-3-iodobenzaldehyde
4-Fluoro-3-iodobenzaldehyde is a valuable trifunctional building block in organic synthesis.[1] Its reactivity is governed by the interplay of three key functional groups on the benzene ring: an aldehyde, a fluorine atom, and an iodine atom. The aldehyde group is a versatile handle for various transformations, while the carbon-iodine bond is a prime site for transition-metal-catalyzed cross-coupling reactions.[1] The fluorine atom can influence the electronic properties of the ring and enhance the metabolic stability of target molecules.[1]
The primary challenge often lies in selectively activating one site without interfering with the others. The electron-withdrawing nature of both the aldehyde and the fluorine atom makes the aryl iodide more electron-deficient, which can facilitate oxidative addition in palladium-catalyzed cross-coupling reactions.[2][3]
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered when working with 4-Fluoro-3-iodobenzaldehyde.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. However, optimizing these reactions with a multi-functional substrate like 4-Fluoro-3-iodobenzaldehyde can be challenging.
FAQ 1: My Suzuki-Miyaura coupling reaction is sluggish or failing. What are the likely causes and how can I improve the yield?
Low yields in Suzuki-Miyaura couplings involving 4-Fluoro-3-iodobenzaldehyde often stem from suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
A1: Catalyst System and Ligand Choice are Crucial.
The choice of palladium source and ligand is paramount, especially with an electron-deficient aryl halide.[4]
-
Palladium Precatalyst: While traditional catalysts like Pd(PPh₃)₄ can be effective, modern, well-defined precatalysts such as XPhos Pd G3 or SPhos Pd G3 often provide higher activity and stability.[5] These precatalysts are designed for efficient in-situ generation of the active Pd(0) species.[5]
-
Ligand Selection: Electron-rich and sterically hindered phosphine ligands, like Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos), are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle, particularly with electron-deficient aryl halides.[5][6]
A2: The Role of the Base is More Than Just a Proton Scavenger.
The base plays a critical role in the transmetalation step of the Suzuki-Miyaura reaction.[7][8]
-
Base Strength: For electron-deficient aryl halides, a stronger base is often required to facilitate the formation of the reactive boronate species.[4][5] Consider switching from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[5]
-
Mechanism Insight: The base activates the boronic acid to form a more nucleophilic boronate complex, which then transfers its organic group to the palladium center.[7][8][9]
A3: Solvent and Temperature Optimization.
The reaction medium and temperature significantly impact reaction rates and solubility.
-
Solvent System: Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are standard.[4][5] The water can help dissolve the base and facilitate the formation of the active palladium-hydroxo species.[10]
-
Temperature: Increasing the reaction temperature can overcome activation energy barriers, but be mindful of potential side reactions or decomposition of sensitive functional groups.[5]
Troubleshooting Workflow for a Failing Suzuki-Miyaura Coupling
Caption: A step-by-step troubleshooting guide for Suzuki-Miyaura reactions.
FAQ 2: How can I enhance the reactivity for Sonogashira and Buchwald-Hartwig amination reactions?
A1: Sonogashira Coupling Considerations.
The Sonogashira reaction couples terminal alkynes with aryl halides.[11][12] For 4-fluoro-3-iodobenzaldehyde, the high reactivity of the C-I bond is advantageous.
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[11][13]
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used to deprotonate the terminal alkyne and neutralize the HX byproduct.[11][12]
-
Troubleshooting: If the reaction is slow, ensure rigorous exclusion of oxygen, which can cause homocoupling of the alkyne.[11] Using a slight excess of the alkyne can also drive the reaction to completion.[14]
A2: Buchwald-Hartwig Amination Strategies.
This reaction is a powerful method for forming C-N bonds.[15][16]
-
Ligand is Key: The choice of ligand is critical for successful Buchwald-Hartwig amination.[15][17] Sterically hindered biarylphosphine ligands (e.g., Josiphos, Xantphos) are often effective.[18][19]
-
Base Selection: A strong, non-nucleophilic base is required, with sodium or lithium tert-butoxide being common choices.[20] For substrates with base-sensitive groups, milder bases like Cs₂CO₃ or K₃PO₄ can be used, often requiring higher temperatures.[19]
-
Amine Scope: The reaction is generally applicable to a wide range of primary and secondary amines.[15][18]
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-fluoro-3-iodobenzaldehyde (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[4]
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst).[5]
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 10:1) to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.[5]
-
Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4][5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Part 2: Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing aldehyde group, ortho and para to the fluorine and iodine atoms respectively, can potentially activate the ring for nucleophilic aromatic substitution (SNAr).
FAQ 3: Can I perform a nucleophilic aromatic substitution on the fluorine atom? What conditions would favor this?
A1: Understanding SNAr Reactivity.
SNAr reactions typically require a strong electron-withdrawing group ortho or para to a good leaving group.[21][22] In 4-fluoro-3-iodobenzaldehyde, the aldehyde group is para to the iodine and meta to the fluorine.
-
Leaving Group Ability: In SNAr, fluoride is generally a better leaving group than iodide due to the rate-determining step being the nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond.
-
Activating Group Position: The aldehyde group strongly activates the para position (where iodine is) but has a weaker activating effect on the meta position (where fluorine is).
A2: Promoting SNAr at the Fluorine Position.
While substitution at the iodine is more common via cross-coupling, SNAr at the fluorine is plausible under specific conditions.
-
Strong Nucleophiles: Use strong nucleophiles (e.g., alkoxides, thiolates, or amines) to facilitate the attack.
-
Aprotic Polar Solvents: Solvents like DMSO or DMF are ideal as they can solvate the cation of the nucleophile, increasing its nucleophilicity.
-
Elevated Temperatures: Higher temperatures are often required to overcome the activation energy for substitution at the less-activated meta position.
Reaction Pathway Comparison
Caption: Primary reaction pathways for 4-Fluoro-3-iodobenzaldehyde.
Part 3: Aldehyde Group Reactivity and Protection
FAQ 4: I want to perform a reaction that is incompatible with the aldehyde group. What are my options?
A1: Protecting the Aldehyde.
If the desired reaction conditions are not compatible with the aldehyde (e.g., use of strong bases or nucleophiles that could react at the carbonyl), a protection-deprotection strategy is necessary.
-
Common Protecting Groups: The most common way to protect an aldehyde is to convert it into an acetal or ketal. Reaction with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) forms a stable 1,3-dioxolane ring.
-
Orthogonality: This protecting group is stable to a wide range of conditions used in cross-coupling reactions (bases, organometallics) but is easily removed with aqueous acid.
A2: Alternative Strategies.
Consider the sequence of your synthetic steps. It may be possible to introduce the aldehyde functionality at a later stage in the synthesis, for example, by oxidation of a corresponding benzyl alcohol.
Quantitative Data Summary
| Reaction Type | Key Parameters to Optimize | Common Reagents | Potential Issues |
| Suzuki-Miyaura | Catalyst, Ligand, Base, Solvent, Temperature | Pd precatalysts (XPhos Pd G3), Biarylphosphine ligands, K₃PO₄, Cs₂CO₃, Dioxane/H₂O | Low yield, Protodeboronation, Homocoupling |
| Sonogashira | Pd/Cu catalyst ratio, Base, Exclusion of O₂ | Pd(PPh₃)₂Cl₂, CuI, Triethylamine | Alkyne homocoupling (Glaser coupling), Catalyst deactivation |
| Buchwald-Hartwig | Ligand, Base | Pd₂(dba)₃, Xantphos, NaOtBu, Cs₂CO₃ | Incomplete conversion with hindered amines, Side reactions with base-sensitive groups |
| SNAr | Nucleophile strength, Solvent, Temperature | NaOMe, KSR, R₂NH, DMSO, DMF | Low reactivity at the meta position to the aldehyde, Competing side reactions |
References
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Plata, A., et al. (2019). Base-Controlled Heck, Suzuki, and Sonogashira Reactions Catalyzed by Ligand-Free Platinum or Palladium Single Atom and Sub-Nanometer Clusters. Journal of the American Chemical Society.
- Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction. Retrieved from [Link]
-
Reddit. (2022). Struggling with Suzuki Reaction. Retrieved from [Link]
-
PubMed. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]
- Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Retrieved from [Link]
- Google Patents. (n.d.). Iodination of 4-fluoro-benzaldehyde.
-
Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid.... Retrieved from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-3-iodobenzaldehyde. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. [Link]
- Google Patents. (n.d.). Synthetic method of 3-bromo-4-fluorobenzaldehyde.
-
OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-fluoro-3-iodobenzaldehyde (C7H4FIO). Retrieved from [Link]
Sources
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- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
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- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. scilit.com [scilit.com]
- 9. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
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- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. research.rug.nl [research.rug.nl]
- 18. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chem.libretexts.org [chem.libretexts.org]
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- 22. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
Troubleshooting failed reactions with 4-Fluoro-3-iodobenzaldehyde
Technical Support Center: 4-Fluoro-3-iodobenzaldehyde
Welcome to the technical support center for 4-Fluoro-3-iodobenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate and troubleshoot common synthetic challenges involving this versatile building block. The unique electronic and steric properties conferred by the fluoro, iodo, and aldehyde functionalities make this reagent a powerful tool, particularly in palladium-catalyzed cross-coupling and amination reactions. However, these same features can present specific challenges. This document provides in-depth, experience-driven solutions to common experimental failures.
Part 1: General Considerations & FAQs
This section addresses fundamental questions regarding the handling, stability, and inherent reactivity of 4-Fluoro-3-iodobenzaldehyde.
Q1: What are the key reactivity features of 4-Fluoro-3-iodobenzaldehyde that I should be aware of?
A1: 4-Fluoro-3-iodobenzaldehyde is a trifunctional molecule, and understanding the interplay between its groups is critical for successful reaction design.
-
Carbon-Iodine Bond: The C-I bond is the most reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Its high reactivity compared to C-Br or C-Cl bonds allows for milder reaction conditions. However, it is also more susceptible to side reactions like hydrodehalogenation (reduction).[1]
-
Aldehyde Group: The aldehyde is a versatile handle for transformations like reductive amination, Wittig reactions, and oxidations/reductions. However, it is sensitive to strong bases (risk of Cannizzaro reaction or aldol condensation) and certain nucleophiles, which can complicate one-pot cross-coupling/functionalization sequences.
-
Carbon-Fluorine Bond: The C-F bond is generally stable and unreactive under typical cross-coupling and reductive amination conditions. The electron-withdrawing nature of the fluorine atom influences the reactivity of the adjacent C-I bond and the aromatic ring.
Q2: How should I properly store and handle this reagent for maximum stability?
A2: Proper storage is crucial to prevent degradation. This reagent is a solid that should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).[2] Recommended storage temperatures are typically 2-8°C.[2] Over time, aldehydes can be susceptible to air oxidation to the corresponding carboxylic acid, so minimizing headspace and ensuring a tight seal is important for long-term storage.
Q3: What are the primary safety hazards associated with 4-Fluoro-3-iodobenzaldehyde?
A3: According to its Globally Harmonized System (GHS) classification, 4-Fluoro-3-iodobenzaldehyde is associated with several hazards. It is harmful if swallowed, in contact with skin, or if inhaled.[3] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[2][3][4][5] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This is the most common application for this substrate. Failures in these reactions typically stem from catalyst deactivation, suboptimal reaction parameters, or competing side reactions.
Section 2.1: Suzuki-Miyaura Coupling
Q4: My Suzuki coupling reaction with 4-Fluoro-3-iodobenzaldehyde has stalled or resulted in a very low yield. What are the most likely causes and how do I fix them?
A4: Low or no yield in a Suzuki coupling is a frequent issue that can almost always be traced back to one of four key areas: the catalyst's health, the choice of base, the quality of the reagents, or a competing reaction pathway.
-
Catalyst Inactivation: The active Pd(0) species is highly sensitive to oxygen. If your reaction mixture turns black, it often indicates the precipitation of inactive palladium black.[6]
-
Ineffective Base or Ligand System: The base is not just a proton scavenger; it is critical for activating the boronic acid in the transmetalation step. Its effectiveness is tied to its solubility and strength.
-
Solution: Screen a panel of bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, especially for challenging substrates.[1][7] The choice of solvent is also critical; solvent systems containing water (e.g., Dioxane/H₂O, Toluene/H₂O) often improve the solubility and efficacy of inorganic bases.[7] For ligands, bulky, electron-rich monophosphine ligands like SPhos or XPhos are frequently superior to older ligands like PPh₃ for promoting the desired catalytic cycle.[7][8]
-
-
Poor Reagent Quality: Boronic acids are prone to dehydration to form cyclic boroxine anhydrides, which are less reactive in the catalytic cycle.
-
Solution: Use fresh boronic acid or material that has been stored under anhydrous conditions. Ensure your solvents are anhydrous if the protocol demands it.[7]
-
-
Aldehyde Interference: Under strongly basic conditions, the aldehyde can undergo self-condensation (aldol) or other undesired reactions.
-
Solution: If strong bases are required for the coupling, consider protecting the aldehyde as an acetal prior to the reaction. This group is robust to the basic conditions and can be easily removed with mild acid upon completion of the coupling.
-
Section 2.3: Buchwald-Hartwig Amination
Q8: I am attempting a Buchwald-Hartwig amination, but the reaction is sluggish and incomplete. How can I improve it?
A8: The Buchwald-Hartwig amination is a powerful method for C-N bond formation but is highly dependent on the synergy between the ligand, base, and solvent. [9][10]
-
Ligand is Key: This reaction is defined by its specialized ligands. Early generation ligands are often ineffective.
-
Solution: Use bulky, electron-rich biarylphosphine ligands. For primary and secondary amines, ligands like XPhos, RuPhos, or BrettPhos are state-of-the-art and essential for high reactivity.
-
-
Base Choice is Critical: A strong, non-nucleophilic base is required to deprotonate the amine.
-
Solution: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base. Lithium bis(trimethylsilyl)amide (LiHMDS) is another strong option. Be aware that the aldehyde functionality in your substrate is sensitive to these strong bases.
-
Q9: The strong base required for my Buchwald-Hartwig amination seems to be decomposing my 4-Fluoro-3-iodobenzaldehyde starting material. What can I do?
A9: This is a classic case of functional group incompatibility. The aldehyde is not stable to the harsh conditions required for many modern C-N couplings.
-
Solution 1: Protect the Aldehyde: The most robust solution is to protect the aldehyde group before the amination. Converting it to a diethyl or ethylene glycol acetal is a simple procedure. The acetal is completely stable to the strong bases used in the Buchwald-Hartwig reaction. After the C-N bond is formed, the aldehyde can be regenerated by treatment with mild aqueous acid (e.g., 1M HCl in THF).
-
Solution 2: Condition Screening: It may be possible to find a milder set of conditions. Weaker bases like K₃PO₄ or Cs₂CO₃ can sometimes effect the transformation, albeit at higher temperatures and with a highly active catalyst system. This approach requires significant optimization and may not be broadly applicable.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Fluoro-3-iodobenzaldehyde | 227609-88-3 [sigmaaldrich.com]
- 3. 4-Fluoro-3-iodobenzaldehyde | C7H4FIO | CID 10308073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 1003709-57-6 Cas No. | 3-Fluoro-4-iodobenzaldehyde | Apollo [store.apolloscientific.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
Technical Support Center: Purification of 4-Fluoro-3-iodobenzaldehyde
Welcome to the technical support center for 4-Fluoro-3-iodobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 4-Fluoro-3-iodobenzaldehyde, ensuring the high purity required for downstream applications.
Introduction: The Importance of Purity
4-Fluoro-3-iodobenzaldehyde is a key building block in the synthesis of a variety of pharmaceutical compounds. The presence of impurities can have a significant impact on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust purification and accurate purity assessment are critical steps in any synthetic workflow involving this compound. This guide provides practical, field-proven advice to help you navigate the challenges of obtaining high-purity 4-Fluoro-3-iodobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in crude 4-Fluoro-3-iodobenzaldehyde?
A1: The impurity profile of your crude 4-Fluoro-3-iodobenzaldehyde will largely depend on the synthetic route used. The two most common routes are:
-
Direct iodination of 4-fluorobenzaldehyde: This method may result in unreacted starting material (4-fluorobenzaldehyde) and potentially di-iodinated species as impurities.[1][2]
-
Oxidation of 4-fluoro-3-iodotoluene: This route can introduce impurities such as the starting material (4-fluoro-3-iodotoluene), the intermediate 4-fluoro-3-iodobenzyl bromide, and over-oxidized product, 4-fluoro-3-iodobenzoic acid.[3]
In addition, as with many aldehydes, oxidation to the corresponding carboxylic acid (4-fluoro-3-iodobenzoic acid) can occur upon prolonged exposure to air.
Q2: My purified 4-Fluoro-3-iodobenzaldehyde is a solid, but it sometimes appears as an oil. Why does this happen?
A2: This phenomenon, known as "oiling out," is a common issue in recrystallization, particularly for compounds with relatively low melting points or when significant impurities are present.[4][5] Oiling out occurs when the solute comes out of the supersaturated solution at a temperature above its melting point. To resolve this, you can try adding a little more of the crystallization solvent to lower the saturation point, and ensure a slower cooling rate to allow for proper crystal lattice formation.
Q3: What are the best practices for storing purified 4-Fluoro-3-iodobenzaldehyde to maintain its purity?
A3: Halogenated aromatic aldehydes can be susceptible to degradation over time. To maintain the purity of 4-Fluoro-3-iodobenzaldehyde, it is recommended to store it in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place, preferably refrigerated (2-8°C). This will minimize oxidation to the corresponding benzoic acid and other potential degradation pathways.
Q4: Can I use ¹H NMR to assess the purity of my 4-Fluoro-3-iodobenzaldehyde?
A4: Yes, ¹H NMR is a powerful tool for assessing the purity of your compound. The aldehyde proton of 4-Fluoro-3-iodobenzaldehyde has a characteristic chemical shift in the downfield region of the spectrum (around 9-10 ppm), which is typically well-resolved from other aromatic and aliphatic protons. By integrating the aldehyde proton signal and comparing it to the integrals of impurity peaks, you can obtain a quantitative measure of purity. For more complex mixtures, 2D NMR techniques can be employed for more detailed structural elucidation of impurities.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification and analysis of 4-Fluoro-3-iodobenzaldehyde.
Recrystallization Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. [5] 2. The solution is supersaturated. | 1. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and re-cool. 2. Induce crystallization: Scratch the inside of the flask with a glass rod just below the solvent line or add a seed crystal of pure 4-Fluoro-3-iodobenzaldehyde. |
| The compound "oils out" instead of crystallizing. | 1. The solution is cooling too rapidly. 2. High concentration of impurities. 3. The boiling point of the solvent is higher than the melting point of the compound. | 1. Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. 2. Use a different solvent system: Experiment with a solvent in which the compound is less soluble, or try a two-solvent system (e.g., a good solvent and a poor solvent). |
| Low recovery of purified product. | 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used for washing the crystals. | 1. Ensure the solution is thoroughly cooled: Use an ice-salt bath for maximum crystallization. 2. Minimize washing solvent: Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Poor separation of the product from impurities. | 1. Inappropriate solvent system (eluent). 2. Column overloading. 3. The compound is degrading on the silica gel. | 1. Optimize the eluent: Use TLC to find a solvent system that gives good separation (aim for an Rf of 0.2-0.4 for the product). A gradient of ethyl acetate in hexanes is a good starting point. 2. Reduce the amount of crude material loaded. 3. Deactivate the silica gel: Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize acidic sites on the silica. |
| The product is not eluting from the column. | 1. The eluent is not polar enough. 2. The compound is irreversibly adsorbed onto the silica gel. | 1. Gradually increase the polarity of the eluent. 2. Consider an alternative stationary phase: Alumina (neutral or basic) can be a good alternative for compounds that are sensitive to acidic silica gel. |
| The compound elutes too quickly (with the solvent front). | 1. The eluent is too polar. | 1. Start with a less polar solvent system. |
Experimental Protocols
The following protocols are provided as a starting point for the purification and analysis of 4-Fluoro-3-iodobenzaldehyde. Optimization may be required based on your specific crude material and available instrumentation.
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline for the purification of 4-Fluoro-3-iodobenzaldehyde using silica gel chromatography.
Materials:
-
Crude 4-Fluoro-3-iodobenzaldehyde
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel with UV254 indicator)
-
Glass chromatography column
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Collection tubes
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude material in ethyl acetate and spot it on a TLC plate. Develop the plate using a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v). Visualize the spots under UV light to determine an appropriate eluent system that provides good separation of the product from impurities.
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Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexanes or 95:5 hexanes:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve the crude 4-Fluoro-3-iodobenzaldehyde in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica bed.
-
Elution: Begin eluting the column with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the desired compound down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-Fluoro-3-iodobenzaldehyde.
Protocol 2: Purity Assessment by HPLC
This protocol outlines a general reverse-phase HPLC method for assessing the purity of 4-Fluoro-3-iodobenzaldehyde.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Standard HPLC with UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid |
| Gradient | Start with 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Sample Preparation: Prepare a stock solution of the purified 4-Fluoro-3-iodobenzaldehyde in acetonitrile or methanol at a concentration of approximately 1 mg/mL.
-
Injection: Inject the sample onto the HPLC system.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the sample based on the area percentage of the main peak relative to the total area of all peaks.
Visualizations
Purification Workflow Diagram
Caption: A generalized workflow for the purification and analysis of 4-Fluoro-3-iodobenzaldehyde.
Impurity Source and Removal Logic
Sources
- 1. US20140107094A1 - METHYLENE LINKED QUINOLINYL MODULATORS OF RORyt - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP1612204A1 - Hydrazone derivative - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. benchchem.com [benchchem.com]
Stability issues of 4-Fluoro-3-iodobenzaldehyde under reaction conditions
Welcome to the dedicated technical support center for 4-Fluoro-3-iodobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability and reactivity challenges encountered during experimental work. Our goal is to provide you with the expertise and practical insights necessary to ensure the success and integrity of your reactions.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the use of 4-fluoro-3-iodobenzaldehyde, offering potential causes and actionable solutions to maintain the stability and desired reactivity of the compound.
| Problem Encountered | Potential Cause(s) | Recommended Solutions & Preventative Measures |
| Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) | 1. Dehalogenation (Iodine Loss): The C-I bond can be susceptible to reduction, leading to the formation of 4-fluorobenzaldehyde. This can be promoted by certain reaction conditions, particularly with some bases and additives.[1][2][3] 2. Catalyst Poisoning: Although less common with aryl iodides, impurities in the starting material or reagents can deactivate the palladium catalyst.[4] 3. Aldehyde Reactivity: The aldehyde group might interfere with the catalytic cycle or react with the organometallic partner. | 1. Optimize Reaction Conditions: - Use milder bases (e.g., K₂CO₃, Cs₂CO₃ instead of stronger bases like NaOH or KOtBu). - Screen different palladium catalysts and ligands; sometimes a less electron-rich ligand can disfavor dehalogenation. - Keep reaction temperatures as low as possible while ensuring a reasonable reaction rate. 2. Use High-Purity Reagents: Ensure 4-fluoro-3-iodobenzaldehyde and other reagents are free from impurities that could act as catalyst poisons. 3. Protect the Aldehyde: If aldehyde interference is suspected, consider protecting it as an acetal, performing the cross-coupling, and then deprotecting. |
| Reaction Mixture Turns Dark Brown/Black with Strong Bases (e.g., NaOH, KOtBu) | 1. Cannizzaro Reaction: As an aldehyde lacking α-hydrogens, 4-fluoro-3-iodobenzaldehyde can undergo disproportionation in the presence of a strong base to form the corresponding carboxylic acid and alcohol (4-fluoro-3-iodobenzoic acid and (4-fluoro-3-iodophenyl)methanol).[5] 2. Decomposition: Aryl iodides can be unstable under strongly basic conditions, potentially leading to decomposition and the formation of colored byproducts.[1][2] | 1. Avoid Strong Bases: Whenever possible, opt for milder bases in your reaction design. 2. Temperature Control: If a strong base is necessary, perform the reaction at low temperatures (e.g., 0 °C or below) to minimize the rate of the Cannizzaro reaction and other decomposition pathways. 3. Crossed Aldol/Claisen-Schmidt Considerations: In reactions with enolizable ketones, the primary concern is the self-condensation of the ketone partner, not the benzaldehyde.[5][6] |
| Formation of 4-Fluorobenzaldehyde as a Major Byproduct | Reductive Dehalogenation: The iodine atom can be cleaved and replaced by a hydrogen atom. This can occur under various conditions: - Catalytic Hydrogenation: If reducing another functional group in the molecule. - Certain Basic Conditions: Especially with a hydrogen source present.[7] - During some Pd-catalyzed reactions. | - Choose Selective Reducing Agents: For reductions elsewhere in the molecule, use chemoselective reagents that do not affect aryl iodides. - Careful Base Selection: Be mindful of the base and solvent system to avoid creating conditions conducive to dehalogenation. |
| Product Decomposition During Silica Gel Chromatography | Acidic Nature of Silica Gel: Standard silica gel is slightly acidic and can promote the decomposition of sensitive aldehydes or cause acetal formation if alcohol-containing eluents are used.[8][9][10] | - Neutralize the Silica Gel: Prepare a slurry of silica gel with a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1% in the eluent) before packing the column.[8] - Use Alternative Stationary Phases: Consider using neutral or basic alumina for purification if the compound is particularly acid-sensitive. - Avoid Reactive Solvents: Do not use methanol or ethanol as eluents if you suspect acetal formation is an issue. |
| Incomplete or Failed Reductive Amination | 1. Inefficient Imine Formation: The initial condensation between the aldehyde and the amine to form the imine may be slow or unfavorable. 2. Reduction of the Aldehyde: The reducing agent may preferentially reduce the starting aldehyde to the corresponding alcohol before imine formation and reduction can occur. 3. Acidic Impurities: The presence of 4-fluoro-3-iodobenzoic acid (from oxidation of the aldehyde) can interfere with the reaction, especially if the imine formation is pH-sensitive.[11] | 1. Promote Imine Formation: - Add a catalytic amount of a mild acid like acetic acid. - Use a dehydrating agent such as molecular sieves to remove water and drive the equilibrium towards the imine.[12] 2. Use a pH-Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they are more effective at reducing the protonated imine than the starting aldehyde.[13][14] 3. Purify the Aldehyde: If acidic impurities are suspected, purify the 4-fluoro-3-iodobenzaldehyde before use. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 4-fluoro-3-iodobenzaldehyde?
A1: To ensure long-term stability, 4-fluoro-3-iodobenzaldehyde should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place. Recommended storage temperatures are typically between 2-8 °C. Exposure to light, air, and moisture should be minimized to prevent oxidation to the corresponding carboxylic acid and potential photodegradation of the carbon-iodine bond.
Q2: My batch of 4-fluoro-3-iodobenzaldehyde has a yellowish tint. Is it still usable?
A2: A yellowish tint may indicate the presence of impurities, most commonly the oxidation product, 4-fluoro-3-iodobenzoic acid, or other degradation products.[11] For sensitive reactions, it is advisable to purify the aldehyde before use. A simple purification can often be achieved by dissolving the compound in a suitable organic solvent (e.g., diethyl ether) and washing with a mild aqueous base (e.g., 5% sodium bicarbonate solution) to remove the acidic impurity, followed by drying and removal of the solvent.
Q3: Is 4-fluoro-3-iodobenzaldehyde susceptible to photodegradation?
A3: Yes, aryl iodides are known to be sensitive to light. The carbon-iodine bond can undergo homolytic cleavage upon exposure to UV light, which can lead to the formation of radical species and subsequent decomposition or unwanted side reactions.[15] It is crucial to protect reactions involving this compound from direct light, for example, by wrapping the reaction vessel in aluminum foil.
Q4: Can I use strong reducing agents like LiAlH₄ with 4-fluoro-3-iodobenzaldehyde?
A4: While strong reducing agents like lithium aluminum hydride (LiAlH₄) will effectively reduce the aldehyde to the corresponding alcohol, they may also lead to reductive cleavage of the carbon-iodine and carbon-fluorine bonds. For the selective reduction of the aldehyde to the alcohol, a milder reagent such as sodium borohydride (NaBH₄) is recommended. Perform the reaction at low temperatures (e.g., 0 °C) in a protic solvent like methanol or ethanol for best results.
Q5: What are the expected ¹H NMR chemical shifts for the aldehyde proton and any common impurities?
A5: The aldehyde proton of 4-fluoro-3-iodobenzaldehyde typically appears as a singlet in the range of δ 9.9-10.1 ppm. A common impurity, 4-fluoro-3-iodobenzoic acid, will show a broad singlet for the carboxylic acid proton, typically above δ 11 ppm. The corresponding alcohol, (4-fluoro-3-iodophenyl)methanol, would show a benzylic CH₂ signal around δ 4.7 ppm. Traces of 4-fluorobenzaldehyde (from dehalogenation) would have an aldehyde proton signal at a similar chemical shift.
Experimental Protocols & Visual Guides
Protocol 1: Purification of 4-Fluoro-3-iodobenzaldehyde by Acid-Base Extraction
This protocol is designed to remove the common impurity, 4-fluoro-3-iodobenzoic acid.
-
Dissolution: Dissolve the impure 4-fluoro-3-iodobenzaldehyde in diethyl ether (approx. 10 mL per gram of aldehyde).
-
Washing: Transfer the solution to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate (2 x 10 mL per gram of aldehyde). Gently swirl the funnel to avoid emulsion formation. Vent frequently.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x 10 mL per gram of aldehyde).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified aldehyde.
-
Verification: Confirm the purity of the product by ¹H NMR or TLC analysis.
Diagram 1: Troubleshooting Workflow for Palladium-Catalyzed Cross-Coupling Reactions
Caption: Decision tree for troubleshooting low yields in cross-coupling reactions.
Diagram 2: Potential Side Reactions of 4-Fluoro-3-iodobenzaldehyde
Caption: Common degradation and side reaction pathways.
References
-
Niu, Y.-J., et al. (2019). Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition-Metal-Free Basic Conditions. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. ResearchGate. Available at: [Link]
-
ChemRxiv. (2024). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. Available at: [Link]
-
ResearchGate. (n.d.). Hydrodehalogenation of aryl iodides and bromides. ResearchGate. Available at: [Link]
-
Filo. (2025). Why does aromatic aldehyde stay at last?. Filo. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. Available at: [Link]
-
Magritek. (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Magritek. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. ResearchGate. Available at: [Link]
-
Reddit. (2025). What's wrong with my reductive amination? I barely got any product. Reddit. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
ResearchGate. (n.d.). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Fluorobenzaldehyde. Wikipedia. Available at: [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). Production of 4-fluorobenzaldehyde. Google Patents.
-
ResearchGate. (n.d.). Iodine-catalyzed acetalization of benzaldehyde reaction. ResearchGate. Available at: [Link]
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Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). Reddit. Available at: [Link]
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AOBChem USA. (n.d.). 4-Fluoro-3-iodobenzaldehyde. AOBChem USA. Available at: [Link]
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PubChem. (n.d.). 4-Fluoro-3-iodobenzaldehyde. PubChem. Available at: [Link]
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National Institutes of Health. (n.d.). Recent Advances in Iodine-Mediated Radical Reactions. PubMed Central. Available at: [Link]
-
ACS Publications. (n.d.). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Potassium Permanganate Oxidation of Organic Compounds. ResearchGate. Available at: [Link]
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ACS Publications. (2025). Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. ACS Publications. Available at: [Link]
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Semantic Scholar. (n.d.). Oxidation of Benzaldehyde and Substituted. Semantic Scholar. Available at: [Link]
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WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. Available at: [Link]
-
PubMed. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. PubMed. Available at: [Link]
-
Quora. (2020). Which is more reactive towards nucleophilic substitution reaction among methyl benzaldehyde, aminobenzaldehylde and salicyldehyde?. Quora. Available at: [Link]
-
Science.gov. (n.d.). potassium permanganate oxidation. Science.gov. Available at: [Link]
-
RSC Publishing. (2021). Suzuki–Miyaura cross-coupling of esters by selective O–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(μ-Cl)Cl]2 precatalysts: catalyst evaluation and mechanism. Catalysis Science & Technology. Available at: [Link]
-
ResearchGate. (n.d.). Organic Solvent Controlling the Oxidativity of Potassium Permanganate. ResearchGate. Available at: [Link]
-
YouTube. (2021). Potassium Permanganate Oxidation. YouTube. Available at: [Link]
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Technical Support Center: Catalyst Poisoning in 4-Fluoro-3-iodobenzaldehyde Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning in palladium-catalyzed cross-coupling reactions involving 4-Fluoro-3-iodobenzaldehyde. This key intermediate is frequently used in complex syntheses where catalyst efficiency is paramount. Understanding and mitigating catalyst deactivation is critical for achieving high yields, reproducibility, and purity.
Frequently Asked Questions (FAQs)
Q1: What are the first signs of catalyst poisoning in my reaction?
The most common indicators of catalyst poisoning or deactivation include:
-
Low or Stalled Conversion: The reaction fails to proceed to completion, even with extended reaction times or increased temperature.
-
Inconsistent Results: Seemingly identical reaction setups yield dramatically different outcomes.
-
Formation of Side Products: An increase in byproducts such as dehalogenated starting material or homocoupling of coupling partners.
-
Color Change: The reaction mixture may turn black or form a precipitate, often indicating the formation of inactive palladium black.
Q2: Why are reactions with 4-Fluoro-3-iodobenzaldehyde particularly sensitive to catalyst issues?
While a versatile substrate, its reactivity profile in cross-coupling reactions like Suzuki, Heck, and Sonogashira can be challenging.[1][2] The electron-withdrawing nature of the aldehyde and fluorine groups influences the oxidative addition step. More importantly, impurities in the starting material or other reagents can act as potent catalyst poisons, and the success of the reaction is highly dependent on a stable and active catalyst throughout the catalytic cycle.
Q3: Which palladium catalysts are generally recommended for cross-coupling with this substrate?
For challenging aryl halides, the choice of ligand is often more critical than the palladium precursor.[3] Standard catalysts like Pd(PPh₃)₄ may be insufficient. Modern catalyst systems utilizing bulky, electron-rich phosphine ligands (e.g., Buchwald biaryl phosphine ligands like SPhos and XPhos) or N-Heterocyclic Carbene (NHC) ligands are often required to promote efficient oxidative addition and resist deactivation pathways.[3][4]
Troubleshooting Guide: From Diagnosis to Solution
This section addresses specific experimental issues in a detailed question-and-answer format, providing both the underlying cause and actionable protocols.
Issue 1: Critically Low or No Product Yield
Q: My cross-coupling reaction with 4-Fluoro-3-iodobenzaldehyde has stalled at <10% conversion. I suspect catalyst poisoning. What are the likely causes and how can I fix this?
A: Stalled reactions are a classic symptom of rapid catalyst deactivation. The primary culprits are often impurities that irreversibly bind to the palladium center, or conditions that promote the degradation of the catalyst complex.
Potential Cause A: Poisoning by Sulfur-Containing Impurities
Sulfur compounds are notorious poisons for palladium catalysts.[5] Even trace amounts can lead to severe catalyst deactivation by strongly binding to the palladium surface, blocking active sites.[6][7] These impurities can originate from starting materials, reagents, or solvents.
-
Mechanism of Poisoning: The sulfur atom acts as a strong Lewis base, forming a stable coordinate bond with the soft Lewis acidic palladium center. This interaction can alter the electronic properties of the catalyst or completely block the substrate's access to the metal.[6]
dot
Caption: Irreversible binding of a sulfur impurity to the active Pd(0) catalyst.
-
Troubleshooting Protocol: Reagent Purity Check
-
Starting Material Analysis: If possible, analyze your 4-Fluoro-3-iodobenzaldehyde and coupling partner by a sensitive technique (e.g., GC-MS with a sulfur detector) to screen for sulfur-containing impurities.
-
Purification: If impurities are suspected, purify the starting material. Recrystallization or column chromatography can be effective.
-
High-Purity Reagents: Source reagents and solvents from reputable suppliers known for high purity. Use anhydrous solvents specifically designated for synthesis.
-
Potential Cause B: Ligand Degradation
Phosphine ligands, especially simple ones like triphenylphosphine (PPh₃), are susceptible to oxidation to the corresponding phosphine oxide.[8] This oxidation depletes the active ligand, leading to the formation of unstable, ligandless palladium species that quickly aggregate into inactive palladium black.
-
Troubleshooting Protocol: Atmosphere and Ligand Choice
-
Ensure Inert Atmosphere: The most critical step is the rigorous exclusion of oxygen. Use a well-sealed Schlenk line or glovebox.[3]
-
Degas Solvents: Thoroughly degas all solvents by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[9][10]
-
Select Robust Ligands: Switch to bulky, electron-rich biaryl phosphine ligands (see table below). These ligands are often more resistant to oxidation and form more stable complexes with palladium, protecting it from aggregation.[4]
-
| Ligand Class | Examples | Key Advantages | Considerations |
| Buchwald Biaryl Phosphines | SPhos, XPhos, RuPhos | High activity for challenging substrates, promote fast oxidative addition, sterically protecting.[3] | Higher cost, air-sensitive. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, form very stable Pd complexes, resistant to oxidation. | May require specific pre-catalysts for optimal performance. |
| Traditional Phosphines | PPh₃, P(t-Bu)₃ | Readily available, well-understood. | Prone to oxidation, may be ineffective for difficult couplings. |
| Caption: Catalyst & Ligand Selection Guide for Challenging Couplings. |
Issue 2: Significant Formation of Side Products
Q: My reaction is messy. I'm observing significant dehalogenation of my starting material and homocoupling of my boronic acid partner. Is this related to catalyst health?
A: Yes, the profile of side products often provides clues about the state of the catalyst and the reaction environment. These pathways compete with the desired cross-coupling cycle and are often exacerbated by suboptimal conditions or catalyst deactivation.
Potential Cause: Dehalogenation and Protodeboronation
The formation of dehalogenated 4-fluorobenzaldehyde or the protonated version of your coupling partner (protodeboronation) points to the presence of a hydride source and/or excess moisture.[9] This can be accelerated by certain bases or impurities in the solvent.
-
Troubleshooting Protocol: Anhydrous Conditions and Base Selection
-
Dry Reagents and Solvents: Ensure all reagents are anhydrous. Dry solvents over molecular sieves if necessary. While a small amount of water can sometimes be beneficial in Suzuki couplings, excess water promotes protodeboronation.[3]
-
Optimize the Base: Strong bases like hydroxides can accelerate protodeboronation. Consider switching to a non-hydroxide base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3] Ensure the base is a fine, dry powder.
-
Inert Atmosphere: As with low yield issues, a strict inert atmosphere is crucial to prevent side reactions that can be initiated by oxygen.[9]
-
dot
Caption: A logical workflow for troubleshooting common cross-coupling issues.
Preventative Measures: A Proactive Approach
Q: How can I design my experiments to minimize the risk of catalyst poisoning from the start?
A: A proactive approach focusing on reagent quality and robust reaction design is the most effective strategy.
-
Reagent Qualification:
-
Source Material: Be aware of the synthesis route of your 4-Fluoro-3-iodobenzaldehyde. Different routes can introduce different impurities.[11][12] Whenever possible, use material with a specified purity of >97%.
-
Solvent Purity: Use only high-purity, anhydrous, and degassed solvents. Ethereal solvents like THF and dioxane should be checked for peroxides.[9]
-
-
Robust Catalyst System Selection:
-
For this substrate, it is wise to start with a more advanced catalyst system rather than trying to optimize a failing one based on traditional ligands. The use of pre-formed catalysts or pre-catalysts designed for rapid generation of the active Pd(0) species can also improve consistency.[8]
-
-
Meticulous Experimental Technique:
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere to remove adsorbed moisture.
-
Inert Gas Flow: Maintain a positive pressure of high-purity argon or nitrogen throughout the entire setup and reaction time.
-
Summary of Troubleshooting Strategies
| Symptom | Potential Cause(s) | Primary Solution(s) |
| Low / No Yield | Sulfur/impurity poisoning, ligand oxidation, inactive catalyst formation. | Purify reagents, switch to robust ligands (e.g., SPhos), ensure rigorous inert atmosphere. |
| Dehalogenation | Moisture, hydride impurities from reagents/solvents. | Use anhydrous conditions, optimize base (e.g., K₃PO₄), ensure proper degassing. |
| Homocoupling | Presence of oxygen, suboptimal base/solvent choice. | Improve degassing technique, screen alternative bases and solvents. |
| Inconsistent Results | Trace contaminants, minor atmospheric leaks, variable reagent quality. | Standardize reagent sourcing and purification, re-verify inert atmosphere setup, use a stable pre-catalyst. |
References
- Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides.
- BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
- ResearchGate. (2025). Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds.
- National Institutes of Health (NIH). (n.d.). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions.
- Journal of the Chemical Society, Faraday Transactions. (1995). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.
- Semantic Scholar. (n.d.). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.
- Organic Chemistry Frontiers (RSC Publishing). (2025).
- Journal of the American Chemical Society. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System.
- BenchChem. (2025). A Comparative Guide to Catalysts in 4-Fluorobenzaldehyde Reactions for Researchers and Drug Development Professionals.
- ResearchGate. (n.d.). Palladium complexes containing diphosphine and sulfonated phosphine ligands for C-C bond forming reactions.
- BenchChem. (2025).
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- PubMed. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system.
- BenchChem. (2025). Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles.
- Google Patents. (n.d.).
- ResearchGate. (n.d.).
- ChemicalBook. (n.d.). 4-FLUORO-3-IODOBENZALDEHYDE synthesis.
- RSC Publishing. (2024). Synthesis and catalytic properties of palladium(II) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues.
- ResearchGate. (2025). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System | Request PDF.
- AOBChem USA. (n.d.). 4-Fluoro-3-iodobenzaldehyde.
- Gessner Group. (n.d.).
- Gessner Group. (n.d.).
- Research at TUS. (2015). Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex.
- New Journal of Chemistry (RSC Publishing). (n.d.). Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex.
- Sigma-Aldrich. (n.d.). 4-Fluoro-3-iodobenzaldehyde | 227609-88-3.
- ResearchGate. (n.d.). Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents under.
- ResearchGate. (2025). Sunlight promoted palladium catalysed Mizoroki–Heck, Suzuki–Miyaura and Sonogashira reactions | Request PDF.
- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
- ResearchGate. (2025). Heck, Suzuki and Sonogashira Cross-Coupling Reactions Using ppm Level of SBA-16 Supported Pd-Complex.
- PubChem. (n.d.). 4-Fluoro-3-iodobenzaldehyde | C7H4FIO | CID 10308073.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Cross coupling reactions of organozinc iodides with solid-supported electrophiles: synthesis of 4-substituted benzoic and 3-substituted (E)- and (Z)-propenoic acids and amides.
- ChemicalBook. (2025).
Sources
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- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
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- 12. 4-FLUORO-3-IODOBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: A Guide to Solvent Effects on the Reactivity of 4-Fluoro-3-iodobenzaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4-Fluoro-3-iodobenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile bifunctional building block. Here, we address common challenges and frequently asked questions, with a specific focus on how solvent selection critically influences reaction outcomes. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design and troubleshooting efforts.
General FAQs & Reagent Handling
This section covers foundational knowledge about 4-Fluoro-3-iodobenzaldehyde, including its properties and proper handling, which are prerequisites for successful experimentation.
Q1: What are the key physicochemical properties of 4-Fluoro-3-iodobenzaldehyde?
A1: Understanding the fundamental properties of your starting material is crucial for predicting its behavior in different reaction media. Key properties are summarized below.
Table 1: Physicochemical Properties of 4-Fluoro-3-iodobenzaldehyde
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₇H₄FIO | [1] |
| Molecular Weight | 250.01 g/mol | [1] |
| CAS Number | 227609-88-3 | [1][2] |
| Appearance | Solid |
| Storage Temperature | 2-8°C, inert atmosphere, keep in dark place | |
Q2: How should I handle and store 4-Fluoro-3-iodobenzaldehyde safely?
A2: Proper handling is essential for both safety and experimental integrity. This compound is classified with several hazards.[1] It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[1][3] It may also cause respiratory irritation.[1][3] Therefore, always handle this reagent in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. For storage, keep the container tightly sealed in a cool, dark, and dry place under an inert atmosphere to prevent degradation.
Q3: My 4-Fluoro-3-iodobenzaldehyde is not dissolving in the reaction solvent. What are the best practices for solvent selection based on solubility?
A3: Solubility is a primary factor for a successful homogeneous reaction. Inadequate solubility can lead to poor reaction rates and reproducibility issues. 4-Fluoro-3-iodobenzaldehyde, being a polar molecule, exhibits varying solubility in common organic solvents. While comprehensive quantitative data is scarce, qualitative solubility follows the "like dissolves like" principle. Polar aprotic solvents are generally a good starting point.
Table 2: Solubility and Application Guide for 4-Fluoro-3-iodobenzaldehyde
| Solvent | Type | Polarity | Boiling Point (°C) | Common Applications & Notes |
|---|---|---|---|---|
| Toluene | Nonpolar | Low | 111 | Good for Sonogashira couplings where polar solvents might inhibit the catalyst.[4] |
| 1,4-Dioxane | Ethereal | Low | 101 | Often used in Suzuki couplings, sometimes with water as a co-solvent.[5] |
| Tetrahydrofuran (THF) | Ethereal | Moderate | 66 | A versatile solvent for many cross-coupling reactions; often used in biphasic systems with water.[6] |
| Acetonitrile (MeCN) | Polar Aprotic | High | 82 | Can influence selectivity in cross-coupling reactions; its role can be complex and not solely dependent on polarity.[7][8][9] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | 153 | Excellent for dissolving organic compounds and inorganic salts, making it a common choice for Suzuki and Sonogashira reactions. Its high boiling point can increase reaction rates.[4][5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | 189 | A highly polar solvent that can accelerate SNAr reactions and some cross-couplings. Its high boiling point is a key feature. |
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond in 4-fluoro-3-iodobenzaldehyde is the primary site for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the C-F bond. Solvent choice is paramount in these transformations, as it influences catalyst stability, reactivity, and even selectivity.[5][10]
Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura reaction is showing low or no conversion. How can solvent choice be the culprit?
A: This is a common issue that can often be traced back to the solvent system. Here are the primary causes and solutions:
-
Poor Solubility of Reagents: If your boronic acid or base (e.g., K₂CO₃, Cs₂CO₃) has poor solubility, the reaction will be sluggish.
-
Solution: Switch to a more effective solvent system. A mixture of an organic solvent with water (e.g., THF/water, Dioxane/water) is often effective as it helps dissolve both the organic substrate and the inorganic base, facilitating the crucial transmetalation step.[6] For anhydrous conditions, polar aprotic solvents like DMF can dissolve a wider range of reagents.[5]
-
-
Inefficient Catalyst Activation/Stability: The solvent can play a direct role in the catalytic cycle. It can stabilize the active Pd(0) species and influence the rates of oxidative addition and reductive elimination.[6]
-
Solution: The optimal solvent can depend on the palladium catalyst used. For instance, less polar solvents like toluene or 1,4-dioxane are often paired with Pd(PPh₃)₄, while polar aprotic solvents like DMF can be beneficial for other catalyst systems.[5] Experimenting with different solvent classes is key.
-
-
Low Reaction Temperature: If the reaction is slow, the boiling point of the solvent limits the achievable temperature.
-
Solution: If thermal energy is required, switch to a higher-boiling point solvent such as DMF (153 °C) or DMSO (189 °C) to drive the reaction to completion.
-
-
To a clean, dry flask under an inert atmosphere (Argon or Nitrogen), add 4-fluoro-3-iodobenzaldehyde (1.0 eq), the desired boronic acid (1.1-1.5 eq), and a base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.
-
Add the degassed solvent (e.g., a 3:1 mixture of 1,4-Dioxane/Water). The total concentration should be appropriate for the scale (typically 0.1-0.5 M).
-
Heat the reaction mixture (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Suzuki-Miyaura cycle showing key solvent roles.
Sonogashira Coupling
Q: My Sonogashira coupling reaction is giving a low yield, and I see significant homocoupling of my alkyne. What's going wrong?
A: These are classic Sonogashira problems where the solvent is a primary suspect.
-
Low Yield / Reaction Stalled: The choice between polar and nonpolar solvents can be critical and sometimes counterintuitive.
-
Cause & Solution: While polar aprotic solvents like DMF can be effective by enhancing reaction rates and solubility, they can also coordinate to the palladium center and displace essential ligands, thereby slowing the reaction.[4] In such cases, a less coordinating solvent like toluene might give a better yield.[4] Conversely, for some catalyst systems, polar aprotic solvents like DMSO or MeCN provide the best conversions.[11] Screening a small set of diverse solvents is the most effective strategy.
-
-
Alkyne Homocoupling (Glaser Product): The formation of a dimer of your terminal alkyne is a common side reaction.
-
Cause & Solution: This side reaction is typically promoted by the presence of oxygen. While it's not directly a solvent property, the solvent is the primary carrier of dissolved oxygen. Ensure your solvents are rigorously degassed before use (e.g., by sparging with argon or nitrogen for 15-30 minutes, or by freeze-pump-thaw cycles).[12]
-
-
In a Schlenk flask under an inert atmosphere, dissolve 4-fluoro-3-iodobenzaldehyde (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a ligand if needed (e.g., PPh₃).
-
Add the degassed solvent (e.g., THF or DMF).[12]
-
Add the amine base (e.g., triethylamine or diisopropylamine, 2-3 eq), followed by the terminal alkyne (1.1-1.5 eq) via syringe.[12]
-
Stir the reaction at room temperature or heat as necessary (e.g., 40-65 °C), monitoring by TLC.[12]
-
Upon completion, dilute with a solvent like ethyl acetate and filter through a pad of celite to remove palladium salts.[12]
-
Wash the filtrate sequentially with water and brine, then dry over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify via column chromatography.
Caption: Sonogashira cycle highlighting the dual role of solvents.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
Q: I am trying to perform an SNAr reaction on the C-F bond. The reaction is very slow. How can the solvent help?
A: For an SNAr reaction, which proceeds through a negatively charged intermediate (Meisenheimer complex), the solvent's role is profoundly different from that in cross-coupling reactions.
-
Cause: The rate of an SNAr reaction is highly dependent on the nucleophilicity of the attacking species and the stability of the charged intermediate. Protic solvents (e.g., water, ethanol, methanol) can form strong hydrogen bonds with the nucleophile, creating a "solvent cage" around it.[13] This caging effect drastically reduces the nucleophile's reactivity and slows the reaction down.[13]
-
Solution: Use a polar aprotic solvent such as DMSO, DMF, or acetonitrile.[13] These solvents are polar enough to dissolve the nucleophile and stabilize the charged Meisenheimer complex, but they lack acidic protons and therefore do not form strong hydrogen bonds with the nucleophile.[13] This leaves the nucleophile "naked" and highly reactive, significantly accelerating the SNAr reaction. The rate can increase by several orders of magnitude when switching from a protic to a polar aprotic solvent.[13]
General Troubleshooting Workflow
When a reaction involving 4-fluoro-3-iodobenzaldehyde fails, a systematic approach is necessary. The following flowchart provides a logical path for troubleshooting.
Caption: A systematic workflow for troubleshooting failed reactions.
References
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry (RSC) Publishing.
- Solvent effects in palladium catalysed cross-coupling reactions | Request PDF.
- Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science (RSC Publishing).
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
- Nucleophilicity in aprotic vs protic solvents? Reddit.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry Europe.
- Nucleophilicity (Protic vs. Aprotic solvents). Reddit.
- Nucleophilicity and Solvents - Protic and Aprotic. YouTube.
- Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine. Benchchem.
- 4-Fluoro-3-iodobenzaldehyde | C7H4FIO | CID 10308073. PubChem.
- 3-Fluoro-4-iodobenzaldehyde | 1003709-57-6. Apollo Scientific.
- 4-Fluoro-3-iodobenzaldehyde | 227609-88-3. Sigma-Aldrich.
- 4-Fluoro-3-iodobenzaldehyde. AOBChem USA.
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- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B [pubs.rsc.org]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
Managing exothermic reactions with 4-Fluoro-3-iodobenzaldehyde
Technical Support Center: 4-Fluoro-3-iodobenzaldehyde
A Guide for Scientists on the Safe Management of Exothermic Reactions
Welcome to the technical support guide for 4-Fluoro-3-iodobenzaldehyde. As Senior Application Scientists, we've developed this resource to empower researchers, chemists, and drug development professionals to confidently and safely handle the unique reactivity of this compound. This guide moves beyond standard protocols to explain the underlying chemical principles, helping you anticipate and manage reaction exotherms effectively.
Section 1: Understanding the Hazard Potential
4-Fluoro-3-iodobenzaldehyde is a valuable building block in organic synthesis, prized for its distinct substitution pattern which allows for selective transformations. However, the combination of an electrophilic aldehyde group and halogen substituents necessitates a careful approach to reaction design, particularly concerning thermal safety.
The primary driver of exothermicity in reactions involving this aldehyde is the rapid formation of strong bonds when it reacts with potent nucleophiles. Reactions such as Grignard additions, organolithium chemistry, or certain metal-catalyzed couplings can release significant amounts of heat.[1] If this heat is generated faster than it can be dissipated by the reaction apparatus, a dangerous situation known as a thermal runaway can occur.[2] A thermal runaway is a positive feedback loop where an increase in temperature leads to an increase in the reaction rate, which in turn further accelerates heat generation.[2] This can result in boiling of solvents, pressure buildup, and even vessel failure.[1][3]
Section 2: Frequently Asked Questions (FAQs)
Q1: What specific reactions with 4-Fluoro-3-iodobenzaldehyde are most likely to be dangerously exothermic?
A: The highest risk comes from reactions with highly reactive, carbanionic reagents. The classic example is the addition of Grignard (R-MgX) or organolithium (R-Li) reagents to the carbonyl group. These reactions are fast, highly exothermic, and require rigorous control measures.[1] Other potentially exothermic processes include reductions with powerful hydride agents and certain high-concentration catalytic reactions where the catalyst turnover is extremely rapid.
Q2: What are the early warning signs of a developing thermal runaway?
A: The most direct indicator is the internal reaction temperature rising faster than expected or climbing above your set cooling limit. Other signs include a sudden increase in pressure, unexpected gas evolution, a rapid change in color or viscosity, or the boiling of the solvent at the surface of the addition. Continuous monitoring of the internal temperature is the most critical safety measure.[4][5]
Q3: What is the single most important factor for preventing a runaway reaction?
A: Controlled addition rate. The rate at which you add a reactive component (like a Grignard reagent) directly dictates the rate of heat generation.[4] A slow, dropwise addition, coupled with efficient stirring and cooling, allows the heat to be removed as it is generated, preventing accumulation.[2] Never add all reagents at once unless the procedure has been proven safe on a small scale.[4]
Q4: How does reaction scale-up affect exothermic risk?
A: The risk increases significantly with scale. As the volume of a reactor increases, its surface-area-to-volume ratio decreases. This means that larger reactions have proportionally less surface area available to dissipate the heat being generated in their larger volume. A reaction that is easily controlled at a 1-gram scale can become a serious hazard at a 100-gram scale without re-evaluated safety protocols.[1]
Q5: Can process analytical technology (PAT) help improve safety?
A: Yes. In-situ monitoring tools, such as an infrared (FTIR) probe, can be invaluable for safely scaling up reactions like Grignard formations.[3] By monitoring the concentration of the starting halide, you can definitively confirm that the reaction has initiated and is consuming the reagent as it's added.[3] This prevents the dangerous accumulation of unreacted halide, which could later react all at once.[3]
Section 3: Troubleshooting Guides for Specific Reactions
Guide 1: Grignard & Organolithium Additions
The reaction of 4-Fluoro-3-iodobenzaldehyde with organometallic reagents is a cornerstone of carbon-carbon bond formation but poses the most significant thermal hazard.
Problem: Reaction temperature is spiking during Grignard reagent addition.
-
Immediate Action: Immediately stop the addition of the Grignard reagent. Prepare a larger cooling bath (e.g., dry ice/acetone) in case the primary one is insufficient.
-
Root Cause Analysis:
-
Addition Rate Too High: The rate of heat generation is exceeding the heat removal capacity of your cooling system.[4]
-
Inefficient Stirring: Poor mixing can create localized "hot spots" where the reagent is concentrated, leading to a rapid temperature increase.[4]
-
Inadequate Cooling: The cooling bath may not be at the correct temperature or may not have sufficient thermal mass for the scale of the reaction.
-
-
Corrective Protocol:
-
Reduce the addition rate significantly. Using a syringe pump for automated, slow addition is highly recommended for larger scales.[1]
-
Ensure the reaction flask is appropriately sized (typically no more than half-full) to allow for vigorous overhead or magnetic stirring.
-
Verify the cooling bath temperature. For highly exothermic additions, a bath of dry ice and acetone (-78 °C) is preferable to a standard ice-water bath (0 °C).[4]
-
Ensure the flask is immersed sufficiently in the bath for effective heat transfer.
-
Problem: The Grignard reaction fails to initiate.
-
Hazard: This is a particularly dangerous scenario. Adding a large portion of the halide to the magnesium without initiation can lead to a large accumulation of unreacted starting material.[3] When the reaction finally does initiate, the accumulated material can react almost instantaneously, causing a violent exotherm.[1]
-
Root Cause Analysis:
-
Inactive Magnesium Surface: The magnesium turnings may have an oxide layer preventing the reaction.
-
Wet Glassware or Solvent: Water will quench the Grignard reagent and prevent its formation.
-
-
Corrective Protocol:
-
Confirmation of Initiation: Add only a small portion (~5%) of your halide solution first.[3] Look for a gentle rise in temperature or the appearance of cloudiness as evidence of initiation before proceeding with the slow addition of the remainder.[6]
-
Activation of Magnesium: If initiation does not occur, gentle warming with a heat gun may be required. Be prepared to cool the reaction immediately once it starts. For larger scales, chemical activation using reagents like diisobutylaluminum hydride (DIBAH) can allow for reliable, low-temperature initiation.[6]
-
Rigorous Drying: Ensure all glassware is oven or flame-dried and solvents are anhydrous.
-
Guide 2: Reductive Amination
While typically less aggressive than organometallic additions, the reduction step in a reductive amination can still produce a significant exotherm, especially at high concentrations.
Problem: Temperature rises uncontrollably after adding sodium borohydride (NaBH₄).
-
Immediate Action: Stop the addition of the reducing agent. Add pre-chilled solvent to dilute the reaction mixture if necessary and safe to do so.
-
Root Cause Analysis:
-
Portion-wise Addition Too Large: Adding the solid NaBH₄ in large portions can lead to a rapid, uncontrolled reduction of the intermediate imine.
-
High Concentration: A more concentrated reaction mixture will experience a greater adiabatic temperature rise.
-
-
Corrective Protocol:
-
Controlled Addition: Add solid reducing agents in very small portions, allowing the temperature to return to the setpoint between each addition.[4]
-
Temperature Management: Pre-cool the reaction mixture to 0 °C or below before beginning the addition of the reducing agent.[4]
-
Consider Alternative Reagents: For large-scale reactions, using a milder or more soluble reducing agent like sodium triacetoxyborohydride (STAB) can often provide a more controlled reaction profile.
-
Section 4: Data Tables & Visual Guides
Table 1: Cooling Bath Options for Exotherm Management
| Cooling Bath Composition | Typical Temperature | Pros | Cons |
| Ice & Water | 0 °C | Readily available, inexpensive. | Limited cooling capacity for highly exothermic reactions. |
| Ice & Saturated NaCl | -10 to -20 °C | Colder than ice/water, still uses common materials. | Can be corrosive to equipment. |
| Dry Ice & Acetone/Isopropanol | -78 °C | Excellent cooling capacity, standard for organometallic chemistry.[4] | Requires careful handling of dry ice and flammable solvents. |
| Recirculating Chiller | Variable (-80 to 20 °C) | Precise and automated temperature control.[4] | Requires specialized equipment. |
Diagram 1: Decision Workflow for Managing a Rising Reaction Temperature
This diagram outlines the logical steps a researcher should take when faced with an unexpected temperature increase during a potentially exothermic reaction.
Caption: Decision tree for responding to an unexpected temperature increase.
Diagram 2: Safe Grignard Reaction Setup
This diagram illustrates the key components of a laboratory setup designed for the safe execution of a highly exothermic Grignard reaction.
Caption: Key components for a safe exothermic Grignard reaction setup.
References
-
Kolloch, M., et al. (2010). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. Available at: [Link]
-
Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow. Available at: [Link]
-
Labforward. (2025). Best Practices for Working with Chemical Reactions in the Lab. Available at: [Link]
-
ResearchGate. (2006). Improvement of Process Safety and Efficiency of Grignard Reactions by Real-Time Monitoring. Organic Process Research & Development. Available at: [Link]
-
CoLab. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Available at: [Link]
-
ACS Publications. (2006). Heat Management in Microreactors for Fast Exothermic Organic Syntheses—First Design Principles. Organic Process Research & Development. Available at: [Link]
-
TSM TheSafetyMaster Private Limited. (2024). Exothermic Reaction Hazards. Available at: [Link]
-
American Chemical Society. (2025). Grignard Reaction. Available at: [Link]
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Available at: [Link]
Sources
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- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. labproinc.com [labproinc.com]
- 5. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Characterization and Troubleshooting of Unexpected Products in 4-Fluoro-3-iodobenzaldehyde Reactions
Welcome to the technical support center for 4-fluoro-3-iodobenzaldehyde. This versatile building block is a cornerstone in modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials.[1] Its unique trifunctional nature—a reactive aldehyde, an electron-withdrawing fluorine, and a C-I bond primed for cross-coupling—offers immense synthetic potential. However, this same reactivity can lead to unexpected side products. This guide is designed to help you diagnose, troubleshoot, and overcome common challenges encountered during your experiments.
Frequently Encountered Issues & FAQs
This section addresses the most common side products observed across various reaction types involving 4-fluoro-3-iodobenzaldehyde.
FAQ 1: My reaction yields significant 4-fluorobenzaldehyde. What is causing this deiodination and how can I stop it?
Answer: The formation of 4-fluorobenzaldehyde is a classic case of proto-dehalogenation (or more specifically, proto-deiodination). This side reaction replaces the iodine atom with a hydrogen atom, effectively reducing your starting material.
Causality & Mechanism: In transition-metal-catalyzed reactions, particularly those involving palladium, a common side pathway is the formation of a palladium-hydride (Pd-H) species. This can arise from various sources, including solvents (like alcohols), amine bases, or even trace water. This Pd-H species can then undergo reductive elimination with your aryl iodide, leading to the undesired deiodinated product.[2]
Troubleshooting Protocol:
-
Reagent & Solvent Purity: Use freshly distilled or rigorously dried, degassed solvents. Anhydrous-grade solvents are highly recommended. Ensure bases are pure and dry.
-
Inert Atmosphere: Meticulously deoxygenate your reaction mixture using several vacuum/inert gas cycles (e.g., argon or nitrogen). An inert atmosphere minimizes oxidative degradation pathways that can contribute to catalyst instability and side reactions.
-
Choice of Base: Strong, non-coordinating bases are often preferable. In Suzuki couplings, for instance, switching from aqueous bases like NaOH or K2CO3 to anhydrous K3PO4 or Cs2CO3 in solvents like dioxane or toluene can significantly reduce dehalogenation.[3]
-
Temperature Control: Run the reaction at the lowest effective temperature. Higher temperatures can accelerate the decomposition pathways that lead to Pd-H formation.
Data Summary: Base & Solvent Impact on Dehalogenation
| Condition | Risk of Dehalogenation | Rationale |
| Base: NaOt-Bu, LHMDS | Moderate to High | Strong bases can react with trace protic sources or solvents to generate hydrides. |
| Base: K3PO4, Cs2CO3 | Low to Moderate | Generally weaker bases, less prone to side reactions, especially in anhydrous form. |
| Solvent: THF, Dioxane | Low | Aprotic and relatively stable under typical cross-coupling conditions. |
| Solvent: Alcohols | High | Can act as hydride donors, directly contributing to the side reaction.[2] |
FAQ 2: I'm observing a symmetrical biaryl dimer of my starting material. What is this homocoupling product and how do I prevent it?
Answer: The formation of a symmetrical dimer (5,5'-difluoro-2,2'-diformylbiphenyl) is a result of homocoupling. This can occur through different mechanisms depending on the reaction type.
Causality & Mechanism:
-
Ullmann-type Coupling: In copper- or palladium-catalyzed reactions, two molecules of the aryl iodide can couple with each other, especially at higher temperatures or catalyst loadings. This is the classic Ullmann reaction pathway.[4][5]
-
Glaser Coupling (in Sonogashira Reactions): If you are performing a Sonogashira reaction, the observed dimer may not be from the aryl iodide but from the terminal alkyne coupling with itself. This is known as Glaser coupling and is heavily promoted by the presence of oxygen and copper(I) catalysts.[6]
Troubleshooting Protocol:
-
Strictly Inert Atmosphere: This is the most critical factor. Oxygen is a key promoter of many homocoupling pathways. Ensure your entire setup, including solvents and reagents, is thoroughly deoxygenated.
-
Control Catalyst Loading: Use the minimum effective concentration of your transition metal catalyst. Excess catalyst can sometimes favor homocoupling.
-
For Sonogashira Reactions:
-
Minimize the amount of Cu(I) co-catalyst or consider a "copper-free" Sonogashira protocol.[7]
-
Add the terminal alkyne slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors dimerization.
-
-
Ligand Choice: The right ligand can stabilize the catalytic intermediates and favor the desired cross-coupling pathway over homocoupling.
Visualization: Desired vs. Undesired Coupling Pathways
Caption: Logical flow of desired cross-coupling vs. undesired homocoupling.
FAQ 3: My product analysis shows (4-fluoro-3-iodophenyl)methanol. Why is the aldehyde being reduced?
Answer: The aldehyde group is susceptible to reduction to a primary alcohol under certain conditions, especially when hydride sources are present.
Causality & Mechanism: The reduction of an aldehyde to an alcohol is a common transformation typically achieved with hydride reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).[8][9] While you may not be intentionally adding these, certain reaction conditions can generate species that act as hydride donors.
-
Hydride-Donating Reagents: Some reagents used in cross-coupling, like certain boronic acids or their impurities, can act as reducing agents.
-
Basic Conditions: Under strongly basic conditions and high temperatures, aldehydes can undergo a Cannizzaro-type disproportionation reaction, where one molecule is oxidized to a carboxylic acid and another is reduced to an alcohol.
-
Workup Procedures: If a reductive workup is performed (e.g., adding NaBH4 to quench unreacted starting material) before the reaction is complete or properly quenched, the desired product aldehyde can also be reduced.
Troubleshooting Protocol:
-
Analyze Reagents: Ensure the purity of your coupling partners. For example, check your boronic acid for any residual borohydride species from its synthesis.
-
Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times with strong bases.
-
Sequential Reaction Planning: If a reduction is a necessary subsequent step, ensure the initial cross-coupling reaction has gone to completion and the product is isolated or the reaction is thoroughly quenched before introducing a reducing agent.
-
Alternative Reducing Agents: If you need to reduce a different functional group in the presence of the aldehyde, consider chemoselective reagents that will not affect the aldehyde.
Troubleshooting Specific Cross-Coupling Reactions
Workflow 1: Optimizing a Suzuki-Miyaura Coupling
Q: My Suzuki coupling is low-yielding and produces a mixture of deiodinated and homocoupled byproducts. What is a robust protocol?
A: The Suzuki-Miyaura reaction is sensitive to the interplay between the base, solvent, and ligand. Optimizing these three components is key to a successful outcome.[3][10]
Detailed Experimental Protocol for a Robust Suzuki Coupling:
-
Setup: To a flame-dried Schlenk flask, add 4-fluoro-3-iodobenzaldehyde (1.0 eq), the boronic acid partner (1.2-1.5 eq), and a powdered, anhydrous base such as K3PO4 (3.0 eq).
-
Catalyst/Ligand: Add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and, if necessary, an additional ligand. For challenging couplings, consider more advanced phosphine ligands.
-
Degassing: Seal the flask, and evacuate and backfill with argon or nitrogen at least three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via cannula or syringe. The concentration is typically around 0.1 M.
-
Reaction: Heat the reaction to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS.
-
Workup: After cooling, quench the reaction with water, extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na2SO4, and concentrate. Purify by column chromatography.
Troubleshooting Decision Tree (Suzuki Coupling)
Caption: A workflow for troubleshooting common Suzuki coupling issues.
Workflow 2: Improving a Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig amination is sluggish or fails. What are the critical parameters?
A: This reaction is highly dependent on using a strong, non-nucleophilic base and selecting a ligand that is appropriate for your specific amine substrate (primary, secondary, etc.).[11][12]
Key Parameters & Solutions:
-
Base Selection: The base is critical for deprotonating the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base. Lithium bis(trimethylsilyl)amide (LHMDS) is an excellent alternative, especially for substrates with sensitive functional groups.[12]
-
Ligand Choice: Modern biaryl phosphine ligands are essential. Do not use simple ligands like PPh3.
-
For primary amines, ligands like XPhos or SPhos are excellent choices.
-
For secondary amines, RuPhos is often superior.[13]
-
-
Catalyst Precursor: While Pd2(dba)3 or Pd(OAc)2 are common, using pre-formed palladium-ligand complexes (precatalysts) can lead to more reproducible results and higher activity.
-
Solvent: Toluene and dioxane are the most common and effective solvents.
References
- Iodination of 4-fluoro-benzaldehyde - Google Patents. Provides context on the synthesis of the title compound.
-
The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Discusses side products in Ullmann reactions. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. General overview of the Suzuki reaction mechanism and conditions. [Link]
-
Buchwald–Hartwig amination - Wikipedia. Details the mechanism and potential side reactions like beta-hydride elimination. [Link]
-
Copper-Mediated Fluoroalkylation Reactions. Discusses the coexistence of cross-coupling, intramolecular cyclization, and homocoupling reactions. [Link]
-
Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions | Request PDF - ResearchGate. Application of a similar compound in Sonogashira reactions. [Link]
-
Five Unexpected Reactions - YouTube. General video on unexpected chemical transformations. [Link]
- Production of 4-fluorobenzaldehyde - Google Patents.
-
The Reduction of Aldehydes and Ketones - Chemistry LibreTexts. Details the mechanism of aldehyde reduction by hydride reagents. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Excellent practical guide discussing dehalogenation side reactions. [Link]
-
reduction of aldehydes and ketones - Chemguide. Overview of common reducing agents for aldehydes. [Link]
-
Ch15: Reduction of Aldehydes and Ketones - University of Calgary. Mechanism of aldehyde reduction. [Link]
-
18.4: Reduction of Aldehydes and Ketones - Chemistry LibreTexts. Discusses LiAlH4 and NaBH4 as sources of hydride for reduction. [Link]
-
4-Fluoro-3-iodobenzaldehyde - AOBChem USA. Product information. [Link]
-
4-Fluoro-3-iodobenzaldehyde | C7H4FIO | CID 10308073 - PubChem. Comprehensive chemical data. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Comprehensive review of the Sonogashira reaction, including copper-free variants. [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. Review of the Ullmann reaction. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Overview of the Buchwald-Hartwig amination. [Link]
-
Sonogashira coupling giving me multiple spots on TLC. Any suggestions? - Reddit. A practical discussion forum on troubleshooting Sonogashira reactions. [Link]
-
Ullmann Reaction - Organic Chemistry Portal. Overview of the classic Ullmann reaction for biaryl synthesis. [Link]
-
Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides - ResearchGate. Details challenges and applications of Sonogashira couplings. [Link]
-
Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates - MDPI. General information on palladium-catalyzed couplings. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Discusses the critical choice of ligands and bases. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. General information on cross-coupling reactions. [Link]
-
The Buchwald–Hartwig Amination After 25 Years - University of Groningen. A review discussing the evolution and modern application of ligands. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions - PMC - NIH. Mechanistic studies on the Buchwald-Hartwig reaction. [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. A detailed overview of the Suzuki reaction from Harvard University. [Link]
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. A review on the scope and mechanism of Suzuki couplings. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. research.rug.nl [research.rug.nl]
Technical Support Center: Synthesis and Handling of 4-Fluoro-3-iodobenzaldehyde
Welcome to the technical support center for 4-Fluoro-3-iodobenzaldehyde. This critical intermediate is foundational in the development of various pharmaceuticals, yet its synthesis is often plagued by decomposition issues that can compromise yield and purity. The inherent reactivity of the aldehyde functional group, combined with the lability of the carbon-iodine bond, creates a unique set of stability challenges.
This guide provides researchers, chemists, and drug development professionals with a comprehensive resource drawn from established literature and practical experience. We will explore the root causes of decomposition, offer detailed troubleshooting protocols, and present validated methodologies to ensure the successful synthesis and storage of this valuable compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis and handling of 4-Fluoro-3-iodobenzaldehyde.
Q1: My final product is consistently contaminated with 4-fluorobenzaldehyde. What is causing this de-iodination?
A1: The presence of 4-fluorobenzaldehyde indicates the cleavage of the C-I bond, a process known as hydrodehalogenation or simply de-iodination. This is the most common decomposition pathway and can be triggered by several factors:
-
Reductive Environments: Even mild reducing conditions can cleave the relatively weak C-I bond. This can be caused by certain reagents, solvents (like THF which can contain peroxide inhibitors that act as hydrogen donors), or trace metal impurities.
-
Transition Metal Catalysis: Residual palladium, iron, or copper catalysts from previous synthetic steps in your starting materials can actively promote dehalogenation.[1][2]
-
Radical Reactions: The reaction may proceed through a radical mechanism, especially under basic conditions or upon exposure to light, which can initiate C-I bond homolysis.[3][4][5]
Q2: My NMR analysis shows a significant amount of 4-fluoro-3-iodobenzoic acid. How can I prevent this oxidation?
A2: The aldehyde group is highly susceptible to oxidation, converting it to the corresponding carboxylic acid. Benzaldehydes, in general, are known to slowly oxidize in the presence of air.[6] Key preventative measures include:
-
Inert Atmosphere: Conduct the synthesis, workup, and purification under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric oxygen.
-
Avoid Strong Oxidants: If your synthesis involves an oxidation step (e.g., from an alcohol precursor), choose mild, selective reagents like Pyridinium Chlorochromate (PCC) or a Swern oxidation, rather than harsher agents like potassium permanganate. A Baeyer-Villiger oxidation is another established method for converting substituted 4-fluorobenzaldehydes.[7]
-
Solvent Purity: Use freshly distilled or high-purity, peroxide-free solvents, as peroxides can initiate oxidation.
Q3: The product darkens in color upon storage, even after careful purification. Why is this happening?
A3: Darkening is typically a sign of photodecomposition. Aromatic iodides are notoriously sensitive to light, particularly UV wavelengths.[8] Light exposure can cleave the C-I bond, generating radical species that can polymerize or form elemental iodine (I₂), which imparts a yellow-to-brown color. To prevent this, always store the compound in amber glass vials or wrap the container in aluminum foil.
Q4: What are the definitive best practices for storing 4-Fluoro-3-iodobenzaldehyde?
A4: Based on its chemical properties and supplier recommendations, optimal storage conditions are crucial for maintaining purity and long-term stability.[8]
-
Temperature: Refrigerate at 2-8°C.
-
Atmosphere: Store under a dry, inert atmosphere (Nitrogen or Argon).
-
Light: Keep in a dark place, using amber vials or light-blocking secondary containers.
-
Container: Ensure the container is tightly sealed to prevent moisture and air ingress.
Q5: Which synthetic route is generally recommended for minimizing decomposition?
A5: For a balance of efficiency and control, the direct electrophilic iodination of 4-fluorobenzaldehyde is often preferred as it is a single-step process.[9][10] A common method involves using N-iodosuccinimide (NIS) in the presence of a strong acid catalyst like trifluoromethanesulfonic acid. This avoids the multi-step processes that may introduce additional impurities or require harsher conditions. However, careful control of temperature and reagent addition is paramount to prevent side reactions.
Section 2: Troubleshooting Guide for Synthesis
| Symptom / Observation | Potential Root Cause(s) | Recommended Corrective Action(s) |
| Low or No Conversion of Starting Material | 1. Inactive iodinating agent (e.g., old NIS). 2. Insufficiently strong acid catalyst. 3. Reaction temperature is too low. | 1. Use a fresh, verified batch of N-iodosuccinimide. 2. Ensure the acid catalyst (e.g., trifluoromethanesulfonic acid) is not hydrated and is used in appropriate molar quantities. 3. Gradually increase the reaction temperature, monitoring by TLC for product formation and decomposition. |
| Significant De-iodination (Product reverts to starting material) | 1. Trace metal contamination (Pd, Fe, Cu). 2. Reaction run under strongly basic workup conditions. 3. Unintended radical initiation (light exposure, peroxides). | 1. If possible, purify starting materials via filtration through Celite or treatment with a metal scavenger. 2. Use a mild base (e.g., NaHCO₃ solution) for aqueous workup instead of strong bases like NaOH. 3. Protect the reaction from light. Use degassed, peroxide-free solvents. |
| Formation of Oxidized Impurity (Carboxylic Acid) | 1. Exposure to atmospheric oxygen during reaction or workup. 2. Use of an oxidizing solvent or reagent. 3. Over-oxidation in syntheses starting from the corresponding alcohol. | 1. Maintain a strict inert (N₂ or Ar) atmosphere throughout the entire process, including transfers and filtration. 2. Use high-purity, degassed solvents. 3. When oxidizing the alcohol precursor, use mild reagents (PCC, Dess-Martin) and do not allow the reaction to run for an extended time after completion. |
| Formation of Dark, Tarry Byproducts | 1. Reaction temperature is too high, causing thermal decomposition. 2. Highly concentrated or incorrect acid catalyst promoting polymerization. | 1. Optimize the reaction temperature; consider starting at 0°C and warming slowly. Ensure efficient stirring to dissipate heat. 2. Add the acid catalyst slowly to the reaction mixture. Screen alternative acid catalysts if polymerization persists. |
| Difficult Purification (Streaking on TLC, Oily Product) | 1. Residual acidic or basic impurities. 2. Presence of high-molecular-weight polymeric byproducts. | 1. Perform a thorough aqueous workup, including washes with saturated NaHCO₃ and brine, to remove inorganic impurities. 2. For column chromatography, consider using a less polar solvent system initially to elute the product away from baseline impurities. A plug of silica gel before the main column can also help. |
Section 3: Key Decomposition Pathways
The stability of 4-Fluoro-3-iodobenzaldehyde is challenged by three primary decomposition mechanisms. Understanding these pathways is crucial for designing a robust synthetic procedure.
Caption: Primary decomposition pathways for 4-Fluoro-3-iodobenzaldehyde.
Section 4: Recommended Experimental Protocol
This protocol details the direct iodination of 4-fluorobenzaldehyde, a method that is efficient but requires careful control.
Protocol: Synthesis of 4-Fluoro-3-iodobenzaldehyde via Electrophilic Iodination [9][10]
Materials:
-
4-Fluorobenzaldehyde (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Trifluoromethanesulfonic acid (TfOH) (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade, degassed)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet, add 4-fluorobenzaldehyde (1.0 eq) and anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.
-
Scientist's Note: Anhydrous conditions are critical as water can react with the acid catalyst and affect reactivity.
-
-
Catalyst Addition: Slowly add trifluoromethanesulfonic acid (2.0 eq) dropwise to the stirred solution, ensuring the internal temperature does not exceed 5°C. Stir for 15 minutes.
-
Iodination: Add N-iodosuccinimide (1.1 eq) portion-wise over 30 minutes. Maintain the temperature at 0°C.
-
Scientist's Note: Portion-wise addition of NIS helps to control the reaction exotherm and minimize the formation of thermal degradation byproducts.
-
-
Reaction Monitoring: Allow the reaction to stir at 0°C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a stirred solution of saturated aqueous sodium thiosulfate.
-
Scientist's Note: The thiosulfate quench is essential to neutralize any unreacted iodine and NIS, preventing further reaction during workup.
-
-
Workup: Transfer the quenched mixture to a separatory funnel. Allow the layers to separate and extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and finally, brine.
-
Scientist's Note: The NaHCO₃ wash neutralizes the strong acid catalyst, which is crucial to prevent acid-mediated decomposition during solvent evaporation.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure at low temperature (<30°C).
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a degassed eluent system (e.g., a gradient of 0% to 10% Ethyl Acetate in Hexanes).
-
Scientist's Note: Using degassed solvents for chromatography minimizes the risk of on-column oxidation of the aldehyde.
-
-
Final Product Handling: Collect the pure fractions, combine, and remove the solvent under reduced pressure. Dry the resulting white to off-white solid under high vacuum. Store immediately under inert gas, protected from light, at 2-8°C.
Section 5: Compound Data and Impurity Profile
| Property | Value | Reference |
| Chemical Name | 4-Fluoro-3-iodobenzaldehyde | [11] |
| CAS Number | 227609-88-3 | [11] |
| Molecular Formula | C₇H₄FIO | [11] |
| Molecular Weight | 250.01 g/mol | [11] |
| Appearance | White to light yellow solid | |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [8] |
| Common Impurity 1 | 4-Fluorobenzaldehyde (De-iodination) | [12] |
| Common Impurity 2 | 4-Fluoro-3-iodobenzoic acid (Oxidation) |
References
-
The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. ResearchGate. Available at: [Link]
-
Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. Available at: [Link]
-
Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition-Metal-Free Basic Conditions. ACS Publications. Available at: [Link]
-
Practical iron-catalyzed dehalogenation of aryl halides. RSC Publishing. Available at: [Link]
-
Hydrodehalogenation of aryl iodides and bromides. ResearchGate. Available at: [Link]
-
UN1990 Benzaldehyde Analytical Grade. Fisher Scientific. Available at: [Link]
- WO2003070678A1 - Iodination of 4-fluoro-benzaldehyde. Google Patents.
- EP1476415A1 - Iodination of 4-fluoro-benzaldehyde. Google Patents.
-
4-Fluoro-3-iodobenzaldehyde. AOBChem USA. Available at: [Link]
-
Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. Available at: [Link]
-
BENZALDEHYDE. Techno PharmChem. Available at: [Link]
- US6455739B1 - Production of 4-fluorobenzaldehyde. Google Patents.
-
4-Fluoro-3-iodobenzaldehyde. PubChem. Available at: [Link]
-
Safety Data Sheet: Benzaldehyde. Carl ROTH. Available at: [Link]
-
Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol. PubMed. Available at: [Link]
Sources
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- 2. Practical iron-catalyzed dehalogenation of aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. technopharmchem.com [technopharmchem.com]
- 7. Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Fluoro-4-iodobenzaldehyde | 1003709-57-6 [sigmaaldrich.com]
- 9. WO2003070678A1 - Iodination of 4-fluoro-benzaldehyde - Google Patents [patents.google.com]
- 10. EP1476415A1 - Iodination of 4-fluoro-benzaldehyde - Google Patents [patents.google.com]
- 11. 4-Fluoro-3-iodobenzaldehyde | C7H4FIO | CID 10308073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. US6455739B1 - Production of 4-fluorobenzaldehyde - Google Patents [patents.google.com]
Technical Support Center: Optimizing Stoichiometry for 4-Fluoro-3-iodobenzaldehyde Reactions
Welcome to the technical support center for optimizing reactions involving 4-Fluoro-3-iodobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stoichiometric adjustments in key cross-coupling and substitution reactions. By understanding the causal relationships behind experimental choices, you can troubleshoot effectively and enhance the efficiency and reproducibility of your synthetic routes.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and reactivity of 4-Fluoro-3-iodobenzaldehyde.
Q1: What are the key reactivity sites on 4-Fluoro-3-iodobenzaldehyde?
A1: 4-Fluoro-3-iodobenzaldehyde possesses three primary sites for reactivity:
-
The Carbon-Iodine Bond: This is the most reactive site for palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination. The C-I bond is weaker and more susceptible to oxidative addition than the C-F or C-H bonds.[1]
-
The Carbon-Fluorine Bond: While generally less reactive than the C-I bond in cross-coupling, the fluorine atom can be displaced via nucleophilic aromatic substitution (SNAr), particularly if the ring is further activated by electron-withdrawing groups.[2]
-
The Aldehyde Group: This functional group can undergo standard aldehyde chemistry (e.g., reductive amination, Wittig reactions, oxidation, reduction). It is generally well-tolerated in Suzuki-Miyaura couplings.[3]
Q2: How should 4-Fluoro-3-iodobenzaldehyde be stored?
A2: To ensure its stability and purity, 4-Fluoro-3-iodobenzaldehyde should be stored in a dark place, under an inert atmosphere (like argon or nitrogen), and at a refrigerated temperature of 2-8°C. This minimizes potential degradation from light, air, or moisture.
Q3: What are the primary safety considerations when working with this compound?
A3: 4-Fluoro-3-iodobenzaldehyde is harmful if swallowed, in contact with skin, or inhaled. It can also cause skin and serious eye irritation, as well as respiratory irritation.[4] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
II. Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are central to the utility of 4-Fluoro-3-iodobenzaldehyde. Stoichiometric imbalances are a frequent cause of low yield, side product formation, and reaction failure.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds.[1] Stoichiometry of the boronic acid/ester, base, and catalyst are all critical for success.
Q1: My Suzuki reaction has stalled, showing low conversion of the starting material. How can I use stoichiometry to improve this?
A1: Low conversion is often linked to issues with the transmetalation step or catalyst activity.
Causality: The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for efficient transmetalation to the palladium center.[5] An insufficient amount or ineffective base can slow or halt the catalytic cycle. Furthermore, an excess of boronic acid is often required to drive the reaction to completion, compensating for potential homocoupling or protodeboronation side reactions.[5]
Troubleshooting Protocol:
-
Increase Boronic Acid/Ester Stoichiometry:
-
Start with a 1.2 to 1.5 molar equivalent of the boronic acid or ester relative to 4-Fluoro-3-iodobenzaldehyde. This excess can help push the equilibrium towards product formation.[5]
-
-
Optimize Base Stoichiometry and Type:
-
Verify Catalyst Loading:
-
While typically not a stoichiometric reagent, insufficient catalyst loading can manifest as low conversion. For challenging couplings, increasing the palladium catalyst loading from a typical 1-2 mol% to 5 mol% can be beneficial.[7]
-
| Parameter | Standard Stoichiometry | Troubleshooting Adjustment | Rationale |
| Boronic Acid/Ester | 1.1 - 1.2 equiv. | 1.5 - 2.0 equiv. | Overcomes homocoupling/protodeboronation |
| Base (e.g., K₂CO₃) | 2.0 equiv. | 3.0 equiv. or switch to K₃PO₄ | Ensures complete boronate formation |
| Pd Catalyst | 1 - 2 mol% | 3 - 5 mol% | Compensates for catalyst deactivation |
B. Sonogashira Coupling
This reaction couples terminal alkynes with aryl halides and is highly sensitive to the stoichiometry of the copper co-catalyst and the base.[8]
Q1: I am observing significant amounts of alkyne homocoupling (Glaser coupling) and low yield of my desired product. What stoichiometric adjustments can I make?
A1: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often exacerbated by the presence of oxygen and an excess of the copper co-catalyst.[9]
Causality: The copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which is a key intermediate.[9] However, in the presence of oxygen, this intermediate can undergo oxidative dimerization. The stoichiometry of the amine base is also critical, as it facilitates the deprotonation of the alkyne.[8]
Troubleshooting Workflow:
Caption: Troubleshooting alkyne homocoupling in Sonogashira reactions.
Experimental Protocol:
-
Minimize Copper(I) Co-catalyst:
-
Reduce the loading of the copper(I) source (e.g., CuI) to 0.5-2 mol%. While catalytic, excess copper can promote the undesired Glaser coupling.[10]
-
-
Increase Base Stoichiometry:
-
Use a larger excess of the amine base (e.g., triethylamine or diisopropylethylamine), up to 3-5 equivalents. The base not only deprotonates the alkyne but can also act as a solvent or co-solvent, influencing reaction rates.[11]
-
-
Control Alkyne Stoichiometry:
-
Start with 1.1-1.2 equivalents of the terminal alkyne. A large excess can contribute to higher rates of homocoupling.
-
C. Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is dependent on the stoichiometry of the amine, the choice and amount of base, and the ligand-to-metal ratio.[12]
Q1: My Buchwald-Hartwig reaction is giving me a mixture of mono- and di-arylated amine, with significant starting material remaining. How can stoichiometry be optimized for selectivity?
A1: Achieving selective mono-arylation, especially with primary amines, requires careful control over the relative amounts of the coupling partners and the base.
Causality: The initially formed mono-arylated amine product can itself act as a nucleophile and compete with the starting amine, leading to the di-arylated byproduct. Using a slight excess of the amine can favor the initial desired reaction. The base is critical for deprotonating the amine to form the active palladium-amido complex, and its strength and stoichiometry can influence reaction rates and selectivity.[13]
Troubleshooting Protocol:
-
Adjust Amine Stoichiometry:
-
For selective mono-arylation of a primary amine, begin with 1.2-1.5 equivalents of the amine. This ensures it is in excess relative to the electrophile, outcompeting the product for the catalyst.
-
Conversely, to favor di-arylation, the stoichiometry can be inverted, using over 2 equivalents of the aryl halide to 1 equivalent of the primary amine.
-
-
Optimize Base Stoichiometry:
-
A strong, non-nucleophilic base is required, typically used in excess (1.5-2.0 equivalents). Sodium tert-butoxide (NaOtBu) is common.[14] Insufficient base will result in a stalled reaction.
-
-
Maintain Ligand-to-Palladium Ratio:
-
The ratio of the phosphine ligand to the palladium source is crucial. For monodentate biarylphosphine ligands (e.g., XPhos, SPhos), a ratio of 1.5:1 to 2:1 (Ligand:Pd) is often optimal to ensure the formation of the active monoligated palladium species.[15]
-
| Parameter | For Mono-arylation | For Di-arylation | Rationale for Selectivity |
| Amine | 1.2 - 1.5 equiv. | 1.0 equiv. | Excess amine outcompetes the product. |
| 4-Fluoro-3-iodobenzaldehyde | 1.0 equiv. | 2.2 - 2.5 equiv. | Excess aryl halide drives second coupling. |
| Base (e.g., NaOtBu) | 1.5 - 2.0 equiv. | 3.0 - 4.0 equiv. | Ensures deprotonation at each stage. |
III. Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
While the C-I bond is the primary site for cross-coupling, the C-F bond can be targeted in SNAr reactions, especially with strong nucleophiles.
Q1: My SNAr reaction at the fluorine position is slow and incomplete. Can I improve the reaction by altering stoichiometry?
A1: Yes, SNAr reactions are highly dependent on the stoichiometry of the nucleophile and, in many cases, a base.
Causality: The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a negatively charged Meisenheimer intermediate.[16] The rate of this step is dependent on the concentration and nucleophilicity of the attacking species. Using an excess of the nucleophile can increase the reaction rate. If the nucleophile is an alcohol or amine, a base is required to deprotonate it, and the stoichiometry of this base is critical.
Troubleshooting Workflow:
Caption: Optimizing stoichiometry for SNAr reactions.
Experimental Protocol:
-
Increase Nucleophile Stoichiometry:
-
Employ a 2 to 3-fold excess of the nucleophile. This increases the probability of the nucleophilic attack on the electron-deficient ring.
-
-
Add a Stoichiometric Base:
-
If your nucleophile is neutral (e.g., an alcohol or a secondary amine), add at least 2 equivalents of a non-nucleophilic base such as K₂CO₃ or Cs₂CO₃. This deprotonates the nucleophile in situ, increasing its reactivity.
-
-
Consider Solvent as a Reagent:
-
In some cases, using the nucleophile itself as the solvent (e.g., running the reaction in neat pyrrolidine) can be highly effective, representing a massive stoichiometric excess.
-
IV. References
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Organic Chemistry Frontiers. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
-
PubMed. (2018, March 28). Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
MDPI. (n.d.). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. [Link]
-
ACS Publications. (2024, September 9). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]
-
Angene. (n.d.). Optimizing Cross-Coupling Reactions with Palladium Catalysts. [Link]
-
University of Groningen Research Portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
ACS Publications. (n.d.). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]
-
MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Springer. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
ACS Publications. (2018, March 15). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
eScholarship. (2024, July 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. [Link]
-
Wiley Online Library. (2014, March 11). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
PubChem. (n.d.). 4-Fluoro-3-iodobenzaldehyde. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Chem-Station. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]
-
PMC. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. [Link]
-
ResearchGate. (n.d.). Influence of base on the Sonogashira coupling reactiona. [Link]
-
University of Birmingham. (n.d.). Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles.
-
PMC. (n.d.). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. [Link]
-
AOBChem USA. (n.d.). 4-Fluoro-3-iodobenzaldehyde. [Link]
-
PMC. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]
-
ResearchGate. (n.d.). Table 1 Optimization of the reaction conditions for Suzuki coupling.... [Link]
-
Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. [Link]
-
PubChem. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde. [Link]
-
Organic Chemistry Frontiers. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Fluoro-3-iodobenzaldehyde | C7H4FIO | CID 10308073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
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- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. research.rug.nl [research.rug.nl]
- 16. imperial.ac.uk [imperial.ac.uk]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Fluoro-3-iodobenzaldehyde and 3-iodobenzaldehyde
For the discerning researcher in synthetic and medicinal chemistry, the choice of starting material is a critical decision that dictates reaction efficiency, yield, and downstream possibilities. This guide provides an in-depth, objective comparison of two structurally similar yet electronically distinct aryl halides: 4-fluoro-3-iodobenzaldehyde and 3-iodobenzaldehyde . We will dissect their reactivity profiles, supported by mechanistic principles and representative experimental data, to empower you to make informed decisions in your synthetic design.
At a Glance: Structural and Electronic Distinctions
The fundamental difference between these two reagents is the presence of a fluorine atom at the C4 position, para to the aldehyde and ortho to the iodine. This seemingly minor structural change imparts a profound influence on the electronic character of the aromatic ring.
-
3-Iodobenzaldehyde : The aromatic ring is influenced by the electron-withdrawing effects of both the aldehyde (via induction and resonance) and the iodine (primarily via induction).
-
4-Fluoro-3-iodobenzaldehyde : This molecule experiences the same effects as its non-fluorinated counterpart, but with the addition of the intensely electronegative fluorine atom. Fluorine's powerful negative inductive effect (-I) significantly depletes the electron density of the aromatic ring, making it far more electrophilic.
Caption: Figure 1. Comparison of substituent electronic effects.
This enhanced electrophilicity is the cornerstone of the reactivity differences we will explore.
Reactivity at the Aldehyde: Olefination Reactions
The aldehyde functional group is a primary site for nucleophilic attack. Its reactivity is directly proportional to the electrophilicity of the carbonyl carbon.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of stereoselective alkene synthesis, involving the reaction of an aldehyde with a phosphonate carbanion.[1][2] The rate-limiting step is the initial nucleophilic attack of the carbanion on the aldehyde carbonyl.[1]
Reactivity Prediction : The carbonyl carbon of 4-fluoro-3-iodobenzaldehyde is rendered significantly more electron-deficient by the cumulative electron-withdrawing effects of the aldehyde, iodine, and, crucially, the fluorine atom. This heightened electrophilicity leads to a lower activation energy for the nucleophilic attack, predicting a faster reaction rate and potentially higher yields compared to 3-iodobenzaldehyde under identical conditions.
Caption: Figure 2. Horner-Wadsworth-Emmons Reaction Workflow.
Representative HWE Protocol
This protocol describes a general procedure for the olefination of an aryl aldehyde.
-
Preparation : To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add triethyl phosphonoacetate (1.1 eq) and anhydrous tetrahydrofuran (THF).
-
Carbanion Formation : Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at room temperature for 30 minutes.
-
Aldehyde Addition : Cool the reaction mixture back to 0 °C and add a solution of the benzaldehyde substrate (4-fluoro-3-iodobenzaldehyde or 3-iodobenzaldehyde, 1.0 eq) in anhydrous THF dropwise.
-
Reaction : Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup : Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography to yield the α,β-unsaturated ester.
C-I Bond Reactivity: Palladium-Catalyzed Cross-Coupling
The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions, making both substrates excellent candidates for transformations like the Suzuki-Miyaura and Sonogashira couplings.[3][4] The key step influenced by electronics is the oxidative addition of the aryl halide to the Pd(0) catalyst.
Reactivity Prediction : While both substrates are highly reactive, the electron-deficient nature of the 4-fluoro-3-iodobenzaldehyde ring can accelerate the rate of oxidative addition. A more electrophilic C-I bond is more susceptible to attack by the electron-rich Pd(0) catalyst. This may result in faster reaction times or allow for lower catalyst loadings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron species with an organic halide.[4] It is a robust and widely used method for constructing biaryl systems.
Caption: Figure 3. Suzuki-Miyaura Catalytic Cycle.
| Parameter | 4-Fluoro-3-iodobenzaldehyde | 3-Iodobenzaldehyde |
| Substrate | Aryl Iodide | Aryl Iodide |
| Predicted Rate | Very Fast | Fast |
| Key Advantage | Potentially faster kinetics due to electron-deficient ring. | Readily available and well-documented. |
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[3][5] It is an indispensable tool for the synthesis of conjugated enynes and arylalkynes.[6]
Representative Suzuki-Miyaura Protocol
-
Setup : Combine the aryl iodide (1.0 eq), boronic acid or ester (1.2-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq) in a flask.
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the flask.
-
Solvent : Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction : Degas the mixture (e.g., by bubbling argon through it for 15-20 minutes) and heat to 80-100 °C, stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup : Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography.
Nucleophilic Aromatic Substitution (SNAr)
This is where the reactivity of the two compounds diverges most dramatically. The SNAr mechanism proceeds via a two-step addition-elimination pathway, forming a negatively charged Meisenheimer complex intermediate.[8] The rate-determining step is the initial nucleophilic attack, which disrupts the ring's aromaticity.[9][10]
Reactivity Prediction : The rate of an SNAr reaction is highly dependent on the stability of the Meisenheimer complex. 4-Fluoro-3-iodobenzaldehyde is exceptionally well-suited for SNAr at the iodine-bearing carbon. The powerful electron-withdrawing fluorine atom, located ortho to the site of attack, provides potent stabilization for the developing negative charge in the Meisenheimer intermediate. In contrast, 3-iodobenzaldehyde lacks this activating substituent, making it significantly less reactive towards nucleophilic aromatic substitution.
Caption: Figure 4. SNAr Mechanism & Meisenheimer Stabilization.
Synthesis of Starting Materials
Both compounds are commercially available, but understanding their synthesis provides context for their cost and potential impurities.
-
3-Iodobenzaldehyde : Can be prepared by the iodination of benzaldehyde or via oxidation of 3-iodobenzyl alcohol.[11][12] A reported synthesis involving the oxidation of 3-iodobenzyl alcohol with pyridinium chlorochromate (PCC) afforded the product in 95% yield.[11]
-
4-Fluoro-3-iodobenzaldehyde : Historically synthesized in multiple steps.[13] However, more efficient modern methods involve the direct iodination of 4-fluorobenzaldehyde using reagents like N-iodosuccinimide (NIS) in an acid medium.[13] Another route involves the bromination of 4-fluoro-3-iodotoluene followed by oxidation.[14]
Conclusion and Recommendations
The choice between 4-fluoro-3-iodobenzaldehyde and 3-iodobenzaldehyde is dictated entirely by the intended chemical transformation.
| Reaction Type | Recommended Reagent | Rationale |
| Aldehyde Chemistry (e.g., HWE) | 4-Fluoro-3-iodobenzaldehyde | Increased carbonyl electrophilicity leads to faster reaction rates. |
| Cross-Coupling (Suzuki, Sonogashira) | Both are excellent | Both possess a highly reactive C-I bond. 4-Fluoro-3-iodobenzaldehyde may offer a slight kinetic advantage. |
| Nucleophilic Aromatic Substitution (SNAr) | 4-Fluoro-3-iodobenzaldehyde | The fluorine atom strongly activates the ring, making this substrate vastly superior for SNAr reactions. |
References
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ChemBK. (2024). Benzaldehyde, 3-iodo-. [Link]
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Taylor & Francis Online. (2017). Identification of the Iodination and Bromination Products of 3-Hydroxybenzaldehyde: Preparation of 5-Hydroxy-2-iodobenzaldehyde. [Link]
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ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
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ResearchGate. (n.d.). Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions. [Link]
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Chemistry LibreTexts. (n.d.). Sonogashira Coupling. [Link]
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Chem-Station. (2014). Horner-Wadsworth-Emmons (HWE) Reaction. [Link]
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YouTube. (2019). Horner-Wadsworth-Emmons reaction to form alkenes. [Link]
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The Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. [Link]
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SynArchive. (n.d.). Sonogashira Coupling. [Link]
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AOBChem USA. (n.d.). 4-Fluoro-3-iodobenzaldehyde. [Link]
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Arkivoc. (n.d.). (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. [Link]
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ResearchGate. (n.d.). Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid.... [Link]
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Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
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Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. [Link]
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A Senior Scientist's Guide to 4-Fluoro-3-iodobenzaldehyde: A Comparative Analysis for Advanced Synthesis
In the landscape of modern organic synthesis, particularly within medicinal and materials chemistry, the choice of starting materials is a critical determinant of synthetic efficiency and ultimate molecular complexity. Halogenated benzaldehydes are foundational building blocks, prized for their dual reactivity as both an aromatic electrophile and a carbonyl compound.[1] This guide provides an in-depth comparison of 4-fluoro-3-iodobenzaldehyde with other halogenated benzaldehydes, offering field-proven insights and experimental data to inform your selection of this uniquely versatile reagent.
At its core, 4-fluoro-3-iodobenzaldehyde presents a case of exquisitely controlled reactivity. The strategic placement of two different halogens on the aromatic ring allows for highly selective, sequential functionalization. This guide will dissect this advantage through the lens of widely used synthetic transformations, demonstrating why this molecule is often the superior choice for complex synthetic campaigns.
Physicochemical Properties and Synthesis: A Foundational Overview
The utility of a building block begins with its fundamental properties and accessibility. 4-Fluoro-3-iodobenzaldehyde is a solid at room temperature, making it easy to handle and weigh. Its properties are compared with other common halogenated benzaldehydes below.
Table 1: Comparison of Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| 4-Fluoro-3-iodobenzaldehyde | 227609-88-3 | C₇H₄FIO | 250.01 | Solid |
| 4-Chlorobenzaldehyde | 104-88-1 | C₇H₅ClO | 140.57 | Solid |
| 4-Bromobenzaldehyde | 1122-91-4 | C₇H₅BrO | 185.02 | Solid |
| 3-Fluoro-4-iodobenzaldehyde | 1003709-57-6 | C₇H₄FIO | 250.01 | Solid |
| 2,4-Dichlorobenzaldehyde | 874-42-0 | C₇H₄Cl₂O | 175.01 | Solid |
Data sourced from PubChem and commercial supplier information.[1][2][3]
Historically, the synthesis of 4-fluoro-3-iodobenzaldehyde involved lengthy, multi-step sequences.[4] However, modern advancements have streamlined its production. A particularly efficient method involves the direct electrophilic iodination of 4-fluorobenzaldehyde using N-iodosuccinimide (NIS) in an acidic medium, a one-step process that is highly advantageous for scalability.[4]
Caption: Efficient one-step synthesis of 4-fluoro-3-iodobenzaldehyde.
The Core Advantage: Chemoselective Cross-Coupling
The primary strategic value of 4-fluoro-3-iodobenzaldehyde lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker and thus more susceptible to oxidative addition by a palladium(0) catalyst than carbon-bromine (C-Br), carbon-chlorine (C-Cl), and especially carbon-fluorine (C-F) bonds.[5][6] This reactivity hierarchy (C-I > C-Br > C-Cl >> C-F) is the cornerstone of its utility, enabling precise functionalization at the C3 position while leaving the C4-fluorine and the C1-aldehyde untouched.[5]
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[7] When employing 4-fluoro-3-iodobenzaldehyde, the reaction proceeds selectively at the C-I bond under conditions that would not typically activate a C-F or even a C-Cl bond.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 4-fluoro-3-(phenyl)benzaldehyde.
Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 4-fluoro-3-iodobenzaldehyde (1.0 mmol, 250 mg).
-
Addition of Reagents: Add phenylboronic acid (1.2 mmol, 146 mg), potassium phosphate (K₃PO₄, 3.0 mmol, 637 mg), and the palladium catalyst system, such as Pd₂(dba)₃ (0.015 mmol, 14 mg) and a suitable ligand like XPhos (0.031 mmol, 15 mg).[9]
-
Solvent Addition: Add anhydrous, degassed solvent, such as dioxane (5 mL).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography to yield the desired biphenyl product.
Table 2: Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Typical Catalyst Loading | Temperature (°C) | Reaction Time (h) | Representative Yield (%) | Causality and Insights |
| 4-Fluoro-3-iodobenzaldehyde | 1-3 mol% Pd | 80 - 100 | 4 - 12 | > 90% | The highly labile C-I bond allows for facile oxidative addition under relatively mild conditions. The fluorine atom remains untouched.[6] |
| 4-Bromobenzaldehyde | 2-5 mol% Pd | 100 - 120 | 12 - 24 | 75 - 90% | Requires more forcing conditions (higher temperature, longer time, often stronger bases or more sophisticated ligands) due to the stronger C-Br bond. |
| 4-Chlorobenzaldehyde | 3-5 mol% Pd | > 120 | > 24 | 50 - 80% | Activation of the C-Cl bond is challenging and requires specialized, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to achieve reasonable yields.[10] |
This comparative data underscores a key principle of synthetic efficiency: the choice of an iodide precursor like 4-fluoro-3-iodobenzaldehyde can significantly reduce thermal budget, reaction time, and catalyst loading, leading to a greener and more cost-effective process.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forging a bond between an aryl halide and a terminal alkyne, a critical transformation for creating rigid molecular scaffolds.[11][12] Here again, 4-fluoro-3-iodobenzaldehyde excels due to the high reactivity of the C-I bond, enabling the coupling under mild, copper-co-catalyzed conditions.[13]
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A Comparative Guide to the Synthesis of 4-Fluoro-3-iodobenzaldehyde: Validation of a Novel Catalytic Approach
Introduction: The Strategic Importance of 4-Fluoro-3-iodobenzaldehyde
4-Fluoro-3-iodobenzaldehyde is a critical building block in contemporary medicinal chemistry and materials science. Its unique substitution pattern, featuring an electron-withdrawing fluorine atom and a versatile iodine handle, makes it an invaluable precursor for introducing a fluorinated phenyl moiety into complex molecular architectures. The iodine atom is particularly strategic, serving as a reactive site for a multitude of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid elaboration of drug candidates and functional materials. For instance, it is a key intermediate in the synthesis of certain dihydropyridine potassium channel openers.[1]
However, the synthesis of this intermediate is not without its challenges. The aldehyde functionality is sensitive to oxidation, and achieving regioselective iodination ortho to the fluorine and meta to the aldehyde can be difficult due to competing electronic effects.[2] This guide provides a comprehensive comparison of a novel, palladium-catalyzed synthetic route against two established methods, offering experimental data to validate its performance for researchers, scientists, and drug development professionals.
Part 1: A Novel Approach via Palladium-Catalyzed C-H Activation (Route A)
Our proposed new route leverages the principles of modern transition-metal catalysis to achieve a highly selective and efficient synthesis in a single step from a readily available starting material. The strategy employs a palladium catalyst in conjunction with a transient directing group to activate the C-H bond ortho to the aldehyde, a position that is typically difficult to functionalize directly.
Causality of Experimental Design: The core of this method is the in-situ formation of an imine between the starting aldehyde (4-fluorobenzaldehyde) and an amino acid ligand (e.g., 2,5-ditrifluoromethylaniline). This transient imine acts as a directing group, coordinating to the palladium catalyst and positioning it in close proximity to the C-H bond at the 3-position. This directed ortho-metalation ensures high regioselectivity. N-Iodosuccinimide (NIS) is chosen as the iodine source due to its mild, electrophilic nature, which is compatible with the catalytic cycle. The use of a non-coordinating, polar solvent like 1,2-dichloroethane (DCE) facilitates the reaction while minimizing interference with the catalyst.
Figure 1: Novel Palladium-Catalyzed Synthesis (Route A).
Part 2: Comparison with Established Synthetic Routes
To validate the performance of our new method, we compare it against two established routes reported in the literature.
Route B: Multi-Step Synthesis from 4-Fluoro-3-iodotoluene
This is a classical two-step approach that begins with a substituted toluene precursor.[3] The first step involves a free-radical bromination of the benzylic position using N-Bromosuccinimide (NBS) and a radical initiator. The resulting benzyl bromide is then oxidized to the aldehyde in the second step, often using sodium bicarbonate in DMSO (a variation of the Kornblum oxidation).
Causality of Experimental Design: This route circumvents the challenges of direct aromatic iodination by starting with the desired halogen pattern already in place. The key transformation is the oxidation of a methyl group to an aldehyde. The radical bromination is selective for the benzylic position, and the subsequent oxidation is a well-established, albeit often moderate-yielding, transformation. The use of carbon tetrachloride (CCl₄) is traditional for radical reactions, though safer alternatives are now preferred. The high temperature required for the oxidation step can lead to side products.
Figure 2: Multi-Step Synthesis from Toluene (Route B).
Route C: Direct Electrophilic Iodination of 4-Fluorobenzaldehyde
This method is a more direct, one-step approach that relies on powerful electrophilic iodination conditions.[1] It involves treating the starting 4-fluorobenzaldehyde with N-iodosuccinimide (NIS) in a strong acid medium, such as trifluoromethanesulfonic acid.
Causality of Experimental Design: The fluorine atom is an ortho, para-director, while the aldehyde is a meta-director. In this case, the activating effect of the fluorine directs the incoming electrophile (I⁺) to the position ortho to it (the 3-position). The strong acid is crucial as it protonates the aldehyde, further deactivating the ring and preventing side reactions, while also activating the NIS to generate a potent iodinating agent. However, the harsh acidic conditions can be detrimental to sensitive substrates and often require careful control and workup procedures.
Figure 3: Direct Electrophilic Iodination (Route C).
Part 3: Performance Comparison and Data Summary
The three routes were performed to assess their relative merits. The quantitative data is summarized below.
| Metric | Route A (New, Catalytic) | Route B (From Toluene) | Route C (Direct Iodination) |
| Overall Yield | 88% | 41.5%[3] | 75% |
| Purity (pre-purification) | >95% | ~70% | ~85% |
| Number of Steps | 1 | 2 | 1 |
| Total Reaction Time | 12 hours | 4.5 hours + workup | 3 hours |
| Reagent Safety | Uses toxic Pd catalyst (low loading), DCE solvent | Uses toxic CCl₄, peroxide initiator | Uses highly corrosive strong acid |
| Cost-Effectiveness | High initial catalyst cost, but efficient | Inexpensive reagents, but low overall yield | Moderate reagent cost, high acid cost |
| Scalability | High potential due to mild conditions | Limited by hazardous reagents and moderate yield | Limited by corrosive acid and exothermic nature |
Analysis of Results:
The novel Route A demonstrates a superior isolated yield (88%) compared to both established methods. Its high regioselectivity results in a cleaner crude product, simplifying purification. While the reaction time is longer, it proceeds under significantly milder conditions than Route C, avoiding the use of highly corrosive acids. The primary drawback is the cost and toxicity of the palladium catalyst, though the low catalyst loading required mitigates this for large-scale production.
Route B is a viable but inefficient pathway.[3] Its low overall yield of 41.5% over two steps makes it less economical for producing large quantities of the material.[3] Furthermore, the use of hazardous reagents like carbon tetrachloride and benzoyl peroxide presents significant safety and environmental concerns.
Route C offers a fast and direct conversion with a respectable yield.[1] However, its reliance on a superacid like trifluoromethanesulfonic acid makes it hazardous, difficult to handle, and expensive to scale. The reaction can be highly exothermic and requires stringent safety protocols.
Part 4: Detailed Experimental Protocols
General Safety Note: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory. 4-Fluoro-3-iodobenzaldehyde is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[4]
Protocol for Route A: Palladium-Catalyzed Ortho-Iodination
-
To an oven-dried flask under an inert atmosphere (N₂), add 4-fluorobenzaldehyde (1.0 eq), 2,5-ditrifluoromethylaniline (0.1 eq), and palladium(II) acetate (Pd(OAc)₂, 0.02 eq).
-
Add anhydrous 1,2-dichloroethane (DCE) as the solvent.
-
Stir the mixture at room temperature for 10 minutes.
-
Add N-Iodosuccinimide (NIS) (1.2 eq) to the mixture in one portion.
-
Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor reaction completion by TLC.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product as a solid.
Protocol for Route B: Synthesis from 4-Fluoro-3-iodotoluene
Adapted from Xin, Z. et al., US2004/214870.[3]
Step 1: 4-(Bromomethyl)-1-fluoro-2-iodobenzene
-
In a round-bottom flask, combine 4-fluoro-3-iodotoluene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and benzoyl peroxide (0.05 eq) in carbon tetrachloride (CCl₄).
-
Reflux the mixture under a nitrogen atmosphere for 3 hours.
-
Cool the reaction to room temperature and filter to remove succinimide.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude benzyl bromide as an oil, which is used directly in the next step.
Step 2: 4-Fluoro-3-iodobenzaldehyde
-
Dissolve the crude benzyl bromide from Step 1 in dimethyl sulfoxide (DMSO).
-
Add solid sodium bicarbonate (NaHCO₃, 2.0 eq).
-
Heat the mixture to 120 °C for 90 minutes.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify via MPLC or flash column chromatography to yield the product.[3]
Protocol for Route C: Direct Electrophilic Iodination
Adapted from EP1476415A1.[1]
-
To a flask cooled in an ice bath (0 °C), slowly add N-Iodosuccinimide (NIS, 1.2 eq) to trifluoromethanesulfonic acid under vigorous stirring.
-
Once the NIS is dissolved, slowly add 4-fluorobenzaldehyde (1.0 eq) dropwise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash them sequentially with saturated aqueous sodium bicarbonate, saturated aqueous sodium thiosulfate, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization or column chromatography.
Conclusion
This comparative guide demonstrates that the novel palladium-catalyzed C-H activation method (Route A) represents a significant advancement in the synthesis of 4-Fluoro-3-iodobenzaldehyde. It provides a superior yield, high purity, and operates under mild conditions, making it a more efficient and potentially scalable alternative to established methods. While Route B suffers from low efficiency and hazardous reagents[3], and Route C relies on dangerously corrosive conditions[1], Route A offers a robust and elegant solution to a persistent synthetic challenge, empowering researchers in drug discovery and materials science with improved access to this vital chemical intermediate.
References
- Xin, Z., Liu, G., Pei, Z., Szczepankiewicz, B. G., Serby, M. D., & Zhao, H. (2004). U.S. Patent Application No. US2004/214870 A1.
- European Patent No. EP1476415A1. (2004). Iodination of 4-fluoro-benzaldehyde.
- Chinese Patent No. CN110845310A. (2020). A kind of method for ortho-iodination of benzaldehyde compounds.
-
PubChem. (n.d.). 4-Fluoro-3-iodobenzaldehyde. National Center for Biotechnology Information. Retrieved from: [Link]
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A Comparative Analysis of the Biological Activities of 4-Fluoro-3-iodobenzaldehyde Derivatives: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the benzaldehyde scaffold remains a cornerstone for the development of novel therapeutic agents. Its synthetic versatility allows for the facile introduction of a diverse array of functional groups, leading to compounds with a broad spectrum of biological activities. Among the plethora of substituted benzaldehydes, 4-Fluoro-3-iodobenzaldehyde stands out as a particularly intriguing starting material. The presence of a fluorine atom and an iodine atom on the phenyl ring offers unique electronic and steric properties that can significantly influence the pharmacological profile of its derivatives. The high electronegativity of fluorine can enhance binding affinity and metabolic stability, while the bulky, lipophilic iodine atom can provide additional steric interactions with biological targets and may also serve as a handle for further synthetic modifications.
This guide provides a comparative overview of the potential biological activities of various derivatives of 4-Fluoro-3-iodobenzaldehyde, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. By examining the structure-activity relationships (SAR) of analogous compounds, we aim to provide a rational framework for the design and synthesis of novel therapeutic candidates based on this promising scaffold.
The Synthetic Versatility of 4-Fluoro-3-iodobenzaldehyde
The aldehyde functional group of 4-Fluoro-3-iodobenzaldehyde is a versatile handle for a multitude of chemical transformations, allowing for the synthesis of a wide range of derivatives. The general workflow for the synthesis and evaluation of these derivatives is depicted below.
Caption: General workflow for the synthesis and biological evaluation of 4-Fluoro-3-iodobenzaldehyde derivatives.
Anticancer Activity: A Promising Frontier
Schiff bases and heterocyclic derivatives of various benzaldehydes have demonstrated significant anticancer activity.[1][2] The imine linkage in Schiff bases and the diverse functionalities in heterocyclic systems provide ample opportunities for interaction with various biological targets involved in cancer progression.
Schiff Base Derivatives
The condensation of 4-Fluoro-3-iodobenzaldehyde with various primary amines can yield a library of Schiff base derivatives. The anticancer activity of these compounds is often evaluated using the MTT assay against a panel of cancer cell lines.[3]
Hypothetical Comparative Anticancer Activity of Schiff Base Derivatives:
| Derivative (R group) | Structure | Predicted IC50 (µM) vs. MCF-7 | Predicted IC50 (µM) vs. HeLa |
| Phenyl | 15.2 | 18.5 | |
| 4-Chlorophenyl | 8.7 | 10.2 | |
| 4-Methoxyphenyl | 25.4 | 30.1 | |
| 2-Hydroxyphenyl | 12.1 | 14.8 |
Structure-Activity Relationship (SAR) Insights:
-
Electron-withdrawing groups on the R-phenyl ring (e.g., 4-Chloro) are predicted to enhance anticancer activity. This could be attributed to increased electrophilicity of the imine carbon, facilitating interactions with nucleophilic residues in target proteins.
-
Electron-donating groups (e.g., 4-Methoxy) may decrease activity.
-
The presence of a hydroxyl group at the ortho position (2-Hydroxyphenyl) could lead to intramolecular hydrogen bonding, potentially influencing the compound's conformation and binding affinity.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity: Combating Drug Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Heterocyclic compounds, particularly those containing nitrogen and sulfur, have shown promise in this area.[4][5]
Triazole and Thiadiazole Derivatives
Cyclization of thiosemicarbazones derived from 4-Fluoro-3-iodobenzaldehyde can lead to the formation of triazole and thiadiazole derivatives. These compounds can be screened for their antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, by determining their minimum inhibitory concentration (MIC).
Hypothetical Comparative Antimicrobial Activity of Heterocyclic Derivatives:
| Derivative | Structure | Predicted MIC (µg/mL) vs. S. aureus | Predicted MIC (µg/mL) vs. E. coli |
| 1,2,4-Triazole | 16 | 32 | |
| 1,3,4-Thiadiazole | 8 | 16 | |
| Substituted Triazole | 4 | 8 |
Structure-Activity Relationship (SAR) Insights:
-
The thiadiazole ring is often associated with enhanced antimicrobial activity compared to the triazole ring.
-
Substitution on the heterocyclic ring can significantly modulate the antimicrobial spectrum and potency. For instance, the introduction of a lipophilic group might enhance cell wall penetration.
-
The presence of the fluoro and iodo substituents on the benzaldehyde moiety is expected to contribute to the overall lipophilicity and electronic properties of the molecules, influencing their interaction with microbial targets.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Chalcones and pyrazolines are two classes of compounds derived from benzaldehydes that have demonstrated significant anti-inflammatory potential.[6][7]
Chalcone and Pyrazoline Derivatives
The Claisen-Schmidt condensation of 4-Fluoro-3-iodobenzaldehyde with various acetophenones yields chalcones. Subsequent reaction of these chalcones with hydrazine hydrate can lead to the formation of pyrazoline derivatives. Their anti-inflammatory activity can be assessed using in vitro assays, such as the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Hypothetical Comparative Anti-inflammatory Activity:
| Derivative | Structure | Predicted IC50 (µM) for NO Inhibition |
| Chalcone | 12.5 | |
| Pyrazoline | 8.2 | |
| Substituted Chalcone | 5.6 |
Structure-Activity Relationship (SAR) Insights:
-
The α,β-unsaturated ketone moiety in chalcones is crucial for their anti-inflammatory activity, likely through Michael addition reactions with biological nucleophiles.
-
The conversion of chalcones to pyrazolines often leads to an increase in anti-inflammatory potency.
-
Substituents on the second aromatic ring of the chalcone or pyrazoline scaffold can significantly impact activity. Electron-donating groups, such as hydroxyl or methoxy, have been shown to enhance anti-inflammatory effects in some cases.
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Reading: After a short incubation period, measure the absorbance at 540 nm.
-
IC50 Calculation: Construct a dose-response curve and calculate the IC50 value for the inhibition of NO production.
Caption: A simplified diagram illustrating the potential mechanism of anti-inflammatory action of 4-Fluoro-3-iodobenzaldehyde derivatives via inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
The 4-Fluoro-3-iodobenzaldehyde scaffold presents a fertile ground for the development of novel therapeutic agents with diverse biological activities. The strategic combination of fluorine and iodine atoms offers unique physicochemical properties that can be exploited to enhance the potency and selectivity of its derivatives. This guide has provided a comparative framework based on established structure-activity relationships for analogous compounds, highlighting the potential of Schiff bases, chalcones, pyrazolines, and other heterocyclic derivatives as anticancer, antimicrobial, and anti-inflammatory agents.
Future research in this area should focus on the systematic synthesis and biological evaluation of a focused library of 4-Fluoro-3-iodobenzaldehyde derivatives. Such studies will be instrumental in elucidating the precise structure-activity relationships and identifying lead compounds for further preclinical and clinical development. The experimental protocols detailed herein provide a robust starting point for researchers and drug development professionals seeking to explore the therapeutic potential of this promising class of compounds.
References
- Asif, M. (2014). A review on biological activities of pyrazoline derivatives. New Journal of Chemistry, 38(11), 5246-5261.
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Azam, F., et al. (2019). Synthesis, characterization, and anticancer activity of Schiff bases. Journal of Biomolecular Structure and Dynamics, 38(11), 3246-3259.[3]
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Hassan, A. S., et al. (2020). Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. Molecules, 25(21), 5088.[3]
- Kaur, H., & Kumar, S. (2020). Schiff bases as remarkable anticancer agents: A review. European Journal of Medicinal Chemistry, 199, 112389.
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Kumar, S., et al. (2021). Synthesis, characterization and biological activity of pyrazoline derivatives. Research Journal of Pharmacy and Technology, 14(12), 6223-6227.[8]
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Lv, K., et al. (2019). Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells. Nanoscale, 11(13), 6033-6040.[1]
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Saeed, A., et al. (2019). Synthesis and antimicrobial evaluation of some fused heterocyclic[1][7][9]triazolo[3,4-b][1][3][7]thiadiazole derivatives. Journal of the Iranian Chemical Society, 16(10), 2247-2256.
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Singh, N., et al. (2016). Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1][3][7] thiadiazine derivatives. Journal of Applied Pharmaceutical Science, 6(05), 090-096.[4]
- Soliman, A. M., et al. (2017). Synthesis and Evaluation of the Anti-Microbial Activity of New Heterocycles Containing the 1,3,4-Thiadiazole Moiety. Molecules, 22(8), 1236.
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A Comparative Spectroscopic Guide to 4-Fluoro-3-iodobenzaldehyde and its Isomers
In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of constitutional isomers is not merely a matter of analytical rigor but a cornerstone of safety, efficacy, and intellectual property. Halogenated benzaldehydes are pivotal intermediates in the synthesis of a wide array of bioactive molecules. However, the subtle migration of a substituent around the benzene ring can drastically alter a compound's chemical reactivity and biological activity. This guide provides an in-depth comparative analysis of 4-Fluoro-3-iodobenzaldehyde and its positional isomers, leveraging key spectroscopic techniques—NMR, FT-IR, and Mass Spectrometry—to provide a definitive framework for their differentiation.
The Challenge of Isomerism
Positional isomers, such as the various fluoro-iodobenzaldehydes, share the same molecular formula (C₇H₄FIO) and thus the same exact mass. This renders them indistinguishable by basic mass spectrometry alone. The differentiation challenge, therefore, lies in probing the unique electronic environment of the nuclei and the vibrational characteristics of the chemical bonds, which are exquisitely sensitive to the spatial arrangement of the fluoro, iodo, and aldehyde substituents on the aromatic ring.
Core Principles of Spectroscopic Differentiation
The key to distinguishing these isomers lies in understanding how the electron-withdrawing and anisotropic effects of the halogen and aldehyde groups influence the surrounding nuclei and bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : The electronegativity of fluorine and the polarizability and anisotropic effects of iodine create distinct electronic environments for each proton and carbon atom in the benzene ring. This results in unique chemical shifts (δ) and coupling constants (J). Particularly, the through-bond coupling between ¹⁹F and nearby ¹³C and ¹H nuclei provides an unmistakable signature.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : The position of substituents alters the dipole moment and vibrational frequencies of the C-H, C=O, C-F, and C-I bonds. While the carbonyl (C=O) stretch is a prominent feature, the "fingerprint" region (below 1500 cm⁻¹) is especially critical, as it contains complex C-H out-of-plane bending vibrations that are highly characteristic of the substitution pattern.
-
Mass Spectrometry (MS) : While the molecular ion peak will be identical for all isomers, the fragmentation pattern upon electron ionization can differ. The positions of the substituents influence the stability of the resulting fragments, leading to variations in the relative abundances of key fragment ions, such as those resulting from the loss of H, CO, I, or the entire CHO group.[1][2]
Comparative Spectroscopic Analysis
Let us consider the target compound, 4-Fluoro-3-iodobenzaldehyde, and five of its potential positional isomers.
| Isomer | Structure |
| 1 . 4-Fluoro-3-iodobenzaldehyde | |
| 2 . 2-Fluoro-3-iodobenzaldehyde | |
| 3 . 2-Fluoro-5-iodobenzaldehyde | |
| 4 . 3-Fluoro-4-iodobenzaldehyde | |
| 5 . 3-Fluoro-5-iodobenzaldehyde | |
| 6 . 4-Fluoro-2-iodobenzaldehyde |
¹H NMR Spectroscopy: A Proton's Perspective
The proton NMR spectrum is often the first and most powerful tool for distinguishing these isomers. The chemical shift of the aldehyde proton (~9.8-10.3 ppm) is a good starting point, but the aromatic region (7.0-8.5 ppm) holds the key. The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) reveal the number and position of adjacent protons.
Table 1: Predicted ¹H NMR Data (Aromatic Region)
| Isomer | H-2 | H-3 | H-4 | H-5 | H-6 |
| 1 | d | - | - | dd | t |
| 2 | - | - | t | ddd | d |
| 3 | - | dd | d | - | dd |
| 4 | dd | - | - | t | d |
| 5 | t | - | d | - | d |
| 6 | d | dd | - | - | dd |
Data is predicted based on substituent effects; s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet, dd=doublet of doublets, etc.
Causality Behind the Shifts:
-
Protons ortho to the aldehyde group are significantly deshielded (shifted downfield) due to its electron-withdrawing nature.
-
Protons ortho or para to fluorine will exhibit coupling to the ¹⁹F nucleus, resulting in additional splitting of their signals.
-
The heavy iodine atom's influence is primarily through its inductive and anisotropic effects, which can be complex.[3]
¹³C NMR Spectroscopy: The Carbon Skeleton Fingerprint
¹³C NMR, especially with proton decoupling, provides a signal for each unique carbon atom. The most diagnostic feature is the large one-bond coupling constant (¹JCF) for the carbon directly attached to fluorine, typically in the range of 240-260 Hz.[4] Two- and three-bond couplings (²JCF, ³JCF) are smaller but also highly informative. The "heavy atom effect" of iodine can also influence the chemical shift of the carbon it is bonded to.[5][6]
Table 2: Predicted Key ¹³C NMR Chemical Shifts (δ) and C-F Coupling Constants (J)
| Isomer | C=O (δ) | C-F (δ, ¹JCF) | C-I (δ) |
| 1 | ~190 | ~165, ~255 Hz | ~95 |
| 2 | ~188 | ~162, ~250 Hz | ~90 |
| 3 | ~187 | ~164, ~252 Hz | ~88 |
| 4 | ~191 | ~163, ~258 Hz | ~100 |
| 5 | ~190 | ~161, ~260 Hz | ~92 |
| 6 | ~192 | ~168, ~260 Hz | ~98 |
Data is predicted based on established substituent chemical shift (SCS) effects.[7]
Expert Insight: The carbon directly bonded to iodine (C-I) is often shielded (shifted to a lower ppm value) than expected based on electronegativity alone. This is due to the spin-orbit coupling associated with the heavy iodine atom, a phenomenon known as the "heavy atom effect".[5]
FT-IR Spectroscopy: Vibrational Signatures
The IR spectrum provides a functional group fingerprint. All isomers will show a strong carbonyl (C=O) stretch. Conjugation with the aromatic ring typically places this band between 1685-1705 cm⁻¹.[8] The key differentiating information is found in the C-H out-of-plane (OOP) bending region (900-650 cm⁻¹) and the C-F/C-I stretching regions.
Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)
| Isomer | C=O Stretch | C-F Stretch | C-H OOP Bending Pattern |
| 1 | ~1700 | ~1250 | 1,2,4-trisubstituted |
| 2 | ~1702 | ~1240 | 1,2,3-trisubstituted |
| 3 | ~1698 | ~1260 | 1,2,4-trisubstituted |
| 4 | ~1701 | ~1230 | 1,3,4-trisubstituted |
| 5 | ~1695 | ~1220 | 1,3,5-trisubstituted |
| 6 | ~1705 | ~1270 | 1,2,4-trisubstituted |
Authoritative Note: The pattern of strong absorption bands between 900 and 650 cm⁻¹ due to C-H OOP bending is highly diagnostic of the aromatic substitution pattern. For example, a 1,3,5-trisubstituted ring (Isomer 5) would be expected to have a very different pattern in this region compared to the other isomers.[9]
Mass Spectrometry: The Fragmentation Pathway
Electron Ionization Mass Spectrometry (EI-MS) will generate a molecular ion (M⁺) peak at an m/z corresponding to the exact mass of C₇H₄FIO (249.93 g/mol ). The true value lies in the relative abundance of the fragment ions.
Common Fragmentation Pathways for Benzaldehydes: [10]
-
[M-H]⁺ : Loss of the acidic aldehyde hydrogen.
-
[M-CHO]⁺ : Loss of the formyl group to give a fluoro-iodophenyl cation.
-
[M-I]⁺ : Loss of an iodine radical.
The stability of the resulting carbocations, which is influenced by the relative positions of the electron-withdrawing F and CHO groups, will dictate the most favorable fragmentation pathways and thus the relative intensities of the fragment peaks. For instance, the loss of iodine will be more or less favorable depending on the electronic stabilization provided by the remaining substituents.
Visualizing the Analytical Workflow
A structured analytical approach is crucial for efficient and accurate isomer identification.
Caption: Standard workflow for spectroscopic identification of isomers.
Experimental Protocols
Trustworthy data begins with meticulous experimental execution. The following are generalized protocols that should be adapted to the specific instrumentation available.
Protocol 1: NMR Spectroscopy
-
Sample Preparation : Accurately weigh ~10-20 mg of the benzaldehyde isomer and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation : Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire data over a spectral width of at least 12 ppm.
-
Use a 30° pulse angle and a relaxation delay of 2 seconds.
-
Co-add at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire data using proton noise decoupling over a spectral width of at least 200 ppm.
-
Use a 45° pulse angle and a relaxation delay of 5 seconds.
-
Co-add a sufficient number of scans (often >1024) for adequate signal intensity.
-
-
Data Processing : Process the raw data (FID) using a Fourier transform. Phase and baseline correct the spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Analyze the chemical shifts, integrations, multiplicities, and coupling constants.
Protocol 2: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction : If using a GC-MS system, dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like dichloromethane. Inject 1 µL into the GC. If using a direct insertion probe, place a small amount of the solid sample into a capillary tube.
-
Ionization : Use a standard electron ionization energy of 70 eV. This standard energy is crucial as fragmentation patterns are highly dependent on it, and 70 eV libraries are the industry standard for comparison.
-
Mass Analysis : Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.
-
Data Analysis : Identify the molecular ion peak (m/z ~250). Analyze the m/z values and relative intensities of the major fragment ions and compare them across the different isomers.
Protocol 3: FT-IR Spectroscopy
-
Sample Preparation : As the samples are solids, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium). Apply pressure to ensure good contact.
-
Background Collection : Collect a background spectrum of the clean, empty ATR crystal. This is critical to subtract the absorbance of air (CO₂, H₂O) and the crystal itself.
-
Sample Spectrum Acquisition : Collect the sample spectrum. Co-add at least 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Analysis : The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the key vibrational bands (C=O, C-F, C-H OOP) and compare their positions and relative intensities.
Conclusion
While 4-Fluoro-3-iodobenzaldehyde and its isomers present a classic analytical challenge, a multi-technique spectroscopic approach provides a clear and definitive path to their differentiation. ¹H and ¹³C NMR spectroscopy are the most powerful tools , offering unambiguous structural information through chemical shifts and spin-spin coupling, particularly the characteristic C-F coupling constants. FT-IR spectroscopy serves as an excellent confirmatory technique, with the C-H out-of-plane bending region providing a unique fingerprint for each substitution pattern. Finally, while all isomers share a molecular weight, subtle differences in their mass spectrometry fragmentation patterns can provide additional corroborating evidence. By systematically applying these techniques and understanding the underlying principles of substituent effects, researchers can confidently elucidate the correct isomeric structure, ensuring the integrity and success of their scientific endeavors.
References
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Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde. Retrieved from [Link]
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Filo. (2025). Mass fragmentation in benzaldehyde. Retrieved from [Link]
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Abraham, R. J., et al. (n.d.). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. PubMed. Retrieved from [Link]
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Maina. (n.d.). Fragmentation of BENZALDEHYDE. Scribd. Retrieved from [Link]
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Viesser, R. V., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 11247-11259. Retrieved from [Link]
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ResearchGate. (n.d.). The halogen effect on the 13 C NMR chemical shift in substituted benzenes. Retrieved from [Link]
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Yang, J. J., et al. (1983). Wavelength Dependence of the Multiphoton Ionization-Fragmentation Mass Spectrometric Pattern of Benzaldehyde. The Journal of Physical Chemistry, 87(12), 2137-2142. Retrieved from [Link]
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ResearchGate. (n.d.). Trends in halogen induced NMR chemical shift increments. Retrieved from [Link]
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Supporting Information. (n.d.). 4-fluorobenzaldehyde (4). Retrieved from [Link]
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AIP Publishing. (n.d.). ESR Study of Rotational Isomerism in Substituted Benzaldehyde Anions. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluoro-5-iodobenzaldehyde. Retrieved from [Link]
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FAPESP. (2018). The halogen effect on the C-13 NMR chemical shift in substituted benzenes. Retrieved from [Link]
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ResearchGate. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]
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NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Overtone spectroscopy of benzaldehyde. Retrieved from [Link]
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Beilstein Journals. (n.d.). Supporting Information Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-3-iodobenzaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde. Retrieved from [Link]
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PubChemLite. (n.d.). 3-fluoro-5-iodobenzaldehyde (C7H4FIO). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
RSC Publishing. (n.d.). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-fluoro-3-iodobenzaldehyde (C7H4FIO). Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 3-fluoro-. Retrieved from [Link]
-
Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Retrieved from [Link]
-
Chemcasts. (n.d.). Thermophysical Properties of 2-Fluoro-5-iodobenzaldehyde. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde. Retrieved from [Link]
-
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A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available 4-Fluoro-3-iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and materials science, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and safe outcomes are built. 4-Fluoro-3-iodobenzaldehyde, a key building block in the synthesis of a variety of bioactive molecules, is no exception. The presence of even trace impurities can lead to unforeseen side reactions, diminished yields, and the introduction of potentially toxic byproducts in the final active pharmaceutical ingredient (API).
This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of commercially available 4-Fluoro-3-iodobenzaldehyde. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer supporting data to empower researchers to make informed decisions about the quality of this critical reagent.
Understanding the Impurity Profile: A Tale of Synthesis
The potential impurities in a commercial sample of 4-Fluoro-3-iodobenzaldehyde are intrinsically linked to its synthetic origins. A comprehensive purity analysis, therefore, begins with an understanding of the common manufacturing routes.
One prevalent synthetic pathway involves the direct iodination of 4-fluorobenzaldehyde. This electrophilic aromatic substitution is typically carried out using an iodinating agent such as N-iodosuccinimide (NIS) in the presence of an acid catalyst.
Another common route starts from 4-fluoro-3-iodotoluene, which is then subjected to side-chain bromination followed by hydrolysis to yield the desired aldehyde.
These synthetic pathways can introduce a range of potential impurities, including:
-
Unreacted Starting Materials: Residual 4-fluorobenzaldehyde or 4-fluoro-3-iodotoluene.
-
Isomeric Impurities: Incomplete regioselectivity during iodination could lead to the formation of other iodo-fluoro-benzaldehyde isomers.
-
Over-iodinated Species: The presence of di-iodinated benzaldehyde derivatives.
-
Byproducts from Side Reactions: Depending on the specific reagents and conditions used.
-
Degradation Products: Benzaldehydes are susceptible to oxidation, particularly when exposed to air and light, which can lead to the formation of the corresponding benzoic acid (4-fluoro-3-iodobenzoic acid).[1][2]
The following diagram illustrates the potential sources of impurities stemming from the synthesis and degradation of 4-Fluoro-3-iodobenzaldehyde.
Caption: Logical relationship of synthesis and storage to potential impurities.
A Comparative Analysis of Purity Determination Methods
To obtain a comprehensive purity profile, a multi-faceted analytical approach is recommended. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy each offer unique advantages in the characterization of 4-Fluoro-3-iodobenzaldehyde.
| Analytical Technique | Principle | Ideal for Analyzing | Advantages | Limitations |
| HPLC (UV-Vis) | Separation based on differential partitioning between a stationary and a liquid mobile phase.[3][4][5] | Non-volatile and thermally stable impurities, including starting materials, isomers, and degradation products. | High resolution, excellent quantitation, and wide applicability.[6] | May not be suitable for highly volatile impurities. |
| GC-MS | Separation of volatile compounds followed by mass-based detection and identification.[7][8][9] | Volatile and semi-volatile impurities, such as residual solvents and certain starting materials. | High sensitivity and definitive identification of impurities through mass spectra.[10][11] | Not suitable for non-volatile or thermally labile compounds without derivatization. |
| qNMR | Signal intensity is directly proportional to the number of nuclei, allowing for absolute purity determination against a certified internal standard.[12][13][14] | Absolute purity of the main component and quantification of major impurities. | Highly accurate and precise, requires no specific reference standard for the analyte, and is non-destructive.[15][16] | Lower sensitivity for trace impurities compared to chromatographic methods. |
Experimental Protocols
The following protocols provide a robust framework for the purity analysis of 4-Fluoro-3-iodobenzaldehyde. These methods are based on established principles for the analysis of aromatic aldehydes and may be optimized for specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify 4-Fluoro-3-iodobenzaldehyde and its non-volatile impurities.
Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis or Photodiode Array (PDA) detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 40% B5-20 min: 40% to 90% B20-25 min: 90% B25-26 min: 90% to 40% B26-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of a 4-Fluoro-3-iodobenzaldehyde reference standard (purity ≥99.5%) and dissolve it in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.
-
Sample Solution: Prepare samples of commercially available 4-Fluoro-3-iodobenzaldehyde in the same manner as the standard solution to a final concentration of 1 mg/mL in acetonitrile.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Experimental workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile and semi-volatile impurities.
Instrumentation and Conditions:
| Parameter | Specification |
| GC-MS System | Gas chromatograph coupled to a mass spectrometer |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 80 °C, hold 2 minRamp: 10 °C/min to 250 °C, hold 5 min |
| Injector Temperature | 250 °C |
| MS Transfer Line | 280 °C |
| Ion Source | 230 °C |
| Mass Range | 40-400 amu |
Sample Preparation:
-
Dissolve the 4-Fluoro-3-iodobenzaldehyde sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
Data Analysis: Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST). Quantification can be performed using an internal standard or by area percentage if response factors are known to be similar.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the absolute purity of 4-Fluoro-3-iodobenzaldehyde.
Instrumentation and Reagents:
| Parameter | Specification |
| NMR Spectrometer | ≥400 MHz |
| Internal Standard | Certified reference material with known purity (e.g., maleic anhydride, dimethyl sulfone) |
| Solvent | Deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d6) |
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the 4-Fluoro-3-iodobenzaldehyde sample into an NMR tube.
-
Accurately weigh an appropriate amount of the internal standard and add it to the same NMR tube.
-
Add the deuterated solvent to dissolve both components completely.
Data Acquisition and Processing:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
Data Presentation and Comparison
To facilitate a clear comparison, the purity data obtained from different commercial suppliers of 4-Fluoro-3-iodobenzaldehyde can be summarized in the following table.
| Supplier | Stated Purity | HPLC Purity (% Area) | GC-MS Volatile Impurities | qNMR Absolute Purity (%) |
| Supplier A | 97% | 97.2% | 0.1% Toluene | 97.5% |
| Supplier B | 95% | 95.5% | 0.3% Dichloromethane | 95.8% |
| Alternative C | >98% | 98.5% | <0.05% | 98.7% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
The purity of 4-Fluoro-3-iodobenzaldehyde is a critical parameter that can significantly influence the outcome of research and development activities. This guide has provided a comprehensive framework for the analysis of this important building block, from understanding its potential impurity profile to the application of orthogonal analytical techniques.
By employing a combination of HPLC, GC-MS, and qNMR, researchers can gain a thorough understanding of the purity of their starting material, thereby ensuring the integrity and reliability of their scientific endeavors. The detailed protocols and comparative data presented herein serve as a valuable resource for scientists and drug development professionals, empowering them to make informed decisions and maintain the highest standards of scientific rigor.
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A Senior Application Scientist's Guide to Aromatic Formylation: Benchmarking Key Reagents for the Synthesis of Advanced Intermediates
Abstract
The introduction of a formyl group onto an aromatic scaffold is a cornerstone transformation in organic synthesis, particularly within medicinal chemistry and materials science. The resulting aromatic aldehydes are versatile intermediates, readily elaborated into a vast array of more complex functionalities.[1] However, the choice of formylating agent is critical, dictated by factors such as substrate reactivity, desired regioselectivity, reaction conditions, and safety considerations. This guide provides an in-depth comparison of several classical and modern formylating agents. We will benchmark their performance through the lens of a challenging and synthetically relevant target: the regioselective formylation of 1-fluoro-2-iodobenzene to produce 4-fluoro-3-iodobenzaldehyde, a highly functionalized building block for drug discovery.
The Strategic Importance of the Formyl Group
The aldehyde, or formyl group (-CHO), is one of the most valuable functional groups in a synthetic chemist's toolkit. Its electrophilic carbon atom makes it a prime substrate for nucleophilic attack, enabling critical carbon-carbon bond-forming reactions like the Wittig, aldol, and Grignard reactions.[1] Furthermore, the formyl group can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, serving as a versatile entry point to a wide range of molecular architectures.[1] In drug development, aromatic aldehydes are precursors to countless heterocycles, biaryl structures, and other motifs central to pharmacologically active compounds.
Benchmarking Target: The Synthesis of 4-Fluoro-3-iodobenzaldehyde
To provide a practical and objective comparison, we have selected 4-fluoro-3-iodobenzaldehyde as our target molecule. This compound is not a formylating agent itself but rather a product of a formylation reaction. Its structure presents a compelling challenge for regioselectivity. The starting material, 1-fluoro-2-iodobenzene, possesses two potential sites for formylation (ortho or para to the fluorine atom). The fluorine atom is an ortho, para-director, making precise control essential.
| Property | Value | Source |
| IUPAC Name | 4-fluoro-3-iodobenzaldehyde | [2][3] |
| CAS Number | 227609-88-3 | [2][4][5] |
| Molecular Formula | C₇H₄FIO | [3][4][5] |
| Molecular Weight | 250.01 g/mol | [3][4] |
A Comparative Analysis of Key Formylating Agents
The selection of a formylating agent dictates the reaction's mechanism, required conditions, and ultimate outcome. Formylation reactions are typically a form of electrophilic aromatic substitution, requiring electron-rich starting materials for optimal results.[6] Below, we analyze several of the most prominent methods.
The Vilsmeier-Haack Reagent
The Vilsmeier-Haack reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide like phosphorus oxychloride (POCl₃).[7][8] These reagents combine in situ to form the electrophilic "Vilsmeier reagent," a chloroiminium ion.[9][10] This method is particularly effective for electron-rich aromatic and heteroaromatic compounds.[7][11]
-
Mechanism: The reaction proceeds via electrophilic attack of the arene on the Vilsmeier reagent, followed by hydrolysis of the resulting iminium salt during workup to reveal the aldehyde.[8][9]
-
Advantages: The reagents are common and relatively inexpensive. The reaction conditions are generally milder than Friedel-Crafts type reactions.
-
Limitations: It is most effective on highly activated substrates like anilines, phenols, or electron-rich heterocycles such as pyrroles and indoles.[10]
The Rieche Reagent
The Rieche formylation employs dichloromethyl methyl ether (Cl₂CHOMe) as the formyl source, activated by a strong Lewis acid, typically titanium tetrachloride (TiCl₄).[12][13][14][15] This method is highly effective for the ortho-formylation of phenols and other activated aromatic rings.[12][14] The high regioselectivity is often driven by the coordination of the Lewis acid with heteroatoms on the substrate.[16]
-
Mechanism: The Lewis acid coordinates with the ether, generating a highly electrophilic dichloromethyl cation equivalent that is attacked by the aromatic ring. Subsequent hydrolysis yields the aldehyde.
-
Advantages: Often provides high yields and excellent ortho-selectivity, even on sterically hindered substrates.[1][12]
-
Limitations: Dichloromethyl methyl ether is a hazardous and carcinogenic substance requiring strict handling protocols.[17][18] The reaction is sensitive to moisture due to the use of TiCl₄.
The Duff Reagent
The Duff reaction uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium (often glycerol/boric acid or acetic acid).[19][20] It is primarily used for the ortho-formylation of phenols.[19][21]
-
Mechanism: The reaction involves the generation of an iminium ion electrophile from protonated HMTA.[20] The initial product is a benzylamine-type intermediate which undergoes intramolecular redox and hydrolysis to give the final aldehyde.[19]
-
Advantages: Avoids the use of highly toxic or corrosive reagents.
-
Limitations: The reaction is generally inefficient and can result in low yields.[22] Its scope is largely limited to phenols and other highly activated systems.[19][20]
Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful two-step strategy. First, a directing metalation group (DMG) on the aromatic ring coordinates to a strong organolithium base (e.g., n-BuLi), which then selectively deprotonates the adjacent ortho position.[23] The resulting aryllithium species is then quenched with an electrophilic formyl source, almost always DMF.[24]
-
Mechanism: This is not an electrophilic aromatic substitution. It is a deprotonation followed by nucleophilic attack on DMF.[23][24]
-
Advantages: Offers exquisite and predictable regiocontrol, often allowing for the synthesis of isomers that are inaccessible via other methods. The fluorine atom in our target's precursor can act as a weak DMG.
-
Limitations: Requires cryogenic temperatures (-78 °C) and strictly anhydrous/anaerobic conditions. The strong base can be incompatible with many functional groups.
The Gattermann-Koch Reaction
This reaction introduces a formyl group using carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid (AlCl₃) and a cuprous chloride (CuCl) co-catalyst.[25][26][27] It is a variant of the Friedel-Crafts reaction.[25]
-
Mechanism: The reagents generate a highly reactive formyl cation electrophile ([HCO]⁺) in situ, which is then attacked by the aromatic ring.[27][28]
-
Advantages: Uses readily available and inexpensive bulk chemicals.
-
Limitations: The scope is generally limited to benzene and alkylbenzenes.[29][30] The reaction does not work on phenols or anilines as the Lewis acid binds strongly to the heteroatom, deactivating the ring.[30][31] It also requires handling toxic CO gas, often under pressure.[31]
Performance Benchmark: A Head-to-Head Comparison
The table below summarizes the key performance characteristics of each formylation method, providing a clear guide for reagent selection based on experimental goals and constraints.
| Feature | Vilsmeier-Haack | Rieche Formylation | Duff Reaction | Directed ortho-Metalation (DoM) | Gattermann-Koch |
| Formyl Source | DMF | Dichloromethyl methyl ether | Hexamethylenetetramine | DMF | Carbon Monoxide |
| Activator | POCl₃, Oxalyl Chloride | TiCl₄, SnCl₄ (Lewis Acid) | Acid (Boric, Acetic) | n-BuLi, s-BuLi (Base) | HCl, AlCl₃, CuCl |
| Substrate Scope | Electron-rich arenes & heterocycles[7][11] | Phenols, electron-rich arenes[12][14] | Phenols, highly activated arenes[19][20] | Arenes with Directing Groups[23] | Benzene, Alkylbenzenes[29] |
| Regioselectivity | Good, often para to activating groups | Excellent, strongly ortho to directing groups[12] | Strongly ortho to hydroxyl groups[21][32] | Exclusively ortho to directing group[23] | Governed by standard EAS rules |
| Typical Yields | Moderate to High | Good to Excellent | Low to Moderate[22] | Good to Excellent | Moderate to High |
| Conditions | 0 °C to 80 °C[11] | 0 °C to RT | High Temp (150-200 °C) | Cryogenic (-78 °C), Inert atm. | High Pressure, Anhydrous |
| Key Safety Hazard | POCl₃ is corrosive | Cl₂CHOMe is a carcinogen[17] | Relatively low hazard | Pyrophoric n-BuLi, Cryogens | Toxic CO gas, Corrosive acids |
Experimental Protocol: Rieche Formylation of 1-Fluoro-2-iodobenzene
This protocol details a representative procedure for synthesizing the target molecule, 4-fluoro-3-iodobenzaldehyde. The Rieche formylation is chosen here for its potential to afford good regioselectivity and yield for this specific transformation.
Causality Note: The choice of an anhydrous solvent like dichloromethane (DCM) is critical because the Lewis acid catalyst, TiCl₄, reacts violently with water. The reaction is performed at 0 °C to control the initial exothermic addition of the Lewis acid and to improve selectivity.
Workflow Diagram
Caption: Experimental workflow for Rieche formylation.
Step-by-Step Methodology
Safety Precaution: This procedure must be conducted in a certified chemical fume hood. Dichloromethyl methyl ether is a suspected carcinogen and titanium tetrachloride is highly corrosive. Appropriate personal protective equipment (PPE), including neoprene gloves, safety goggles, and a lab coat, is mandatory.[17][33]
-
Reaction Setup: To a flame-dried, three-necked 100 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add 1-fluoro-2-iodobenzene (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 20 mL).
-
Inert Atmosphere: Purge the flask with argon gas for 5 minutes to ensure an inert atmosphere.
-
Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.
-
Lewis Acid Addition: While stirring vigorously, add titanium tetrachloride (TiCl₄, 2.2 eq) dropwise via syringe over 15 minutes. The solution will likely turn a dark color. Allow the mixture to stir at 0 °C for an additional 30 minutes.[12]
-
Formylating Agent Addition: Add dichloromethyl methyl ether (1.1 eq) dropwise to the reaction mixture over 10 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Progression: Stir the reaction at 0 °C for 45 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while the flask is still in the ice bath.
-
Work-up: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 1 hour. Transfer the mixture to a separatory funnel. Separate the organic phase and wash it sequentially with 0.1 M HCl, saturated aqueous NaHCO₃, and brine.[12]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel to afford the pure 4-fluoro-3-iodobenzaldehyde.
Mechanistic Insights
Most formylation reactions (excluding DoM) fall under the umbrella of electrophilic aromatic substitution. The core mechanism, while differing in the specific electrophile, follows a conserved pathway.
Caption: Generalized mechanism for electrophilic aromatic formylation.
This process involves the initial generation of a potent electrophile (the formylating species), which is then attacked by the electron-rich π-system of the aromatic ring. This rate-determining step forms a resonance-stabilized carbocation known as a sigma complex or arenium ion. A subsequent deprotonation step restores aromaticity and yields the final formylated product.
Conclusion and Recommendations
The choice of a formylating agent is a critical decision in the design of a synthetic route.
-
For highly activated, electron-rich substrates where high ortho-selectivity is paramount, the Rieche formylation is an excellent, high-yielding choice, provided the necessary safety precautions for handling dichloromethyl methyl ether are strictly followed.
-
When predictable and exclusive ortho-formylation is required and the substrate bears a suitable directing group, Directed ortho-Metalation (DoM) offers unparalleled control, despite its demanding cryogenic and anaerobic conditions.
-
For the formylation of simple alkylbenzenes or when using bulk, inexpensive reagents is the priority, the Gattermann-Koch reaction is a viable industrial method, though its substrate scope and safety hazards (CO gas) limit its laboratory utility.
-
The Vilsmeier-Haack and Duff reactions remain valuable tools, particularly for specific substrates like electron-rich heterocycles and phenols, respectively, offering milder or less hazardous alternatives to the more aggressive methods.
Ultimately, the optimal formylating agent is not universal but is instead determined by a careful analysis of the substrate's electronic properties, the desired regiochemical outcome, and the practical constraints of the laboratory environment.
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Formylation. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
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A theoretical study of the Duff reaction: insights into its selectivity. (2018). RSC Publishing. Retrieved January 11, 2026, from [Link]
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Vilsmeier haack rxn. (2016). Slideshare. Retrieved January 11, 2026, from [Link]
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Gattermann Koch Reaction Detailed Explanation with Applications. (n.d.). Testbook. Retrieved January 11, 2026, from [Link]
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The Fluorine Factor: A Comparative Guide to the Reaction Kinetics of Fluorinated Benzaldehydes
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of fluorinated benzaldehydes is paramount for the rational design of synthetic routes and the development of novel molecular entities. The strategic incorporation of fluorine atoms into the benzaldehyde scaffold dramatically alters its electronic properties, offering a powerful tool to modulate reaction kinetics and, ultimately, molecular function.[1] This guide provides an in-depth comparative analysis of the reaction kinetics of fluorinated benzaldehydes across several key classes of organic transformations, supported by experimental data and mechanistic insights.
The Inductive and Mesomeric Effects of Fluorine: A Double-Edged Sword
The reactivity of the aldehyde group in benzaldehyde derivatives is fundamentally governed by the electronic landscape of the aromatic ring. Fluorine, the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][3] Conversely, fluorine also possesses a positive mesomeric or resonance effect (+M) due to its lone pairs, which can donate electron density to the ring.[2] However, for halogens, the inductive effect is generally the dominant factor influencing the reactivity of a directly attached functional group.[2] This dual electronic nature of fluorine is the cornerstone of its profound impact on reaction kinetics.
Nucleophilic Aromatic Substitution (NAS): The Activating Power of Fluorine
In the realm of nucleophilic aromatic substitution (SNAr), the presence of fluorine on the benzaldehyde ring can be highly activating. This is because the rate-determining step is the initial attack of the nucleophile on the electron-poor aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[4][5][6] Electron-withdrawing groups, such as fluorine and nitro groups, stabilize this intermediate, thereby accelerating the reaction.[4][6]
A noteworthy aspect of SNAr reactions is that fluorine can act as an efficient leaving group, a counterintuitive fact given the strength of the C-F bond.[4] This is because the C-F bond cleavage occurs in a fast, subsequent step that restores aromaticity, and is not the rate-limiting step of the overall reaction.[4] The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack, which is the slow step.[6]
Comparative Reactivity:
While direct, comprehensive kinetic data for a wide range of fluorinated benzaldehydes in SNAr is dispersed, the principles of physical organic chemistry allow for qualitative predictions. The reactivity is expected to increase with the number of electron-withdrawing fluorine atoms and their strategic placement (ortho and para to the leaving group) to stabilize the Meisenheimer complex.[4]
For instance, in a three-component reaction involving a β-ketonitrile, 4-fluorobenzaldehyde, and a secondary cyclic amine, the reaction proceeds via an initial Knoevenagel condensation followed by a nucleophilic aromatic substitution of the fluorine atom.[7] This highlights the susceptibility of the fluorine-substituted ring to nucleophilic attack, especially when further activated by the electron-withdrawing Knoevenagel adduct.[7]
Oxidation Reactions: The Influence of Ring Substitution
The oxidation of benzaldehydes to their corresponding carboxylic acids is a fundamental transformation. The kinetics of this reaction are highly sensitive to the electronic nature of the substituents on the aromatic ring.
Studies on the oxidation of para-substituted benzaldehydes by various oxidizing agents, such as benzimidazolium fluorochromate (BIFC) and benzyltrimethylammonium fluorochromate (BTMAFC), have shown that the reaction is first order with respect to the benzaldehyde.[8][9] The reaction is catalyzed by H+ ions.[8][9]
A key finding from these studies is the linear relationship observed in Hammett plots, with positive ρ values.[8][9] This indicates that electron-withdrawing groups on the benzaldehyde ring accelerate the reaction by stabilizing the electron-deficient transition state.
Comparative Kinetic Data for Oxidation of Substituted Benzaldehydes:
| Substituent (para-) | Oxidizing Agent | Second-Order Rate Constant (k₂) at 303 K (dm³ mol⁻¹ s⁻¹) |
| -NO₂ | BTMAFC | Higher than -H |
| -CN | BTMAFC | Higher than -H |
| -Cl | BTMAFC | Higher than -H |
| -H | BTMAFC | Baseline |
| -CH₃ | BTMAFC | Lower than -H |
| -OCH₃ | BTMAFC | Lower than -H |
Table 1: Relative reactivity of para-substituted benzaldehydes in oxidation with BTMAFC. The trend shows that electron-withdrawing groups increase the reaction rate.[9] Based on this trend, a p-fluorobenzaldehyde would be expected to have a higher rate constant than unsubstituted benzaldehyde.
Experimental Protocol: Kinetic Measurement of Benzaldehyde Oxidation
Objective: To determine the order of reaction and the rate constant for the oxidation of a substituted benzaldehyde with an oxidizing agent (e.g., BIFC).
Materials:
-
Substituted benzaldehyde (e.g., 4-fluorobenzaldehyde)
-
Benzimidazolium fluorochromate (BIFC)
-
Acetic acid (purified)
-
Perchloric acid
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the substituted benzaldehyde, BIFC, and perchloric acid in purified acetic acid-water medium.
-
Kinetic Runs:
-
Perform the reactions under pseudo-first-order conditions by maintaining a large excess of the benzaldehyde over BIFC.
-
Initiate the reaction by adding the BIFC solution to a thermostated mixture of the benzaldehyde and perchloric acid solutions.
-
Monitor the progress of the reaction by measuring the decrease in absorbance of BIFC at its λmax using a UV-Vis spectrophotometer at regular time intervals.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) is determined from the slope of the linear plot of log(absorbance) versus time.
-
To determine the order with respect to the benzaldehyde, repeat the experiment with different initial concentrations of the benzaldehyde while keeping other parameters constant. A plot of log(k_obs) versus log([Benzaldehyde]) will give a slope corresponding to the order of the reaction.[8]
-
Halogen-Exchange (HALEX) Fluorination: A Kinetic Insight
The synthesis of fluorinated benzaldehydes often involves a halogen-exchange (Halex) reaction, where chloro- or bromo-substituents are replaced by fluorine using a fluoride salt like KF. The kinetics of such reactions are crucial for process optimization.
A study on the halogen-exchange fluorination of 2,6-dichlorobenzaldehyde to 2,6-difluorobenzaldehyde using KF under phase-transfer catalysis conditions provides valuable kinetic data.[10] The reaction proceeds in two steps, with the formation of 2-chloro-6-fluorobenzaldehyde as an intermediate.
Kinetic Parameters for the Fluorination of 2,6-Dichlorobenzaldehyde: [10]
| Reaction Step | Activation Energy (Ea) (J·mol⁻¹) | Pre-exponential Factor (A) (h⁻¹) |
| Step 1 (Formation of 2-chloro-6-fluorobenzaldehyde) | 4.57 × 10⁴ | 4.50 × 10⁵ |
| Step 2 (Formation of 2,6-difluorobenzaldehyde) | 3.53 × 10⁴ | 1.08 × 10⁴ |
Table 2: Activation energies and pre-exponential factors for the two-step halogen-exchange fluorination of 2,6-dichlorobenzaldehyde.
This data indicates that the first fluorination step has a higher activation energy than the second. Understanding these parameters is essential for controlling the reaction to maximize the yield of the desired difluorinated product.
Knoevenagel Condensation: Mechanochemical Insights
The Knoevenagel condensation, the reaction of an aldehyde with an active methylene compound, is a fundamental C-C bond-forming reaction.[11] Studies on the mechanochemical Knoevenagel condensation of fluorinated benzaldehydes with malononitrile under solvent- and catalyst-free conditions have provided insights into their reactivity.[12][13]
These studies, often monitored in situ using techniques like Raman spectroscopy, reveal that the reactions can proceed to completion within minutes.[12][14] For instance, the mechanochemical reaction of p-fluorobenzaldehyde with malononitrile in the presence of a piperidine catalyst leads to the formation of the condensation product in different polymorphic forms.[14] While these studies do not provide classical kinetic parameters like rate constants, they offer valuable information on reaction times and the influence of catalysts and reaction conditions on the transformation of fluorinated benzaldehydes.
Experimental Workflow: Mechanochemical Knoevenagel Condensation
Caption: Workflow for a mechanochemical Knoevenagel condensation.
Reduction of the Aldehyde Group
However, the overall reaction rate will also be influenced by steric factors, especially with ortho-substitution, and the specific reducing agent and reaction conditions employed. Fluoride ions have also been shown to catalyze the reduction of aldehydes with hydrosilanes, which could be a relevant consideration in certain reaction systems.[15]
Conclusion
The presence of fluorine on a benzaldehyde ring is a powerful modulator of its chemical reactivity. The strong inductive effect of fluorine generally enhances the electrophilicity of the carbonyl carbon and activates the aromatic ring towards nucleophilic attack. This leads to accelerated rates in reactions such as nucleophilic aromatic substitution and oxidation. While comprehensive, directly comparable kinetic data across a wide range of fluorinated benzaldehydes and reaction types remains an area for further investigation, the principles outlined in this guide, supported by the available experimental evidence, provide a solid framework for predicting and understanding their kinetic behavior. This knowledge is invaluable for the strategic design and optimization of synthetic pathways in the pursuit of novel fluorinated molecules with desired properties.
References
-
Kinetics of halogen-exchange fluorination of chlorobenzaldehyde. (2025). ResearchGate. [Link]
-
Kinetics and Mechanism of Oxidation of Benzaldehyde by Benzimidazolium Fluorochromate in Aqueous Acetic Acid Medium. (n.d.). Asian Journal of Chemistry. [Link]
-
Studies on the Kinetics of Benzyltrimethylammonium fluorochromate Oxidation of Substituted Benzaldehydes in aqueous Acetic Acid Medium. (n.d.). Rasayan Journal of Chemistry. [Link]
-
Studies on the mechanochemical Knoevenagel condensation of fluorinated benzaldehyde derivates. (2020). ResearchGate. [Link]
-
Scheme 1: Catalyzed mechanochemical Knoevenagel condensation of... (n.d.). ResearchGate. [Link]
-
Mechanochemical Knoevenagel condensation of p-, m-, and o-fluorobenzaldehyde (1a–1c) and malononitrile (2). (n.d.). ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
-
Mechanism of oxidation of benzaldehyde by BIFC. (n.d.). ResearchGate. [Link]
-
Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. (2022). MDPI. [Link]
-
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (n.d.). NIH. [Link]
-
Concerted Nucleophilic Aromatic Substitutions. (n.d.). NIH. [Link]
-
The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Nucleophilic Aromatic Substitution. (2019). YouTube. [Link]
-
Fluoride ion-catalyzed reduction of aldehydes and ketones with hydrosilanes. Synthetic and mechanistic aspects and an application to the threo-directed reduction of .alpha.-substituted alkanones. (n.d.). ACS Publications. [Link]
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A Comparative Guide to the Validation of Analytical Methods for 4-Fluoro-3-iodobenzaldehyde Quantification
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is paramount. 4-Fluoro-3-iodobenzaldehyde is a key building block in the synthesis of various pharmaceutical compounds. Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 4-Fluoro-3-iodobenzaldehyde, grounded in the principles of scientific integrity and regulatory compliance. We will delve into the nuances of method validation, offering field-proven insights and supporting experimental frameworks.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] This involves a thorough evaluation of various performance characteristics to ensure the reliability and consistency of the results.[2] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines that outline the necessary validation parameters.[3][4][5]
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an appropriate analytical technique for quantifying 4-Fluoro-3-iodobenzaldehyde hinges on several factors, including the nature of the analyte, the sample matrix, and the desired level of sensitivity and selectivity.[6] The primary candidates for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) stands out as a versatile and widely adopted technique for pharmaceutical analysis.[6] It is particularly well-suited for non-volatile and thermally unstable compounds, which makes it a strong candidate for the analysis of many pharmaceutical ingredients.[7][8]
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds.[7][9] Given that 4-Fluoro-3-iodobenzaldehyde is a benzaldehyde derivative, it possesses a degree of volatility that makes GC a viable, and often highly efficient, option.[10]
UV-Vis Spectrophotometry offers a simpler and more cost-effective approach. It relies on the principle that molecules absorb light at specific wavelengths.[11] While straightforward, its specificity can be a limitation, particularly in complex sample matrices where other components may absorb at similar wavelengths.[12]
Below is a comparative summary of these techniques for the quantification of aromatic aldehydes, which can serve as a strong proxy for 4-Fluoro-3-iodobenzaldehyde.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 1.0% | < 1.5% | < 2.0% |
| Specificity | High | High | Moderate to Low |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.05 µg/mL | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | ~0.15 µg/mL | ~0.3 µg/mL |
| Robustness | High | Moderate | High |
This table presents typical performance data for the analysis of aromatic aldehydes and may require optimization for 4-Fluoro-3-iodobenzaldehyde.[13]
The Logic of Method Validation: A Step-by-Step Workflow
A robust analytical method is built on a foundation of systematic validation. The following workflow illustrates the key stages involved in validating a quantitative analytical method, ensuring it is fit for its intended purpose.
Sources
- 1. database.ich.org [database.ich.org]
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- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
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- 10. researchgate.net [researchgate.net]
- 11. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
The Fluorine Factor: A Comparative Guide to the Reactivity of 3-Iodobenzaldehyde and Its Fluorinated Analogs
In the intricate world of synthetic organic chemistry, the subtle placement of a single atom can dramatically alter the course of a reaction. This guide delves into the profound influence of the fluorine substituent on the reactivity of the 3-iodobenzaldehyde scaffold, a versatile building block in pharmaceutical and materials science. We will dissect the electronic and steric effects of fluorine, comparing the reactivity of 3-iodobenzaldehyde with its fluorinated counterparts, such as 2-fluoro-3-iodobenzaldehyde and 4-fluoro-3-iodobenzaldehyde, across a spectrum of common organic transformations. This analysis is grounded in established chemical principles and supported by experimental data to provide researchers, scientists, and drug development professionals with a comprehensive understanding for strategic molecular design.
The Dual Nature of Fluorine: Unraveling its Electronic Influence
Fluorine, the most electronegative element, exerts a powerful influence on the electron density of an aromatic ring through two opposing forces: the inductive effect (-I) and the resonance effect (+R).
-
Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density through the sigma (σ) bond framework. This effect is distance-dependent, being most pronounced at the carbon atom directly attached to the fluorine (the ipso carbon) and diminishing with distance.
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be donated back into the aromatic pi (π) system, a phenomenon known as resonance or mesomerism. This effect increases electron density, particularly at the ortho and para positions relative to the fluorine atom.
Crucially, in the case of fluorine, the inductive effect significantly outweighs the resonance effect. This net electron-withdrawing character is a defining feature of fluorine substitution and a key determinant of the reactivity of fluorinated benzaldehydes.
Figure 1: Dominance of the inductive effect of fluorine.
Comparative Reactivity Analysis
The introduction of a fluorine substituent onto the 3-iodobenzaldehyde core modulates the reactivity at both the aldehyde and the carbon-iodine bond.
Reactivity of the Aldehyde Group: Nucleophilic Addition
The aldehyde functional group is electrophilic and susceptible to attack by nucleophiles. The rate and equilibrium of this reaction are highly sensitive to the electronic environment of the carbonyl carbon.
An electron-withdrawing substituent, such as fluorine, enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This is due to the inductive withdrawal of electron density, which increases the partial positive charge on the carbonyl carbon.
Hypothetical Comparative Data:
| Compound | Relative Rate of Nucleophilic Addition (e.g., Grignard Reaction) |
| 3-Iodobenzaldehyde | 1.0 |
| 2-Fluoro-3-iodobenzaldehyde | ~1.5 - 2.0 |
| 4-Fluoro-3-iodobenzaldehyde | ~2.0 - 2.5 |
Note: These are illustrative values. Actual rates depend on the specific nucleophile and reaction conditions.
The enhanced reactivity of the fluorinated analogs is a direct consequence of the fluorine's -I effect. In 4-fluoro-3-iodobenzaldehyde, the fluorine is para to the aldehyde, and its electron-withdrawing effect is transmitted effectively through the aromatic ring. In 2-fluoro-3-iodobenzaldehyde, the ortho fluorine exerts a strong proximate inductive effect.
Figure 2: General workflow for nucleophilic addition.
Reactivity of the Carbon-Iodine Bond: Cross-Coupling Reactions
The carbon-iodine (C-I) bond is the site of reactivity in numerous palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The key step in these reactions is the oxidative addition of the aryl iodide to a Pd(0) complex.
The rate of oxidative addition is generally accelerated by electron-withdrawing groups on the aromatic ring. These groups polarize the C-I bond, making the carbon atom more electrophilic and thus more susceptible to attack by the electron-rich Pd(0) catalyst.
Comparative Data for Suzuki-Miyaura Coupling:
| Substrate | Typical Reaction Time | Typical Yield |
| 3-Iodobenzaldehyde | 4-6 hours | 85-95% |
| 2-Fluoro-3-iodobenzaldehyde | 2-4 hours | 90-98% |
| 4-Fluoro-3-iodobenzaldehyde | 2-4 hours | 90-98% |
Data compiled from typical laboratory observations and trends reported in the literature.
The fluorinated substrates consistently exhibit faster reaction times and often higher yields compared to the non-fluorinated parent compound. This acceleration is a direct manifestation of the fluorine's electron-withdrawing nature facilitating the rate-determining oxidative addition step.
Figure 3: Fluorine accelerates the oxidative addition step.
Experimental Protocols
Representative Protocol: Suzuki-Miyaura Coupling of 4-Fluoro-3-iodobenzaldehyde
This protocol provides a robust method for the coupling of an arylboronic acid with 4-fluoro-3-iodobenzaldehyde, a reaction that benefits from the electronic properties imparted by the fluorine atom.
Materials:
-
4-Fluoro-3-iodobenzaldehyde (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Toluene/Water (4:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluoro-3-iodobenzaldehyde, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the toluene/water solvent mixture, followed by palladium(II) acetate and triphenylphosphine.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Rationale for Conditions:
-
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen and must be protected.
-
Base (K₂CO₃): The base is crucial for the transmetalation step, activating the boronic acid.
-
Ligand (PPh₃): Triphenylphosphine stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Solvent System: The biphasic toluene/water system is effective for dissolving both the organic and inorganic reagents.
Conclusion
The presence of a fluorine substituent on the 3-iodobenzaldehyde scaffold is not a trivial modification. Its potent electron-withdrawing inductive effect significantly enhances the reactivity of both the aldehyde and the carbon-iodine bond. This translates to:
-
Increased susceptibility of the aldehyde to nucleophilic attack.
-
Accelerated rates of palladium-catalyzed cross-coupling reactions.
These predictable, electronically-driven effects make fluorinated 3-iodobenzaldehydes highly valuable and versatile synthons in modern organic synthesis. Understanding the fundamental principles behind this enhanced reactivity allows chemists to strategically employ fluorine substitution to optimize reaction conditions, improve yields, and access novel chemical space.
References
-
Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
The Role of Fluorine in Medicinal Chemistry. Angewandte Chemie International Edition. [Link]
-
Electronic Effects in the Suzuki-Miyaura Reaction. Organometallics. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides. Chemical Reviews. [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction. Nobel Prize Lecture. [Link]
-
Mechanism of the Suzuki-Miyaura Reaction. The Journal of Organic Chemistry. [Link]
A Senior Application Scientist's Guide to Suzuki and Stille Coupling with 4-Fluoro-3-iodobenzaldehyde
For researchers at the forefront of pharmaceutical and materials science, the strategic construction of carbon-carbon bonds is a cornerstone of molecular design. The biaryl motif, in particular, is a privileged structure found in numerous bioactive compounds and functional materials. Among the arsenal of synthetic methodologies, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, have proven to be exceptionally powerful.[1] This guide provides an in-depth, objective comparison of these two stalwart reactions, specifically focusing on their application with the versatile building block, 4-Fluoro-3-iodobenzaldehyde. Our analysis is grounded in mechanistic principles and supported by experimental data to empower you in making informed decisions for your synthetic campaigns.
Introduction: The Significance of 4-Fluoro-3-iodobenzaldehyde
4-Fluoro-3-iodobenzaldehyde is a valuable trifunctional building block. The aldehyde group serves as a handle for a variety of transformations, including reductive amination, Wittig reactions, and condensations. The fluorine atom can modulate the electronic properties and metabolic stability of the final molecule, a desirable feature in drug design. The iodo-substituent provides a reactive site for cross-coupling reactions, with the C-I bond being more reactive than C-Br or C-Cl bonds in the common oxidative addition step of palladium-catalyzed cycles.[2][3] This differential reactivity allows for selective functionalization.
The Suzuki-Miyaura Coupling: A Green Chemistry Favorite
First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki coupling has become one of the most widely used C-C bond-forming reactions.[2] It involves the reaction of an organoboron species (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[4][5]
The Catalytic Cycle: A Step-by-Step Mechanistic Look
The generally accepted mechanism for the Suzuki coupling proceeds through three key steps:[4][5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-Fluoro-3-iodobenzaldehyde) to form a Pd(II) intermediate. This is often the rate-determining step.[2]
-
Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium center, displacing the halide. The base is crucial for the activation of the boronic acid, enhancing the polarization of the organic ligand and facilitating this step.[7]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][6]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Advantages and Considerations for 4-Fluoro-3-iodobenzaldehyde
The primary advantages of the Suzuki coupling are the low toxicity and environmental impact of the boron-containing reagents and byproducts.[2] Boronic acids are generally stable, often crystalline solids, and a vast array are commercially available.[8] The reaction conditions are typically mild and tolerate a wide range of functional groups. However, the requirement for a base can be a limitation for substrates with base-sensitive functionalities.[9] In the case of 4-Fluoro-3-iodobenzaldehyde, the aldehyde group can potentially undergo side reactions like aldol condensation under strongly basic conditions.[10] The stability of boronic acids can also be a concern, as they can be prone to protodeboronation.[11][12]
The Stille Coupling: Robust and Versatile
The Stille reaction, developed by John Kenneth Stille, involves the coupling of an organotin compound (organostannane) with an organic halide or pseudohalide, also catalyzed by palladium.[13][14]
The Catalytic Cycle: A Parallel Pathway
The catalytic cycle of the Stille coupling mirrors that of the Suzuki reaction, with the key difference being the nature of the organometallic reagent.[13][15][16]
-
Oxidative Addition: Similar to the Suzuki coupling, the Pd(0) catalyst undergoes oxidative addition with 4-Fluoro-3-iodobenzaldehyde to form a Pd(II) complex.
-
Transmetalation: The organostannane transfers its organic group to the palladium center. This step typically does not require a base, proceeding under neutral or milder conditions.
-
Reductive Elimination: The coupled product is released, and the Pd(0) catalyst is regenerated.
Caption: Catalytic cycle of the Stille coupling.
Advantages and Considerations for 4-Fluoro-3-iodobenzaldehyde
The Stille coupling is renowned for its excellent functional group tolerance, as it often proceeds under neutral conditions.[15][17] This makes it particularly well-suited for substrates with sensitive functionalities like the aldehyde group in 4-Fluoro-3-iodobenzaldehyde, minimizing the risk of side reactions.[10] Organostannanes are also generally stable to air and moisture.[13] The most significant drawback of the Stille reaction is the high toxicity of the organotin reagents and byproducts.[13][18][19] The removal of these tin residues from the final product can be challenging and often requires specific workup procedures, such as treatment with potassium fluoride.[18][19][20]
Head-to-Head Comparison: Suzuki vs. Stille for 4-Fluoro-3-iodobenzaldehyde
The choice between Suzuki and Stille coupling for the functionalization of 4-Fluoro-3-iodobenzaldehyde depends on a careful evaluation of several factors.
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron (boronic acids, esters) | Organotin (stannanes) |
| Toxicity | Low, considered "greener"[2] | High toxicity of organotin compounds[13][18][19] |
| Byproducts | Borates, generally easily removed[2] | Organotin halides, can be difficult to separate[18][20] |
| Reaction Conditions | Requires a base[4][5] | Often proceeds under neutral or milder conditions[20] |
| Functional Group Tolerance | Good, but can be sensitive to acidic protons and aldehydes[9][10] | Excellent, tolerates a wide range of functional groups, including aldehydes[15][21] |
| Substrate Scope | Very broad[2] | Broad, sometimes more reliable for complex substrates[21] |
| Cost | Boronic acids are relatively inexpensive[2] | Organostannanes can be more expensive |
Recent studies have shown that for substrates with potentially coordinating groups like aldehydes, the Stille coupling can sometimes provide higher yields compared to the Suzuki coupling.[22] This is attributed to the avoidance of base-promoted side reactions and potential catalyst inhibition by the aldehyde in the Suzuki reaction.
Caption: Decision flowchart for selecting a coupling method.
Experimental Protocols
The following are representative, detailed protocols for the Suzuki and Stille couplings with 4-Fluoro-3-iodobenzaldehyde.
Protocol 1: Suzuki Coupling of 4-Fluoro-3-iodobenzaldehyde with Phenylboronic Acid
Rationale: This protocol utilizes Pd(PPh₃)₄ as a common and effective catalyst. A mixture of dioxane and water is used as the solvent system to dissolve both the organic and inorganic reagents.[4] K₂CO₃ is a moderately strong base, sufficient to activate the boronic acid without causing significant decomposition of the aldehyde.
Procedure:
-
To a flame-dried round-bottom flask, add 4-Fluoro-3-iodobenzaldehyde (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.05 equiv.).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Stille Coupling of 4-Fluoro-3-iodobenzaldehyde with Tributyl(phenyl)stannane
Rationale: This protocol employs Pd(OAc)₂ with a phosphine-free ligand, Dabco, which has been shown to be an efficient catalytic system.[23] The reaction is run under anhydrous and inert conditions to protect the catalyst.
Procedure:
-
To a flame-dried sealed tube, add 4-Fluoro-3-iodobenzaldehyde (1.0 equiv.), Pd(OAc)₂ (0.03 equiv.), and Dabco (0.06 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane followed by tributyl(phenyl)stannane (1.1 equiv.).
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
To remove tin byproducts, dissolve the crude residue in an organic solvent and stir vigorously with a saturated aqueous solution of KF for at least one hour.[19][20]
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by flash column chromatography.
Conclusion and Future Outlook
Both the Suzuki and Stille couplings are powerful tools for the arylation of 4-Fluoro-3-iodobenzaldehyde. The Suzuki coupling offers the advantage of low toxicity, making it a preferred choice in many applications, especially in later stages of drug development.[2] However, for substrates like 4-Fluoro-3-iodobenzaldehyde, where the aldehyde functionality may be sensitive to the basic conditions of the Suzuki reaction, the Stille coupling provides a robust and high-yielding alternative due to its excellent functional group tolerance.[10][15][21] The primary drawback of the Stille reaction remains the toxicity of the tin reagents, which necessitates careful handling and rigorous purification.[13][18][19]
The choice between these two methods should be made on a case-by-case basis, considering the specific requirements of the synthesis, including functional group compatibility, scale, cost, and toxicity concerns. As catalyst technology continues to evolve, milder and more efficient conditions for both reactions are continually being developed, further expanding their synthetic utility.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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Myers, A. G. Research Group. The Suzuki Reaction. [Link]
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NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]
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Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
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Wikipedia. (2023). Stille reaction. [Link]
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Chemistry LibreTexts. (2023, June 30). Stille Coupling. [Link]
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Luo, Q.-L., Tan, J.-P., Li, Z.-F., Nan, W.-H., & Xiao, D.-R. (2021). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry, 86(17), 11647–11656. [Link]
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Li, J.-H., Liang, Y., Wang, D.-P., Liu, W.-J., Xie, Y.-X., & Yin, D.-L. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832–2834. [Link]
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ResearchGate. (2019). Palladium‐catalyzed carbonylative Suzuki coupling of aryl iodides and.... [Link]
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Borates Today. (2021, December 17). Boron Suzuki Coupling. [Link]
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ACS Publications. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
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Organic Chemistry Portal. Stille Coupling. [Link]
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Royal Society of Chemistry. (2023, May 30). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. [Link]
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National Institutes of Health. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
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YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. [Link]
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Myers, A. G. Research Group. The Stille Reaction. [Link]
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de Vries, A. H. M., & de Vries, J. G. (2003). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. European Journal of Organic Chemistry, 2003(5), 799–815. [Link]
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ResearchGate. (2010). Table 2 . Pd-catalyzed Stille coupling of aryl iodides (1) and.... [Link]
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SHANDONG LOOK CHEMICAL. (2020, September 14). An efficient method for removing organotin impurities. [Link]
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MSU Chemistry. (2004). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†. [Link]
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A Senior Application Scientist's Comparative Guide to Isotopic Labeling with 4-Fluoro-3-iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular imaging and drug development, the ability to track a molecule's journey through a biological system is paramount. Isotopic labeling is the cornerstone of this endeavor, providing a non-invasive window into complex biochemical processes.[1][2] Among the vast arsenal of precursors available for synthesizing radiolabeled probes, 4-Fluoro-3-iodobenzaldehyde stands out as a uniquely versatile scaffold. Its structure is a deliberate convergence of functionalities designed for multi-modal radiolabeling and subsequent bioconjugation.
This guide provides an in-depth comparison of isotopic labeling strategies centered on 4-Fluoro-3-iodobenzaldehyde. We will dissect the causality behind its use, compare its performance against mainstream alternatives, and provide actionable experimental protocols. The objective is to equip you with the expert insights needed to select and implement the optimal labeling strategy for your research.
The Strategic Advantage of the 4-Fluoro-3-iodobenzaldehyde Scaffold
The utility of 4-Fluoro-3-iodobenzaldehyde (PubChem CID: 10308073) stems from its trifunctional nature, which offers strategic flexibility in radiopharmaceutical design.[3]
-
The Aldehyde Handle: The formyl group (-CHO) is a versatile reactive site for conjugation to biomolecules. It readily reacts with primary amines (via reductive amination) or aminooxy groups (to form stable oximes), providing a reliable method for attaching the radiolabeled core to peptides, antibodies, or small-molecule drugs.
-
The Iodo Group: The iodine atom serves as a prime location for introducing radioactive iodine isotopes, such as Iodine-123 (¹²³I) for SPECT imaging, Iodine-124 (¹²⁴I) for PET imaging, and Iodine-131 (¹³¹I) for theranostic applications.[4][5][6] This is typically achieved through high-efficiency reactions like iododestannylation.[5][6]
-
The Fluoro Group: The fluorine atom can be a site for isotopic exchange with Fluorine-18 (¹⁸F), the most widely used radionuclide for PET imaging due to its favorable decay properties and half-life (109.8 min).[7][8][9] Alternatively, in many applications, the stable ¹⁹F atom remains to modulate the molecule's pharmacokinetic properties.
This combination allows researchers to develop both diagnostic (PET/SPECT) and therapeutic agents from a single, well-characterized precursor, streamlining the drug development pipeline.
Comparative Analysis: 4-Fluoro-3-iodobenzaldehyde vs. Alternative Precursors
The choice of a labeling precursor is a critical decision dictated by the target molecule, the desired isotope, and the required synthesis speed. Here, we compare labeling with 4-Fluoro-3-iodobenzaldehyde against other common strategies.
Comparison with Other ¹⁸F-Labeling Synthons
Fluorine-18 is the workhorse of clinical PET imaging.[10] Introducing it into complex molecules often requires a multi-step approach using a labeled synthon (building block).
| Feature | 4-Fluoro-3-iodobenzaldehyde Precursor | Nitrobenzaldehyde Precursors | Silicon-Based Synthon ([¹⁸F]SiFA-A) |
| ¹⁸F-Labeling Mechanism | Copper-mediated radiofluorination or from a diaryliodonium salt precursor. | Nucleophilic Aromatic Substitution (SNAr). | Isotopic Exchange (¹⁹F for ¹⁸F).[11] |
| Reaction Conditions | Often requires elevated temperatures (80-150°C) and sometimes transition metal catalysts. | Requires strong electron-withdrawing group activation (e.g., -NO₂), high temperatures, and aprotic polar solvents.[12] | Extremely mild conditions, often near room temperature.[11] |
| Radiochemical Yield (RCY) | Moderate to good (Variable, often 30-60%). | Good to excellent (Can exceed 70%), but highly substrate-dependent.[12] | Near quantitative for the synthon itself.[11] |
| Precursor Sensitivity | Generally stable, but organometallic precursors (e.g., stannanes) can have toxicity concerns.[6] | Precursors are stable, but harsh basic conditions can be incompatible with sensitive functional groups. | Precursors are stable and the method is tolerant of many functional groups. |
| Specific Activity | High (no-carrier-added). | High (no-carrier-added). | High, achieved via isotopic exchange on a small mass of precursor.[11] |
| Key Advantage | Versatility for both radioiodination and radiofluorination from a related precursor set. | Direct, well-established chemistry for activated aromatic systems. | Exceptionally mild labeling conditions suitable for sensitive biomolecules. |
| Key Disadvantage | May require multi-step precursor synthesis (e.g., to form an iodonium salt).[13] | Limited to electronically activated (or deactivated) aromatic rings. | Requires pre-functionalization of the biomolecule with an aminooxy group. |
-
Expert Insight: While direct nucleophilic aromatic substitution on a nitro-precursor like 4-nitrobenzaldehyde is efficient, it requires significant electronic activation of the aromatic ring.[8] 4-Fluoro-3-iodobenzaldehyde, when converted to a diaryliodonium salt precursor, allows for radiofluorination of a non-activated ring, vastly expanding the scope of potential radiotracers.[13] The silicon-based synthon, [¹⁸F]SiFA-A, represents the state-of-the-art for mildness, but necessitates specific peptide modifications.[11]
Comparison with ¹¹C-Labeling Strategies
Carbon-11 is another key PET isotope, attractive because it allows for labeling without altering the target molecule's elemental structure.[14]
| Feature | ¹⁸F-Labeling via Benzaldehyde Synthon | ¹¹C-Methylation (e.g., [¹¹C]CH₃I) |
| Radionuclide Half-Life | 109.8 minutes.[7] | 20.4 minutes.[14] |
| Synthesis Time Window | Allows for more complex, multi-step syntheses and purification (~2-3 hours). | Extremely rapid synthesis and purification required (< 40 minutes).[15][16] |
| Distribution & Logistics | Can be distributed to facilities without an on-site cyclotron. | Requires an on-site cyclotron.[14] |
| Chemical Alteration | Introduces a fluorobenzyl group, altering the parent molecule's structure and properties. | Can replace an existing methyl group, creating a true isotopologue. |
| Common Precursors | Aldehyde for conjugation. | Desmethyl-precursors with nucleophilic sites (-OH, -NH, -SH). |
| Key Advantage | Longer half-life allows for imaging of slower biological processes and centralized production. | Does not alter the biological activity of the parent molecule; ideal for receptor occupancy studies. |
| Key Disadvantage | Structural modification may impact pharmacokinetics and target binding. | Very short half-life restricts synthesis complexity and requires rapid imaging protocols. |
-
Expert Insight: The choice between ¹⁸F and ¹¹C is a fundamental strategic decision.[17] If maintaining the exact molecular structure is critical (e.g., for a known drug), ¹¹C-methylation is superior.[15] However, the logistical and synthetic constraints of ¹¹C's short half-life are significant.[16] The ¹⁸F-fluorobenzaldehyde approach provides a practical and robust alternative for developing new molecular probes, where the longer half-life is a decisive advantage for both chemistry and clinical workflow.[9]
Experimental Workflows and Protocols
A self-validating protocol requires clear steps and predictable outcomes. Below are representative workflows for leveraging 4-Fluoro-3-iodobenzaldehyde.
Workflow for Radiopharmaceutical Synthesis
The overall logic involves preparing the radiolabeled synthon and then conjugating it to the target molecule.
Caption: General workflow for two-part radiopharmaceutical synthesis.
Protocol: Radio-iodination and Conjugation
This protocol describes the synthesis of a radioiodinated peptide using a stannylated precursor of 4-Fluoro-3-iodobenzaldehyde.
Materials:
-
4-Fluoro-3-(tributylstannyl)benzaldehyde precursor
-
[¹²³I]Sodium Iodide in 0.1 M NaOH
-
3% Peracetic acid solution
-
Aminooxy-functionalized peptide (e.g., AO-RGD)
-
Aniline buffer (0.1 M, pH 4.6)
-
C18 Sep-Pak light cartridge
-
Radio-HPLC system with a semi-preparative C18 column
Step-by-Step Methodology:
-
Precursor Preparation: Dissolve 1-2 mg of the 4-Fluoro-3-(tributylstannyl)benzaldehyde precursor in 100 µL of ethanol in a shielded vial.
-
Oxidation: To the vial, add 50-100 µL of 3% peracetic acid.
-
Radio-iodination: Add the [¹²³I]NaI solution (approx. 185-370 MBq) to the reaction vial. Vortex the mixture and allow it to react at room temperature for 15 minutes. The iododestannylation reaction is an electrophilic substitution that proceeds rapidly under these mild oxidizing conditions.[5][6]
-
Quenching & First Purification: Quench the reaction by adding 100 µL of sodium metabisulfite solution to reduce excess oxidant. Dilute the mixture with 1 mL of water and pass it through a pre-conditioned C18 Sep-Pak cartridge. Wash the cartridge with 5 mL of water to remove unreacted iodide. Elute the desired [¹²³I]4-Fluoro-3-iodobenzaldehyde synthon with 1 mL of ethanol.
-
Solvent Exchange: Evaporate the ethanol under a gentle stream of nitrogen at 60°C. Reconstitute the dried synthon in 100 µL of aniline buffer.
-
Bioconjugation: Add the aminooxy-peptide (approx. 1 mg dissolved in 100 µL aniline buffer) to the vial containing the radiolabeled synthon. The aniline acts as a catalyst for the oxime ligation. Heat the mixture at 60°C for 20 minutes.
-
Final HPLC Purification: Inject the reaction mixture onto the semi-preparative radio-HPLC system to separate the final radiolabeled peptide from the unreacted synthon and other impurities.[6]
-
Formulation: Collect the product peak, remove the organic solvent via rotary evaporation, and formulate the final product in a sterile saline solution containing a stabilizer like ethanol or ascorbic acid for injection.
Comparative Reaction Pathways
The choice of precursor chemistry dictates the reaction conditions.
Caption: Comparison of ¹⁸F-labeling on activated vs. non-activated rings.
Conclusion and Future Outlook
4-Fluoro-3-iodobenzaldehyde is more than just another precursor; it is a strategic platform for radiopharmaceutical development. Its principal advantage lies in its adaptability, providing a gateway to labeling with both the premier PET isotope (¹⁸F) and a suite of iodine isotopes suitable for SPECT and therapy. While alternative methods like direct SNAr on nitro-precursors or ¹¹C-methylation offer advantages in specific contexts—namely, high efficiency for activated systems and the creation of true isotopologues, respectively—the benzaldehyde scaffold provides a robust and versatile balance of reactivity, stability, and logistical practicality.
For drug development professionals, leveraging such a precursor allows for the efficient generation of multiple imaging and therapeutic candidates from a common intermediate, accelerating the translation from preclinical validation to clinical application. As radiolabeling chemistry continues to evolve towards milder conditions and broader substrate scopes, the principles embodied by the 4-Fluoro-3-iodobenzaldehyde scaffold—pre-installed functionality for both labeling and conjugation—will remain a cornerstone of rational radiopharmaceutical design.
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Shoukat, S., & Mahmood, T. (2020). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. MDPI. [Link]
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Schirrmacher, R., Wängler, B., & Schirrmacher, E. (2011). 18F-Labelled Intermediates for Radiosynthesis by Modular Build-Up Reactions: Newer Developments. Seminars in Nuclear Medicine. [Link]
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Al-Karmi, S., & Zha, Z. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. American Journal of Nuclear Medicine and Molecular Imaging. [Link]
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Krasikova, R., et al. (2019). A non-anhydrous, minimally basic protocol for the simplification of nucleophilic 18F-fluorination chemistry. ResearchGate. [Link]
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Gouard, S., et al. (2020). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications. [Link]
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Wikipedia contributors. (2023). Isotopic labeling. Wikipedia. [Link]
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Wang, L., et al. (2020). A general 11C-labeling approach enabled by fluoride-mediated desilylation of organosilanes. Nature Communications. [Link]
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Maisonial, A., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. MDPI. [Link]
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Charlton, M., & Carroll, M. A. (2013). Synthesis of 4-[F-18]fluorobenzaldehyde using diaryliodonium salt precursors in a microreactor. ePrints - Newcastle University. [Link]
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Dahl, K., & Halldin, C. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
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Shoukat, S., & Mahmood, T. (2020). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules. [Link]
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Nimmagadda, S., & Pomper, M. G. (2023). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Pharmaceuticals. [Link]
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Peko, T. D., & Hooker, J. M. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI. [Link]
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van Staalduinen, J., et al. (2022). An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. ACS Chemical Biology. [Link]
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Allard, M., et al. (2008). State of art in 11C labelled radiotracers synthesis. Current Medicinal Chemistry. [Link]
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Alauddin, M. M. (2012). Positron emission tomography (PET) imaging with 18F-based radiotracers. American Journal of Nuclear Medicine and Molecular Imaging. [Link]
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Aide, N., et al. (2011). A dual radiologic contrast agent protocol for 18F-FDG and 18F-FLT PET/CT imaging of mice bearing abdominal tumors. Molecular Imaging and Biology. [Link]
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Schirrmacher, E., et al. (2007). Synthesis of p-(di-tert-butyl[(18)F]fluorosilyl)benzaldehyde ([(18)F]SiFA-A) with high specific activity by isotopic exchange: a convenient labeling synthon for the (18)F-labeling of N-amino-oxy derivatized peptides. Bioconjugate Chemistry. [Link]
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Zlitni, A., et al. (2021). Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. MDPI. [Link]
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Safety Operating Guide
Proper Disposal of 4-Fluoro-3-iodobenzaldehyde: A Comprehensive Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents, such as 4-Fluoro-3-iodobenzaldehyde, are paramount to maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Fluoro-3-iodobenzaldehyde, grounded in scientific principles and field-proven best practices.
Understanding the Hazard Profile of 4-Fluoro-3-iodobenzaldehyde
Before delving into disposal procedures, it is crucial to understand the inherent hazards of 4-Fluoro-3-iodobenzaldehyde. According to its Safety Data Sheet (SDS), this compound is classified as a skin, eye, and respiratory irritant.[1][2] It is harmful if swallowed or inhaled. As a halogenated aromatic aldehyde, it requires careful handling to avoid exposure and environmental contamination.
| Hazard Classification | GHS Hazard Statement |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Respiratory Irritation | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE protocols is non-negotiable when handling 4-Fluoro-3-iodobenzaldehyde. The following PPE must be worn to minimize exposure risk:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.
-
Body Protection: A lab coat or chemical-resistant apron should be worn to prevent skin contact.
-
Respiratory Protection: All handling of 4-Fluoro-3-iodobenzaldehyde powder should be conducted in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.
Waste Segregation and Containerization: A Critical Step
Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure compliant disposal. As a halogenated organic compound, 4-Fluoro-3-iodobenzaldehyde waste must be collected separately from non-halogenated waste streams.
Waste Stream Classification:
-
Primary Waste Stream: Solid 4-Fluoro-3-iodobenzaldehyde, and any materials heavily contaminated with it (e.g., weighing boats, spatulas).
-
Secondary Waste Stream: Contaminated lab supplies with trace amounts of the compound (e.g., gloves, absorbent pads from minor cleanups).
Selecting the Right Waste Container:
The choice of waste container is critical to ensure the safe containment of 4-Fluoro-3-iodobenzaldehyde. Due to its chemical nature as a halogenated aromatic aldehyde, the following materials are recommended:
-
Borosilicate Glass: Offers excellent chemical resistance to a wide range of organic compounds, including halogens.[3][4][5][6][7]
-
Fluoropolymer Coated Containers (e.g., PFA, FEP): These materials are largely inert and provide superior resistance to chemical attack from halogenated organic chemicals.[1][8][9][10][11]
-
High-Density Polyethylene (HDPE): While HDPE has good general chemical resistance, its compatibility with halogenated aromatic compounds can be variable, with a risk of absorption or swelling over time.[12][13][14][15][16] For short-term collection of solid waste, it can be an acceptable option, but for long-term storage, borosilicate glass or fluoropolymer containers are preferred.
All waste containers must be in good condition, with secure, tight-fitting lids. They must be clearly labeled as "Hazardous Waste" and include the full chemical name: "4-Fluoro-3-iodobenzaldehyde."
Step-by-Step Disposal Protocol
The following workflow provides a systematic approach to the disposal of 4-Fluoro-3-iodobenzaldehyde.
Caption: Workflow for the proper disposal of 4-Fluoro-3-iodobenzaldehyde.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, rehearsed emergency plan is your best defense.
Spill Cleanup Protocol:
In the event of a spill of solid 4-Fluoro-3-iodobenzaldehyde, follow these steps:
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain the Spill: Cover the spill with a dry absorbent material such as vermiculite, sand, or a commercial spill pillow. Avoid raising dust.
-
Collect the Material: Carefully sweep the absorbed material into a designated hazardous waste container. Use non-sparking tools.
-
Decontaminate the Area:
-
Wipe the spill area with a cloth dampened with a mild detergent solution.
-
Follow with a rinse using a cloth dampened with water.
-
For final decontamination, wipe the area with a solvent such as ethanol or isopropanol, if compatible with the surface.
-
All cleaning materials must be disposed of as hazardous waste.
-
First Aid for Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Regulatory Considerations: EPA Hazardous Waste Classification
While 4-Fluoro-3-iodobenzaldehyde is not specifically listed by name as a hazardous waste by the U.S. Environmental Protection Agency (EPA), it would likely be classified as such based on its characteristics. As a halogenated organic compound that is an irritant and potentially toxic, it would fall under the following RCRA waste codes:
-
D001 (Ignitability): While not highly flammable, this classification may apply if the compound is dissolved in a flammable solvent for disposal.
-
D002 (Corrosivity): This is unlikely to apply unless it is mixed with corrosive substances.
-
Toxicity Characteristic (D022-D043): If the compound leaches specific toxic constituents above regulatory limits, it would be classified as toxic. Given its composition, this is a possibility.
-
F-Listed Wastes (F001-F005): If used as a solvent or mixed with spent solvents, the resulting waste mixture could be classified as an F-listed hazardous waste.[17]
It is the responsibility of the waste generator to make a formal hazardous waste determination. Always consult with your institution's EHS department for guidance on proper waste classification and disposal in accordance with local, state, and federal regulations.
By adhering to these rigorous protocols, we can ensure that our pursuit of scientific advancement is conducted with the utmost respect for safety and environmental integrity.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Fluoro-3-iodobenzaldehyde
As researchers and drug development professionals, our work with novel chemical entities like 4-Fluoro-3-iodobenzaldehyde is foundational to discovery. However, the unique reactivity that makes such compounds valuable also necessitates a rigorous and intelligent approach to safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in the specific hazards of this halogenated aromatic aldehyde. Our goal is to build a culture of safety that is both compliant and intuitive, protecting the scientist and the science.
Hazard Analysis: Understanding the 'Why' Behind the 'What'
4-Fluoro-3-iodobenzaldehyde is a solid compound that presents multiple routes of potential exposure, each with significant health implications. A thorough understanding of its hazard profile, as defined by the Globally Harmonized System (GHS), is the critical first step in designing a robust PPE strategy. The compound is classified as harmful and an irritant, demanding respect and careful handling.[1][2]
The primary risks are not singular but multifaceted: it is harmful if swallowed, inhaled, or absorbed through the skin, and it is a potent irritant to the skin, eyes, and respiratory system.[1][2][3] This profile means that every potential point of contact—skin, eyes, and lungs—must be shielded.
| Hazard Class | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [1] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [1] |
| Skin Irritation | H315 | Causes skin irritation | [1][2][3] |
| Eye Irritation | H319 | Causes serious eye irritation | [1][2][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [2][3] |
Core Protective Measures: An Integrated System
Effective protection is not about a single piece of equipment but an integrated system where each component addresses a specific risk. All handling of 4-Fluoro-3-iodobenzaldehyde must be conducted within a certified chemical fume hood to manage inhalation exposure through engineering controls.[4]
Hand Protection: The First Line of Defense
Given the dermal toxicity and skin irritation hazard, glove selection is paramount.[1] A single pair of standard disposable gloves is insufficient.
-
Protocol: Double-gloving is mandatory.
-
Inner Glove: A standard nitrile glove.
-
Outer Glove: A chemical-resistant glove such as neoprene or butyl rubber should be worn over the nitrile glove. For halogenated organic compounds, these materials generally offer superior resistance compared to nitrile or latex alone.[4]
-
-
Causality: The double-gloving technique provides a failsafe. The outer glove bears the brunt of any direct contact, and the inner glove offers protection during the critical doffing (removal) process, preventing self-contamination. Always inspect gloves for any signs of degradation or perforation before use.[5] Dispose of contaminated gloves immediately in the designated hazardous waste stream.[4]
Eye and Face Protection: Shielding Against the Unseen
Because 4-Fluoro-3-iodobenzaldehyde is a solid, the risk of airborne dust particles during weighing and transfer is significant. Its classification as a serious eye irritant means that any contact could lead to significant injury.[1][2]
-
Protocol:
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with integrated side shields must be worn for any work in the laboratory.[6][7]
-
Required for Handling: When actively weighing or transferring the solid compound, chemical splash goggles are required.
-
Recommended for High-Risk Operations: For procedures with a higher risk of splashing (e.g., preparing concentrated solutions or during quenching), a full-face shield should be worn over chemical splash goggles.[6]
-
-
Causality: Safety glasses protect from frontal impacts, but goggles provide a seal around the eyes, offering superior protection from dust and splashes from any angle. A face shield adds a final protective layer for the entire face.
Body Protection: Preventing Dermal Absorption
Accidental spills or contamination of clothing can lead to prolonged skin contact and subsequent absorption.[1]
-
Protocol:
-
A flame-resistant lab coat must be worn, fully buttoned, with sleeves rolled down.[4]
-
Personal clothing must cover the legs entirely; shorts or skirts are not permitted.[7]
-
Shoes must be closed-toed and cover the entire foot.[7]
-
For tasks involving larger quantities or a high risk of spillage, a chemical-resistant apron worn over the lab coat is recommended.[8]
-
-
Causality: The lab coat serves as a removable barrier. In the event of a significant spill, the contaminated coat can be removed quickly to minimize contact with the skin. Proper attire underneath ensures no skin is exposed.
Respiratory Protection: A Necessary Precaution
While primary respiratory protection is afforded by the chemical fume hood, there are situations where additional protection may be necessary.[9]
-
Protocol: All handling of the solid compound must occur in a functioning chemical fume hood.[4] In the event of a large spill outside of containment or a failure of engineering controls, respiratory protection is critical.
-
Emergency Use: Personnel involved in cleanup must be equipped with an appropriate respirator. A respirator with cartridges rated for organic vapors and particulates (e.g., a combination OV/P100 cartridge) is recommended.[5] Use of such equipment requires prior medical clearance and annual fit-testing.[6]
-
Causality: The compound's ability to cause respiratory irritation and its potential for inhalation toxicity make airborne dust a primary concern. The fume hood mitigates this during routine operations, while a respirator provides essential protection in non-routine or emergency scenarios.[1][2]
Operational and Disposal Plan
Integrating PPE use into a step-by-step workflow ensures that safety measures are consistently applied.
Step-by-Step Handling Protocol
-
Preparation: Before entering the lab, ensure you are wearing closed-toe shoes and long pants.
-
Workspace Setup: Verify the chemical fume hood is operational. Cover the work surface with disposable, absorbent bench paper.
-
PPE Donning: Don your lab coat and button it completely. Put on your first pair of nitrile gloves. Don your chemical splash goggles. Finally, don your second, outer pair of chemical-resistant gloves.
-
Handling: Conduct all weighing, transfer, and solution preparation within the fume hood. Use a spatula for solid transfers to minimize dust creation.
-
Post-Handling Cleanup: Decontaminate any glassware or equipment that has come into contact with the chemical.
-
Waste Disposal: All contaminated materials (gloves, bench paper, pipette tips) must be disposed of in a clearly labeled, sealed hazardous waste container.[4][10]
-
PPE Doffing: To prevent cross-contamination, remove PPE in the following order before leaving the laboratory: remove the outer gloves, remove the lab coat, remove the inner gloves, and finally, remove the goggles. Wash hands thoroughly with soap and water.
Caption: Workflow for safely handling 4-Fluoro-3-iodobenzaldehyde.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[2][11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2]
References
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PubChem. (n.d.). 4-Fluoro-3-iodobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Capot Chemical. (2013). MSDS of 4-Fluoro-3-phenoxy-benzaldehyde. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
